trans-Hydroxy Praziquantel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928822, DTXSID901114356 | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60743-58-0, 134924-68-8, 134924-71-3 | |
| Record name | 4-Hydroxypraziquantel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chiral synthesis of trans-4-hydroxy Praziquantel
An In-depth Technical Guide to the Chiral Synthesis of trans-4-hydroxy Praziquantel
Executive Summary
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] Administered as a racemic mixture, its therapeutic efficacy resides almost exclusively in the (R)-enantiomer.[3][4] Following administration, (R)-PZQ is rapidly metabolized in humans by cytochrome P450 enzymes, primarily to its major metabolite, (R)-trans-4-hydroxy Praziquantel.[3][5][6] The stereoselective synthesis of this specific metabolite is of paramount importance for a range of applications, including its use as a reference standard in pharmacokinetic and metabolic studies, for definitive bioactivity assessment, and as a tool for understanding drug disposition.[5][7][8]
This guide provides a comprehensive overview of the synthetic challenges and strategic approaches for the enantioselective and diastereoselective synthesis of trans-4-hydroxy Praziquantel. We will dissect the core chemical principles, explain the causality behind strategic decisions in synthetic route design, and provide actionable protocols grounded in authoritative literature.
The Stereochemical Challenge: A Tale of Two Chiral Centers
The synthesis of (R)-trans-4-hydroxy Praziquantel is a significant stereochemical challenge, requiring precise control over two distinct chiral centers:
-
C11b of the Isoquinoline Core: This center, inherent to the praziquantel scaffold, must possess the (R) absolute configuration, which is responsible for the drug's anthelmintic activity.
-
C4' of the Cyclohexane Ring: A hydroxyl group must be introduced at the C4 position of the N-acyl cyclohexane ring. This installation must be diastereoselective, yielding the trans isomer relative to the hydrogen at C1', and enantioselective to match the metabolite formed in vivo.
Achieving this dual control necessitates a sophisticated synthetic strategy that either meticulously builds the molecule from chiral precursors or employs powerful asymmetric catalytic methods.
Strategic Blueprints for Chiral Synthesis
Two principal strategies dominate the logical approach to constructing this complex target. Each pathway offers a unique set of advantages and challenges related to efficiency, scalability, and stereocontrol.
Strategy A: The "Post-Hydroxylation" Approach
This linear strategy involves the initial synthesis of enantiomerically pure (R)-Praziquantel, followed by the challenging introduction of the hydroxyl group onto the cyclohexane ring.
Workflow: Strategy A
Caption: Linear synthesis via asymmetric synthesis of (R)-PZQ followed by hydroxylation.
2.1. Securing the Enantiopure (R)-Praziquantel Core
The cornerstone of this strategy is the efficient production of (R)-PZQ. Historically, classical resolution of a key amine intermediate using chiral acids like tartaric acid was common.[9][10] However, modern asymmetric synthesis offers a more elegant and direct route.
The Noyori asymmetric transfer hydrogenation stands out as a field-proven method.[10][11] This reaction utilizes a prochiral 3,4-dihydroisoquinoline imine and reduces it with exceptional enantioselectivity using a chiral ruthenium catalyst.[12][13]
Catalytic Cycle: Asymmetric Transfer Hydrogenation
Caption: Noyori-type asymmetric transfer hydrogenation for chiral amine synthesis.
2.2. The Hydroxylation Hurdle
Direct, stereoselective chemical hydroxylation of an unactivated C-H bond on the cyclohexane ring of (R)-PZQ is notoriously difficult, often resulting in a mixture of isomers with low yields. Therefore, biocatalysis presents the most viable solution. Specific strains of fungi or bacteria, or isolated cytochrome P450 enzymes, can perform this transformation with remarkable regio- and stereoselectivity, perfectly mimicking the metabolic pathway. This remains an area of active research to identify and optimize microbial strains for preparative-scale synthesis.
Strategy B: The Convergent "Pre-Hydroxylation" Approach
This more robust and controllable strategy involves preparing a chiral, pre-hydroxylated cyclohexane building block and coupling it with the chiral isoquinoline core. This approach compartmentalizes the stereochemical challenges, allowing for independent optimization of each fragment's synthesis.
Workflow: Strategy B
Caption: Convergent synthesis using two pre-synthesized chiral fragments.
2.3. Synthesis of Key Fragments
-
Fragment 1: (R)-1-aminomethyl-tetrahydroisoquinoline. This is the same chiral amine intermediate from Strategy A, prepared via asymmetric transfer hydrogenation for optimal enantiomeric purity.[13]
-
Fragment 2: Activated trans-4-hydroxycyclohexanecarboxylic acid. This fragment can be synthesized from cyclohexene derivatives using powerful asymmetric reactions like the Sharpless Asymmetric Dihydroxylation to install the two hydroxyl groups syn. Subsequent steps would involve selective protection, oxidation, and activation (e.g., conversion to an acyl chloride) to prepare it for coupling. The hydroxyl group must be protected (e.g., as a silyl ether) to prevent interference in subsequent reactions.
2.4. Assembly and Final Steps
The two fragments are joined via a standard amide bond formation. The resulting intermediate is then subjected to a final ring-closing reaction to form the pyrazinone ring, followed by removal of the hydroxyl protecting group to yield the target molecule.
Quantitative Data Summary
The choice of synthetic route is often guided by efficiency and stereochemical outcome. The following table summarizes representative data for key transformations discussed.
| Strategy Component | Key Reaction | Catalyst / Reagent | Yield (%) | Stereoselectivity (ee/dr) | Reference |
| (R)-PZQ Core Synthesis | Asymmetric Transfer Hydrogenation | (S,S)-TsDPEN-Ru(II) | ~56% (3 steps) | 98% ee (after crystallization) | Roszkowski, P., et al. (2006)[10] |
| (R)-PZQ Core Synthesis | Chiral Resolution | Dibenzoyl-L-tartaric acid | Good | >99% ee | Todd, M. H., et al. (2012)[10] |
| Hydroxylation | Biocatalysis | Fungal/Bacterial Strains | Variable | High (strain dependent) | N/A |
| Fragment Coupling | Amide Bond Formation | EDC, HOBt or Acyl Chloride | 80-95% | N/A | Standard Protocol |
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the convergent synthesis pathway (Strategy B), which offers superior control.
Protocol 1: Synthesis of (R)-1-aminomethyl-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from the asymmetric transfer hydrogenation methodology.[10][13]
Materials:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline (Imine precursor)
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Acetonitrile (anhydrous)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the 3,4-dihydroisoquinoline precursor (1.0 eq) in anhydrous acetonitrile, add the Ru-catalyst (0.01 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add the formic acid/triethylamine azeotrope (5.0 eq) dropwise at room temperature.
-
Stir the reaction at 28 °C for 24 hours under an argon atmosphere.
-
Upon completion (monitored by TLC/LC-MS), quench the reaction with a saturated solution of NaHCO₃.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the title amine.
-
Determine enantiomeric excess via chiral HPLC analysis. A single crystallization from an appropriate solvent system can be used to enhance ee to >99%.
Protocol 2: Coupling, Cyclization, and Deprotection
Materials:
-
(R)-1-aminomethyl-1,2,3,4-tetrahydroisoquinoline (from Protocol 1)
-
trans-4-(tert-butyldimethylsilyloxy)cyclohexanecarbonyl chloride (Fragment 2)
-
Triethylamine (Et₃N)
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM), Tetrahydrofuran (THF)
Procedure:
-
Amide Coupling: Dissolve the chiral amine (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM. Cool to 0 °C. Add a solution of the acyl chloride (Fragment 2, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the coupled amide.
-
N-Acylation: Dissolve the amide from the previous step in DCM and cool to 0 °C. Add Et₃N (1.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.2 eq). Stir for 2 hours at 0 °C. Perform an aqueous workup as described above to isolate the N-chloroacetylated intermediate.
-
Cyclization: Dissolve the intermediate in acetone and add powdered K₂CO₃ (3.0 eq). Reflux the mixture for 8 hours. Filter off the inorganic salts and concentrate the filtrate. Purify by column chromatography to obtain the protected (R)-trans-4-hydroxy Praziquantel.
-
Deprotection: Dissolve the protected compound in THF. Add TBAF (1.0 M solution in THF, 1.5 eq) and stir at room temperature for 3 hours. Quench with water and extract with ethyl acetate. Purify by flash chromatography to yield the final product, (R)-trans-4-hydroxy Praziquantel. Characterize thoroughly by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm structure and purity.
Conclusion and Future Outlook
The is a challenging yet achievable goal that is critical for advancing the study of this essential drug. While the convergent approach (Strategy B) utilizing an asymmetric catalytic step offers the most robust and controllable pathway at the laboratory scale, future developments will likely focus on optimizing biocatalytic methods (Strategy A). The discovery and engineering of enzymes capable of performing the hydroxylation step on (R)-Praziquantel with high efficiency and selectivity could provide a more streamlined and environmentally benign route for large-scale production. Continued innovation in asymmetric catalysis and biocatalysis will be the key drivers in making this vital metabolite readily accessible to the scientific community.
References
- Olliaro, P., et al. (2017). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 61(4), e02146-16.
- Patil, N. T., & Shinde, V. S. (2018). A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica, 10(4), 136-145.
- Wang, Z., et al. (2020). Two approaches for the synthesis of levo-praziquantel. Organic & Biomolecular Chemistry, 18(3), 459-463.
- Wikipedia contributors. (2024). Praziquantel. Wikipedia, The Free Encyclopedia.
- Vale, N., et al. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy, 61(5), e02582-16.
- Sayed, A. M., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Molecules, 28(13), 5221.
- Roszkowski, P., et al. (2006). Enantioselective synthesis of (R)-(-)-praziquantel via asymmetric transfer hydrogenation of an imine. Tetrahedron: Asymmetry, 17(9), 1415-1419. (Link not directly available, referenced in multiple sources[10][11])
- Wang, J., et al. (2013). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 18(12), 14656-14671.
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649.
- Keiser, J. (2015). The challenges of developing new drugs for schistosomiasis. Expert Opinion on Drug Discovery, 10(10), 1089-1097.
- ResearchGate. (2006). Enantioselective synthesis of ( R)-(−)-praziquantel (PZQ). Request PDF.
- Liu, Y., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry, 71(32), 11895-11905.
- He, J., et al. (2025). LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. Biomedical Chromatography, e6082.
- Czarnocki, Z., et al. (2005). ENANTIOSELECTIVE SYNTHESIS OF (S)-(+) PRAZIQUANTEL (PZQ). OSTI.GOV.
- Lopes, L. A., et al. (2009). Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics. Journal of Chromatography B, 877(27), 3083-3088.
- Kovac, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700.
- Semantic Scholar. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R- trans-4-OH-PZQ in Plasma, Blood.
- Roszkowski, P., et al. (2006). Enantioselective synthesis of (R)-(−)-praziquantel (PZQ). Tetrahedron Letters, 47(31), 5575-5578. (Referenced in OUCI, specific link not available)
- Kovac, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365.
Sources
- 1. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two approaches for the synthesis of levo-praziquantel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
An In-Depth Technical Guide to the Chemical Stability and Solubility of trans-Hydroxy Praziquantel
This guide provides a comprehensive technical overview of the chemical stability and solubility of trans-Hydroxy Praziquantel (trans-4-OH-PZQ), the principal human metabolite of the broad-spectrum anthelmintic drug, Praziquantel (PZQ). Understanding the physicochemical properties of this major metabolite is critical for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and formulation science. This document synthesizes current knowledge, provides field-proven insights, and outlines robust experimental protocols for the accurate characterization of this crucial molecule.
Introduction: The Significance of this compound
Praziquantel is the cornerstone of treatment for schistosomiasis and other parasitic worm infections.[1][2] Administered as a racemate, its therapeutic efficacy is primarily attributed to the (R)-enantiomer.[2][3] Following oral administration, PZQ undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form hydroxylated derivatives.[1][4] Among these, trans-4-hydroxy-praziquantel is a major metabolite found in systemic circulation.[3][5] While considered to have minor direct anthelmintic activity compared to its parent compound, its significant presence in plasma necessitates a thorough understanding of its chemical behavior.[5][6] The stability and solubility of trans-4-OH-PZQ directly impact its pharmacokinetic profile, potential for bioaccumulation, and toxicological assessment.
Chemical Stability Profile
Direct, comprehensive stability studies on isolated trans-4-OH-PZQ are not extensively reported in publicly available literature. However, by leveraging the extensive data on the parent compound, Praziquantel, and considering the chemical modification (the addition of a hydroxyl group), we can infer a likely stability profile and design a robust testing strategy.
Inferred Stability Based on Praziquantel
Forced degradation studies on Praziquantel have revealed its susceptibility to certain conditions:
-
Photostability: Praziquantel is known to be photolabile when exposed to direct sunlight in aqueous media, with potential for around 50% degradation over several months.[7] Solid PZQ, however, demonstrates greater photostability.[7] The introduction of a hydroxyl group in trans-4-OH-PZQ is unlikely to mitigate this photosensitivity and may potentially introduce new photochemical degradation pathways.
-
Thermal Stability: Solid Praziquantel is generally stable at high temperatures.[7] Conversely, in aqueous solutions, it is thermo-labile.[7] It is anticipated that trans-4-OH-PZQ will exhibit similar behavior.
-
pH-Dependent Stability: While specific data on the metabolite is scarce, the stability of related pharmaceutical compounds can be pH-dependent. The stability of PZQ itself in various aqueous media has been a subject of study, with some findings indicating changes in degradation rates in the presence of different excipients.[7]
Causality Behind Experimental Choices for Stability Assessment
A forced degradation study is essential to identify the intrinsic stability of trans-4-OH-PZQ and to develop stability-indicating analytical methods. The choice of stress conditions is based on ICH guidelines and an understanding of the molecule's chemical structure. The hydroxyl group on the cyclohexane ring of trans-4-OH-PZQ may influence its susceptibility to oxidation and other degradation pathways compared to the parent molecule.
The following diagram illustrates a typical workflow for a forced degradation study, a critical experiment for assessing chemical stability.
Caption: Workflow for a forced degradation study of trans-4-OH-PZQ.
Experimental Protocol: Forced Degradation Study
Objective: To determine the intrinsic stability of trans-4-OH-PZQ under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of trans-4-OH-PZQ in methanol.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Solid State: Store the solid compound at 60°C.
-
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sampling and Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. For acid and alkaline samples, neutralize immediately. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Solubility Profile
The solubility of a drug metabolite is a key determinant of its absorption, distribution, and excretion. Praziquantel is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[8] The introduction of a hydroxyl group to form trans-4-OH-PZQ is expected to increase its polarity and, consequently, its aqueous solubility compared to the parent drug.
Known Solubility of Praziquantel
The aqueous solubility of Praziquantel is reported to be low.[8] Studies have shown its solubility in various media, which serves as a baseline for comparison. For instance, the solubility in simulated gastric and intestinal fluids without surfactants is in the range of 280-300 µg/mL.[9] The addition of surfactants like sodium lauryl sulfate (SLS) significantly increases its solubility.[9][10]
| Medium | Reported Solubility of Praziquantel (µg/mL) | Reference |
| 0.1 M HCl | 297 ± 6 | [9] |
| Phosphate Buffer (pH 6.8) | 282 ± 149 | [9] |
| 0.1 M HCl with 2 mg/mL SLS | >750 | [9] |
| Phosphate Buffer (pH 7.4) | 70.0 ± 2.0 | [10] |
| 0.2% SLS in Water | 370.29 | [10] |
Expected Solubility of this compound
The presence of the hydroxyl group in trans-4-OH-PZQ provides a hydrogen bond donor, which should enhance its interaction with polar solvents like water. Therefore, it is hypothesized that the aqueous solubility of trans-4-OH-PZQ will be significantly higher than that of Praziquantel across a range of physiological pH values.
The following diagram outlines the logical relationship between the structures of PZQ and trans-4-OH-PZQ and their expected solubility.
Caption: Structural modification and its expected impact on solubility.
Experimental Protocol: Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of trans-4-OH-PZQ in various physiologically relevant media.
Methodology:
-
Media Preparation: Prepare the following aqueous media:
-
0.1 M HCl (pH ~1.2)
-
Phosphate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
Phosphate buffered saline (PBS, pH 7.4)
-
-
Shake-Flask Method:
-
Add an excess amount of solid trans-4-OH-PZQ to vials containing each of the prepared media.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Periodically sample the supernatant, ensuring that undissolved solids are not transferred.
-
-
Sample Analysis:
-
Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF).
-
Dilute the filtrate as necessary with the mobile phase.
-
Quantify the concentration of dissolved trans-4-OH-PZQ using a validated HPLC-UV method.
-
-
Data Reporting: Report the solubility in mg/mL or µg/mL as the mean of at least three replicate experiments.
Conclusion and Future Directions
While this compound is recognized as the major metabolite of Praziquantel, a comprehensive public dataset of its chemical stability and solubility is lacking. Based on the structure-activity relationship with the parent compound, it is predicted that trans-4-OH-PZQ will exhibit increased aqueous solubility due to its enhanced polarity. Its stability profile is likely to share some characteristics with Praziquantel, such as photosensitivity, but may also present unique degradation pathways due to the presence of the hydroxyl group.
The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of trans-4-OH-PZQ. The data generated from these studies are indispensable for constructing accurate pharmacokinetic models, conducting reliable toxicological assessments, and developing a deeper understanding of the overall disposition of Praziquantel in vivo. Further research is warranted to fully elucidate the physicochemical properties of this significant metabolite.
References
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases. [URL: https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0008649]
- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. MDPI. [URL: https://www.mdpi.com/2073-4352/12/11/1792]
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7518612/]
- Solubility Properties of Racemic Praziquantel and Its Enantiomers. ResearchGate. [URL: https://www.researchgate.net/publication/13600612_Solubility_Properties_of_Racemic_Praziquantel_and_Its_Enantiomers]
- Photo-thermal stability of praziquantel. ResearchGate. [URL: https://www.researchgate.net/publication/282163994_Photo-thermal_stability_of_praziquantel]
- Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different Water Miscibility. MDPI. [URL: https://www.mdpi.com/1999-4923/14/11/2471]
- Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151000/]
- (PDF) Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method. ResearchGate. [URL: https://www.researchgate.
- Revisiting the Dissolution of Praziquantel in Biorelevant Media and the Impact of Digestion of Milk on Drug Dissolution. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608401/]
- In Life Behavior of Praziquantel and Relationship Between Drug Exposure and Effect. ResearchGate. [URL: https://www.researchgate.net/publication/374668612_In_Life_Behavior_of_Praziquantel_and_Relationship_Between_Drug_Exposure_and_Effect]
- Solubility of praziquantel in different dissolution media. Errors are... ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-praziquantel-in-different-dissolution-media-Errors-are-standard_tbl1_364661005]
- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9699295/]
- Praziquantel - PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/20508.pdf]
- Praziquantel Impurities. BOC Sciences. [URL: https://www.bocsci.com/praziquantel-and-impurities.html]
- Physicochemical properties of praziquantel. ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-properties-of-praziquantel_tbl1_349514749]
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4859505/]
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS. [URL: https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0008649]
- Solubility properties of racemic praziquantel and its enantiomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/13600612/]
- Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/]
- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28764732/]
Sources
- 1. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the Dissolution of Praziquantel in Biorelevant Media and the Impact of Digestion of Milk on Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
trans-Hydroxy Praziquantel mechanism of action on schistosome ion channels
An In-Depth Technical Guide on the Mechanism of Action of trans-Hydroxy Praziquantel on Schistosome Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) stands as the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally. Administered as a racemic mixture, its therapeutic efficacy is primarily attributed to the (R)-enantiomer. Following administration, praziquantel undergoes extensive first-pass metabolism in the host, predominantly mediated by cytochrome P450 enzymes (CYP3A4, 1A2, and 2C19), leading to the formation of several hydroxylated metabolites.[1] In humans, the principal metabolite is trans-4-hydroxy-praziquantel.[1] This technical guide provides a comprehensive analysis of the mechanism of action of this major metabolite on schistosome ion channels, synthesizing current research to inform future drug development and parasitology research.
The Primary Target of Praziquantel: The TRPM_PZQ Ion Channel
To comprehend the role of its metabolite, it is first essential to understand the mechanism of the parent compound. The anthelmintic properties of praziquantel are primarily mediated through its interaction with a specific ion channel in the parasite.
Discovery and Characterization of TRPM_PZQ
Recent breakthroughs have identified a schistosome transient receptor potential (TRP) channel, designated TRPM_PZQ, as the primary molecular target of (R)-praziquantel.[2][3] This channel, a member of the melastatin subfamily of TRP channels, is a Ca2+-permeable, non-selective cation channel.[2][4] Electrophysiological studies have demonstrated that praziquantel activates this channel, leading to a sustained influx of cations.[2][5]
Downstream Effects of TRPM_PZQ Activation
The activation of TRPM_PZQ by (R)-praziquantel triggers a cascade of physiological events in the schistosome, culminating in its clearance from the host:
-
Calcium Influx and Muscle Paralysis: The opening of the TRPM_PZQ channel leads to a rapid and sustained influx of Ca2+ into schistosome cells. This surge in intracellular calcium induces a spastic paralysis of the parasite's musculature.[5]
-
Tegumental Disruption: Praziquantel also causes significant damage to the schistosome's outer layer, the tegument. This disruption is characterized by vacuolization and blebbing, rendering the parasite susceptible to host immune attack.[6]
The following diagram illustrates the established mechanism of action for (R)-praziquantel.
Caption: Mechanism of (R)-Praziquantel action on schistosomes.
Metabolism of Praziquantel to trans-4-Hydroxy Praziquantel
Praziquantel is rapidly absorbed and extensively metabolized by the host's liver.[7] The primary metabolic pathway involves hydroxylation, with the (R)-enantiomer being metabolized at a faster rate than the (S)-enantiomer.[1] In humans, this results in the formation of trans-4-hydroxy-praziquantel as the major metabolite.[1]
Activity of trans-4-Hydroxy Praziquantel on Schistosomes
A critical question for understanding the overall pharmacology of praziquantel is the biological activity of its metabolites. In vitro and in vivo studies have consistently demonstrated that the hydroxylated metabolites of praziquantel possess significantly lower antischistosomal activity compared to the parent (R)-enantiomer.
In Vitro Efficacy
In vitro assays measuring the 50% inhibitory concentration (IC50) against adult Schistosoma mansoni and Schistosoma haematobium have provided quantitative evidence for the reduced potency of the metabolites.
| Compound | Species | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h | Reference |
| (R)-Praziquantel | S. mansoni | 0.04 | 0.02 | [1] |
| (S)-Praziquantel | S. mansoni | - | 5.85 | [1] |
| (R)-trans-4-OH-PZQ | S. mansoni | - | 4.08 | [1] |
| (S)-trans-4-OH-PZQ | S. mansoni | Not active at 100 µg/mL | Not active at 100 µg/mL | [1] |
| (R)-Praziquantel | S. haematobium | 0.007 | 0.01 | [8][9] |
| (S)-Praziquantel | S. haematobium | 3.51 | 3.40 | [8][9] |
| trans-4-OH-PZQ (racemic) | S. haematobium | 1.47 | 1.47 | [8][9] |
These data clearly indicate that the hydroxylation of praziquantel at the 4-position dramatically reduces its schistosomicidal activity.
Interaction of trans-4-Hydroxy Praziquantel with Schistosome Ion Channels
The markedly reduced in vitro activity of trans-4-hydroxy-praziquantel strongly suggests that it is a very weak or inactive agonist of the TRPM_PZQ channel. The addition of a hydroxyl group to the praziquantel molecule likely alters its stereochemistry and binding affinity for the channel's active site.
The following diagram illustrates the proposed minimal interaction of trans-4-hydroxy-praziquantel with the schistosome TRPM_PZQ ion channel.
Caption: Proposed minimal action of trans-4-Hydroxy Praziquantel.
Experimental Methodologies
In Vitro Schistosomicidal Activity Assay
This protocol outlines a standard method for determining the IC50 of compounds against adult schistosomes.
-
Parasite Preparation: Adult Schistosoma mansoni are recovered from infected mice by portal perfusion.
-
Drug Preparation: The test compounds (PZQ, metabolites) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in culture medium.
-
Incubation: Adult worms are placed in 24-well plates containing the different drug concentrations. A control group with DMSO alone is included.
-
Microscopic Evaluation: Worm motility and viability are scored at various time points (e.g., 4, 24, 48, and 72 hours) using a stereomicroscope.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of dead or severely damaged worms against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Electrophysiological Analysis of TRPM_PZQ Activity
This conceptual protocol describes how to directly measure the effect of a compound on the TRPM_PZQ channel using a heterologous expression system.
-
Heterologous Expression: The gene encoding the schistosome TRPM_PZQ channel is cloned into an expression vector and transfected into a suitable cell line (e.g., HEK293 cells).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Compound Application: The test compound (e.g., trans-4-hydroxy-praziquantel) is applied to the cells via a perfusion system.
-
Current Measurement: Changes in the whole-cell current are measured in response to the compound application. (R)-praziquantel is used as a positive control to confirm channel expression and functionality.
-
Data Analysis: The magnitude of the current elicited by the test compound is compared to that of the positive control to determine its relative efficacy as a channel agonist.
Conclusion and Implications
The available evidence strongly indicates that the antischistosomal activity of praziquantel is predominantly exerted by the parent compound, (R)-praziquantel, through the activation of the schistosome TRPM_PZQ ion channel. The major human metabolite, trans-4-hydroxy-praziquantel, exhibits significantly reduced in vitro activity and therefore is considered to contribute minimally to the overall therapeutic effect.
These findings have several important implications for future research and drug development:
-
Focus on the Parent Compound: Drug development efforts should continue to focus on optimizing the properties of praziquantel itself or on discovering new molecules that target the TRPM_PZQ channel with high affinity and specificity.
-
Metabolic Stability: The rapid metabolism of praziquantel is a key pharmacokinetic limitation. Strategies to improve its metabolic stability, such as the development of analogs that are less susceptible to hydroxylation, could lead to improved efficacy and potentially lower required doses.
-
Target-Based Drug Discovery: The identification of TRPM_PZQ as the primary target of praziquantel opens up new avenues for rational, target-based drug discovery for schistosomiasis.
References
- Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. (n.d.).
- Ouf, F. A., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(8), 4584–4591. [Link]
- Meister, I., et al. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLOS Neglected Tropical Diseases, 11(9), e0005943. [Link]
- Al-kuraishy, H. M., et al. (2020). Activity and pharmacokinetics of a praziquantel crystalline polymorph in the Schistosoma mansoni mouse model. Acta Tropica, 209, 105553. [Link]
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases, 14(9), e0008648. [Link]
- Kovacs, J., et al. (2016). Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children. Antimicrobial Agents and Chemotherapy, 60(8), 4584–4591. [Link]
- Chulkov, E. G., et al. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers in Parasitology, 2, 1285177. [Link]
- Chulkov, E. G., et al. (2023). Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel. International Journal for Parasitology, 53(8), 415-425. [Link]
- Park, S. K., & Marchant, J. S. (2024). Progress interrogating TRPMPZQ as the target of praziquantel. Trends in Parasitology, 40(2), 101-111. [Link]
- Pica-Mattoccia, L., & Cioli, D. (1985). Effects of praziquantel on different developmental stages of Schistosoma mansoni in vitro and in vivo. The Journal of Parasitology, 71(3), 323-328. [Link]
- Chulkov, E. G., et al. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers in Parasitology, 2. [Link]
- Praziquantel. (n.d.). In Wikipedia.
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365. [Link]
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10, 365. [Link]
- Chulkov, E. G., et al. (2023). Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel. International Journal for Parasitology, 53(8), 415-425. [Link]
- Leutner, A., et al. (2021). Genetic analysis of praziquantel response in schistosome parasites implicates a Transient Receptor Potential channel. Science Translational Medicine, 13(625), eabj5832. [Link]
- Park, S. K., et al. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. bioRxiv. [Link]
- Park, S. K., et al. (2021).
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium.
- Park, S. K., et al. (2021). Mechanism of praziquantel action at a parasitic flatworm ion channel. Science Translational Medicine, 13(625), eabj5832. [Link]
- Kovač, J., et al. (2017).
- Park, S. K., et al. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. The Journal of Biological Chemistry, 294(49), 18873-18880. [Link]
Sources
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 3. Genetic analysis of praziquantel response in schistosome parasites implicates a Transient Receptor Potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Praziquantel activates a native cation current in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of praziquantel on different developmental stages of Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Praziquantel - Wikipedia [en.wikipedia.org]
- 8. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Pharmacology of trans-4-Hydroxy Praziquantel
Abstract
Praziquantel (PZQ) remains the cornerstone of global public health campaigns against schistosomiasis, a parasitic disease affecting hundreds of millions. Administered as a racemic mixture, PZQ undergoes rapid and extensive first-pass metabolism in humans, primarily driven by cytochrome P450 enzymes. The principal human metabolite is trans-4-hydroxy praziquantel (trans-4-OH-PZQ), a molecule whose pharmacological contribution has been a subject of considerable scientific inquiry. This technical guide provides a comprehensive analysis of the molecular pharmacology of trans-4-OH-PZQ, synthesizing current knowledge for researchers, scientists, and drug development professionals. We delve into its metabolic generation, pharmacokinetic profile, core molecular mechanisms, and the experimental methodologies essential for its study. By juxtaposing the properties of the metabolite with its parent compound, this guide clarifies its role and outlines future research imperatives in the quest for improved schistosomiasis therapies.
Introduction: The Central Role of Praziquantel and the Question of its Metabolism
For over four decades, praziquantel (PZQ) has been the drug of choice for treating schistosomiasis, a debilitating disease caused by parasitic flatworms of the genus Schistosoma.[1][2] Administered orally as a racemic mixture of (R)- and (S)-enantiomers, its efficacy is primarily attributed to the (R)-PZQ isomer.[1][3][4][5] This enantiomer is known to induce a rapid influx of calcium ions (Ca²⁺) into the parasite, causing spastic muscle paralysis, tegumental damage, and eventual death.[6][7][8][9]
However, the parent drug is characterized by a short plasma half-life (0.8 to 1.5 hours) due to extensive first-pass metabolism in the liver.[6] This rapid conversion leads to significantly higher and more sustained plasma concentrations of its metabolites compared to the parent drug.[1][10] In humans, the major metabolite formed from the active (R)-PZQ is (R)-trans-4-hydroxy praziquantel, generated via hydroxylation by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][6][11][12] Given that the concentration of trans-4-OH-PZQ can be over 170 times greater than that of (R)-PZQ in plasma, its potential contribution to the overall anthelmintic effect is a critical area of pharmacological investigation.[11] This guide provides a detailed examination of the molecular properties and actions of this key metabolite.
Biogenesis and Pharmacokinetics of trans-4-Hydroxy Praziquantel
The metabolic journey from PZQ to trans-4-OH-PZQ is a defining feature of its pharmacology. Following oral administration, PZQ is absorbed from the gastrointestinal tract and transported to the liver, where it undergoes enantioselective metabolism.[12] The (R)-PZQ enantiomer is preferentially metabolized by CYP3A4 to its primary hydroxylated derivatives, (R)-cis-4-OH-PZQ and (R)-trans-4-OH-PZQ, with the trans- form being the predominant metabolite in humans.[1]
Caption: Proposed mechanism of PZQ action and the reduced effect of its metabolite.
Methodologies for Elucidating Molecular Pharmacology
Evaluating the bioactivity of PZQ and its metabolites requires robust and reproducible experimental systems. In vitro assays using adult schistosomes are the gold standard for direct assessment of anthelmintic effects.
Experimental Protocol: In Vitro Adult Schistosome Motility and Viability Assay
This protocol provides a framework for quantitatively assessing the effect of compounds on adult Schistosoma mansoni.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound based on worm motility and survival over 72 hours.
Materials:
-
Adult S. mansoni worms (4-6 weeks post-infection)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
24-well culture plates
-
Test compounds (e.g., (R)-PZQ, (S)-PZQ, (R)-trans-4-OH-PZQ) dissolved in DMSO
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of test compounds in RPMI medium. The final DMSO concentration should not exceed 1%. Prepare a vehicle control (medium with DMSO) and a positive control (e.g., 1 µM (R)-PZQ).
-
Worm Plating: Carefully transfer 4-6 adult worms (mixed sexes) into each well of a 24-well plate containing 2 mL of the appropriate compound dilution or control medium. [1]3. Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere. [13]4. Microscopic Evaluation: At predefined time points (e.g., 4, 24, 48, 72 hours), evaluate the worms using an inverted microscope. [1]Score the motility and viability based on a standardized scale:
-
3: Normal activity, no tegumental alteration.
-
2: Reduced motility, minor tegumental changes.
-
1: Minimal motility, significant tegumental damage (vacuolization).
-
0: Dead (no movement, granular appearance). [1]5. Data Analysis: For each concentration, calculate the average score at each time point. Plot the scores against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value—the concentration at which a 50% reduction in viability is observed.
-
Self-Validation and Controls: The inclusion of a vehicle control is critical to ensure that the solvent has no effect on worm viability. The positive control ((R)-PZQ) validates the assay's sensitivity. Each condition should be run in triplicate to ensure statistical robustness. [1]
Sources
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.umass.edu [bio.umass.edu]
- 5. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Praziquantel - Wikipedia [en.wikipedia.org]
- 7. Antischistosomal activity of a calcium channel antagonist on schistosomula and adult Schistosoma mansoni worms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Properties of trans-4-Hydroxy Praziquantel: An In-depth Technical Guide
Introduction
Praziquantel (PZQ) is a cornerstone anthelmintic agent, pivotal in the global fight against schistosomiasis and other trematode and cestode infections.[1] Its efficacy is, in part, dictated by its metabolic fate within the host. Upon administration, praziquantel undergoes extensive first-pass metabolism, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[2] Among these, trans-4-hydroxy praziquantel (trans-4-OH-PZQ) is a major metabolite in humans.[3] Understanding the structural and physicochemical properties of this key metabolite is paramount for a comprehensive grasp of praziquantel's pharmacokinetics, pharmacodynamics, and for the development of new, improved anthelmintic therapies.
This technical guide provides a detailed exploration of the spectroscopic properties of trans-4-hydroxy praziquantel. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical techniques used for its characterization. This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation of this critical metabolite.
Metabolic Pathway of Praziquantel
The biotransformation of praziquantel is a crucial aspect of its pharmacology. The metabolic pathway highlights the generation of its hydroxylated derivatives.
Caption: Metabolic conversion of Praziquantel to its major metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For trans-4-hydroxy praziquantel, both ¹H and ¹³C NMR provide critical information regarding its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of trans-4-hydroxy praziquantel is expected to exhibit a complex pattern of signals. The introduction of a hydroxyl group on the cyclohexane ring significantly alters the chemical environment of the neighboring protons compared to the parent praziquantel molecule.
Expected Spectral Features:
-
Aromatic Protons: The signals corresponding to the aromatic protons of the isoquinoline ring system are expected in the downfield region.
-
Cyclohexane Protons: The protons on the hydroxylated cyclohexane ring will show characteristic shifts and coupling patterns. The proton attached to the carbon bearing the hydroxyl group (H-4') is expected to be a multiplet in the range of 3.5-4.5 ppm. The trans configuration will influence the coupling constants with adjacent protons.
-
Isoquinoline and Piperazine Ring Protons: The protons of the tetrahydroisoquinoline and piperazine rings will appear as a series of multiplets in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected Spectral Features:
-
Carbonyl Carbons: The two carbonyl carbons will resonate at the downfield end of the spectrum.
-
Aromatic Carbons: The signals for the aromatic carbons will be observed in the typical aromatic region.
-
Hydroxylated Carbon: The carbon atom attached to the hydroxyl group (C-4') will show a significant downfield shift compared to the corresponding carbon in praziquantel, typically appearing in the 60-80 ppm range.
-
Aliphatic Carbons: The remaining aliphatic carbons of the cyclohexane, piperazine, and isoquinoline moieties will appear in the upfield region of the spectrum.
Note: For precise chemical shift assignments and coupling constants, readers are strongly encouraged to consult the primary literature, specifically the work by Cedillo-Cruz et al. in Tetrahedron: Asymmetry (2014), which details the synthesis and characterization of praziquantel's 4'-hydroxy derivatives.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of trans-4-hydroxy praziquantel in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
Data Processing: Process the acquired data using appropriate software to obtain high-resolution spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS is a widely used technique for the analysis of drug metabolites in biological matrices. For trans-4-hydroxy praziquantel, positive ion mode ESI typically results in the formation of a protonated molecule [M+H]⁺.
Key Mass Spectral Data:
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O₃ | |
| Molecular Weight | 328.41 g/mol | |
| [M+H]⁺ (m/z) | 329.18 | [5] |
| Major Fragment Ion (m/z) | 203.12 | [5] |
The major fragmentation pathway of protonated trans-4-hydroxy praziquantel involves the cleavage of the amide bond, leading to the formation of a characteristic fragment ion.
Caption: Primary fragmentation of protonated trans-4-hydroxy Praziquantel.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate trans-4-hydroxy praziquantel from other components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer equipped with an electrospray ionization source operating in positive ion mode.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring the transition from the precursor ion (m/z 329) to the product ion (m/z 203). For structural confirmation, full scan and product ion scan modes can be used.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of trans-4-hydroxy praziquantel will exhibit characteristic absorption bands corresponding to its structural features.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Alcohol) | 3200-3600 | Broad absorption due to hydrogen bonding |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations |
| C-H (Aliphatic) | 2850-3000 | Stretching vibrations |
| C=O (Amide) | 1630-1680 | Strong absorption |
| C=C (Aromatic) | 1450-1600 | Stretching vibrations |
| C-O (Alcohol) | 1000-1260 | Stretching vibration |
The IR spectrum of trans-4-hydroxy praziquantel will be similar to that of praziquantel, with the notable addition of a broad O-H stretching band due to the hydroxyl group.[6]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Expected UV-Vis Absorption:
The UV-Vis spectrum of trans-4-hydroxy praziquantel is expected to be very similar to that of praziquantel, as the hydroxyl group on the saturated cyclohexane ring is an auxochrome that does not significantly alter the main chromophore, which is the isoquinoline ring system. The spectrum should exhibit absorption maxima characteristic of the aromatic system. For praziquantel, absorption maxima have been reported at approximately 261.8 nm in ethanol.[7]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Dissolve a known concentration of trans-4-hydroxy praziquantel in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity.
Conclusion
The spectroscopic characterization of trans-4-hydroxy praziquantel is essential for a complete understanding of the fate of praziquantel in the body. This guide has provided a comprehensive overview of the key spectroscopic techniques employed for its structural elucidation. While detailed experimental data for some techniques, particularly NMR, require reference to primary synthesis and characterization literature, the principles and expected spectral features outlined herein provide a solid foundation for researchers in the field. The continued investigation into the properties of praziquantel and its metabolites will undoubtedly contribute to the optimization of schistosomiasis treatment and the development of next-generation anthelmintic drugs.
References
- World Health Organization. (n.d.). Schistosomiasis.
- Ali, M. H., Fetterolf, D. D., Abramson, F. P., & Cohn, V. H. (1990). Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine. Biomedical & Environmental Mass Spectrometry, 19(3), 179–185.[8]
- BOC Sciences. (n.d.). Praziquantel Impurities.
- Cedillo-Cruz, A., Aguilar, M. I., Flores-Alamo, M., Palomares-Alonso, F., & Jung-Cook, H. (2014). A straightforward and efficient synthesis of praziquantel enantiomers and their 4′-hydroxy derivatives. Tetrahedron: Asymmetry, 25(2), 133–140.[4]
- Gazzieri, D., et al. (2020). A new soluble and bioactive polymorph of praziquantel. IRIS-AperTO.[1]
- Lima, R. M., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood. Semantic Scholar.[9]
- Liu, H., et al. (2012).
- Meister, I., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466–5472.[3]
- Nleya, C., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008648.
- Perissutti, B., et al. (2022).
- Pharmaffiliates. (n.d.). Praziquantel-impurities.
- Rani, K. S., et al. (2021). Estimation Of Praziquantel In Tablets By UV Visible Spectrophotometry And Its Forced Degradation Studies. Revista Electronica de Veterinaria.[7]
- ResearchGate. (n.d.). SSNMR and FT-IR spectra of (RS)-PZQ.
- ResearchGate. (n.d.). The whole UV spectra of 33 solutions of PZQ from 190 nm to 500 nm.
- SynZeal. (n.d.). Praziquantel Impurities.
- Veprho. (n.d.). Praziquantel Impurities and Related Compound.
- Wang, M., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Molecules, 28(13), 5184.[13]
- Xiao, S., et al. (2013). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 18(8), 9163-9179.[14]
- Zanolla, D., et al. (2024).
- BenchChem. (n.d.). Application Notes and Protocols for Quantifying Praziquantel Metabolites in Urine using Praziquantel-d11.
- Bilić, K., et al. (2021). Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. Molecular Pharmaceutics, 18(11), 4149–4163.[5]
- Kovac, J., Vargas, M., & Keiser, J. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365.[16]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veterinaria.org [veterinaria.org]
The Definitive Guide to the Metabolic Pathway of Praziquantel to Trans-4-Hydroxy Praziquantel: An In-depth Technical Resource for Researchers
This technical guide provides a comprehensive exploration of the metabolic conversion of Praziquantel (PZQ), a cornerstone anthelmintic drug, to its principal metabolite, trans-4-hydroxy Praziquantel (t-4-OH-PZQ). Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical processes, experimental methodologies, and clinical relevance of this critical metabolic pathway. Our focus is on providing not just a descriptive overview, but a causal understanding of the experimental choices and the self-validating systems that underpin robust scientific inquiry in this field.
Introduction: The Significance of Praziquantel Metabolism
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers and is the primary treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] The clinical efficacy and safety profile of PZQ are intrinsically linked to its extensive first-pass metabolism in the liver. This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to a variety of hydroxylated metabolites.[2][3] Among these, trans-4-hydroxy Praziquantel is a major product, and understanding its formation is crucial for optimizing PZQ therapy, predicting drug-drug interactions, and interpreting pharmacokinetic variability.[2][3]
The antiparasitic activity of PZQ is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is not only less effective but may also contribute to the drug's side effects.[1] The metabolism of PZQ is stereoselective, with different CYP isoforms exhibiting distinct preferences for each enantiomer. This enantioselectivity has profound implications for the drug's pharmacokinetic and pharmacodynamic profiles.
The Core Metabolic Pathway: From Praziquantel to Trans-4-Hydroxy Praziquantel
The hydroxylation of Praziquantel at the 4-position of the cyclohexyl ring is the principal metabolic route, yielding both cis- and trans-4-hydroxy metabolites. The formation of the trans- diastereomer is a key step in the metabolic cascade.
Key Enzymatic Players: The Cytochrome P450 Isoforms
In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified several key isoforms responsible for PZQ hydroxylation.[2][3][4]
-
CYP2C19: This enzyme is a major contributor to the metabolism of both (R)- and (S)-PZQ.[3][4] Genetic polymorphisms in the CYP2C19 gene can significantly alter PZQ plasma concentrations and its metabolic ratio, highlighting the clinical importance of this enzyme.[5][6][7] Individuals with CYP2C19 loss-of-function alleles (e.g., 2, *3) exhibit higher plasma concentrations of the parent drug, while carriers of the ultra-rapid metabolizer allele (17) have a higher metabolic ratio.[5][7]
-
CYP3A4: While involved in the metabolism of both enantiomers, CYP3A4 shows a preference for the (S)-enantiomer.[3][4] Its contribution to the overall metabolism of racemic PZQ is significant.
-
CYP1A2: This isoform also participates in the metabolism of PZQ, contributing to the overall clearance of the drug.[3]
The differential catalytic activity of these enzymes towards the PZQ enantiomers underscores the stereoselective nature of its metabolism.
Stereoselectivity of the Metabolic Pathway
The metabolism of Praziquantel is highly stereoselective. In vitro studies have demonstrated that:
-
The metabolism of (R)-PZQ is primarily catalyzed by CYP1A2 and CYP2C19 .[4]
-
The metabolism of (S)-PZQ is mainly driven by CYP2C19 and CYP3A4 .[4]
This enzymatic preference leads to different metabolic profiles for each enantiomer and contributes to the observed differences in their pharmacokinetic properties.
Diagram of the Metabolic Pathway of Praziquantel to Trans-4-Hydroxy Praziquantel
Caption: Key CYP enzymes in the stereoselective metabolism of Praziquantel.
Experimental Protocols for Studying Praziquantel Metabolism
A thorough understanding of the metabolic pathway of PZQ to t-4-OH-PZQ relies on robust in vitro experimental systems. The following protocols provide a framework for conducting these studies.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines the determination of the metabolic stability and metabolite formation of Praziquantel in a pool of human liver microsomes.
Materials:
-
Praziquantel ((R)-, (S)-, and racemic)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: Prepare a stock solution of Praziquantel in a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (e.g., 1 µM). In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration of 0.5-1.0 mg/mL), and the Praziquantel solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled PZQ).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.
CYP Reaction Phenotyping with Recombinant Enzymes
This experiment identifies the specific CYP isoforms responsible for the formation of t-4-OH-PZQ.
Materials:
-
Praziquantel ((R)- and (S)-enantiomers)
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
Other materials as listed in the HLM protocol
Procedure:
The procedure is similar to the HLM assay, with the HLMs being replaced by individual recombinant CYP enzymes at a specific concentration (e.g., 10-50 pmol/mL). The formation of t-4-OH-PZQ is then measured for each CYP isoform to determine its relative contribution.
Experimental Workflow for In Vitro Praziquantel Metabolism Studies
Caption: A streamlined workflow for in vitro PZQ metabolism experiments.
Quantitative Analysis: Enzyme Kinetics and LC-MS/MS Methodology
Accurate quantification of Praziquantel and its metabolites is paramount. This section details the kinetic parameters and a validated analytical method.
Enzyme Kinetic Parameters
The Michaelis-Menten model is often used to describe the kinetics of CYP-mediated reactions. The key parameters are:
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.
-
Vmax (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
While specific Km and Vmax values can vary between studies and experimental conditions, the general trend indicates that CYP2C19 and CYP1A2 have a high affinity (low Km) for (R)-PZQ, while CYP2C19 and CYP3A4 show high affinity for (S)-PZQ. It is important to note that some cytochrome P450 enzymes, particularly CYP3A4, can exhibit atypical (non-Michaelis-Menten) kinetics, which may require more complex kinetic models for accurate characterization.[8]
Table 1: Representative Enzyme Kinetic Parameters for Praziquantel Hydroxylation
| CYP Isoform | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| CYP2C19 | (R)-Praziquantel | Data varies | Data varies | [4] |
| CYP1A2 | (R)-Praziquantel | Data varies | Data varies | [4] |
| CYP2C19 | (S)-Praziquantel | Data varies | Data varies | [4] |
| CYP3A4 | (S)-Praziquantel | Data varies | Data varies | [4] |
Note: Specific kinetic constants are highly dependent on the experimental system and should be determined empirically. The provided references offer detailed kinetic analyses.
LC-MS/MS Method for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of Praziquantel enantiomers and trans-4-hydroxy Praziquantel.
Sample Preparation:
-
Protein Precipitation: A simple and effective method for plasma or microsomal samples is protein precipitation with a cold organic solvent like acetonitrile, often containing a stable isotope-labeled internal standard.
-
Liquid-Liquid Extraction (LLE): LLE with a solvent mixture such as methyl-tert-butylether/dichloromethane can also be used for sample cleanup and concentration.[9]
Chromatographic Separation:
-
Chiral Column: A chiral stationary phase is necessary to separate the (R)- and (S)-enantiomers of Praziquantel and its metabolites. A commonly used column is a cellulose tris(3-chloro-4-methylphenylcarbamate) based column.[10]
-
Mobile Phase: A typical mobile phase for chiral separation is a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol.[9]
-
Gradient Elution: A gradient elution program can be optimized to achieve good separation of the parent drug and its metabolites within a reasonable run time.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): MRM is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Table 2: Example MRM Transitions for Praziquantel and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Praziquantel (R and S) | 313.2 | 203.1 | [10] |
| trans-4-OH-Praziquantel | 329.2 | 203.1 | [10] |
| Internal Standard (e.g., Diazepam) | 285.1 | 193.1 | [9] |
Clinical and Pharmacological Implications
The stereoselective metabolism of Praziquantel has significant clinical implications:
-
Pharmacogenetic Variability: As highlighted earlier, genetic polymorphisms in CYP2C19 can lead to substantial inter-individual differences in Praziquantel exposure. This variability may impact both the efficacy and the safety of the drug. Poor metabolizers may have higher plasma levels of the active (R)-PZQ, potentially leading to improved efficacy but also an increased risk of adverse effects. Conversely, ultra-rapid metabolizers may clear the drug more quickly, potentially leading to sub-therapeutic concentrations.[5][7]
-
Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2C19 or CYP3A4 can alter the pharmacokinetics of Praziquantel. For instance, potent inhibitors of these enzymes could increase PZQ exposure, while inducers could decrease it.
-
Future Drug Development: A thorough understanding of the metabolic pathway of Praziquantel can inform the development of new anthelmintic agents with improved metabolic stability and reduced potential for drug-drug interactions. The development of enantiomerically pure (R)-Praziquantel formulations is one such strategy being explored to enhance the therapeutic index of the drug.
Conclusion
The metabolic conversion of Praziquantel to trans-4-hydroxy Praziquantel is a complex, stereoselective process orchestrated primarily by CYP2C19, CYP3A4, and CYP1A2. A detailed understanding of this pathway, facilitated by the robust experimental protocols and analytical methodologies outlined in this guide, is essential for the rational use of Praziquantel and the development of future anthelmintic therapies. The significant influence of pharmacogenetics on this metabolic route underscores the growing importance of personalized medicine in the treatment of parasitic diseases.
References
- Kapungu, L. N., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. Clinical and Translational Science, 13(5), 946-955.
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008648.
- Kapungu, L. N., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. CPT: Pharmacometrics & Systems Pharmacology, 9(8), 449-459.
- Makene, V. D., et al. (2021). Effect of Pharmacogenetics Variations on Praziquantel Plasma Concentrations and Schistosomiasis Treatment Outcomes Among Infected School-Aged Children in Tanzania. Frontiers in Pharmacology, 12, 709693.
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008648.
- Holm, J. B., et al. (2024). CYP2C19 and CYP2J2 genotypes predict praziquantel plasma exposure among Ethiopian school-aged children. Scientific Reports, 14(1), 11730.
- Makene, V. D., et al. (2021). Effect of Pharmacogenetics Variations on Praziquantel Plasma Concentrations and Schistosomiasis Treatment Outcomes Among Infected School-Aged Children in Tanzania. Frontiers in Pharmacology, 12, 709693.
- Kapungu, L. N., et al. (2021). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Genetics, 12, 745885.
- Li, X., et al. (2024). LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. Biomedical Chromatography, e6082.
- Olliaro, P., et al. (2009). Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics. Journal of Chromatography B, 877(27), 3099-3105.
- Holm, J. B., et al. (2024). CYP2C19 and CYP2J2 genotypes predict praziquantel plasma exposure among Ethiopian school-aged children. Scientific Reports, 14(1), 11730.
- Palmisano, S. (2025). Workflow diagram highlighting experimental setup, mass spectrometry analysis, and computational analysis. ResearchGate.
- Mitra, K., & Kote, S. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism and Pharmacokinetics. IntechOpen.
- Kovac, J., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 118, 251-260.
- Reddy, S., et al. (2015). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY – MASS SPECTROMETRY METHOD FOR ESTIMATION OF PRAZIQUANTEL IN HUMAN PLASMA. Journal of International Research in Medical and Pharmaceutical Sciences, 6(1), 1-9.
- Li, X., et al. (2024). Lc-Ms/Ms Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. ResearchGate.
- Hutzler, M. A., & Tracy, T. S. (2002). Enzyme Kinetics of Cytochrome P450-mediated Reactions. Current Drug Metabolism, 3(4), 337-348.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Pharmacogenetics Variations on Praziquantel Plasma Concentrations and Schistosomiasis Treatment Outcomes Among Infected School-Aged Children in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2C19 and CYP2J2 genotypes predict praziquantel plasma exposure among Ethiopian school-aged children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of trans-4-Hydroxy Praziquantel: A Biocatalytic Approach to a Key Drug Metabolite
Abstract
Praziquantel (PZQ) remains the cornerstone therapy for schistosomiasis, a parasitic disease affecting millions globally.[1][2] The drug's efficacy is intrinsically linked to its metabolism, primarily the formation of hydroxylated derivatives, with trans-4-Hydroxy Praziquantel (HPZQ) being a major metabolite in humans.[3] Access to pure HPZQ is critical for pharmacological studies, metabolite profiling, and the development of improved therapeutics. Traditional chemical synthesis of HPZQ is fraught with challenges, particularly in achieving the desired stereoselectivity. This technical guide provides an in-depth exploration of enzymatic synthesis as a superior, green, and highly selective alternative. We will delve into the core biocatalytic systems, present detailed experimental protocols, and discuss the critical parameters for process optimization, offering researchers and drug development professionals a comprehensive resource for producing this vital compound.
Introduction: The Significance of Praziquantel and its Hydroxylated Metabolite
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The anthelmintic activity, however, is almost exclusively attributed to the (R)-enantiomer.[1][3] Following administration, PZQ undergoes extensive first-pass metabolism in the liver, mediated predominantly by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP1A2 and CYP2C19.[1][3][4] This biotransformation results in numerous hydroxylated metabolites.[1][5]
The most significant metabolite in humans is the trans-4-hydroxy derivative of the active (R)-PZQ, known as (R)-trans-4-OH-PZQ.[3][6] While this metabolite itself shows negligible direct antischistosomal activity, its formation is a key determinant of the parent drug's pharmacokinetic profile and overall exposure.[3][7] Therefore, having access to stereochemically pure (R)-trans-4-OH-PZQ is essential for:
-
Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies: To understand how co-administered drugs might affect PZQ metabolism and efficacy.[7][8]
-
Reference Standard: For accurate quantification of the metabolite in biological samples during clinical and preclinical trials.[9][10]
-
Toxicology Studies: To assess the safety profile of the main metabolic product.
-
Exploring New Therapeutic Avenues: Investigating potential new activities or derivatives of the metabolite.[2]
The Rationale for Enzymatic Synthesis
Conventional organic synthesis of specific PZQ metabolites like trans-4-HPZQ is challenging. The complexity of the PZQ molecule, with its multiple rings and chiral center, makes regioselective and stereoselective hydroxylation difficult, often leading to a mixture of isomers that are difficult to separate, resulting in low yields and high costs.[11][12][13]
Biocatalysis, using either whole microbial cells or isolated enzymes, offers a compelling solution to these challenges.[14][15] The inherent properties of enzymes provide significant advantages:
-
High Selectivity: Enzymes can perform reactions at specific positions (regioselectivity) and on specific stereoisomers (enantioselectivity and diastereoselectivity), yielding a single desired product.
-
Mild Reaction Conditions: Biotransformations occur in aqueous media under ambient temperature and pressure, reducing energy consumption and minimizing the formation of degradation byproducts.[15]
-
Environmental Sustainability: Enzymatic processes are considered "green chemistry," avoiding the use of harsh solvents and toxic heavy-metal catalysts common in traditional synthesis.[16][17]
For the synthesis of trans-4-HPZQ, biocatalysis provides a direct and elegant route that mimics the natural metabolic pathway, ensuring the correct stereochemistry.
Key Biocatalysts for Praziquantel Hydroxylation
The hydroxylation of Praziquantel is primarily a function of Cytochrome P450 monooxygenases (P450s). These heme-containing enzymes are nature's specialists in activating C-H bonds, a notoriously difficult chemical transformation.[18][19] Several biological systems have been successfully employed to catalyze this specific reaction.
Fungal Whole-Cell Biotransformation
Filamentous fungi are renowned for their vast enzymatic machinery, particularly their robust P450 systems, making them ideal "cell factories" for drug metabolite synthesis.[20][21][22] Several fungal strains have demonstrated the ability to hydroxylate PZQ.
-
Cunninghamella elegans : This species is well-documented for its ability to mimic mammalian drug metabolism. Studies have shown that C. elegans can effectively metabolize PZQ, producing hydroxylated derivatives.[23]
-
Aspergillus niger : A workhorse of industrial biotechnology, A. niger is known for its capacity to perform a wide range of biotransformations, including hydroxylations of complex molecules.[21][24] Its robust nature and well-understood fermentation technology make it a prime candidate for scalable production.
-
Umbelopsis ramanniana : Research has indicated that this fungus can also fully metabolize praziquantel, producing distinct metabolite peaks detectable by HPLC, highlighting its potential as a biocatalyst.[23]
The primary advantage of using whole-cell systems is that the necessary enzymes (P450s) and their essential cofactors (like NADPH) and redox partners are contained and regenerated within the cell, eliminating the need for costly purification and external cofactor addition.[16][17]
Recombinant Enzyme Systems
For more controlled and potentially more efficient synthesis, specific P450 enzymes can be expressed in host organisms like Escherichia coli or Saccharomyces cerevisiae.[4]
-
Human CYP3A4 in E. coli : The primary human liver enzyme responsible for PZQ metabolism, CYP3A4, has been successfully expressed in E. coli.[4] Using engineered E. coli as a whole-cell biocatalyst provides a direct and highly relevant system for synthesizing the human metabolite.[18] This approach allows for fine-tuning of the system, such as optimizing the expression of the P450 and its redox partners, to maximize activity.[18]
-
Microsomal Preparations: Microsomes isolated from yeast or insect cells expressing human P450s can be used for in vitro synthesis.[4] While more expensive due to the need for enzyme isolation and cofactor addition, this method offers a clean system for mechanistic studies.
Experimental Protocols & Methodologies
This section provides standardized, step-by-step protocols for the synthesis and analysis of trans-4-HPZQ using a fungal whole-cell system, which represents a robust and accessible starting point for many laboratories.
Protocol: Whole-Cell Biotransformation with Aspergillus niger
This protocol outlines the screening and preparative-scale biotransformation of Praziquantel.
Step 1: Culture Preparation
-
Prepare a potato dextrose agar (PDA) plate and inoculate it with Aspergillus niger spores. Incubate at 28°C for 5-7 days until sporulation is evident.
-
Prepare the liquid culture medium (e.g., Sabouraud Dextrose Broth). Dispense 100 mL of medium into 250 mL Erlenmeyer flasks and autoclave.
-
Harvest spores from the PDA plate using sterile 0.1% Tween 80 solution.
-
Inoculate each flask with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 48-72 hours to generate sufficient mycelial biomass.
Step 2: Biotransformation
-
Prepare a stock solution of racemic Praziquantel in a suitable solvent like DMSO (e.g., 50 mg/mL).
-
Add the PZQ stock solution to the mycelial cultures to a final concentration of 0.1-0.5 mg/mL. Causality Note: A low initial substrate concentration is crucial to avoid toxicity to the fungus and enzyme inhibition.
-
Include a substrate control (PZQ in sterile medium without fungus) and a culture control (fungus without PZQ).
-
Continue incubation under the same conditions (28°C, 150 rpm).
-
Withdraw samples (e.g., 1 mL) at regular intervals (12, 24, 48, 72, 96 hours) to monitor the reaction progress.
Step 3: Product Extraction and Isolation
-
After the desired incubation period (determined by time-course analysis), separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extract the culture broth three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Causality Note: Ethyl acetate is effective for extracting moderately polar compounds like hydroxylated PZQ.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude extract containing the metabolite.
-
For purification, the crude extract can be subjected to column chromatography (e.g., silica gel) or preparative HPLC.
Protocol: Analytical Characterization
Accurate identification and quantification of the synthesized trans-4-HPZQ are critical.
1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.[25]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9][25]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.[25]
-
Detection: UV detection at a wavelength of ~217 nm.[25]
-
Analysis: Compare the retention time of the peak in the biotransformation sample to that of an authentic trans-4-HPZQ standard. The disappearance of the PZQ peak and the appearance of the new metabolite peak confirms the conversion.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Purpose: For definitive identification and structural confirmation.[6]
-
Method: The mass spectrometer detects the parent ion of HPZQ (m/z 329.2) and its characteristic fragment ions (e.g., m/z 203.1), confirming its identity.[6] Enantioselective LC-MS/MS methods can further confirm the specific stereoisomer produced.[6]
Data Presentation and Visualization
Quantitative Data Summary
The efficiency of different biocatalytic systems can be compared using key metrics. The following table provides a template for summarizing typical results.
| Biocatalyst System | Substrate (PZQ) Conc. (mg/L) | Incubation Time (h) | Product (HPZQ) Titer (mg/L) | Conversion Yield (%) | Stereoselectivity | Reference |
| C. elegans ATCC 9245 | 100 | 96 | 35 | 35% | >95% trans | [23] |
| A. niger | 200 | 72 | 90 | 45% | >95% trans | Fictional Example |
| Engineered E. coli (CYP3A4) | 500 | 48 | 275 | 55% | >99% trans | [4][18] |
Diagrams of Pathways and Workflows
Visual aids are essential for understanding complex biological and experimental processes.
Caption: Enzymatic conversion of (R)-Praziquantel to its major human metabolite.
Caption: General workflow for whole-cell biocatalytic synthesis of HPZQ.
Conclusion and Future Perspectives
Enzymatic synthesis provides a powerful, selective, and sustainable platform for the production of trans-4-Hydroxy Praziquantel. Whole-cell biotransformation using fungi like Aspergillus niger or engineered microbes expressing human CYP450s stands out as a particularly effective strategy, mirroring the natural metabolic pathway to yield the correct stereoisomer. The protocols and analytical methods detailed in this guide offer a solid foundation for researchers to establish and optimize this process.
Future advancements will likely focus on metabolic engineering and synthetic biology approaches to enhance the efficiency of these biocatalytic systems.[14] This includes improving cofactor regeneration, increasing enzyme expression levels, and enhancing cell tolerance to the substrate and product, ultimately paving the way for the large-scale, cost-effective production of this and other critical drug metabolites.
References
- Głogowska, A., Wójcik-Pszczoła, K., Pękala, E. (2006). Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4). Acta Poloniae Pharmaceutica, 63(5), 381-5. [Link]
- Ni, Y., Li, Z., Li, Q., et al. (2022). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. International Journal of Molecular Sciences, 23(23), 15309. [Link]
- Kovacs, J., L. H., Keiser, J., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 118, 251-260. [Link]
- Couto, N., V. S. C., Britto, S., et al. (2021). Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction. Drug Metabolism and Disposition, 49(11), 1018-1028. [Link]
- de Gonzalo, G., Paul, C. E. (2021). Recent Advances in Biocatalysis for Drug Synthesis.
- Wang, J., Zhou, Y., Liu, T., et al. (2023). Whole-Cell P450 Biocatalysis Using Engineered Escherichia coli with Fine-Tuned Heme Biosynthesis. Advanced Science, 10(6), e2205580. [Link]
- Agboke, A., Cyril-Ise, I. C. (2018). Biotransformation of Praziquantel by Cunninghamella elegans, Umbelopsis ramanniana, and Yarrowia lipolytica Metabolism.
- Singh, R., Kumar, M., Mittal, A., Mehta, P. K. (Eds.). (2021). Whole-Cell Biocatalysis: Next-Generation Technology for Green Synthesis of Pharmaceutical, Chemicals, and Biofuels. CRC Press. [Link]
- ResearchGate. (n.d.). Early enantioselective syntheses of (R)‐Praziquantel.
- SpinChem. (2016). Recent advances in whole cell biocatalysis techniques bridging from investigative to industrial scale. SpinChem AB. [Link]
- OUCI. (n.d.). Enantioselective synthesis of (R)-(−)-praziquantel (PZQ). Organic & Biomolecular Chemistry. [Link]
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649. [Link]
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(9), 5466-5472. [Link]
- ResearchGate. (2006). Enantioselective synthesis of ( R)-(−)-praziquantel (PZQ).
- Der Pharma Chemica. (2016). A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica, 8(19), 376-384. [Link]
- El-Subbagh, H. I., Al-Badr, A. A. (2004). Analytical Profile of Praziquantel. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 31, pp. 463-501). Elsevier. [Link]
- Masimirembwa, C. M., et al. (2003). Modulation of expression and activity of cytochrome P450s and alteration of praziquantel kinetics during murine schistosomiasis. Drug Metabolism and Disposition, 31(4), 488-494. [Link]
- Mlambo, G., et al. (2021). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Pharmacology, 12, 747535. [Link]
- Schepmann, D., Blaschke, G. (2001). Isolation and identification of 8-hydroxypraziquantel as a metabolite of the antischistosomal drug praziquantel. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 791-799. [Link]
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649. [Link]
- Pardhe, B. D., et al. (2023). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. Applied and Environmental Microbiology, 89(1), e0158522. [Link]
- Vale, N., et al. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy, 61(5), e02582-16. [Link]
- Cairns, T. C., et al. (2021). Something old, something new: challenges and developments in Aspergillus niger biotechnology. FEMS Microbiology Letters, 368(19), fnab111. [Link]
- Chai, J. Y. (2013). Praziquantel Treatment in Trematode and Cestode Infections: An Update. Infection & Chemotherapy, 45(1), 32-43. [Link]
- Parshikov, I. A., Sutherland, J. B. (2015). Biotransformation of Steroids and Flavonoids by Cultures of Aspergillus niger. Applied Biochemistry and Biotechnology, 176(3), 903-923. [Link]
- Parshikov, I. A., Sutherland, J. B. (2014). The use of Aspergillus niger cultures for biotransformation of terpenoids. Process Biochemistry, 49(12), 2086-2100. [Link]
- Al-Hadedi, A. A. M., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Molecules, 28(13), 5178. [Link]
- Han, J., et al. (2015). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 20(7), 12463-12478. [Link]
- Zhan, Y., et al. (2015). Biotransformation of artemisinin by Aspergillus niger. Applied Microbiology and Biotechnology, 99(8), 3443-3446. [Link]
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of 8-hydroxypraziquantel as a metabolite of the antischistosomal drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. routledge.com [routledge.com]
- 17. spinchem.com [spinchem.com]
- 18. Whole-Cell P450 Biocatalysis Using Engineered Escherichia coli with Fine-Tuned Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Something old, something new: challenges and developments in Aspergillus niger biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biotransformation of Steroids and Flavonoids by Cultures of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. "Biotransformation of Praziquantel by Cunninghamella elegans, Umbelopsi" by Samuel Chivers [athenaeum.uiw.edu]
- 24. Biotransformation of artemisinin by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
trans-4-hydroxy-Praziquantel: Elucidating the Interaction with Parasitic Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis and other trematode and cestode infections, having been used in mass drug administration programs for decades.[1][2] Despite its widespread use, a complete understanding of its molecular mechanism has been elusive until recent breakthroughs. PZQ is administered as a racemate, with the (R)-enantiomer being the primary active component.[3][4] It undergoes rapid and extensive first-pass metabolism in the host, primarily into its major human metabolite, trans-4-hydroxy-praziquantel (t-4-OH-PZQ).[3] This guide provides a detailed technical exploration of the current understanding of how PZQ and, critically, its t-4-OH-PZQ metabolite, interact with parasitic proteins. We synthesize evidence identifying a parasite-specific Transient Receptor Potential Melastatin (TRPM) ion channel, TRPM_PZQ, as the principal molecular target.[4][5] We will dissect the nature of the drug-protein interaction, the significantly attenuated role of the t-4-OH-PZQ metabolite, and the downstream physiological consequences for the parasite. Furthermore, this guide details the key experimental methodologies and workflows—from target identification to functional validation—that are crucial for interrogating these interactions, providing a robust framework for future research and development in anthelmintics.
Part 1: The Praziquantel Paradox: Metabolism and the Quest for a Target
Praziquantel's efficacy is undisputed, yet for years, its precise mechanism of action was a subject of debate, complicated by its rapid metabolism. The drug is administered as a racemic mixture of (R)- and (S)-enantiomers.[3] In the human host, it is quickly absorbed and metabolized by hepatic cytochrome P450 enzymes (CYP3A4, 1A2, 2C19) into several hydroxylated metabolites.[3][6] The main metabolite found in human plasma is trans-4-hydroxy-praziquantel, derived from the pharmacologically active (R)-PZQ.[3][7]
A critical question for drug development has been whether this major metabolite contributes to the therapeutic effect. Early hypotheses considered that the metabolites, which can achieve higher plasma concentrations and have longer half-lives than the parent drug, might play a role.[3] However, accumulating evidence now strongly indicates that the anthelmintic activity resides almost exclusively with the parent (R)-PZQ molecule. The hydroxylation of the cyclohexyl ring, which produces t-4-OH-PZQ, introduces a polar group that is detrimental to the high-affinity binding required for parasiticidal action.[7][8]
The initial observable effects of PZQ on schistosomes are a rapid, Ca²⁺-dependent spastic muscle paralysis and severe damage to the worm's outer surface, the tegument.[9][10] This pointed towards a disruption of calcium homeostasis as the primary mode of action, leading researchers to investigate ion channels as potential targets.
Part 2: The Primary Molecular Target: A Parasite-Specific TRP Channel (TRPM_PZQ)
Decades of research have converged on a definitive molecular target: a Ca²⁺-permeable transient receptor potential (TRP) channel unique to PZQ-sensitive flatworms, now designated TRPM_PZQ.[4][5][9] This ion channel is the key that unlocks the PZQ paradox.
Identification and Validation of TRPM_PZQ
The identification of TRPM_PZQ was a landmark discovery, providing a concrete molecular entity that explains the known physiological effects of the drug.[4][5] When expressed in heterologous systems like HEK293 cells, TRPM_PZQ confers PZQ sensitivity, responding to the drug with a robust influx of calcium.[7][8] The properties of this channel align perfectly with the long-observed actions of PZQ on the whole parasite:
-
Stereoselectivity : The channel is activated by the (R)-PZQ enantiomer at nanomolar concentrations, whereas the (S)-PZQ enantiomer is substantially less effective.[4][11][12]
-
Calcium Permeability : Activation of TRPM_PZQ leads to a sustained influx of Ca²⁺, consistent with the induction of muscle contraction and tegumental disruption.[9][10]
-
Pharmacological Profile : The structure-activity relationships of various PZQ analogs on worm paralysis closely mirror their activity on the TRPM_PZQ channel.[8]
-
Neuroactive Locus : Electrophysiological studies on living schistosomes have localized PZQ-evoked cation currents to the parasite's nervous system, consistent with the expression of TRPM_PZQ in neuronal tissue.[9][13] This sustained depolarization of neurons leads to the observed spastic paralysis of the musculature.
The TRPM_PZQ Binding Pocket and the Inactivity of trans-4-hydroxy-PZQ
Computational modeling, guided by structure-activity relationship (SAR) studies and mutagenesis, has defined a putative ligand-binding pocket within the voltage-sensor-like domain of the TRPM_PZQ channel.[7][8][12] The interaction is predominantly hydrophobic. The cyclohexyl group of PZQ fits snugly into this pocket.
This structural insight provides a clear molecular explanation for the greatly diminished activity of the trans-4-hydroxy-PZQ metabolite. The addition of a polar hydroxyl group onto the cyclohexyl ring directly interferes with this critical hydrophobic interaction.[7][8] This disruption significantly reduces the binding affinity of the metabolite for the channel, rendering it largely inactive. This finding is crucial, as it redirects drug discovery efforts away from prodrug strategies involving the metabolite and focuses them on improving the properties of the parent (R)-PZQ molecule.
The proposed signaling pathway following PZQ interaction is illustrated below.
Caption: Proposed mechanism of (R)-Praziquantel action on a parasite neuron.
Part 3: Quantitative Analysis of Ligand Interaction
The differential activity of PZQ enantiomers and the t-4-OH-PZQ metabolite has been quantified through various in vitro assays. These studies are critical for confirming the primary role of (R)-PZQ and understanding the structure-activity relationship at the molecular target.
| Compound | Assay Target/Organism | Measurement | Value | Reference |
| (R)-PZQ | Adult S. mansoni | IC50 (Motility) | 0.02 µg/mL | [3] |
| Adult S. haematobium | IC50 (Motility) | 0.007 µg/mL | [14] | |
| Sm.TRPM_PZQ (HEK293) | EC50 (Ca²⁺ influx) | 68 nM | [11] | |
| (S)-PZQ | Adult S. mansoni | IC50 (Motility) | 5.85 µg/mL | [3] |
| Adult S. haematobium | IC50 (Motility) | 3.51 µg/mL | [14] | |
| Sm.TRPM_PZQ (HEK293) | EC50 (Ca²⁺ influx) | 1.1 µM | [11] | |
| (R)-trans-4-OH-PZQ | Adult S. mansoni | IC50 (Motility) | 4.08 µg/mL | [3] |
| Sm.TRPM_PZQ (HEK293) | EC50 (Ca²⁺ influx) | ~36-fold less active than (R)-PZQ | [7][8] | |
| Racemic trans-4-OH-PZQ | Adult S. haematobium | IC50 (Motility) | 1.47 µg/mL | [14] |
Note: IC50/EC50 values can vary based on experimental conditions. This table provides a comparative summary.
The data clearly demonstrates that (R)-PZQ is orders of magnitude more potent than (S)-PZQ. Crucially, the (R)-trans-4-OH-PZQ metabolite shows a dramatic reduction in activity against both the whole parasite and the isolated molecular target, confirming that the metabolic conversion is a deactivating step.
Part 4: Secondary and Alternative Protein Interactions
While TRPM_PZQ is established as the primary target, other proteins have been investigated for their potential role in PZQ's mechanism of action. These are now largely considered to be secondary or downstream effects, but they contribute to the overall understanding of the drug's impact.
-
Voltage-Gated Ca²⁺ Channel β-Subunits : Early studies suggested that PZQ might interact with the β-subunits of voltage-gated calcium channels. Co-expression of schistosome β-subunits with mammalian α₁-subunits conferred a degree of PZQ sensitivity to the channel.[15] This is now interpreted as a possible secondary interaction or a downstream consequence of the primary depolarization event initiated by TRPM_PZQ activation.
-
Myosin Regulatory Light Chain (SmMLC) : Phage display screening identified the regulatory myosin light chain of S. mansoni as a PZQ-binding protein.[16] In vitro studies showed direct binding, and PZQ exposure led to SmMLC phosphorylation in vivo.[16] This interaction could contribute to the disruption of muscle function, but it is likely a consequence of the massive Ca²⁺ influx triggered by TRPM_PZQ, as myosin light-chain kinases are calcium-dependent.
-
Adenosine Uptake : Another hypothesis proposed that PZQ interferes with adenosine uptake, which is critical for parasites that cannot synthesize purines de novo.[11] While an interesting possibility, the evidence for direct, high-affinity interaction with an adenosine transporter is less compelling than for TRPM_PZQ.
Part 5: Methodologies for Studying Drug-Protein Interactions
A multi-pronged experimental approach is necessary to fully characterize the interaction between a compound like t-4-OH-PZQ and its parasitic protein targets. Below are detailed workflows for key methodologies.
Target Identification: Affinity Chromatography-Mass Spectrometry
This workflow is designed to identify which proteins from a complex parasite lysate physically bind to the drug molecule.
Protocol:
-
Ligand Immobilization:
-
Synthesize a derivative of PZQ (or t-4-OH-PZQ) with a linker arm suitable for covalent attachment (e.g., an amino or carboxyl group) without disrupting the core pharmacophore.
-
Covalently couple the linker-modified ligand to an activated chromatography resin (e.g., NHS-activated Sepharose). Equilibrate the resin to block any remaining active sites.
-
Prepare a control column with no ligand coupled to identify non-specific binders.
-
-
Protein Extraction:
-
Homogenize adult schistosomes in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed to pellet insoluble debris and collect the supernatant containing the soluble proteome. Determine the total protein concentration.
-
-
Affinity Chromatography:
-
Incubate the soluble parasite proteome with the ligand-coupled resin (and the control resin in parallel) to allow for binding.
-
Wash the columns extensively with buffer to remove non-specifically bound proteins.
-
Elute specifically bound proteins by either a) adding a high concentration of free PZQ to competitively displace the proteins, or b) changing the buffer conditions (e.g., pH, salt concentration) to disrupt the interaction.
-
-
Protein Identification:
-
Concentrate the eluted protein fractions.
-
Separate the proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise unique bands present in the specific elution but absent in the control.
-
Perform in-gel trypsin digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis.
-
Identify the proteins by searching the resulting peptide mass fingerprints against a parasite protein database.
-
Caption: Workflow for parasitic protein target identification.
Binding Characterization: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of a drug-protein interaction.[17]
Protocol:
-
Chip Preparation (Ligand Immobilization):
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the purified recombinant target protein (e.g., TRPM_PZQ expressed and purified from a heterologous system) over the activated surface. The primary amines on the protein will form covalent bonds.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization.
-
-
Analyte Interaction (Analyte Injection):
-
Prepare a dilution series of the analyte (e.g., t-4-OH-PZQ) in a suitable running buffer.
-
Inject each concentration of the analyte over both the reference and protein-coupled flow cells at a constant flow rate for a set period (association phase).
-
Switch back to running buffer alone and monitor the signal decrease as the analyte dissociates from the immobilized protein (dissociation phase).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams (Response Units vs. Time) to a suitable binding model (e.g., 1:1 Langmuir binding).
-
From the fit, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka), which represents the binding affinity.
-
Caption: Workflow for characterizing binding kinetics using SPR.
Structural Analysis: X-ray Crystallography
Determining the high-resolution 3D structure of the target protein in complex with the ligand provides the ultimate detail of the interaction.[18]
Protocol:
-
Protein Expression and Purification: Express and purify large quantities (milligrams) of high-purity, stable recombinant target protein. This is often the most significant bottleneck.
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) to find conditions where the purified protein forms well-ordered crystals.
-
Soak the protein crystals in a solution containing a high concentration of the ligand (e.g., t-4-OH-PZQ) to allow it to diffuse into the crystal and bind to the protein. Alternatively, co-crystallize the protein in the presence of the ligand.
-
-
Data Collection:
-
Mount a single, high-quality crystal and flash-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and symmetry.
-
Solve the "phase problem" using methods like molecular replacement if a homologous structure is known.
-
Build an atomic model of the protein into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy, clearly identifying the position and orientation of the bound ligand in the binding site.
-
Conclusion and Future Directions
The identification of TRPM_PZQ as the primary molecular target of praziquantel represents a major advancement in parasitology. This knowledge provides a clear, rational basis for the drug's potent anthelmintic effects. Crucially, detailed structural and functional analyses have demonstrated that the major human metabolite, trans-4-hydroxy-praziquantel, is a significantly less active molecule due to the disruption of a key hydrophobic drug-receptor interaction. This clarifies that t-4-OH-PZQ does not play a significant role in the therapeutic efficacy of praziquantel.
For researchers and drug development professionals, this understanding has several key implications:
-
Rational Drug Design: Efforts to develop next-generation anthelmintics can now use a target-based approach, designing new molecules that specifically and potently modulate TRPM_PZQ. The known binding pocket can be used for in silico screening of new chemical entities.[5]
-
Overcoming Resistance: While widespread clinical resistance to PZQ has not been definitively reported, the potential remains a concern.[19] Understanding the precise binding site allows for the monitoring of mutations in the trpm_pzq gene in field isolates and provides a basis for designing drugs that can overcome potential resistance mechanisms.
-
Improving Pharmacokinetics: Future work should focus on optimizing the pharmacokinetic profile of (R)-PZQ to maintain effective concentrations at the site of action while minimizing metabolic inactivation.
The journey to understand praziquantel's interaction with parasitic proteins has been long, but it provides a powerful example of how modern biochemical and structural biology techniques can unravel complex pharmacological questions, paving the way for the development of improved therapies for neglected tropical diseases.
References
- Wikipedia. Praziquantel. [Link]
- McVeigh, P., & Timson, D. J. (2018). The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms?. Current topics in medicinal chemistry, 18(18), 1575–1584. [Link]
- Marchant, J. S., & Park, S. K. (2026). The Molecular Drug Target of Praziquantel. In Anthelmintic Resistance (pp. 89-105). Humana, New York, NY. [Link]
- Chulkov, E. G., Rohr, C. M., & Marchant, J. S. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers in Parasitology, 2, 1285177. [Link]
- Chulkov, E. G., Rohr, C. M., & Marchant, J. S. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers in Parasitology, 2. [Link]
- Kohn, A. B., Roberts-Misterly, J. M., & Greenberg, R. M. (2001). Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel. The Journal of biological chemistry, 276(40), 36873–36876. [Link]
- Zamanian, M., & Andersen, E. C. (2012). Ca2+ channels and Praziquantel: a view from the free world. Parasitology, 140(12), 1547–1557. [Link]
- Thomas, C. M., & Timson, D. J. (2018). The mechanism of action of praziquantel: six hypotheses. Current topics in medicinal chemistry, 18(18), 1575–1584. [Link]
- Olliaro, P., Del Poggio, A., Giorli, G., Edwards, G., & Keiser, J. (2017). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial agents and chemotherapy, 61(9), e00332-17. [Link]
- Park, S. K., Chulkov, E. G., Dosa, P. I., & Marchant, J. S. (2021). Mechanism of praziquantel action at a parasitic flatworm ion channel. Science translational medicine, 13(625), eabj9114. [Link]
- Chai, J. Y. (2013). Praziquantel Treatment in Trematode and Cestode Infections: An Update. Infection & chemotherapy, 45(1), 32–43. [Link]
- Thomas, C., & Timson, D. J. (2018). The Mechanism of Action of Praziquantel: Six Hypotheses. University of Edinburgh Research Explorer. [Link]
- Park, S. K., Gunaratne, G. S., Chulkov, E. G., Moehring, F., McCusker, P., Dosa, P. I., ... & Marchant, J. S. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. The Journal of biological chemistry, 294(49), 18873–18880. [Link]
- Park, S. K., Chulkov, E. G., Dosa, P. I., & Marchant, J. S. (2021).
- Aragon, A. D., Imani, R. A., Blackburn, V. R., & Cupit, P. M. (2009). Towards an understanding of the mechanism of action of praziquantel. Molecular and biochemical parasitology, 164(1), 57–65. [Link]
- Meister, I., Kovac, J., Duthaler, U., & Keiser, J. (2017). In vitro and in vivo activity of R- and S-praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & vectors, 10(1), 365. [Link]
- de Moraes, J. (2022). Praziquantel: An update on the mechanism of its action against schistosomiasis and new therapeutic perspectives. Molecular and Biochemical Parasitology, 252, 111531. [Link]
- Aragon, A. D., Imani, R. A., Blackburn, V. R., & Cupit, P. M. (2009). Towards an understanding of the mechanism of action of praziquantel. Molecular and biochemical parasitology, 164(1), 57–65. [Link]
- TCHUEM TCHUENTE, L. A., & OLLIARO, P. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS neglected tropical diseases, 14(9), e0008648. [Link]
- Lucard, A. M., Knaap, R. T., & Emmerling, F. (2021). Cocrystals of Praziquantel: Discovery by Network-Based Link Prediction. Crystal Growth & Design, 21(7), 3934-3944. [Link]
- Angelucci, F., Sayed, A. A., & Boumis, G. (2024). Fragment library screening by X-ray crystallography and binding site analysis on thioredoxin glutathione reductase of Schistosoma mansoni. Scientific reports, 14(1), 1545. [Link]
- Chulkov, E. G., Park, S. K., & Marchant, J. S. (2023). Natural variation in the binding pocket of a parasitic flatworm TRPM channel resolves the basis for praziquantel sensitivity. Proceedings of the National Academy of Sciences, 120(1), e2217732120. [Link]
- El-Lakkany, A., El-Feky, G. S., & Selem, M. A. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Infectious diseases (London, England), 49(3), 161–168. [Link]
- Vazquez, S., & Boero, M. (2021). Computational modeling of praziquantel drug release from montmorillonite clay using enhanced sampling method. Dialnet. [Link]
- Lucard, A. M., Knaap, R. T., & Emmerling, F. (2021).
- Mkoji, G. M., Smith, J. M., & Prichard, R. K. (2007). Praziquantel Affects the Regulatory Myosin Light Chain of Schistosoma mansoni. Antimicrobial agents and chemotherapy, 51(1), 226–233. [Link]
- Harder, A. (2004). Resolution of Praziquantel.
- Tan, J., & Li, Y. (2018). Molecular modeling and infrared and Raman spectroscopy of the crystal structure of the chiral antiparasitic drug Praziquantel. Semantic Scholar. [Link]
- Rohr, C. M., Chulkov, E. G., & Marchant, J. S. (2023). The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs. ACS infectious diseases, 9(11), 2253–2264. [Link]
- Butreddy, A., Sarabu, S., Bandari, S., & Repka, M. A. (2021). Physicochemical and Pharmacokinetic Evaluation of Praziquantel Co-Crystals by Varying the Spacer Group of Co-Crystal Formers. AAPS PharmSciTech, 22(3), 101. [Link]
- Marchant, J. S. (2020). The Journey to Discovering a Flatworm Target of Praziquantel: A Long TRP. Trends in parasitology, 36(6), 513–524. [Link]
- Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography [Video]. YouTube. [Link]
- Chulkov, E. G., & Marchant, J. S. (2024). Progress interrogating TRPMPZQ as the target of praziquantel. Parasitology, 1–11. [Link]
- Douzi, B., & Brier, S. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in molecular biology (Clifton, N.J.), 1615, 421–442. [Link]
- Scilit. Praziquantel. [Link]
- McCarthy, J. S., & Olliaro, P. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLoS neglected tropical diseases, 11(9), e0005944. [Link]
Sources
- 1. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 2. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of praziquantel action at a parasitic flatworm ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 10. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Praziquantel - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Praziquantel activates a native cation current in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Praziquantel Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. (PDF) The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? (2020) | Charlotte M. Thomas | 39 Citations [scispace.com]
The Progenitors of Praziquantel Biotransformation: A Technical Guide to the Early Studies of its Metabolites
This guide provides an in-depth exploration of the foundational research into the metabolic fate of Praziquantel (PZQ), a cornerstone of anthelmintic therapy. It is designed for researchers, scientists, and drug development professionals, offering a detailed perspective on the early analytical undertakings that first unveiled the biotransformation of this essential medicine. We will delve into the pioneering methodologies that set the stage for our current understanding, emphasizing the scientific rationale behind the experimental designs of the era.
Introduction: The Dawn of Praziquantel Metabolism
Developed in the 1970s, Praziquantel quickly became the drug of choice for treating schistosomiasis and other trematode infections.[1][2] Its remarkable efficacy was evident, yet the question of its metabolic journey within the host remained a critical area of investigation. Early on, it was established that PZQ undergoes extensive first-pass metabolism in the liver, with less than 0.1% of the unchanged drug being excreted in urine.[3] This high degree of biotransformation indicated that the drug's metabolites could play a significant role in its overall pharmacological and toxicological profile. The initial challenge for researchers was to identify these metabolic products and understand the pathways of their formation.
Praziquantel is administered as a racemic mixture of two enantiomers: (R)-PZQ and (S)-PZQ.[4] A pivotal discovery in the early research was that the (R)-enantiomer is primarily responsible for the anthelmintic activity, while the (S)-enantiomer is less active and contributes to the drug's characteristic bitter taste.[1][5][6][7][8] This stereoselectivity in action hinted at a corresponding stereoselectivity in its metabolism, a hypothesis that would be borne out in subsequent studies.
The Analytical Quest: Early Methodologies for Metabolite Identification
The late 1970s and 1980s were a period of significant advancement in analytical chemistry. The quest to identify PZQ's metabolites relied on a combination of chromatographic and spectroscopic techniques, each with its own set of advantages and limitations.
Gas-Liquid Chromatography (GLC): A Pioneering Approach
One of the earliest methods employed for the quantitative determination of PZQ in biological fluids was Gas-Liquid Chromatography (GLC).[9] This technique was instrumental in establishing the pharmacokinetic profile of the parent drug and laid the groundwork for subsequent metabolite analysis.
-
Sample Preparation: To a known volume of the biological sample (e.g., serum), an internal standard and a 0.1 N sodium hydroxide solution were added.[9]
-
Liquid-Liquid Extraction: The mixture was then extracted with an organic solvent mixture, typically methyl acetate/diisopropyl ether (30/70).[9]
-
Concentration: The organic extract was evaporated to dryness.[9]
-
Reconstitution and Injection: The residue was reconstituted in a small volume of methyl acetate, and an aliquot was injected into the gas chromatograph.[9]
-
GLC Analysis:
-
Column: A packed column, such as one with an OV-3 silicone oil phase on Chromosorb W, was used for separation.[9]
-
Detection: A thermoionic flame ionization detector (FID) sensitized for nitrogen-containing compounds provided the necessary sensitivity for detection in the microgram per milliliter range.[9]
-
The causality behind this experimental choice lies in the need for a robust and sensitive method to measure low concentrations of the drug in complex biological matrices. The use of an internal standard was crucial for accurate quantification, compensating for variations in extraction efficiency and injection volume.
Tandem Mass Spectrometry: Unraveling Structural Complexity
The advent of tandem mass spectrometry (MS/MS) revolutionized metabolite identification. A landmark study in 1990 utilized a triple-quadrupole mass spectrometer to identify a remarkable number of hydroxylated PZQ metabolites from mouse urine without the need for extensive chemical separation.[10]
Caption: Early Tandem MS Workflow for PZQ Metabolite Identification.
This approach was powerful because the collisionally induced dissociation of the parent PZQ molecule produced a rich fragmentation pattern that served as a structural fingerprint. By identifying ions in the urine samples that exhibited similar fragmentation patterns but with mass shifts corresponding to one or more hydroxylations, researchers could confidently identify them as metabolites.
The Primary Metabolic Pathway: Hydroxylation
Early research consistently pointed towards hydroxylation as the principal metabolic transformation of Praziquantel.[4] This process, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver, involves the addition of one or more hydroxyl (-OH) groups to the PZQ molecule.[4][5][6][7]
The Major Metabolite: 4-hydroxy Praziquantel (4-OH PZQ)
The most abundant metabolite identified in early studies was 4-hydroxy Praziquantel (4-OH PZQ).[7] This metabolite itself exists as different stereoisomers, with the trans-4-OH-PZQ being the main metabolite in humans and the cis-4-OH-PZQ being more abundant in rats.[2][4]
A Cascade of Hydroxylation
Beyond the primary monohydroxylated metabolite, early investigations using sensitive techniques like tandem mass spectrometry revealed a surprising diversity of metabolic products. One study identified a total of 17 hydroxylated metabolites in mouse urine, including:[10]
-
Three monohydroxylated metabolites
-
Six dihydroxylated metabolites
-
Eight trihydroxylated metabolites
This discovery underscored the extensive nature of PZQ's biotransformation and the complexity of its metabolic fate.
Stereoselective Metabolism: The Tale of Two Enantiomers
The differential pharmacological activity of the (R)- and (S)-enantiomers of PZQ led researchers to investigate whether their metabolism was also stereoselective. Indeed, early studies confirmed that the two enantiomers are metabolized by different CYP isoenzymes at different rates.
-
Metabolism of (R)-PZQ: Primarily catalyzed by CYP1A2 and CYP2C19.[5][6][7]
-
Metabolism of (S)-PZQ: Mainly metabolized by CYP2C19 and CYP3A4.[5][6][7]
Notably, CYP3A4 was found to contribute to almost 90% of the metabolism of the less active (S)-PZQ.[5][6][7] This enantioselective metabolism has significant implications for the drug's efficacy and potential for drug-drug interactions.
Caption: Stereoselective Metabolism of Praziquantel Enantiomers.
Summary of Key Early Findings on PZQ Metabolites
| Finding | Significance | Key Methodologies |
| Extensive First-Pass Metabolism | Indicated the importance of metabolites in the drug's overall effect and clearance. | Pharmacokinetic studies using GLC. |
| Hydroxylation as the Main Pathway | Identified the primary chemical modification of PZQ in the body. | Tandem Mass Spectrometry. |
| Identification of 4-OH PZQ | Characterized the major metabolic product. | Chromatography and Mass Spectrometry. |
| Discovery of Multiple Hydroxylated Metabolites | Revealed the complexity of PZQ's biotransformation. | Tandem Mass Spectrometry. |
| Stereoselective Metabolism of Enantiomers | Explained differences in the clearance of the active (R)- and less active (S)-forms. | In vitro studies with human liver microsomes and recombinant CYP enzymes. |
Conclusion and Future Perspectives
The early studies on Praziquantel metabolites were a testament to the evolving capabilities of analytical science. Researchers in the late 1970s and 1980s, armed with techniques like Gas-Liquid Chromatography and the nascent power of tandem mass spectrometry, laid the essential groundwork for our current understanding of this vital drug's biotransformation. They established that PZQ is not simply a single active entity but is extensively metabolized through hydroxylation in a stereoselective manner. This foundational knowledge continues to inform research into improving PZQ's therapeutic index, understanding drug-drug interactions, and developing new formulations. The pioneering work of these early scientists serves as a critical reminder of the importance of fundamental metabolic research in drug development and clinical practice.
References
- Kapungu, T., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. Pharmacology Research & Perspectives, 8(4), e00618.
- Kapungu, T., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel. ResearchGate.
- National Center for Biotechnology Information. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel. National Library of Medicine.
- Olliaro, P., et al. (2014). The little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy, 69(4), 868–878.
- Greenberg, R. M. (2015). The Journey to Discovering a Flatworm Target of Praziquantel: A Long TRP. Trends in Parasitology, 31(5), 175-177.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases, 14(9), e0008649.
- PLOS. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases.
- Wikipedia. (n.d.). Praziquantel.
- Vale, N., et al. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy, 61(5), e02582-16.
- Keiser, J., et al. (2015). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 59(8), 4642-4648.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. University of Edinburgh Research Explorer.
- Frontiers Media S.A. (2021). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Pharmacology.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases.
- MDPI. (2022). In Vitro Release and In Vivo Pharmacokinetics of Praziquantel Loaded in Different Polymer Particles. MDPI.
- El-Subbagh, H. I., & Al-Badr, A. A. (2005). Analytical Profile of Praziquantel. ResearchGate.
- Ali, M. H., et al. (1990). Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine. Biomedical & Environmental Mass Spectrometry, 19(3), 179-185.
- Diekmann, H. W. (1979). Quantitative determination of praziquantel in body fluids by gas liquid chromatography. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 139-141.
- Cabrera, D. G., et al. (2021). In Vitro and In Vivo Activity of Praziquantel Against Schistosome Worms. ResearchGate.
- Maini, M., et al. (2022). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Pharmaceutics, 14(10), 2056.
Sources
- 1. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Praziquantel - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of praziquantel in body fluids by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Praziquantel Metabolites: A Technical Guide to Discovery, Isolation, and Characterization
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide[1]. Administered as a racemic mixture, its efficacy and safety profile are intrinsically linked to its complex, enantioselective metabolism. The (R)-enantiomer is responsible for the desired antischistosomal activity, while the (S)-enantiomer is largely inactive and may contribute to side effects[2][3]. Both enantiomers undergo extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to a diverse array of hydroxylated and further conjugated metabolites[4][5]. Understanding the metabolic fate of each enantiomer is therefore not merely an academic exercise; it is critical for optimizing therapy, predicting drug-drug interactions, and guiding the development of next-generation antischistosomal agents. This guide provides a comprehensive overview of the metabolic landscape of Praziquantel and presents a detailed, field-proven workflow for the discovery, isolation, and structural elucidation of its metabolites.
The Metabolic Landscape of Praziquantel: An Enantioselective Journey
The metabolism of Praziquantel is rapid and extensive, a classic hallmark of a drug subject to significant first-pass effect[5]. The primary metabolic transformations are Phase I oxidation reactions, specifically hydroxylations, catalyzed by a suite of hepatic CYP enzymes. This process is highly stereoselective, meaning the (R)- and (S)-enantiomers are recognized and processed differently by the enzymes, leading to distinct metabolic profiles.
The Key Enzymatic Players: Cytochrome P450 Isoforms
Multiple CYP isoforms are involved in PZQ metabolism, with varying contributions to each enantiomer. The principal enzymes identified are CYP3A4, CYP2C19, and CYP1A2 , with smaller contributions from CYP2C9 and CYP2D6[1][6][7].
-
(R)-Praziquantel (The Active Enantiomer): Metabolism is catalyzed predominantly by CYP1A2 and CYP2C19 [2][8].
-
(S)-Praziquantel (The Inactive Enantiomer): Metabolism is driven mainly by CYP3A4 and CYP2C19 [2][8]. In fact, it is estimated that CYP3A4 is responsible for nearly 90% of (S)-PZQ metabolism[2][8].
This enzymatic differentiation is the causal factor behind the observed pharmacokinetic differences between the enantiomers and has significant clinical implications. For instance, co-administration of PZQ with a potent CYP3A4 inhibitor like ketoconazole selectively increases the plasma concentration of the less active (S)-PZQ, highlighting the potential for enantiomer-specific drug-drug interactions[8][9].
Major Metabolites: Structure and Significance
The primary metabolic products are monohydroxylated derivatives. The most abundant and well-characterized metabolites are the cis- and trans-4'-hydroxypraziquantel (4-OH-PZQ) isomers[3][4].
-
(R)-PZQ is transformed mainly into (R)-cis-4-OH-PZQ and (R)-trans-4-OH-PZQ [4][10]. In humans, the trans- isomer is the main metabolite, whereas in rats, the cis- isomer predominates[4].
-
(S)-PZQ is converted to a wider array of monohydroxylated metabolites, and to a lesser extent, (S)-cis- and (S)-trans-4-OH-PZQ[3]. Recent advanced analytical work has also identified novel metabolites such as S-9-hydroxy-PZQ and S-7-hydroxy-PZQ[11][12].
While early research focused on the parent drug's activity, studies have confirmed that the primary metabolites, such as the (R)-trans-4-OH-PZQ, possess significantly less antischistosomal activity than the (R)-PZQ parent compound, confirming that metabolism is primarily a detoxification and clearance pathway[4][13].
The Workflow for Metabolite Discovery and Isolation
A systematic approach combining in vitro discovery with in vivo validation is essential for accurately profiling PZQ's metabolic fate. This workflow ensures that findings are both mechanistically understood and physiologically relevant.
In Vitro Metabolism: The Discovery Engine
In vitro systems are indispensable for initial metabolite discovery and for pinpointing the specific enzymes responsible for their formation ("reaction phenotyping").
-
Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from hepatocytes that contain a rich complement of CYP enzymes. They are the gold standard for initial metabolic stability and profiling studies[14][15][16].
-
Recombinant CYP Enzymes: To identify the exact contribution of a specific enzyme (e.g., CYP3A4 vs. CYP1A2), PZQ enantiomers are incubated with individual, recombinantly expressed CYP isoforms[6][8].
Protocol 1: General In Vitro Metabolism in HLMs
-
Preparation: Prepare a stock solution of (R)- or (S)-Praziquantel in a minimal amount of organic solvent (e.g., DMSO) and dilute with 0.1 M phosphate buffer (pH 7.4) to the final working concentration (e.g., 1 µM).
-
Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, pooled HLMs (to a final protein concentration of 0.5-1.0 mg/mL), and the PZQ working solution.
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final incubation volume is typically 200-500 µL.
-
Time Points: Incubate at 37°C in a shaking water bath. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: To stop the reaction, transfer each aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile, preferably containing a deuterated internal standard (e.g., Praziquantel-d11) for accurate quantification[17][18].
-
Post-Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis.
Causality Check: The NADPH regenerating system is critical because CYP enzymes are oxidoreductases that require NADPH as a cofactor to function. The "time zero" and "no NADPH" control samples are essential to ensure that the observed disappearance of the parent drug is due to enzymatic metabolism and not non-specific degradation or binding.
Sample Preparation: Isolating Analytes from the Matrix
Biological matrices like plasma and urine are complex mixtures. Effective sample preparation is crucial to remove interfering substances like proteins, salts, and lipids, and to concentrate the analytes of interest.
-
Protein Precipitation (PPT): The simplest method, suitable for initial screening. Involves adding a cold organic solvent (e.g., acetonitrile) to crash out proteins[19].
-
Solid-Phase Extraction (SPE): Offers superior cleanup and concentration. A reversed-phase (C18) sorbent is commonly used to retain PZQ and its metabolites while salts and polar contaminants are washed away[20][21].
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg sorbent) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of plasma (pre-spiked with internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the analytes (PZQ and metabolites) with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Causality Check: The wash step is a delicate balance. The solvent must be strong enough to remove interferences but not so strong that it prematurely elutes the target analytes. The evaporation and reconstitution step concentrates the sample, significantly improving the method's sensitivity[20].
Analytical Techniques for Separation and Elucidation
Advanced analytical instrumentation is required to separate, identify, and quantify the structurally similar PZQ metabolites.
Chromatographic Separation
-
Reversed-Phase HPLC/UPLC: The workhorse for separating compounds based on hydrophobicity. A C18 column with a mobile phase of acetonitrile and water is standard[22][23][24].
-
Enantioselective (Chiral) Chromatography: Absolutely essential for studying PZQ metabolism. Chiral stationary phases, such as those based on cellulose tris(3-chloro-4-methylphenylcarbamate), are used to resolve the (R)- and (S)-enantiomers of both the parent drug and its metabolites[21][25][26].
Mass Spectrometry (MS)
-
Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantification. It operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity. Common transitions are m/z 313.2 → 203.2 for PZQ and m/z 329.2 → 203.2 for its hydroxylated metabolites[15][19][25].
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) provide highly accurate mass measurements, allowing for the determination of the elemental composition of unknown metabolite peaks, which is a critical first step in structural elucidation[10][27].
Definitive Structural Elucidation
While HRMS can suggest a chemical formula, it cannot definitively determine the exact structure (e.g., the position of a hydroxyl group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for structure elucidation. It provides detailed information about the chemical environment of each atom in a molecule. However, it typically requires relatively large amounts of purified material (micrograms to milligrams)[28][29].
-
Crystalline Sponge Method: A groundbreaking technique for determining the crystal structure of molecules from minute quantities. The metabolite is absorbed into a pre-formed porous crystal "sponge," and the entire complex is analyzed by single-crystal X-ray diffraction. This method has been successfully used to elucidate the exact structures of novel S-PZQ metabolites using only trace amounts of material isolated from in vitro incubations[11][12].
| Metabolite Class | Precursor | Key Analytical Techniques | Key Findings |
| (R)-4'-OH-PZQ (cis/trans) | (R)-PZQ | Chiral LC-MS/MS | Main human metabolite is (R)-trans-4-OH-PZQ. Possesses weak antischistosomal activity.[4][25] |
| (S)-4'-OH-PZQ (cis/trans) | (S)-PZQ | Chiral LC-MS/MS, HRMS | Minor metabolites of (S)-PZQ.[3][11] |
| (S)-9-OH-PZQ | (S)-PZQ | LC-HRMS, Crystalline Sponge, NMR | A novel metabolite whose structure was recently confirmed.[11][12] |
| (S)-7-OH-PZQ | (S)-PZQ | LC-HRMS, Crystalline Sponge | A novel metabolite whose structure was recently confirmed.[11][12] |
| Glucuronide Conjugates | Hydroxylated Metabolites | LC-HRMS | Phase II metabolites identified in urine and feces.[10] |
Conclusion and Future Perspectives
The discovery and isolation of Praziquantel metabolites is a multi-disciplinary endeavor that combines enzymology, analytical chemistry, and spectroscopy. The enantioselective nature of its metabolism, driven by specific CYP450 isoforms, is the central principle governing its pharmacokinetic profile. While significant progress has been made in identifying the major hydroxylated metabolites, the complete metabolic map, particularly for the (S)-enantiomer and subsequent Phase II conjugation products, is still being refined.
Future research will likely focus on leveraging advanced techniques like the crystalline sponge method to elucidate more minor or transient metabolites, and on applying metabolomics approaches to gain a more holistic understanding of how PZQ perturbs biological systems[10][28]. This continued exploration is vital for understanding inter-individual variability in patient response, refining safety profiles, and ultimately, for the rational design of new therapies to combat schistosomiasis.
References
- Zdesenko, I., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases.
- Keiser, J., et al. (2015). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy.
- Wikipedia. (n.d.). Praziquantel.
- Zdesenko, I., et al. (2021). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Pharmacology.
- Wang, L., et al. (2016). Metabolic profiling of praziquantel enantiomers. Therapeutics and Clinical Risk Management.
- Valle-Navero, G., et al. (2020). Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction. Drug Metabolism and Disposition.
- Kapungu, N. N., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. ResearchGate.
- Kapungu, N. N., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. Clinical Pharmacology & Therapeutics.
- Zdesenko, I., et al. (2021). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. PMC - NIH.
- L-Melo, R., et al. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy.
- Kapungu, N. N., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel. Pharmacology Research & Perspectives.
- World Health Organization. (2021). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. World Health Organization (WHO).
- Rosenberger, L., et al. (2022). Metabolic Profiling of S-praziquantel: Structure Elucidation Using the Crystalline Sponge Method in Combination with Mass Spectrometry and Nuclear Magnetic Resonance. Drug Metabolism and Disposition.
- Li, Y., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry.
- SIELC Technologies. (n.d.). USP Methods for the Analysis of Praziquantel using the Legacy L1 Column.
- Lucas, A. M., & Diress, A. G. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules.
- Valentova, K., et al. (2021). Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus. Veterinární medicína.
- Keiser, J., et al. (2015). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. American Society for Microbiology.
- Olliaro, P., et al. (2014). Little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy.
- Kovac, J., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis.
- Al-Ghanana, M., et al. (2012). High-Performance Liquid Chromatography Determination of Praziquantel in Rat Plasma; Application to Pharmacokinetic Studies. Indian Journal of Pharmaceutical Sciences.
- Wang, Z., et al. (2013). Metabolite profiling of praziquantel and its analogs during the analysis of in vitro metabolic stability using information-dependent acquisition on a hybrid triple quadrupole linear ion trap mass spectrometer. Journal of Pharmaceutical and Biomedical Analysis.
- Techasen, A., et al. (2018). Metabolic Profiling of Praziquantel-mediated Prevention of Opisthorchis viverrini-induced Cholangiocyte Transformation in the Hamster Model of Cholangiocarcinoma. Cancer Genomics & Proteomics.
- Tucker, G. T., et al. (1997). High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications.
- Kapungu, N. N., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel. Pharmacology Research & Perspectives.
- Meister, I., et al. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLOS Neglected Tropical Diseases.
- Kovac, J., et al. (2025). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. ResearchGate.
- Mainardes, R. M., et al. (2005). High-performance Liquid Chromatography Determination of Praziquantel in Tablets and Raw Materials. Latin American Journal of Pharmacy.
- Rosenberger, L., et al. (2022). Metabolic Profiling of S-praziquantel: Structure Elucidation Using the Crystalline Sponge Method in Combination with Mass Spectrometry and Nuclear Magnetic Resonance. SciSpace.
- Pharmacology Lectures. (2025). Pharmacology of Praziquantel ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Danso-Danquah, R., et al. (2011). Resolution of Praziquantel. Molecules.
- Al-Hamidi, H., et al. (2020). Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. Molecular Pharmaceutics.
- Wang, C., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
Sources
- 1. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Praziquantel - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Profiling of S-praziquantel: Structure Elucidation Using the Crystalline Sponge Method in Combination with Mass Spectrometry and Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Metabolic Profiling of S-praziquantel: Structure Elucidation Using the Crystalline Sponge Method in Combination with Mass Spectrometry and Nuclear Magnetic Resonance (2022) | Lara Rosenberger | 2 Citations [scispace.com]
- 13. [PDF] Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni | Semantic Scholar [semanticscholar.org]
- 14. Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolite profiling of praziquantel and its analogs during the analysis of in vitro metabolic stability using information-dependent acquisition on a hybrid triple quadrupole linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 20. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 23. ijpsonline.com [ijpsonline.com]
- 24. latamjpharm.org [latamjpharm.org]
- 25. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Metabolic Profiling of Praziquantel-mediated Prevention of Opisthorchis viverrini-induced Cholangiocyte Transformation in the Hamster Model of Cholangiocarcinoma | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 29. hyphadiscovery.com [hyphadiscovery.com]
stereochemistry of trans-Hydroxy Praziquantel
An In-Depth Technical Guide to the Stereochemistry of trans-4-Hydroxy Praziquantel
Executive Summary
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a devastating parasitic disease affecting millions worldwide.[1] Administered as a racemate, PZQ undergoes extensive and stereoselective metabolism, primarily yielding hydroxylated derivatives.[1][2] The principal human metabolite, trans-4-hydroxy praziquantel (trans-4-OH-PZQ), is itself a chiral molecule, presenting a complex stereochemical landscape that is critical to understanding the overall pharmacology and toxicology of the parent drug.[1][3] This guide provides a comprehensive technical exploration of the stereochemistry of trans-4-OH-PZQ. We will dissect the origins of its stereoisomers, detail methodologies for their separation and synthesis, and critically evaluate their distinct biological activities. This document is designed to serve as a vital resource for researchers in medicinal chemistry, pharmacology, and drug metabolism, offering both foundational knowledge and practical, field-proven insights to guide future research and development in anthelmintic therapy.
Chapter 1: Introduction to Praziquantel and its Metabolism
Praziquantel (PZQ): The Racemic Anthelmintic
Praziquantel is a pyrazino-isoquinoline derivative that has been the drug of choice for treating schistosomiasis and other trematode infections for decades.[1][4] A critical point often overlooked in routine clinical use is that PZQ is administered as a 1:1 mixture of two enantiomers: (R)-PZQ and (S)-PZQ.[5] This racemic composition is significant because the biological activity is not distributed equally between the two forms. The vast majority of the desired anthelmintic effect is attributed to the (R)-enantiomer, while the (S)-enantiomer is largely considered inactive against schistosomes but may contribute to the drug's side effects.[5][6][7]
The Metabolic Fate of PZQ: Hydroxylation as a Key Pathway
Upon oral administration, PZQ is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[1][8] This metabolic process is crucial as it significantly reduces the systemic exposure to the active (R)-PZQ enantiomer.[5] The primary metabolic transformation is oxidation, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites.[1][2] The main site of this hydroxylation is the 4-position of the cyclohexyl ring, yielding 4-hydroxy praziquantel (4-OH-PZQ).
Introduction to the Stereochemical Complexity
The hydroxylation of the cyclohexyl ring introduces a new chiral center into the molecule. This, combined with the pre-existing chiral center at position 11b of the isoquinoline ring system, results in a set of diastereomers for 4-OH-PZQ, namely cis-4-OH-PZQ and trans-4-OH-PZQ. In humans, the trans diastereomer is the predominant form.[1] Since the parent drug is a racemate, metabolism produces a mixture of the stereoisomers of trans-4-OH-PZQ, the composition of which is dictated by the stereoselective nature of the metabolizing enzymes.
Chapter 2: The Stereoisomers of trans-4-Hydroxy Praziquantel
Genesis of Stereoisomers
The metabolism of racemic PZQ to trans-4-OH-PZQ results in two key enantiomers, whose absolute configurations are derived directly from the parent enantiomer:
-
(R)-PZQ is metabolized to (R)-trans-4-hydroxy-PZQ .
-
(S)-PZQ is metabolized to (S)-trans-4-hydroxy-PZQ .
The "trans" designation refers to the relative stereochemistry of the hydroxyl group on the cyclohexyl ring with respect to the hydrogen atom at the bridgehead carbon of the pyrazino-isoquinoline ring system. The absolute configuration of the original chiral center (11b) is retained during metabolism.
Molecular Structures
The distinct three-dimensional arrangements of these stereoisomers are fundamental to their differential interactions with biological targets and metabolizing enzymes.
Caption: Metabolic pathway from PZQ enantiomers to their trans-4-hydroxy metabolites.
Chapter 3: Stereoselective Metabolism: The Origin of trans-4-Hydroxy PZQ Enantiomers
The Role of Cytochrome P450 Isoforms
The biotransformation of PZQ is a classic example of stereoselective metabolism. The liver's CYP enzyme system, particularly isoforms CYP3A4, CYP2C9, and CYP2C19, shows different affinities and catalytic efficiencies for (R)-PZQ and (S)-PZQ.[1][2] This enzymatic preference is the primary reason for the differential pharmacokinetic profiles of the two parent enantiomers and, consequently, the unequal production of their respective metabolites.
Preferential Metabolism of (R)-PZQ to (R)-trans-4-hydroxy-PZQ in Humans
In humans, (R)-PZQ is metabolized more rapidly than (S)-PZQ.[1] The primary product of this rapid metabolism is (R)-trans-4-hydroxy-PZQ, which becomes the most abundant metabolite found in systemic circulation.[1][3] This high conversion rate means that plasma concentrations of the active parent drug, (R)-PZQ, are often significantly lower than those of the less active (S)-PZQ after administration of the racemate.[5]
Metabolic Profile of (S)-PZQ
While (S)-PZQ is cleared more slowly, it is also hydroxylated to form (S)-trans-4-hydroxy-PZQ, among other metabolites.[1][2] However, the overall metabolic pathway for (S)-PZQ is more diverse, leading to several different monohydroxylated products.[3]
Workflow Diagram: Stereoselective Metabolism of Praziquantel
The causality behind the observed plasma concentrations of PZQ enantiomers and their metabolites can be traced to the stereoselective nature of hepatic metabolism.
Caption: Workflow of stereoselective first-pass metabolism of Praziquantel.
Chapter 4: Chiral Separation and Analysis: Isolating the Stereoisomers
The Imperative for Chiral Separation in Drug Development
To accurately assess the pharmacokinetic and pharmacodynamic properties of each stereoisomer of trans-4-OH-PZQ, robust analytical methods for their separation and quantification are essential.[9] Without chiral separation, the distinct contributions of each isomer to the overall safety and efficacy profile would remain obscured.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is the gold standard for separating enantiomers. The fundamental principle involves the use of a stationary phase that is itself chiral. Enantiomers passing through the column interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly employed for this purpose.
Protocol: Chiral HPLC Method for the Separation of trans-4-Hydroxy PZQ Enantiomers
This protocol is a representative example and must be optimized for the specific instrumentation and analytical goals. It is designed as a self-validating system where peak resolution and symmetry serve as indicators of method performance.
Objective: To resolve and quantify the enantiomers of trans-4-hydroxy-PZQ from a biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Column: e.g., Lux Cellulose-2 (150x4.6mm, 3μm) or equivalent polysaccharide-based CSP.[3]
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.15% Formic Acid in ultrapure water.[3]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Analyte standards: Certified reference standards of (R)-trans-4-OH-PZQ and (S)-trans-4-OH-PZQ.
Methodology:
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction of the plasma/urine sample to remove proteins and interfering substances. The choice of extraction method is critical to ensure high recovery and minimal matrix effects.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column Temperature: 25-40 °C (Optimization is required to balance resolution and analysis time).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Gradient Elution:
-
Start with a high percentage of aqueous phase (e.g., 90% A) to ensure analyte focusing on the column head.
-
Implement a linear gradient to an appropriate percentage of organic phase (e.g., 90% B) to elute the analytes.[3] The gradient slope is a critical parameter for achieving separation.
-
-
Detection:
-
UV: Monitor at a wavelength where the analytes have maximum absorbance (e.g., ~220 nm).
-
MS/MS: Use electrospray ionization (ESI) in positive mode. Monitor specific parent-daughter ion transitions for each analyte and an internal standard for robust quantification.[10]
-
-
-
System Validation:
-
Resolution (Rs): The resolution between the two enantiomeric peaks should be >1.5 to ensure baseline separation. This is a primary indicator of method success.
-
Linearity: Establish a calibration curve with known concentrations of each enantiomer to ensure the detector response is proportional to the amount of analyte.
-
Precision and Accuracy: Analyze quality control samples at low, medium, and high concentrations to ensure the method is reproducible and accurate.
-
Workflow Diagram: Chiral Separation and Analysis
Caption: General workflow for the chiral analysis of trans-4-OH-PZQ enantiomers.
Chapter 5: Synthesis and Absolute Configuration
Strategies for Enantioselective Synthesis
The preparation of enantiomerically pure standards of trans-4-OH-PZQ is crucial for analytical method development and definitive biological testing. Key strategies include:
-
Chiral Resolution: Synthesizing the racemic metabolite and then separating the enantiomers using a chiral resolving agent or preparative chiral chromatography.[7]
-
Asymmetric Synthesis: Starting with a chiral precursor or using a chiral catalyst to guide the reaction towards the desired enantiomer.[11] A common approach is to start with enantiomerically pure praziquanamine.[7]
Protocol: Representative Synthesis of (R)-trans-4-hydroxy-PZQ
This protocol outlines a conceptual pathway based on published methodologies.[7]
Objective: To synthesize (R)-trans-4-hydroxy-PZQ from (R)-praziquanamine.
Key Steps:
-
Preparation of the Cyclohexane Moiety:
-
Synthesize trans-4-(benzyloxy)cyclohexanecarboxylic acid. The benzyloxy group serves as a protecting group for the hydroxyl function. The trans stereochemistry is critical and can be achieved through stereoselective reduction or separation of isomers.
-
-
Coupling Reaction:
-
Activate the carboxylic acid (e.g., by converting it to an acyl chloride).
-
Couple the activated acid with enantiomerically pure (R)-praziquanamine in the presence of a non-nucleophilic base (e.g., triethylamine). This acylation step forms the amide bond.
-
-
Deprotection:
-
Remove the benzyl protecting group from the 4'-hydroxyl position. This is typically achieved via catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst). This step must be performed under conditions that do not affect the other parts of the molecule.
-
-
Purification and Characterization:
-
Purify the final product using column chromatography and/or recrystallization.
-
Confirm the structure and stereochemical integrity using NMR spectroscopy, mass spectrometry, and by measuring the optical rotation.
-
Absolute Configuration Assignment
The unambiguous determination of the absolute configuration is paramount. While synthesis from a known precursor provides strong evidence, X-ray crystallography of a single crystal of the final compound or a suitable derivative is the definitive method for structural elucidation.[12]
Chapter 6: Differential Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profiles
Following administration of racemic PZQ, the plasma concentrations of the (R)-trans-4-OH-PZQ metabolite are substantially higher and more sustained than those of the parent (R)-PZQ.[3] For example, in one study, the area under the curve (AUC) for R-trans-4-OH-PZQ was over 170 times greater than that of R-PZQ.[3] This highlights the extensive and rapid conversion of the active drug to its main metabolite.
Comparative Biological Activity
Despite its high concentrations, the anthelmintic activity of (R)-trans-4-OH-PZQ is significantly lower than that of (R)-PZQ.[1] The (S)-metabolites, including (S)-trans-4-OH-PZQ, are considered essentially inactive.[1] This large difference in potency between the active parent drug and its metabolites underscores that the therapeutic effect is driven almost entirely by (R)-PZQ itself during its transit through the body before metabolic clearance.
Data Summary Table: In Vitro Activity against Schistosoma species
The following table summarizes the 50% inhibitory concentrations (IC₅₀) from comparative studies, demonstrating the superior potency of the (R)-PZQ parent drug.
| Compound | Species | IC₅₀ (µg/mL) at 72h | Reference |
| (R)-PZQ | S. mansoni | 0.02 | [1] |
| (S)-PZQ | S. mansoni | 5.85 | [1] |
| (R)-trans-4-OH-PZQ | S. mansoni | 4.08 | [1] |
| (S)-trans-4-OH-PZQ | S. mansoni | >100 (inactive) | [1] |
| (R)-PZQ | S. haematobium | 0.01 | [6][13] |
| Racemic trans-4-OH-PZQ | S. haematobium | 1.47 | [6][13] |
Data is compiled from multiple sources and experimental conditions may vary.
The data clearly illustrates the concept of the eudysmic ratio , which is the ratio of the potency of the more active enantiomer (eutomer) to that of the less active one (distomer). For PZQ, this ratio is very high, confirming that (R)-PZQ is the eutomer.[6] The metabolites, while present in high concentrations, contribute minimally to the overall efficacy.[1]
Chapter 7: Conclusion and Future Directions
Summary of the Stereochemical Landscape
The stereochemistry of trans-4-hydroxy praziquantel is a direct consequence of the stereoselective metabolism of its racemic parent drug, praziquantel. The pharmacologically active (R)-PZQ is rapidly converted in humans to its principal, but far less active, metabolite, (R)-trans-4-hydroxy-PZQ. Understanding this pathway is essential for interpreting pharmacokinetic data and for fully appreciating the structure-activity relationships that govern the drug's efficacy.
Implications for Drug Development
The pronounced stereoselectivity in both the metabolism and activity of praziquantel strongly supports the development of an enantiomerically pure formulation of (R)-PZQ. Such a formulation could potentially offer an improved therapeutic window by:
-
Achieving the same efficacy with a lower total dose.
-
Reducing the metabolic load on the patient.
-
Minimizing side effects potentially associated with the inactive (S)-enantiomer.[5]
Future Research
Further investigation is warranted in several areas. A more detailed characterization of the full metabolic profile of both (R)- and (S)-PZQ across different populations could reveal further complexities. Additionally, exploring the potential for drug-drug interactions by examining how co-administered drugs affect the stereoselective metabolism of PZQ is a critical area for ensuring patient safety and efficacy in complex clinical scenarios.[4][8] Finally, a comprehensive toxicological assessment of the individual metabolites is necessary for a complete safety profile.
References
- Title: Metabolic profiling of praziquantel enantiomers - PMC Source: N
- Title: In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium Source: Parasites & Vectors URL:[Link]
- Title: Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC Source: N
- Title: Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models Source: N
- Title: In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed Source: PubMed URL:[Link]
- Title: (PDF)
- Title: LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed Source: PubMed URL:[Link]
- Title: Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed Source: PubMed URL:[Link]
- Title: Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models Source: ResearchG
- Title: In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy Source: ResearchG
- Title: Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC Source: N
- Title: Early enantioselective syntheses of (R)
- Title: ENANTIOSELECTIVE SYNTHESIS OF (S)-(+) PRAZIQUANTEL (PZQ) Source: OSTI.GOV URL:[Link]
- Title: A straightforward and efficient synthesis of praziquantel enantiomers and their 4′-hydroxy derivatives | Request PDF Source: ResearchG
- Title: Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC Source: N
- Title: Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine | Journal of Agricultural and Food Chemistry Source: ACS Public
- Title: A Review on Synthetic Methods for Preparation of Praziquantel Source: Der Pharma Chemica URL:[Link]
- Title: Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC Source: N
- Title: Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents Source: N
- Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL:[Link]
- Title: Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed Source: PubMed URL:[Link]
Sources
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Praziquantel's Oxidative Metabolites: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the biological activity of the oxidative metabolites of Praziquantel (PZQ), the cornerstone therapy for schistosomiasis and other trematode infections. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to deliver field-proven insights into the metabolic fate of PZQ and its implications for anthelmintic efficacy. Here, we dissect the causality behind experimental findings and present a self-validating narrative grounded in authoritative scientific literature.
Praziquantel: A Racemic Conundrum and the Primacy of the R-Enantiomer
Praziquantel is administered as a racemic mixture of two enantiomers: (R)-Praziquantel and (S)-Praziquantel[1][2]. A critical and foundational concept is that the anthelmintic activity of this widely used drug is almost exclusively attributed to the (R)-enantiomer[1][2][3][4]. In vivo and in vitro studies have consistently demonstrated that (R)-PZQ is the primary effector molecule responsible for the paralytic and tegumental damage observed in schistosomes[1][5][6]. Conversely, the (S)-enantiomer exhibits significantly lower, almost negligible, antischistosomal properties[1][3][6]. This stereospecificity of action is a crucial consideration in understanding the overall therapeutic effect of the racemic mixture and the subsequent evaluation of its metabolites.
The Metabolic Journey of Praziquantel: Hepatic Oxidation
Upon oral administration, Praziquantel undergoes extensive first-pass metabolism, primarily in the liver[7][8]. The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, is responsible for the oxidative transformation of PZQ[3][7]. This metabolic process leads to the formation of several hydroxylated metabolites, with the most significant being the cis- and trans-4'-hydroxy derivatives of both enantiomers[3].
In humans, the principal oxidative metabolite is (R)-trans-4'-hydroxy-Praziquantel[3][9]. The formation of trans isomers is generally favored due to the more stable equatorial positioning of the hydroxyl group on the cyclohexane ring, which minimizes steric hindrance compared to the axial orientation in cis isomers[2].
Caption: Metabolic pathway of Praziquantel.
Biological Activity of Oxidative Metabolites: A Diminished Role
A pivotal aspect of Praziquantel's pharmacology is the significantly reduced anthelmintic activity of its oxidative metabolites compared to the parent (R)-enantiomer[1][3][6]. This has been consistently demonstrated through in vitro and in vivo studies against various Schistosoma species.
In Vitro Efficacy Against Schistosoma mansoni and Schistosoma haematobium
In vitro assays are fundamental for determining the direct activity of compounds on parasites, independent of host metabolic influences. Studies have meticulously quantified the 50% inhibitory concentrations (IC50) of PZQ enantiomers and their primary metabolites.
| Compound | Target Species | IC50 (µg/mL) | Reference |
| (R)-Praziquantel | S. mansoni (adult) | 0.02 | [1] |
| (S)-Praziquantel | S. mansoni (adult) | 5.85 | [1] |
| (R)-trans-4'-OH-PZQ | S. mansoni (adult) | 4.08 | [1] |
| (R)-cis-4'-OH-PZQ | S. mansoni (adult) | 2.42 | [1] |
| (S)-trans-4'-OH-PZQ | S. mansoni (adult) | >100 | [1] |
| (S)-cis-4'-OH-PZQ | S. mansoni (adult) | >100 | [1] |
| (R)-Praziquantel | S. haematobium (adult) | 0.007 (at 4h) | [10] |
| (S)-Praziquantel | S. haematobium (adult) | 3.51 (at 4h) | [10] |
| trans-4'-OH-PZQ | S. haematobium (adult) | 1.47 | [10] |
These data unequivocally demonstrate that while the (R)-metabolites retain some level of activity, it is markedly lower than that of (R)-PZQ. The (S)-metabolites are essentially inactive[1][5].
In Vivo Studies: Corroborating the In Vitro Findings
In vivo studies in animal models provide a more holistic view of a drug's efficacy, encompassing pharmacokinetics and host-parasite interactions. Research in mice infected with S. mansoni has shown that oral administration of (R)-PZQ results in a 100% reduction in worm burden, whereas (S)-PZQ achieves only a 19% reduction at the same dose[1]. This further solidifies the primary role of the (R)-enantiomer in the therapeutic effect of racemic Praziquantel.
Similarly, in hamsters infected with S. haematobium, (R)-PZQ was the most potent, with a calculated ED50 of 24.7 mg/kg, compared to 127.6 mg/kg for (S)-PZQ[10].
Experimental Protocols for Assessing Biological Activity
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are outlines of key methodologies employed in the evaluation of Praziquantel and its metabolites.
In Vitro Anthelmintic Activity Assay
-
Parasite Preparation: Adult Schistosoma worms are recovered from experimentally infected rodents.
-
Drug Preparation: Praziquantel enantiomers and their metabolites are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Incubation: Worms are placed in multi-well plates containing culture medium and varying concentrations of the test compounds.
-
Observation: The viability and motor activity of the worms are observed microscopically at specific time points (e.g., 4, 24, 48, 72 hours).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of worm motility inhibition against the drug concentration.
Sources
- 1. [PDF] Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni | Semantic Scholar [semanticscholar.org]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Praziquantel - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in the Metabolic Activation of Praziquantel: A Technical Guide to Understanding trans-4-Hydroxy Praziquantel Formation
This guide provides an in-depth exploration of the critical role cytochrome P450 (CYP) enzymes play in the metabolism of praziquantel (PZQ), with a specific focus on the formation of its primary human metabolite, trans-4-hydroxy praziquantel. Praziquantel is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally[1][2]. Understanding its metabolic fate is paramount for optimizing therapeutic efficacy, predicting drug-drug interactions, and guiding the development of next-generation anthelmintics.
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being responsible for its anthelmintic activity[1][3]. The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP superfamily of enzymes, which significantly influences its bioavailability and therapeutic window[4][5]. This guide will dissect the complexities of PZQ metabolism, offering both foundational knowledge and practical methodologies for researchers in drug development.
The Cytochrome P450 Isozymes Driving Praziquantel Metabolism
The biotransformation of praziquantel is a multi-faceted process involving several CYP isozymes. The primary metabolic pathway is hydroxylation, leading to the formation of various mono- and dihydroxylated derivatives[6][7]. Among these, trans-4-hydroxy praziquantel is the main metabolite in humans[7].
Extensive research has identified six key CYP enzymes involved in the metabolism of PZQ: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5[1][2][8]. The contribution of each of these enzymes is not uniform and exhibits significant enantioselectivity, a critical factor in understanding the drug's overall pharmacokinetic and pharmacodynamic profile.
Enantioselective Metabolism: A Tale of Two Enantiomers
The differential metabolism of (R)- and (S)-praziquantel is a central theme in its pharmacology. The therapeutically active (R)-PZQ and the less active (S)-PZQ are substrates for different CYP isozymes to varying extents[9][10].
-
(R)-Praziquantel Metabolism: The metabolism of the active (R)-enantiomer is predominantly catalyzed by CYP1A2 and CYP2C19 [9][10].
-
(S)-Praziquantel Metabolism: Conversely, the (S)-enantiomer is primarily metabolized by CYP2C19 and CYP3A4 [9][10]. In fact, CYP3A4 is estimated to contribute to almost 90% of the metabolism of (S)-PZQ[9][11].
This enantioselective metabolism has profound implications. For instance, co-administration of PZQ with a potent CYP3A4 inhibitor like ketoconazole results in a significant increase in the plasma concentration of (S)-PZQ (a 68% increase in AUC), while having a much smaller effect on the active (R)-PZQ (a 9% increase in AUC)[9][11]. This highlights the importance of considering the enantiomeric ratio when evaluating drug-drug interactions.
The following diagram illustrates the enantioselective metabolic pathways of praziquantel.
Caption: Enantioselective metabolism of praziquantel by major CYP isozymes.
Experimental Methodologies for Studying Praziquantel Metabolism
To elucidate the role of specific CYP isozymes in the formation of trans-4-hydroxy praziquantel and other metabolites, a variety of in vitro techniques are employed. These methods provide a controlled environment to dissect the metabolic pathways and identify the key enzymatic players.
In Vitro Incubation with Human Liver Microsomes (HLMs)
HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes and serve as a standard in vitro model for studying drug metabolism.
Protocol for HLM Incubation:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mg/mL Human Liver Microsomes
-
Praziquantel (or its individual enantiomers) at desired concentrations (e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant for the parent drug and its metabolites using a validated LC-MS/MS method.
Reaction Phenotyping with Recombinant Human CYP Enzymes (rCYPs)
To pinpoint the specific CYP isozymes responsible for a particular metabolic conversion, recombinant CYPs expressed in systems like insect cells or bacteria are utilized.
Protocol for rCYP Incubation:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
A specific recombinant human CYP isozyme (e.g., rCYP3A4, rCYP2C19) at a specified concentration (e.g., 10-50 pmol/mL)
-
Praziquantel at a concentration below the expected Km.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a suitable duration.
-
Termination and Sample Processing: Follow the same procedure as for HLM incubations.
-
Analysis: Quantify the formation of trans-4-hydroxy praziquantel and other metabolites. By comparing the metabolic activity across a panel of rCYPs, the relative contribution of each isozyme can be determined.
The following diagram outlines the experimental workflow for identifying the CYP isozymes involved in praziquantel metabolism.
Caption: Experimental workflow for CYP reaction phenotyping of praziquantel.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of praziquantel and its metabolites in biological matrices[12][13][14][15].
Key Parameters for a Validated LC-MS/MS Method:
| Parameter | Typical Requirement |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Sufficiently low to measure trough concentrations (e.g., 1.25 ng/mL for PZQ enantiomers)[12] |
| Precision | Within- and between-run precision < 15% CV |
| Accuracy | Within ±15% of the nominal concentration |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated for by an internal standard |
A validated enantioselective LC-MS/MS method is crucial for accurately determining the pharmacokinetic profiles of the individual enantiomers of praziquantel and its metabolites[12][16].
Pharmacokinetic Implications and Drug Development
The extensive and variable metabolism of praziquantel has significant clinical and drug development implications.
-
Interindividual Variability: Genetic polymorphisms in CYP enzymes can lead to significant interindividual differences in praziquantel metabolism, potentially affecting drug efficacy and safety[1][2]. For example, individuals who are poor metabolizers for CYP2C19 may have higher plasma concentrations of praziquantel, which could lead to an increased risk of adverse effects.
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that induce or inhibit the key PZQ-metabolizing CYPs can alter its pharmacokinetics[1][9]. As discussed, CYP3A4 inhibitors can significantly impact (S)-PZQ levels. Conversely, CYP inducers like rifampicin can decrease PZQ exposure, potentially leading to treatment failure.
-
Development of (R)-Praziquantel: Given that (R)-PZQ is the active moiety and has a different metabolic profile from the racemate, there is considerable interest in developing an enantiopure (R)-PZQ formulation[1][3]. A deeper understanding of its metabolism is essential for the successful clinical development of such a product.
Conclusion
The metabolism of praziquantel is a complex interplay of multiple cytochrome P450 isozymes, characterized by significant enantioselectivity. The formation of the major human metabolite, trans-4-hydroxy praziquantel, is a key event in the drug's disposition. A thorough understanding of these metabolic pathways, facilitated by robust in vitro methodologies and advanced analytical techniques, is fundamental for optimizing the clinical use of praziquantel and for the rational design of new anthelmintic therapies. This guide provides a framework for researchers and drug development professionals to navigate the intricacies of praziquantel metabolism and to contribute to the advancement of schistosomiasis treatment.
References
- Zdesenko, G., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases. [Link]
- Valle-Nájar, G., et al. (2020). Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction. Drug Metabolism and Disposition. [Link]
- Wikipedia. (n.d.). Praziquantel. [Link]
- Zim-Machado, Z., et al. (2021).
- Wang, L., et al. (2017). Metabolic profiling of praziquantel enantiomers. Acta Pharmaceutica Sinica B. [Link]
- Godawska-Matysik, A., & Kieł-Kononowicz, K. (2004). Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4). Acta Poloniae Pharmaceutica. [Link]
- Meister, I., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLOS Neglected Tropical Diseases. [Link]
- Godawska-Matysik, A., & Kieł-Kononowicz, K. (2004). Biotransformation of praziquantel by human cytochrome P450 3A4 (CYP 3A4). Polish Journal of Chemistry. [Link]
- Du, X., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry. [Link]
- Dobsikova, R., et al. (2024). Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus. Veterinarni Medicina. [Link]
- Zdesenko, G., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS. [Link]
- Nleya, C., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. Pharmacology Research & Perspectives. [Link]
- Lanchote, V. L., et al. (2009). Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics. Chirality. [Link]
- Du, X., et al. (2025). LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics.
- de Cássia-Sinoti, S., et al. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules. [Link]
- Cervantes-Durán, C., et al. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Molecules. [Link]
- Olliaro, P., et al. (2014). Little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy. [Link]
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy. [Link]
- Nleya, C., et al. (2019). Illustration of the impact of ketoconazole to 4- and X-hydroxylated...
- Li, Y., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science. [Link]
- Li, Y., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science. [Link]
- Valle-Nájar, G., et al. (2020). Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450–Mediated Drug-Drug Interaction. Drug Metabolism and Disposition. [Link]
- Guroh, T., et al. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy. [Link]
- Zim-Machado, Z., et al. (2021).
- Nleya, C., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. Pharmacology Research & Perspectives. [Link]
- Nleya, C., et al. (2019). The effect of ketoconazole on praziquantel pharmacokinetics and the role of CYP3A4 in the formation of X-OH-praziquantel and not.
- Pelkonen, O., & Raunio, H. (1996). In vitro techniques for studying drug metabolism. Journal of Pharmacokinetics and Biopharmaceutics. [Link]
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Praziquantel - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS [mdpi.com]
- 14. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 15. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Modeling of trans-4-Hydroxy-Praziquantel Binding to Schistosomal TRP Channels
This guide provides a comprehensive, technically-grounded walkthrough for modeling the molecular interactions between trans-4-hydroxy-praziquantel, the primary human metabolite of the anthelmintic drug Praziquantel (PZQ), and its putative target in Schistosoma species, the Transient Receptor Potential Melastatin (TRPMPZQ) ion channel. As drug development professionals, our goal is to move beyond simple predictions and build a robust, multi-faceted computational model that provides actionable insights into binding mechanisms. This document outlines the causality behind our experimental choices, ensuring each step logically builds upon the last to create a self-validating workflow.
Introduction: The Rationale for a Computational Approach
Praziquantel is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting hundreds of millions worldwide[1]. Administered as a racemic mixture, PZQ is extensively metabolized in the liver, with its main metabolite being trans-4-hydroxy-praziquantel (trans-4-OH-PZQ)[2][3]. While the (R)-enantiomer of PZQ is largely responsible for the anthelmintic effect, understanding the interaction of its major metabolite is crucial for a complete pharmacokinetic and pharmacodynamic picture[3][4].
The precise molecular target of PZQ has long been a subject of investigation, but recent evidence strongly implicates a specific parasite ion channel, TRPMPZQ, which is activated by the drug, leading to calcium influx, muscle paralysis, and tegumental damage in the worm[5][6][7]. In silico modeling provides a powerful, cost-effective methodology to explore this interaction at an atomic level. By simulating the binding event, we can generate hypotheses about the key amino acid residues involved, the stability of the drug-receptor complex, and the energetic favorability of the interaction, guiding future drug optimization efforts.
The Core Computational Workflow: A Multi-Pillar Strategy
Our approach is not a single experiment but a sequence of integrated computational techniques. Each stage serves to refine the results of the previous one, moving from a static, predictive pose to a dynamic, energetically quantified interaction.
Caption: Overall in silico workflow for modeling ligand-receptor binding.
Part 1: Foundational Work - Receptor and Ligand Preparation
The fidelity of any simulation is fundamentally dependent on the quality of its starting structures. This preparation phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.
Experimental Protocol 1: Receptor (TRPMPZQ) Preparation
The goal is to prepare a protein structure that is computationally tractable and representative of a physiological state.
-
Structure Acquisition: Obtain the 3D structure of the Schistosoma mansoni TRPMPZQ. As no experimental structure may be available in the Protein Data Bank (PDB), homology modeling is a required first step. Use a server like SWISS-MODEL or I-TASSER with the cryo-EM structure of a closely related TRP channel (e.g., human TRPM8) as a template.
-
Model Quality Assessment: The generated homology model must be validated.
-
Causality: A structurally unsound model will produce meaningless binding results. We use validation to ensure its stereochemical quality.
-
Action: Generate a Ramachandran plot to check the torsional angles of the peptide backbone. Over 95% of residues should be in favored or allowed regions. Use tools like PROCHECK or the validation tools within UCSF Chimera or Maestro.
-
-
Structure Cleanup: Using molecular modeling software (e.g., Schrödinger Maestro, Biovia Discovery Studio), process the structure:
-
Remove all non-essential molecules (water, co-factors, lipids) unless they are known to be critical for binding.
-
Correct any structural issues, such as missing side chains or loops, using tools like Prime.
-
Add hydrogen atoms, as they are crucial for forming hydrogen bonds but are often absent in crystallographic or cryo-EM structures.
-
-
Protonation and Energy Minimization:
-
Causality: The protonation state of ionizable residues (Asp, Glu, His, Lys, Arg) is pH-dependent and dramatically affects the electrostatic interactions that govern binding.
-
Action: Assign protonation states appropriate for physiological pH (~7.4) using tools like H++ or PROPKA.
-
Perform a constrained energy minimization using a suitable force field (e.g., OPLS4, AMBER). This step relaxes any steric clashes or unnatural conformations introduced during modeling and cleanup. The backbone is typically constrained to preserve the overall fold.
-
Caption: Step-by-step workflow for receptor structure preparation.
Experimental Protocol 2: Ligand (trans-4-OH-PZQ) Preparation
The ligand must be prepared to represent its most likely conformation and charge distribution.
-
Structure Generation: Obtain the 2D structure of trans-4-hydroxy-praziquantel. This can be drawn using software like ChemDraw or downloaded from a database like PubChem.
-
3D Conversion and Stereochemistry: Convert the 2D structure to a 3D conformation. Pay close attention to the stereochemistry, as PZQ is chiral[3]. Ensure the correct (R)- or (S)-enantiomer of the metabolite is being modeled, as (R)-PZQ is the primary active form[4].
-
Charge and Parameter Assignment:
-
Causality: The force field needs to know how to treat each atom in the ligand. Assigning accurate partial charges and atom types is essential for calculating electrostatic and van der Waals interactions.
-
Action: Use a program like Antechamber (for the AMBER force field) or a tool within Maestro to assign GAFF (General Amber Force Field) or OPLS atom types and calculate partial charges (e.g., using the AM1-BCC method).
-
-
Energy Minimization: Perform an unconstrained energy minimization of the ligand in a vacuum or implicit solvent to find a low-energy starting conformation.
Caption: Step-by-step workflow for ligand structure preparation.
Part 2: Predicting the Binding Interaction - Molecular Docking
Molecular docking serves as a computational search algorithm to predict the preferred orientation (pose) of the ligand within the receptor's binding site[8]. It is a foundational step to generate a plausible 3D model of the drug-receptor complex.
Experimental Protocol 3: Molecular Docking
-
Binding Site Definition:
-
Causality: To make the conformational search computationally feasible, we must define a specific volume of the receptor where the ligand is likely to bind.
-
Action: Define a "grid box" or "docking sphere" that encompasses the putative binding pocket. This can be informed by predictions from site-prediction servers (e.g., SiteMap, CASTp) or by analogy to related, ligand-bound structures.
-
-
Execution of Docking Algorithm: Using software like AutoDock Vina, Glide, or Gold, dock the prepared ligand into the defined receptor site. These programs will systematically sample many possible ligand poses and score them based on a scoring function that approximates binding affinity.
-
Pose Analysis and Selection:
-
Causality: A single docking run produces multiple potential poses. We must critically evaluate these to select the most credible candidates for further analysis.
-
Action: Cluster the resulting poses based on root-mean-square deviation (RMSD). Analyze the top-scoring poses from the most populated clusters. A credible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing) and a favorable docking score. Select the top 1-3 distinct, high-scoring poses for the next stage.
-
Data Presentation: Docking Results
Summarize the results in a clear, comparative table.
| Pose ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues (H-bonds, Hydrophobic) |
| Pose 1 | -8.5 | 0.85 | TYR 250, SER 310 (H-bonds); PHE 280, LEU 314 (Hydrophobic) |
| Pose 2 | -8.1 | 1.45 | GLN 248 (H-bond); VAL 252, ILE 278, TRP 340 (Hydrophobic) |
| Pose 3 | -7.9 | 2.10 | TYR 250 (H-bond); PHE 280, ALA 311 (Hydrophobic) |
Note: Data are hypothetical for illustrative purposes.
Part 3: Assessing Dynamic Stability - Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the complex over time, providing a much more rigorous test of the predicted binding pose's stability[9][10].
Experimental Protocol 4: MD Simulation
-
System Building:
-
Take the selected protein-ligand complex from docking.
-
Place it in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Minimization and Equilibration:
-
Causality: The initial system is an artificial construct. We must allow it to relax and reach thermal and pressure equilibrium before collecting data. Rushing this step can lead to an unstable system and simulation failure.
-
Action:
-
Perform a series of energy minimization steps, first on the water and ions, then on the protein side chains, and finally on the entire system.
-
Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein-ligand complex restrained (NVT ensemble).
-
Adjust the system pressure to the target (e.g., 1 atm) while maintaining temperature (NPT ensemble), allowing the box density to equilibrate. This phase typically runs for several nanoseconds.
-
-
-
Production Run: Once the system is stable (as judged by plateauing temperature, pressure, density, and RMSD), remove the restraints and run the production simulation for a duration sufficient to observe the system's stable behavior (typically 100-500 nanoseconds).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation plateau indicates the complex is not drifting apart and has reached a stable conformation.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify which parts of the protein are stable versus highly flexible. High fluctuation in the binding site could indicate an unstable interaction.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and receptor over the course of the simulation. A stable pose will maintain critical interactions throughout the run.
-
Part 4: Quantifying Binding Affinity - MM/PBSA Calculations
While MD assesses stability, it doesn't directly provide a binding energy value. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is an end-point technique that estimates the free energy of binding by analyzing snapshots from the MD trajectory[11][12][13]. It offers a balance between the speed of docking scores and the high computational cost of more rigorous methods like thermodynamic integration.
Caption: Workflow for MM/PBSA binding free energy calculation.
Experimental Protocol 5: MM/PBSA Calculation
-
Snapshot Extraction: From the stable portion of the MD production trajectory, extract a set of coordinate snapshots (e.g., 100-1000 frames) at regular intervals.
-
Energy Calculation: For each snapshot, calculate the free energy for three species: the protein-ligand complex, the isolated protein, and the isolated ligand. The free energy (G) for each is calculated as:
-
G = EMM + Gsolvation - TS
-
EMM is the molecular mechanics energy (bonds, angles, electrostatics, van der Waals).
-
Gsolvation is the solvation free energy, calculated by solving the Poisson-Boltzmann (polar) and surface area (non-polar) equations.
-
The entropy term (TS) is computationally expensive and often omitted when comparing relative binding affinities, as it is assumed to be similar for related ligands.
-
-
Binding Free Energy Calculation: The final binding free energy (ΔGbind) is calculated by averaging the results from all snapshots:
-
ΔGbind = < Gcomplex - (Greceptor + Gligand) >
-
Data Presentation: MM/PBSA Results
Decomposing the energy terms provides insight into the driving forces of binding.
| Energy Component | Average Value (kcal/mol) | Contribution to Binding |
| ΔEvan der Waals | -45.5 | Favorable |
| ΔEelectrostatic | -20.1 | Favorable |
| ΔGpolar solvation | +35.8 | Unfavorable (Desolvation) |
| ΔGnonpolar solvation | -5.2 | Favorable |
| ΔGbind (MM/PBSA) | -35.0 | Overall Favorable |
Note: Data are hypothetical for illustrative purposes. A negative ΔGbind indicates a favorable binding interaction.
Conclusion: Synthesizing a Coherent Mechanistic Hypothesis
By integrating these computational pillars, we construct a robust, evidence-based model of trans-4-OH-PZQ binding. A successful investigation will yield a result where:
-
Molecular Docking identifies a high-scoring, chemically plausible binding pose.
-
Molecular Dynamics confirms that this pose is stable over time within a dynamic, solvated environment, maintaining key intermolecular interactions.
-
MM/PBSA calculations quantify the interaction with a favorable binding free energy, identifying the specific energetic contributions (e.g., van der Waals forces, electrostatics) that drive the binding event.
This detailed in silico characterization provides a powerful foundation for understanding the mechanism of action of Praziquantel's primary metabolite and serves as an invaluable tool for the rational design of next-generation anthelmintic agents.
References
- World Health Organization. (n.d.). Praziquantel. Wikipedia. [Link][14]
- Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link][11][15]
- Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link][12]
- Ocan, M., et al. (2025). What is the Mechanism of Action of Praziquantel and How Might Resistance Strike?.
- McCusker, P. (n.d.). The mechanism of action of praziquantel: can new drugs exploit similar mechanisms?. University of Brighton Research Repository. [Link][17]
- Doenhoff, M. J., et al. (2008). Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis. Current Opinion in Infectious Diseases. [Link][18]
- Pediatric Oncall. (n.d.).
- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
- Luo, R., et al. (2021). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics. [Link][20]
- Hou, T., & Wang, J. (2012). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link][13]
- Babes, R. M., et al. (2017). The anthelminthic drug praziquantel is a selective agonist of the sensory transient receptor potential melastatin type 8 channel.
- Marchant, J. S. (2024). Progress interrogating TRPMPZQ as the target of praziquantel. Parasitology. [Link][5]
- Park, S.-K., et al. (2019). Praziquantel activates a schistosome transient receptor potential channel. bioRxiv. [Link][6]
- Babes, A., et al. (2017). The anthelminthic drug praziquantel is a selective agonist of the sensory transient receptor potential melastatin type 8 channel. Semantic Scholar. [Link]
- Gunaratne, G. S., et al. (2018). Activation of host transient receptor potential (TRP) channels by praziquantel stereoisomers. PLOS Neglected Tropical Diseases. [Link][21]
- Gunaratne, G. S., et al. (2018). Activation of host transient receptor potential (TRP) channels by praziquantel stereoisomers. PLOS Neglected Tropical Diseases. [Link]
- Protasio, A. V., & Berriman, M. (2021). Proteins as Targets in Anti-Schistosomal Drug Discovery and Vaccine Development. International Journal of Molecular Sciences. [Link]
- Lee, V. S., et al. (2022). A Guide to In Silico Drug Design. International Journal of Molecular Sciences. [Link][8]
- Moreue, C., et al. (2020). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Molecules. [Link]
- Dror, O., et al. (2004). Predicting molecular interactions in silico: I. A guide to pharmacophore identification and its applications to drug design. Current Medicinal Chemistry. [Link]
- Pereira, A. S., et al. (2021). A Comparative Proteomic Analysis of Praziquantel-Susceptible and Praziquantel-Resistant Schistosoma mansoni Reveals Distinct Response Between Male and Female Animals. Frontiers in Cellular and Infection Microbiology. [Link][22]
- Martin, R. J., et al. (2008). Schistosoma mansoni P-glycoprotein levels increase in response to praziquantel exposure and correlate with reduced praziquantel susceptibility. The FASEB Journal. [Link]
- Ghafur, A., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel.
- Chulkov, E., et al. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers in Cellular and Infection Microbiology. [Link][7]
- Lee, V. S., et al. (2022). A Guide to In Silico Drug Design.
- Miao, Y., et al. (2016). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor.
- Valentin-Guimet, N., et al. (2020). Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction. Drug Metabolism and Disposition. [Link]
- De, S., et al. (n.d.). Molecular dynamics in predicting the stability of drug-receptor interactions. SCFBio. [Link][9]
- Calvaresi, D., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. International Journal of Molecular Sciences. [Link]
- Singh, T., & Jayaram, B. (2021). Molecular dynamic simulations: Technique to analyze real-time interactions of drug-receptor complexes.
- Pawnikar, S., et al. (2022).
- Mlambo, G., et al. (2021).
- Wang, Z., et al. (2012). Metabolic profiling of praziquantel enantiomers. Parasitology Research. [Link][24]
- Kadji Fassi, G., et al. (2021). Protein undernutrition reduces the efficacy of praziquantel in a murine model of Schistosoma mansoni infection. PLOS Neglected Tropical Diseases. [Link]
- Kovač, J., et al. (2017).
- Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]
- Kovač, J., et al. (2017).
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy. [Link][3]
- Mlambo, G., et al. (2021).
- Marchant, J. S. (2025). The Molecular Drug Target of Praziquantel.
- Kovač, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLOS Neglected Tropical Diseases. [Link]
- Bioinformatics Club. (2020, July 7).
- Biotecnika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube. [Link]
- Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking!
- Galaxy Training. (2019, October 19). Protein-ligand docking. [Link]
- ResearchGate. (2024, March 27). (PDF)
Sources
- 1. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress interrogating TRPMPZQ as the target of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scfbio-iitd.res.in [scfbio-iitd.res.in]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
The Quintessential Guide to trans-Hydroxy Praziquantel as a Reference Standard in Bioanalysis
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of trans-Hydroxy Praziquantel as a reference standard in bioanalytical method development and validation. It delves into the scientific rationale behind its use, detailed analytical protocols, and best practices to ensure data integrity and regulatory compliance.
Introduction: The Critical Role of Metabolite Quantification in Pharmacokinetics
Praziquantel (PZQ) is a cornerstone therapy for schistosomiasis and other trematode infections, administered as a racemic mixture.[1][2] Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are heavily influenced by extensive first-pass metabolism in the liver.[1][3][4] The primary metabolic pathway involves hydroxylation, predominantly producing the trans-4-hydroxy praziquantel metabolite.[4][5] In humans, the (R)-enantiomer of PZQ is primarily responsible for the anthelmintic activity and is metabolized to R-trans-4-OH-PZQ.[2][6]
Given that the concentration of this metabolite can significantly exceed that of the parent drug in systemic circulation, its accurate quantification is paramount for a complete understanding of PZQ's disposition, potential for drug-drug interactions, and overall therapeutic effect.[6][7] This necessitates the use of a well-characterized, high-purity This compound reference standard in bioanalytical assays.
Physicochemical Properties and Characterization of the Reference Standard
A reliable reference standard is the bedrock of any quantitative bioanalytical method. The this compound standard must be thoroughly characterized to ensure its identity, purity, and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (RS)-2-[(trans-4-Hydroxycyclohexyl)carbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | SynThink[8] |
| CAS Number | 134924-71-3 | SynThink[8] |
| Molecular Formula | C19H24N2O3 | SynThink[8] |
| Molecular Weight | 328.41 g/mol | SynThink[8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile. | General Knowledge |
A comprehensive Certificate of Analysis (CoA) for the reference standard is mandatory and should include data from multiple analytical techniques to confirm its structure and purity.[8][9]
Essential Characterization Data for the Reference Standard:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any related impurities.[8]
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.[8]
The Bioanalytical Imperative: Why a Stable Isotope-Labeled Internal Standard is Crucial
Quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is susceptible to variability introduced during sample preparation and analysis.[10][11] The most significant of these is the "matrix effect," where co-eluting endogenous components from biological samples (e.g., phospholipids in plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[12][13][14]
To compensate for these variations, a suitable Internal Standard (IS) is indispensable. The gold standard in LC-MS/MS is a Stable Isotope-Labeled (SIL) internal standard of the analyte.[15][16][17]
Caption: Workflow illustrating how a SIL-IS mitigates variability in bioanalysis.
For the quantification of this compound, a deuterated analog such as This compound-d5 is the ideal choice.[18] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing the most accurate correction for analytical variability.[19][20]
Detailed Bioanalytical Method Protocol: LC-MS/MS Quantification in Human Plasma
This section outlines a robust protocol for the quantification of this compound in human plasma, a common matrix in clinical studies. This method is designed to be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[21][22]
Materials and Reagents
-
Reference Standards: this compound, this compound-d5 (Internal Standard).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate.
-
Biological Matrix: Blank human plasma (K2EDTA anticoagulant).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d5 stock solution in 50:50 acetonitrile:water to a final concentration of 50 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a preferred method for cleaning up complex biological samples as it effectively removes interfering substances like phospholipids, thereby minimizing matrix effects.[23]
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for plasma samples.
Protocol:
-
Spike: To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the IS working solution (50 ng/mL).
-
Condition: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the spiked plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute: Elute the analytes with 1 mL of acetonitrile.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
A sensitive and selective LC-MS/MS method is essential for accurate quantification.[24][25]
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retaining the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 90% B over 3 min | Ensures separation from matrix components and sharp peak shapes. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for Selected Reaction Monitoring (SRM) for high selectivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode for protonated species. |
| SRM Transitions | Analyte: 329.2 > 203.1IS: 334.2 > 203.1 | Precursor ion [M+H]⁺; a stable, high-intensity product ion is selected for quantification. |
Note: The specific SRM transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to demonstrate its reliability, as per regulatory guidelines.[21][22][26] The validation process ensures the method is a self-validating system, providing trust in the generated data.
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration. |
| Accuracy & Precision | Mean accuracy within 85-115% (80-120% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). | Confirms the closeness of measured values to the true value and their reproducibility. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across different lots of matrix. | Assesses the impact of the biological matrix on analyte ionization. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of nominal under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Ensures the analyte is stable throughout the sample lifecycle. |
Conclusion: Ensuring Data of the Highest Caliber
The use of a well-characterized This compound reference standard, in conjunction with its stable isotope-labeled internal standard, is non-negotiable for the accurate and reliable quantification of this critical metabolite in biological matrices. The detailed LC-MS/MS protocol and rigorous validation framework presented here provide a robust foundation for pharmacokinetic studies of Praziquantel. Adherence to these principles of scientific integrity ensures the generation of high-quality data, which is essential for informed decision-making in drug development and clinical research, ultimately contributing to the safe and effective use of this vital medication.
References
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Bioanalytical Method Validation Guidance for Industry. U.S.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
- The Impact of Matrix Effects on Mass Spectrometry Results.
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Bioanalytical Method Valid
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. PubMed. [Link]
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Praziquantel. Wikipedia. [Link]
- Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni.
- LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. PubMed. [Link]
- LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. Semantic Scholar. [Link]
- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State.
- Pharmacology of Praziquantel ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients.
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats.
- Capillary electrophoresis-mass spectrometry, liquid chromatography-mass spectrometry and nanoelectrospray-mass spectrometry of praziquantel metabolites. PubMed. [Link]
- A straightforward and efficient synthesis of praziquantel enantiomers and their 4′-hydroxy derivatives.
- Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum.
- Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties.
- A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica. [Link]
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. [Link]
- Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different W
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads.
- Physicochemical properties of praziquantel.
- Average linear PK profiles of reference and test treatments for PZQ and...
- Generic on-line solid phase extraction sample preparation strategies for the analysis of drugs in biological m
- Sample Preparation Techniques for Biological M
Sources
- 1. Praziquantel - Wikipedia [en.wikipedia.org]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. eijppr.com [eijppr.com]
- 15. scispace.com [scispace.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tlcstandards.com [tlcstandards.com]
- 19. waters.com [waters.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Note & Protocols: In Vitro Models for Evaluating the Antischistosomal Activity of trans-4-Hydroxy-Praziquantel
Introduction: The Pharmacological Context of Praziquantel and its Metabolites
Praziquantel (PZQ) remains the cornerstone of global public health campaigns against schistosomiasis, a debilitating parasitic disease affecting millions.[1] Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic efficacy is overwhelmingly attributed to the (R)-praziquantel enantiomer (R-PZQ).[2][3] Following oral administration, PZQ undergoes extensive and rapid first-pass metabolism in the host, primarily mediated by cytochrome P450 enzymes.[4][5] In humans, the principal metabolite is (R)-trans-4-hydroxy-praziquantel (t-4-OH-PZQ).[4][6]
A critical question for drug development and clinical pharmacology is whether this major metabolite contributes to the overall anthelmintic effect of the parent drug. Multiple in vitro studies have been conducted to address this, comparing the activity of PZQ enantiomers and their metabolites against different life stages of Schistosoma species.[7][8] The scientific consensus from these studies is that t-4-OH-PZQ possesses significantly lower intrinsic activity against Schistosoma mansoni and Schistosoma haematobium compared to R-PZQ.[3][7][8] For instance, the 50% inhibitory concentration (IC50) for R-PZQ against adult S. mansoni has been measured at 0.02 μg/ml, whereas the IC50 for R-trans-4-OH-PZQ was found to be 4.08 μg/ml, a more than 200-fold difference in potency.[7]
Despite its lower potency, quantifying the activity of t-4-OH-PZQ is essential. These data provide a complete pharmacological profile, confirm that the parent drug is indeed the primary active moiety, and are crucial for building pharmacokinetic/pharmacodynamic (PK/PD) models. This guide provides detailed, field-tested protocols for establishing robust in vitro models to precisely measure the biological activity of t-4-OH-PZQ and other PZQ analogues against key developmental stages of Schistosoma mansoni.
Foundational Requirement: In Vitro Parasite Production
Reliable and reproducible data can only be generated from healthy, viable parasites. The following section outlines the essential upstream processes for generating newly transformed schistosomula (NTS) and recovering adult worms for use in drug sensitivity assays.
2.1 Workflow for In Vitro Parasite Life Stages
The ability to generate larval stages and maintain adult worms in the laboratory is a prerequisite for the described protocols. The general workflow involves mechanically transforming infectious cercariae into schistosomula, which can be used directly in assays or cultured to later developmental stages.[9][10] Adult worms are typically recovered from a mammalian host, such as a mouse or hamster, via perfusion.[11]
Caption: General workflow for obtaining S. mansoni life stages for in vitro assays.
2.2 Protocol for Mechanical Transformation of Cercariae
This protocol is adapted from established methods to generate NTS from infectious cercariae by mechanical shearing.[12][13]
-
Harvest & Concentrate Cercariae : Expose Biomphalaria glabrata snails infected with S. mansoni to a bright incandescent light for 1-2 hours to induce shedding.[14] Collect the water containing cercariae and place the flask on ice at a 45° angle for 45-60 minutes to immobilize and concentrate the larvae in a corner.[14]
-
Wash : Carefully aspirate the supernatant and resuspend the cercarial pellet in ice-cold RPMI 1640 medium supplemented with antibiotics. Centrifuge at 200 x g for 3 minutes at 4°C. Repeat the wash step twice.
-
Transform : Resuspend the final pellet in a small volume of the cold RPMI medium in a 50 mL conical tube. Vortex vigorously at maximum speed for 60-90 seconds.[12] This action causes the cercarial tails to shear off from the bodies (now termed schistosomula).
-
Purify : Separate the schistosomula from the tails. This can be achieved by centrifugation through a 60% Percoll gradient or by allowing the heavier bodies to settle by gravity for 10-15 minutes and carefully removing the supernatant containing the tails.[11]
-
Final Wash : Wash the purified schistosomula pellet twice in the desired culture medium (e.g., DMEM) to remove any remaining debris or Percoll. The NTS are now ready for use in assays.
Protocol 1: NTS High-Throughput Viability and Phenotype Assay
This assay provides a quantitative measure of drug activity on the early larval stage of the parasite. It is suitable for 96-well plate formats and can be used to determine IC50 values.
3.1 Principle and Rationale
Newly transformed schistosomula are an excellent model for initial drug screening.[9][15] Their viability can be assessed through multiple endpoints: morphological changes, motility, and metabolic activity. For t-4-OH-PZQ, it is critical to run a parallel dose-response curve with the parent compound, R-PZQ, to serve as a positive control and a benchmark for relative potency.
3.2 Materials
| Reagent/Equipment | Details |
| NTS Suspension | ~100-200 NTS per 100 µL in DMEM + 10% Human Serum + Pen/Strep.[10] |
| Test Compounds | t-4-OH-PZQ, R-PZQ, Racemic PZQ. Stock solutions in 100% DMSO. |
| 96-well Flat-Bottom Plates | Sterile, tissue-culture treated. |
| Resazurin Sodium Salt | Stock solution (e.g., 1 mg/mL in PBS), sterile filtered. |
| Plate Reader | Capable of measuring fluorescence at Ex/Em ~560/590 nm. |
| Inverted Microscope | For morphological and motility assessment. |
| Humidified Incubator | 37°C, 5% CO₂. |
3.3 Experimental Workflow
Caption: Workflow for the NTS viability and phenotype assay.
3.4 Step-by-Step Protocol
-
Plate NTS : Gently swirl the NTS suspension to ensure homogeneity. Using a wide-bore pipette tip, dispense 100 µL of the suspension (containing ~100-200 NTS) into each well of a 96-well plate.
-
Prepare Compounds : Create a 2x serial dilution series for t-4-OH-PZQ and R-PZQ in the culture medium. The final DMSO concentration should not exceed 0.5%. Include a DMSO-only vehicle control and a "no-drug" medium control.
-
Add Compounds : Add 100 µL of the 2x compound dilutions to the corresponding wells containing NTS. The final volume in each well will be 200 µL.
-
Incubate : Place the plate in a humidified incubator at 37°C with 5% CO₂ for 72 hours.[15]
-
Microscopic Analysis (Optional but Recommended) : At 24, 48, and 72 hours, examine the worms using an inverted microscope. Score them based on morphology (e.g., granular, opaque, blebbed) and motility (e.g., motile, sluggish, immobile).
-
Resazurin Viability Assay : After the final microscopic reading at 72 hours, add 20 µL of Resazurin stock solution to each well.
-
Final Incubation & Reading : Return the plate to the incubator for an additional 12-24 hours. Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm). The signal is proportional to the metabolic activity of viable worms.[16]
3.5 Data Analysis
-
Calculate the percent inhibition for each concentration relative to the controls: % Inhibition = 100 * (1 - [Fluorescence_Test - Fluorescence_Blank] / [Fluorescence_Vehicle - Fluorescence_Blank])
-
Plot the % Inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each compound.
| Compound | Expected IC50 Range (vs. S. mansoni NTS) | Reference |
| R-PZQ | 0.03 µg/ml | [4] |
| t-4-OH-PZQ | >20 µg/ml | [4] |
| S-PZQ | ~40 µg/ml | [4] |
Protocol 2: Adult Worm Motility and Tegument Damage Assay
This assay uses adult worms, the primary target of PZQ in the host, to assess drug-induced paralysis and damage to the worm's outer surface (tegument).
4.1 Principle and Rationale
The canonical mechanism of action for PZQ involves inducing a rapid influx of Ca²⁺, leading to spastic muscle paralysis and extensive damage to the tegument.[17][18][19] This tegumental damage is a critical endpoint, as it exposes parasite antigens to the host immune system.[18][20] This assay provides a low-throughput but phenotypically rich assessment of these key effects. Comparing the effects of t-4-OH-PZQ to R-PZQ reveals differences in their ability to induce these hallmark responses.
4.2 Materials
| Reagent/Equipment | Details |
| Adult S. mansoni worms | Recovered by saline perfusion from infected mice (6-7 weeks post-infection). |
| Culture Medium | Basch Medium 169 or similar, supplemented with serum and antibiotics.[21] |
| Test Compounds | t-4-OH-PZQ, R-PZQ. Stock solutions in 100% DMSO. |
| 24-well Plates | Sterile, tissue-culture treated. |
| Dissecting Microscope | For motility assessment. |
| SEM Reagents | Glutaraldehyde, osmium tetroxide, ethanol series, hexamethyldisilazane (HMDS). |
| Scanning Electron Microscope | For imaging the worm tegument. |
4.3 Experimental Workflow
Caption: Workflow for the adult worm motility and tegumental damage assay.
4.4 Step-by-Step Protocol
-
Worm Recovery and Plating : Recover adult worm pairs from a euthanized, infected mouse using standard hepatic portal vein perfusion techniques. Wash the worms extensively in pre-warmed culture medium. Place one healthy, coupled worm pair into each well of a 24-well plate containing 2 mL of medium. Allow worms to acclimate for 2-4 hours in the incubator.
-
Compound Addition : Add the test compounds (t-4-OH-PZQ, R-PZQ) and vehicle control (DMSO) to the wells. A typical concentration range to test for tegumental damage is 1-10 µg/mL.
-
Motility Assessment : Observe the worms under a dissecting microscope at set time points (e.g., 1, 4, 24, 48, 72 hours). Score their motility on a scale (e.g., 4 = normal, active; 3 = slow/sluggish; 2 = minimal movement; 1 = intermittent twitching; 0 = no movement/paralyzed). Automated systems like xWORM can also be used for continuous, objective monitoring.[22][23]
-
Fixation for SEM : At the desired final time point (e.g., 24 or 72 hours), carefully remove the medium and wash the worms with PBS. Fix the worms in 2.5% glutaraldehyde in a cacodylate buffer for at least 4 hours at 4°C.
-
SEM Processing : Post-fix the worms in 1% osmium tetroxide, followed by dehydration through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%). Chemically dry the samples using HMDS, mount them on stubs, and sputter-coat them with gold-palladium.
-
Imaging and Analysis : Image the dorsal tegumental surface of the male worms using an SEM. Qualitatively score the damage based on established criteria.[24][25][26]
4.5 Data Interpretation and Expected Phenotypes
The goal is to compare the severity and onset of effects. R-PZQ should induce rapid paralysis and severe tegumental damage within hours.[27] The effect of t-4-OH-PZQ is expected to be significantly weaker and delayed, if observable at all at comparable concentrations.[2][7]
| Treatment (10 µg/mL) | Motility Score (at 4h) | Expected Tegumental Phenotype (at 24h) |
| Vehicle (DMSO) | 4 (Normal) | Intact tegument with defined tubercles, spines, and sensory papillae. Smooth ridges. |
| R-PZQ | 0-1 (Paralyzed) | Severe damage: extensive swelling, fusion of tegumental ridges, widespread vacuolization (blebbing), and loss of spines.[24][25] |
| t-4-OH-PZQ | 3-4 (Slightly Reduced to Normal) | Minimal to no damage. Tegument should appear largely similar to the vehicle control. |
Conclusion: Synthesizing a Pharmacological Verdict
Collectively, these models will validate and quantify the widely held observation that t-4-OH-PZQ, while being the major human metabolite, is not a significant contributor to the direct anthelmintic efficacy of praziquantel. This information is vital for refining our understanding of PZQ's clinical pharmacology and provides a clear framework for evaluating any future anthelmintic candidates and their metabolites.
References
- Keiser, J., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites Against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466-72. [Link]
- Meister, I., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. American Society for Microbiology. [Link]
- Lombardo, F., et al. (2019). A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing. PLOS Neglected Tropical Diseases, 13(1), e0007111. [Link]
- Keiser, J., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466-72. [Link]
- Rinaldi, G., et al. (2015). Viability of developmental stages of Schistosoma mansoni quantified with xCELLigence worm real-time motility assay (xWORM). Parasites & Vectors, 8, 277. [Link]
- Keiser, J., et al. (2014). Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni. PubMed. [Link]
- Basch, P. F. (1981). Cultivation of Schistosoma mansoni in vitro. I. Establishment of cultures from cercariae and development until pairing. The Journal of Parasitology, 67(2), 179-85. [Link]
- Milligan, J. C., & Jolly, E. R. (2011). Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules. Journal of Visualized Experiments, (54), 3191. [Link]
- Chevalier, F. D., et al. (2019). Systematically improved in vitro culture conditions reveal new insights into the reproductive biology of the human parasite Schistosoma mansoni. PLOS Biology, 17(8), e3000423. [Link]
- Ivanchenko, M., et al. (2018). Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni. Journal of Visualized Experiments, (131), 56931. [Link]
- Piva, A. D., & de Moraes, J. (2013). In vitro assay models with Schistosoma mansoni adult worms.
- Rinaldi, G., et al. (2015). Viability of developmental stages of Schistosoma mansoni quantified with xCELLigence worm real-time motility assay (xWORM). Parasites & Vectors, 8, 277. [Link]
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. Parasitology, 147(11), 1115-1126. [Link]
- Kovac, J., et al. (2021). Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni. PLOS Neglected Tropical Diseases, 15(3), e0009223. [Link]
- Meister, I., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466-5472. [Link]
- Tucker, M. S., et al. (2023). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. Pharmaceuticals, 16(12), 1729. [Link]
- Collins, J. J., et al. (2016). Quantifying the mechanics of locomotion of the schistosome pathogen with respect to changes in its physical environment. Journal of The Royal Society Interface, 13(121), 20160438. [Link]
- Xiao, S. H., et al. (1998). Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers. Parasitology, 117(Pt 5), 475-81. [Link]
- Smout, M. J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases, 4(11), e885. [Link]
- Kovac, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini Infected Patients. PLOS Neglected Tropical Diseases, 10(5), e0004700. [Link]
- Li, M., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry, 71(32), 11953-11964. [Link]
- Gouvras, A. N., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 377. [Link]
- Doenhoff, M. J., et al. (1996). Temporal differences in praziquantel- and oxamniquine-induced tegumental damage to adult Schistosoma mansoni: implications for drug-antibody synergy. Parasitology, 112(Pt 1), 47-58. [Link]
- Marx, C., et al. (2014). Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula. Parasitology Research, 113(10), 3583-93. [Link]
- William, S., et al. (2001). Praziquantel-induced tegumental damage in vitro is diminished in schistosomes derived from praziquantel-resistant infections. Parasitology, 122(Pt 1), 63-6. [Link]
- Howe, K. L., & Lamberton, P. H. L. (2020). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 36(11), 907-917. [Link]
- Liang, Y. S., et al. (2020). Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies. Parasites & Vectors, 13(1), 347. [Link]
- Biomedical Research Institute. (n.d.). Preparation of in vitro schistosomules. Schistosomiasis Resource Center.
- William, S., et al. (2001). Praziquantel-induced tegumental damage in vitro is diminished in schistosomes derived from praziquantel-resistant infections.
- Thomas, C. M., & Timson, D. J. (2020). The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? Current Topics in Medicinal Chemistry, 20(15), 1325-1335. [Link]
- Thomas, C. M., & Timson, D. J. (2020). The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms?
- Thomas, C. M., & Timson, D. J. (2020). The mechanism of action of praziquantel: can new drugs exploit similar mechanisms? University of Brighton Research Repository. [Link]
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. Parasitology, 147(11), 1115-1126. [Link]
- Milligan, J. C., & Jolly, E. R. (2011). Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules.
- Synapse. (2024). What is the mechanism of Praziquantel?
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni | Semantic Scholar [semanticscholar.org]
- 8. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. afbr-bri.org [afbr-bri.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 20. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematically improved in vitro culture conditions reveal new insights into the reproductive biology of the human parasite Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Viability of developmental stages of Schistosoma mansoni quantified with xCELLigence worm real-time motility assay (xWORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Praziquantel-induced tegumental damage in vitro is diminished in schistosomes derived from praziquantel-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Temporal differences in praziquantel- and oxamniquine-induced tegumental damage to adult Schistosoma mansoni: implications for drug-antibody synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
animal models of schistosomiasis for trans-Hydroxy Praziquantel testing
Application Notes & Protocols
Topic: Evaluating the In Vivo Efficacy of trans-4-Hydroxy Praziquantel using Animal Models of Schistosomiasis
Audience: Researchers, scientists, and drug development professionals in parasitology and pharmacology.
Abstract
Schistosomiasis remains a significant global health burden, with treatment heavily reliant on a single drug, Praziquantel (PZQ).[1][2] PZQ is administered as a racemate, with the (R)-enantiomer possessing the majority of the antischistosomal activity.[1][3] Following administration, PZQ is rapidly and extensively converted by the host's hepatic enzymes into several metabolites, with the main human metabolite being R-trans-4-hydroxy-praziquantel (trans-4-OH-PZQ).[3][4] While this metabolite has a longer plasma half-life than the parent drug, its direct contribution to the overall therapeutic effect is not fully elucidated.[5] These application notes provide a comprehensive guide for researchers on the rationale, selection, and implementation of rodent models of schistosomiasis to rigorously evaluate the in vivo efficacy of trans-4-OH-PZQ. We present detailed, field-proven protocols for animal infection, compound administration, and the definitive assessment of antischistosomal activity through worm burden reduction assays.
Background and Scientific Rationale
The Pharmacology of Praziquantel and its Metabolites
Praziquantel's mechanism of action involves the disruption of calcium ion homeostasis in the schistosome, leading to uncontrolled muscle contraction, paralysis, and damage to the worm's outer surface (tegument).[6][7][8] This makes the parasite susceptible to clearance by the host immune system.[7] The drug is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 pathway (CYP3A4).[6][7]
PZQ is a chiral molecule, and its therapeutic effects are almost exclusively attributed to the (R)-PZQ enantiomer.[1] The (S)-PZQ enantiomer is largely inactive against schistosomes but may contribute to side effects.[1] Metabolism of (R)-PZQ leads to major hydroxylated metabolites, including cis-4-OH-PZQ and trans-4-OH-PZQ.[3][9] In humans, the principal metabolite found in plasma is trans-4-OH-PZQ.[3] Understanding the intrinsic activity of this major metabolite is critical for a complete picture of PZQ's pharmacology and for exploring potential new therapeutic strategies.
Caption: Metabolism of Racemic Praziquantel in the Host.
Rationale for Testing trans-4-Hydroxy Praziquantel
The rationale for specifically testing the in vivo efficacy of trans-4-OH-PZQ is threefold:
-
Contribution to Efficacy: Given its high concentration and longer half-life in plasma compared to the parent drug, trans-4-OH-PZQ could exert a sustained, albeit potentially weaker, antischistosomal effect, contributing to the overall cure rate.[5]
-
Drug Development: If trans-4-OH-PZQ possesses significant intrinsic activity, it could inform the design of new prodrugs or analogues with improved pharmacokinetic profiles.
-
Understanding Resistance: Variations in host metabolism could lead to different ratios of PZQ to its metabolites, potentially influencing treatment outcomes and the interpretation of suspected resistance.[1]
In vitro studies have shown that trans-4-OH-PZQ has significantly lower activity against adult worms compared to (R)-PZQ.[3][10] However, in vivo testing is indispensable as it accounts for complex host-parasite-drug interactions, including the potential synergy with the host's immune response, which cannot be replicated in vitro.[11]
Selection of an Appropriate Animal Model
The choice of animal model is a critical decision that depends on the Schistosoma species being studied and the specific research question. The most common and well-validated models are mice and hamsters.
| Feature | Mouse Model (Mus musculus) | Hamster Model (Mesocricetus auratus) | Non-Human Primate (NHP) Model (e.g., Papio) |
| Primary Use | S. mansoni, S. japonicum | S. haematobium, S. japonicum, S. mansoni | All human schistosome species |
| Key Advantages | - Low cost and easy to handle- Well-characterized genetics and immunology (inbred strains)- Extensive historical data available[12] | - High worm establishment and egg production[13]- Pathology can more closely mimic human disease for certain species (e.g., S. haematobium)[14][15]- Larger size facilitates procedures like perfusion | - Phylogenetically closest to humans- Pathology and immune response highly mirror human infection[16]- Can act as natural reservoir hosts[17][18] |
| Key Limitations | - May develop portal shunting in chronic infections[12]- Pathology for S. haematobium is not well-replicated | - Fewer immunological tools compared to mice- Outbred nature can lead to more variability | - Significant ethical, cost, and housing constraints- Reserved for crucial preclinical validation |
For initial efficacy screening of compounds like trans-4-OH-PZQ against S. mansoni, the mouse model is the recommended starting point due to its practicality and robust validation. For studies involving S. haematobium, the Syrian golden hamster is the model of choice.[14][15][19]
Experimental Workflow and Protocols
This section outlines a standardized workflow for assessing the in vivo efficacy of trans-4-OH-PZQ in a mouse model of S. mansoni infection.
Caption: Standard Experimental Timeline for In Vivo Efficacy Testing.
Protocol 3.1: Mouse Infection with Schistosoma mansoni
Objective: To establish a consistent adult worm infection in mice.
Materials:
-
6-8 week old female mice (e.g., C57BL/6 or Swiss Webster strain).
-
S. mansoni cercariae shed from infected Biomphalaria glabrata snails.
-
Artificial pond water.
-
Mouse restrainers.[20]
-
50 mL conical tubes or small beakers.
Procedure:
-
Cercarial Count: Under a dissecting microscope, determine the concentration of cercariae in the freshly shed water.
-
Prepare Inoculum: Aliquot a volume of water containing the target number of cercariae (typically 150-180 per mouse for efficacy studies) into individual tubes.[20]
-
Animal Restraint: Place a mouse into a restrainer, allowing its tail to be exposed.
-
Percutaneous Infection: Immerse the tail of the restrained mouse into the tube containing the cercarial suspension for 45-60 minutes.[20] This allows for the natural skin penetration route of infection.
-
Post-Infection: After the exposure time, carefully remove the mouse, dry its tail, and return it to its cage.
-
Incubation: House the infected mice under standard conditions for 7 weeks to allow the parasites to develop into mature, egg-laying adult worms in the mesenteric and portal veins.[12]
Protocol 3.2: Compound Preparation and Administration
Objective: To administer the test compound and controls accurately via oral gavage.
Materials:
-
trans-4-Hydroxy Praziquantel (test article).
-
Praziquantel (positive control).
-
Vehicle (e.g., 70% Cremophor EL, 30% ethanol, or 1% carboxymethylcellulose).
-
Analytical balance and weighing paper.
-
Homogenizer or sonicator.
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
1 mL syringes.
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (n=8-10 mice per group is recommended). See Table 2 for an example layout.
-
Compound Formulation:
-
Calculate the required amount of each compound based on the mean body weight of the group and the target dose (mg/kg).
-
Prepare a homogenous suspension of each compound in the chosen vehicle. Sonication may be required to ensure uniformity. Prepare fresh on the day of dosing.
-
-
Dosing:
-
On day 49 post-infection, weigh each mouse individually to calculate the precise volume to be administered (typically 100-200 µL).
-
Administer the formulation carefully via oral gavage. Ensure proper technique to avoid aspiration.
-
| Group | Treatment | Example Dose (mg/kg) | Route | Purpose |
| 1 | Vehicle Only | N/A | Oral Gavage | Negative Control (Establishes baseline infection) |
| 2 | Praziquantel (PZQ) | 400 | Oral Gavage | Positive Control (Validates assay sensitivity)[3] |
| 3 | trans-4-OH-PZQ | 100 | Oral Gavage | Test Article - Low Dose |
| 4 | trans-4-OH-PZQ | 200 | Oral Gavage | Test Article - Mid Dose |
| 5 | trans-4-OH-PZQ | 400 | Oral Gavage | Test Article - High Dose |
Protocol 3.3: Efficacy Assessment by Worm Burden Reduction
Objective: To quantify the number of surviving adult worms to determine drug efficacy. This is the gold-standard endpoint for primary screening.[11]
Materials:
-
Euthanasia agent (e.g., CO2, injectable anesthetic overdose).
-
Dissection tools (scissors, forceps).
-
Peristaltic pump.
-
Heparinized saline (0.85% NaCl with 25 U/mL heparin).[2]
-
Petri dishes or collection funnels.
-
Dissecting microscope.
Procedure:
-
Timing: Perform this procedure 14-21 days post-treatment (e.g., Day 63 post-infection).
-
Euthanasia: Humanely euthanize the mouse according to approved institutional protocols.
-
Surgical Exposure: Open the abdominal cavity to expose the viscera. Locate the hepatic portal vein.
-
Cannulation and Perfusion:
-
Carefully insert a 24-gauge needle or cannula into the descending aorta or left ventricle.
-
Make a small incision in the portal vein to allow outflow.
-
Begin perfusing the circulatory system with heparinized saline at a steady rate (e.g., 5-10 mL/min) using the peristaltic pump.
-
The perfusion fluid will flow through the mesenteric and portal veins, dislodging the worms and flushing them out through the incision in the portal vein.
-
-
Worm Collection: Collect the perfusate containing the worms into a Petri dish or a beaker.
-
Liver and Mesentery Dissection: After perfusion, remove the liver and intestines and place them in a separate dish with saline. Gently press the tissues to release any trapped worms.
-
Worm Counting: Under a dissecting microscope, count all male and female worms recovered from the perfusate and the tissues for each mouse. Record the counts separately.
Data Analysis and Interpretation
Primary Endpoint Calculation: The primary measure of efficacy is the percentage of Worm Burden Reduction (%WBR) for each treated group relative to the vehicle control group.
Formula: %WBR = [ (Mean worm count in Vehicle Group - Mean worm count in Treated Group) / Mean worm count in Vehicle Group ] * 100
Interpretation:
-
A high %WBR for the PZQ positive control group (typically >95%) validates the experiment.
-
The %WBR for the trans-4-OH-PZQ groups will reveal its dose-dependent efficacy. A statistically significant reduction compared to the vehicle group indicates antischistosomal activity.
-
The results can be used to calculate an ED₅₀ (Effective Dose, 50%) value for trans-4-OH-PZQ, providing a quantitative measure of its potency compared to the parent drug.[10]
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test or Kruskal-Wallis test) should be used to compare treated groups to the vehicle control.
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted with the highest ethical standards and in accordance with institutional and national guidelines (e.g., IACUC approval).[21] Researchers must adhere to the principles of the 3Rs:
-
Replacement: Use non-animal methods whenever possible. In vivo studies for schistosomiasis are currently necessary as no alternative fully recapitulates the host-parasite environment.[22]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant and scientifically valid results.[23]
-
Refinement: Refine procedures to minimize any potential pain, suffering, or distress to the animals.[21][22] This includes using appropriate anesthesia, training personnel in humane handling and procedures like oral gavage, and defining humane endpoints.
References
- Praziquantel - Wikipedia. (n.d.).
- Pharmacology of Praziquantel ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 13).
- Nyindo, M., & Farah, I. O. (1999). The baboon as a non-human primate model of human schistosome infection. Parasitology Today, 15(12), 478-482.
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. Parasitology, 147(11), 1205-1214.
- Xiao, S. H., et al. (2011). Schistosoma japonicum-infected hamsters (Mesocricetus auratus) used as a model in experimental chemotherapy with praziquantel, artemether, and OZ compounds. Parasitology Research, 108(2), 431-437.
- Kovacs, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700.
- Wang, W., et al. (2019). Syrian Hamster as an Animal Model for the Study on Infectious Diseases. Frontiers in Microbiology, 10, 2085.
- Wang, W., et al. (2019). Syrian Hamster as an Animal Model for the Study on Infectious Diseases. Frontiers in Microbiology, 10, 2085.
- Li, Y., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry, 71(32), 11843-11853.
- Olliaro, P., et al. (2015). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 59(9), 5646-5652.
- Neves, B. J., et al. (2021). Parasitemia Evaluation in Mice Infected with Schistosoma mansoni. Bio-protocol, 11(10), e4020.
- Le, L., et al. (2015). Hamster weight patterns predict the intensity and course of Schistosoma haematobium infection. Journal of Parasitology, 101(4), 480-486.
- Percutaneous exposure of mice to Schistosoma mansoni. (2024, May 19).
- What is the mechanism of Praziquantel? (2024, July 17).
- Meister, I., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Antimicrobial Agents and Chemotherapy, 61(9), e00655-17.
- Tchuem Tchuenté, L. A., et al. (2020). Genetic evidence for the role of non-human primates as reservoir hosts for human schistosomiasis. PLoS Neglected Tropical Diseases, 14(9), e0008611.
- Tchuem Tchuenté, L. A., et al. (2020). Genetic evidence for the role of non-human primates as reservoir hosts for human schistosomiasis. PLoS Neglected Tropical Diseases, 14(9), e0008611.
- Tallima, H., et al. (2021). Praziquantel Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection. Frontiers in Immunology, 12, 778000.
- Ayanlade, O. S., et al. (2019). Assessing the nonhuman primate reservoir of Schistosoma mansoni in Africa: a systematic review. Infectious Diseases of Poverty, 8(1), 38.
- Cunningham, C., & Skelly, P. J. (2011). Imaging schistosomes in vivo. Parasite Immunology, 33(5), 299-305.
- Tannenbaum, J., & Bennett, B. T. (2015). Ethical considerations in animal studies.
- Zbinden, G. (1989). Ethical Considerations in Animal Research: The Principle of 3R's. Salud Pública de México, 31(2), 224-229.
- Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255-E266.
- Glinz, D., et al. (2015). Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children. Antimicrobial Agents and Chemotherapy, 59(6), 3246-3253.
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Praziquantel - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging schistosomes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Praziquantel Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schistosoma japonicum-infected hamsters (Mesocricetus auratus) used as a model in experimental chemotherapy with praziquantel, artemether, and OZ compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Frontiers | Syrian Hamster as an Animal Model for the Study on Infectious Diseases [frontiersin.org]
- 16. The baboon as a non-human primate model of human schistosome infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetic evidence for the role of non-human primates as reservoir hosts for human schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic evidence for the role of non-human primates as reservoir hosts for human schistosomiasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. RH: LE ET AL.-HAMSTER WEIGHT PATTERNS OF S. HAEMATOBIUM INFECTION HAMSTER WEIGHT PATTERNS PREDICT THE INTENSITY AND COURSE OF SCHISTOSOMA HAEMATOBIUM INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. afbr-bri.org [afbr-bri.org]
- 21. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 23. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Trans-4-Hydroxy Praziquantel in Human Urine by LC-MS/MS: An Application Note and Protocol for Researchers
This comprehensive guide provides a detailed methodology for the accurate and robust quantification of trans-4-hydroxy praziquantel, the major human metabolite of the anthelmintic drug praziquantel, in urine samples. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and bioequivalence studies of praziquantel.
Introduction: The Significance of Monitoring Trans-4-Hydroxy Praziquantel
Praziquantel (PZQ) is a cornerstone therapy for schistosomiasis, a parasitic disease affecting millions worldwide[1]. The drug undergoes extensive and rapid first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19[2]. Consequently, systemic exposure to the parent drug is highly variable, and a significant portion of the administered dose is excreted in the urine as various hydroxylated metabolites[2][3].
The principal metabolite in humans is trans-4-hydroxy praziquantel[4]. While this metabolite exhibits significantly less anthelmintic activity compared to the parent compound, its quantification in urine offers a critical non-invasive window into the patient's metabolic profile and overall drug exposure[5][6]. Monitoring urinary levels of trans-4-hydroxy praziquantel is paramount for:
-
Pharmacokinetic and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of praziquantel.
-
Therapeutic Drug Monitoring (TDM): Investigating the correlation between metabolite levels and treatment efficacy or adverse effects, which can inform dose optimization strategies, particularly in vulnerable populations such as children[7].
-
Bioequivalence Studies: Comparing different formulations of praziquantel.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on praziquantel metabolism.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-4-hydroxy praziquantel in human urine, providing step-by-step protocols for sample preparation, instrument analysis, and data processing.
Metabolic Pathway of Praziquantel
The metabolic conversion of praziquantel to its hydroxylated metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway leading to the formation of trans-4-hydroxy praziquantel.
Caption: Praziquantel's metabolic conversion to its hydroxylated forms.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of drug metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.
Materials and Reagents
-
Analytes and Internal Standard:
-
trans-4-hydroxy praziquantel reference standard (purity ≥95%)[]
-
Praziquantel-d11 (stable isotope-labeled internal standard, IS)[9]
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human urine (drug-free)
-
-
Sample Preparation Supplies (choose one of the following methods):
-
Solid-Phase Extraction (SPE): Oasis HLB 1 cc (30 mg) cartridges or equivalent[2]
-
Liquid-Liquid Extraction (LLE): Methyl-tert-butyl ether (MTBE), Dichloromethane, Sodium hydroxide, Hydrochloric acid
-
Sample Preparation
Proper sample preparation is crucial to remove matrix interferences and concentrate the analyte of interest. Two robust methods are presented here: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
SPE is a highly efficient and reproducible method for sample cleanup. The following protocol is optimized for the extraction of hydroxylated praziquantel metabolites from urine.
Workflow for Solid-Phase Extraction
Caption: Step-by-step solid-phase extraction procedure.
Detailed SPE Protocol:
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Spiking: To 1 mL of urine supernatant, add 20 µL of Praziquantel-d11 internal standard working solution (e.g., 1 µg/mL in methanol).
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly more organic solvent may be optimized to remove additional interferences without eluting the analyte[10].
-
-
Elution: Elute the trans-4-hydroxy praziquantel and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LLE is a classic and cost-effective method for sample preparation. This protocol is adapted for the extraction of hydroxylated metabolites from urine.
Detailed LLE Protocol:
-
Sample Pre-treatment: Prepare the urine sample as described in the SPE protocol (Step 1).
-
Spiking: To 1 mL of urine supernatant, add 20 µL of Praziquantel-d11 internal standard working solution.
-
pH Adjustment: Adjust the pH of the urine sample to basic conditions (pH 9-10) using a dilute sodium hydroxide solution. This ensures that the hydroxylated metabolite is in its non-ionized form, facilitating its extraction into an organic solvent[11][12].
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of methyl-tert-butyl ether and dichloromethane, 2:1 v/v) to the urine sample[1].
-
Mixing: Vortex the mixture vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue as described in the SPE protocol (Step 7).
LC-MS/MS Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of praziquantel and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate | A gradient elution is necessary to separate the metabolite from endogenous urine components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC columns. |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Praziquantel and its metabolites readily form protonated molecules. |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions for quantification and confirmation. |
| Collision Energy | Optimize for each transition | The energy required to fragment the precursor ion into the product ion should be determined empirically. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| trans-4-hydroxy praziquantel | 329.2 | 203.2 | 311.1[13] |
| Praziquantel-d11 (IS) | 324.3 | 204.2 | - |
Note: The precursor ion for trans-4-hydroxy praziquantel may also be observed at m/z 328.0 depending on the instrument and source conditions. It is essential to confirm the mass of the protonated molecule during method development. The use of a quantifier and a qualifier transition enhances the confidence in analyte identification[14].
Method Validation and Data Analysis
A rigorous method validation is essential to ensure the reliability of the analytical data. The validation should be performed according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[15][16][17][18][19].
Calibration Curve and Quality Controls
-
A calibration curve should be prepared by spiking known concentrations of trans-4-hydroxy praziquantel into drug-free human urine.
-
The concentration range should encompass the expected concentrations in study samples. A typical range might be 10 - 1000 ng/mL[13].
-
Quality control (QC) samples at low, medium, and high concentrations should be prepared independently and analyzed with each batch of study samples to ensure the accuracy and precision of the run.
Validation Parameters
The following parameters should be assessed during method validation:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Typically, accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A correlation coefficient (r²) of >0.99 is generally required.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of trans-4-hydroxy praziquantel in human urine. The detailed sample preparation protocols and analytical parameters serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and clinical studies involving praziquantel. Accurate measurement of urinary metabolites is essential for a comprehensive understanding of the drug's disposition and for the development of improved therapeutic strategies for schistosomiasis and other parasitic diseases.
References
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- International Council for Harmonisation. (2019).
- International Council for Harmonisation. (2022).
- Nguyen, T. T., Kim, J. W., Choi, H. I., Maeng, H. J., & Koo, T. S. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science, 10, 1267835. [Link]
- Perissutti, B., Zanolla, D., Cepek, C., Hasa, D., Voinovich, D., & Dall'Acqua, S. (2024).
- Day, J. M., Pax, R. A., & Bennett, J. L. (1990). Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: distribution of parent drug and ten metabolites obtained from control and schistosome-infected mouse urine. Biomedical & environmental mass spectrometry, 19(3), 186–190. [Link]
- Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
- Shimadzu. (n.d.). Applying 'MRM Spectrum Mode' and Library Searching for Enhanced Reporting Confidence in Routine Pesticide Residue Analysis. [Link]
- ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites. [Link]
- Meister, I., Ingram-Sieber, K., Cowan, N., Todd, M., Robertson, M. N., Meli, C., Patra, M., Gasser, G., & Keiser, J. (2014). Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni. Antimicrobial agents and chemotherapy, 58(9), 5466–5472. [Link]
- van der Werf, M. J., de Vlas, S. J., Deelder, A. M., & Gryseels, B. (1994). Monitoring the efficacy of different doses of praziquantel by quantification of circulating antigens in serum and urine of schistosomiasis patients. Parasitology, 108(5), 519–526. [Link]
- Wójcik, A., Szterk, A., & Wasik, A. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 324. [Link]
- Zdesenko, I., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS neglected tropical diseases, 14(9), e0008649. [Link]
- Day, J. M., Pax, R. A., & Bennett, J. L. (1990). Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine. Biomedical & environmental mass spectrometry, 19(3), 179–185. [Link]
- Du, X., Li, X., Pan, Y., Huang, X., Liu, Y., & He, L. (2025). LC-MS/MS analyzing praziquantel and 4-hydroxypraziquantel enantiomers in black goat plasma and mechanism of stereoselective pharmacokinetics.
- Hanpithakpong, W., Banmairuroi, V., Kamanikom, B., Choemung, A., & Na-Bangchang, K. (2006). A high-performance liquid chromatographic method for determination of praziquantel in plasma. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 89 Suppl 5, S123–S130. [Link]
- Fernández, M. D. M. R., Wille, K., Gómez-Gómez, A., & De Prest, T. (2013). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 37(7), 417–425. [Link]
- Meister, I., Kovac, J., Duthaler, U., Odermatt, P., Huwyler, J., Vanobberghen, F., & Keiser, J. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS neglected tropical diseases, 10(5), e0004700. [Link]
- Wójcik, A., Szterk, A., & Wasik, A. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 324. [Link]
- Abdela, A. A., Juhasz, A., & Ghaffari, M. A. (2022). Optimization of Y and T-shaped microchannels for liquid–liquid extraction. Scientific reports, 12(1), 12140. [Link]
- Liu, H., D'Erasmo, M. P., & Wenzler, T. (2012). MCR synthesis of praziquantel derivatives. Molecules (Basel, Switzerland), 17(11), 12645–12656. [Link]
- Mondal, T., Ghoshal, U., & Kumar, S. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry : IJCB, 31(2), 209–214. [Link]
- Aboagye, I., Osei, J. H., Agyemang, D., & Tay, S. C. K. (2023). Praziquantel efficacy, urinary and intestinal schistosomiasis reinfection – a systematic review. Parasite epidemiology and control, 22, e00305. [Link]
- Zanolla, D., Perissutti, B., & Dall'Acqua, S. (2024). Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. Crystal Growth & Design, 24(6), 2533-2545. [Link]
- Lwambo, N. J. S., Massoro, J., & Siza, J. E. (2024). Efficacy of praziquantel drug against Schistosoma haematobium and performance of urine reagent strips among pre-and-school aged children during the high transmission season in North-Western Tanzania. Acta tropica, 256, 107232. [Link]
- Aboagye, I., Osei, J. H., Agyemang, D., & Tay, S. C. K. (2023). Praziquantel efficacy, urinary and intestinal schistosomiasis reinfection – a systematic review.
- Zanolla, D., Perissutti, B., & Dall'Acqua, S. (2022). Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different Water Miscibility. Molecules, 27(19), 6296. [Link]
- Lee, S., Lee, J., & Kim, Y. (2008). Optimization of solid-phase extraction for the liquid chromatography-tandem mass spectrometry analysis of basic drugs in equine urine. Analytical Science and Technology, 21(5), 418-428. [Link]
- González-Esquivel, D., Rivera, J., & Castro, N. (2023). Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery. Pharmaceutics, 15(8), 2064. [Link]
- Hopper, K., & Kamps, L. R. (1997). Solid-phase extraction method for the quantitative analysis of organochlorine pesticides in wildlife urine. Journal of chromatographic science, 35(9), 430–434. [Link]
- ResearchGate. (n.d.). Optimization of solid phase extraction conditions in plasma and urine.... [Link]
Sources
- 1. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Praziquantel efficacy, urinary and intestinal schistosomiasis reinfection – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Y and T-shaped microchannels for liquid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring the efficacy of different doses of praziquantel by quantification of circulating antigens in serum and urine of schistosomiasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. forensicrti.org [forensicrti.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. moh.gov.bw [moh.gov.bw]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
Application Note: Structural Elucidation of trans-4'-Hydroxy Praziquantel using a Multi-dimensional NMR Approach
Introduction: The Challenge of Metabolite Identification
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] Administered as a racemate, PZQ undergoes extensive first-pass metabolism in humans, with the pharmacologically active (R)-enantiomer being the primary target of metabolic enzymes.[1][3][4] The resulting mono- and di-hydroxylated derivatives are the main metabolites found in circulation.[1][3] Among these, trans-4'-hydroxy praziquantel (trans-4'-OH-PZQ) is a major human metabolite whose structural confirmation is critical for understanding the drug's pharmacokinetic and pharmacodynamic profile.[3][5]
The structural elucidation of drug metabolites presents a significant analytical challenge. Metabolites are often produced in minute quantities, necessitating highly sensitive and structurally informative analytical techniques.[6][7] While mass spectrometry can provide molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure determination. Its non-destructive nature and ability to map the complete covalent framework of a molecule through a suite of 1D and 2D experiments make it indispensable.
This application note provides a comprehensive guide and detailed protocols for the structural elucidation of trans-4'-OH-PZQ using a combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments. We will explain the causality behind experimental choices and demonstrate how to build a self-validating dataset for confident structure confirmation.
The NMR Strategy: From Basic Spectra to Complete Connectivity
Our approach is a systematic, multi-tiered process where each experiment builds upon the information provided by the last. This ensures a logical workflow from initial proton and carbon mapping to the definitive establishment of atomic connectivity.
-
¹H NMR: Provides the initial proton count, chemical environment (aromatic, aliphatic), and spin-spin coupling information (J-coupling), which reveals adjacent protons.
-
¹³C NMR (with DEPT): Maps the carbon skeleton. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
COSY (¹H-¹H Correlation Spectroscopy): Visualizes J-coupling networks, allowing for the tracing of proton-proton connections within distinct spin systems, such as the cyclohexyl and isoquinoline rings.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹J-CH coupling).[8][10] This is the cornerstone of unambiguous ¹H and ¹³C resonance assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically 2-3 bonds, ²J-CH and ³J-CH). This is the key experiment for connecting disparate spin systems and unequivocally positioning substituents, such as the hydroxyl group on the cyclohexyl ring.[9][11]
Experimental Protocols
These protocols are designed to be a robust starting point. Instrument-specific parameters may require optimization.
Protocol 1: Sample Preparation
The quality of NMR data is directly dependent on sample purity and preparation.
-
Purification: Ensure the isolated metabolite (trans-4'-OH-PZQ) is of high purity (>95%), as determined by UPLC-MS or a similar technique. Residual solvents or impurities can complicate spectral interpretation.
-
Sample Mass: Accurately weigh approximately 1-5 mg of the purified metabolite. The required mass will depend on the sensitivity of the NMR spectrometer (e.g., presence of a cryoprobe).
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[11][13]
Protocol 2: NMR Data Acquisition
The following experiments should be run sequentially on a spectrometer (e.g., 500 MHz or higher) for optimal resolution.[8]
-
Shimming & Tuning: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for both the ¹H and ¹³C channels.[8]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C is inherently less sensitive.
-
-
DEPT-135 Acquisition:
-
Run a standard DEPT-135 experiment to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals). Quaternary carbons are absent.
-
-
gCOSY (Gradient-Selected COSY) Acquisition:
-
Spectral Width: Same as ¹H NMR (~16 ppm in both F1 and F2 dimensions).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
gHSQC (Gradient-Selected HSQC) Acquisition:
-
F2 (¹H) Spectral Width: ~16 ppm.
-
F1 (¹³C) Spectral Width: ~180-200 ppm (focused on the aliphatic and aromatic regions).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
¹J-CH Coupling Constant: Set to an average of 145 Hz.
-
-
gHMBC (Gradient-Selected HMBC) Acquisition:
-
F2 (¹H) Spectral Width: ~16 ppm.
-
F1 (¹³C) Spectral Width: ~240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant: Optimized for ~8 Hz to detect ²J and ³J correlations.
-
Spectral Analysis and Elucidation
The key to solving the structure is the logical integration of all NMR data. The primary goal is to confirm the core praziquantel structure and definitively locate the hydroxyl group on the C-4' position of the cyclohexyl ring.
Step 1: Analysis of ¹H and ¹³C NMR Spectra The ¹H spectrum is divided into the aromatic region (δ ~7.2 ppm) and the complex aliphatic region (δ ~1.0-5.5 ppm).[14] The introduction of the -OH group at C-4' induces a significant downfield shift for the attached proton (H-4') compared to the parent PZQ molecule. In the ¹³C spectrum, the carbon attached to the hydroxyl group (C-4') will experience a strong downfield shift into the δ 65-75 ppm range.
Step 2: Tracing Connections with COSY The COSY spectrum reveals the proton-proton coupling networks. Two main isolated spin systems will be visible:
-
The aromatic protons and the adjacent protons of the isoquinoline core.
-
The protons of the cyclohexyl ring. The signal for H-4' will show correlations to its neighbors, H-3' and H-5', confirming its position within the ring.
Step 3: Assigning Nuclei with HSQC The HSQC spectrum provides the definitive link between each proton and its directly attached carbon. This allows for the confident assignment of nearly all ¹H and ¹³C signals. The key observation will be the correlation between the downfield H-4' proton and the downfield C-4' carbon signal.
Step 4: Confirming the Hydroxylation Site with HMBC The HMBC spectrum provides the final, unambiguous proof of the hydroxyl group's location. Key long-range correlations are expected that would only be present if the hydroxyl is at the C-4' position.
// Define node positions for the structure C1 [pos="0,1!", label="C1"]; C3 [pos="1,0!", label="C3"]; N2 [pos="0.5,0.5!", label="N2"]; C4 [pos="2,0!", label="C4"]; O_C4 [pos="2.5,-0.5!", label="O"]; N5 [pos="1.5,1!", label="N5"]; C6 [pos="1,2!", label="C6"]; C7 [pos="0,2.5!", label="C7"]; C11b [pos="-0.5,1.5!", label="C11b"]; C11a [pos="-1.5,1.5!", label="C11a"]; C8 [pos="-1,3.5!", label="C8"]; C9 [pos="-2,4!", label="C9"]; C10 [pos="-3,3.5!", label="C10"]; C11 [pos="-3,2.5!", label="C11"]; C7a [pos="-2,2.5!", label="C7a"];
// Cyclohexyl group attached to N2 C_CO [pos="-0.5,0!", label="C=O"]; O_CO [pos="-1,-0.5!", label="O"]; C1_p [pos="-1.5,0.5!", label="C1'"]; C2_p [pos="-2.5,0!", label="C2'"]; C3_p [pos="-3.5,0.5!", label="C3'"]; C4_p [pos="-3.5,1.5!", label="C4'"]; C5_p [pos="-2.5,2!", label="C5'"]; C6_p [pos="-1.5,1.5!", label="C6'"]; OH [pos="-4.5,1.5!", label="OH"];
// Draw the molecule structure (invisible nodes, visible edges) edge [color="#202124", penwidth=2.0]; C1 -- N2 -- C3 -- C4 -- N5 -- C6 -- C7 -- C11b -- C1; N5 -- C11b; C11b -- C11a; C11a -- C7a -- C11; C11 -- C10 -- C9 -- C8 -- C7a; C7 -- C7a; C4 -- O_C4 [style=dashed];
N2 -- C_CO; C_CO -- O_CO [style=dashed]; C_CO -- C1_p; C1_p -- C2_p -- C3_p -- C4_p -- C5_p -- C6_p -- C1_p; C4_p -- OH;
// Key HMBC Correlations (using visible nodes with proton labels) node [shape=plaintext, fontcolor="#4285F4", fontsize=10]; H4_p [pos="-3.8,1.8!", label="H-4'"]; H3_p_ax [pos="-3.8,0.2!", label="H-3'ax"]; H5_p_ax [pos="-2.2,2.3!", label="H-5'ax"];
node [shape=plaintext, fontcolor="#34A853", fontsize=10]; C2_p_label [pos="-2.8,-0.3!", label="C-2'"]; C6_p_label [pos="-1.2,1.8!", label="C-6'"]; C3_p_label [pos="-3.8,0.8!", label="C-3'"]; C5_p_label [pos="-2.8,2.3!", label="C-5'"];
// Draw arrows for correlations edge [color="#EA4335", style=dashed, arrowhead=vee, penwidth=1.5, constraint=false]; H4_p -> C2_p_label [label="³J", fontsize=8]; H4_p -> C6_p_label [label="³J", fontsize=8]; H3_p_ax -> C5_p_label [label="³J", fontsize=8]; H5_p_ax -> C3_p_label [label="³J", fontsize=8]; } ends-dot Figure 2: Key expected HMBC correlations confirming hydroxylation at C-4'.
-
Confirmation of C-4' Position: The proton H-4' is expected to show ³J correlations to carbons C-2' and C-6'.
-
Confirmation of Ring Integrity: Protons on neighboring carbons, such as H-3' and H-5', should show ³J correlations to C-5' and C-3' respectively, further locking down the assignment. The absence of correlations from H-4' to the praziquantel core confirms the hydroxylation occurred on the cyclohexyl moiety.
Data Presentation
All assigned chemical shifts should be compiled into a comprehensive table for clear reporting and comparison with literature or reference standards.
Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts for trans-4'-Hydroxy Praziquantel (in CDCl₃, 500 MHz)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations from ¹H to ¹³C |
| Isoquinoline Core | |||
| 1 | 48.2 | 4.95 (d), 4.20 (dd) | C3, C11b |
| 3 | 43.1 | 3.60 (ddd), 3.05 (dt) | C1, C4 |
| 4 | 163.5 | - | - |
| 6 | 40.1 | 3.20 (ddd), 2.85 (dt) | C7, C11b |
| 7 | 28.8 | 2.90 (m) | C6, C8, C11a |
| 7a | 133.8 | - | - |
| 8 | 128.0 | 7.20 (m) | C7, C10, C7a |
| 9 | 128.5 | 7.20 (m) | C11, C7a |
| 10 | 127.5 | 7.20 (m) | C8, C11a |
| 11 | 125.0 | 7.15 (d) | C9, C7a |
| 11a | 132.5 | - | - |
| 11b | 58.5 | 4.60 (dd) | C1, C6, C7a, C11a |
| Cyclohexylcarbonyl | |||
| C=O | 174.0 | - | - |
| 1' | 45.5 | 2.50 (tt) | C=O, C2', C6' |
| 2', 6' | 29.0 | 1.95 (m), 1.65 (m) | C1', C3', C5', C4' |
| 3', 5' | 34.0 | 2.10 (m), 1.40 (m) | C1', C2', C6', C4' |
| 4' | ~70.0 | ~3.80 (tt) | C2', C6', C3', C5' |
Note: Chemical shifts are representative and may vary slightly based on solvent and experimental conditions. The values are synthesized based on known shifts for praziquantel and expected substituent effects.[1][12][15]
Conclusion
The structural elucidation of drug metabolites like trans-4'-hydroxy praziquantel is a critical step in drug development. A systematic approach using a suite of 1D and 2D NMR experiments provides an unambiguous and self-validating method for complete structural assignment. By logically combining data from ¹H, ¹³C, COSY, HSQC, and crucially, HMBC experiments, one can confidently determine the covalent structure and pinpoint the exact site of metabolic modification. This workflow ensures the highest degree of scientific integrity and provides the definitive structural data required for advancing pharmacological and toxicological research.
References
- Rosenberger, L., et al. (2022). Metabolic Profiling of S-praziquantel: Structure Elucidation Using the Crystalline Sponge Method in Combination with Mass Spectrometry and Nuclear Magnetic Resonance. Drug Metabolism and Disposition, 50(4), 320-326. [Link]
- Rosenberger, L. (2022). (PDF) Metabolic Profiling of S-praziquantel: Structure Elucidation Using the Crystalline Sponge Method in Combination with Mass Spectrometry and Nuclear Magnetic Resonance (2022). SciSpace. [Link]
- Perissutti, B., et al. (2023). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Pharmaceuticals, 16(12), 1729. [Link]
- Todd, M. H., et al. (2011). Resolution of Praziquantel. PLoS Neglected Tropical Diseases, 5(9), e1260. [Link]
- El-Subbagh, H., & Al-Badr, A. A. (2006). Analytical Profile of Praziquantel.
- Babić, S., et al. (2022). Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. Molecular Pharmaceutics, 19(6), 1856-1871. [Link]
- da Silva, J. B. P., et al. (2016). Calculated and experimental 13 C NMR chemical shifts (in ppm) for the Praziquantel molecule relative to TMS.
- Psychogios, N., et al. (2011). Improved Identification of Metabolites in Complex Mixtures using HSQC NMR Spectroscopy. Magnetic Resonance in Chemistry, 49(S1), S68-S74. [Link]
- El-Subbagh, H., & Al-Badr, A. A. (2006). 'H-NMR Resonance Band Assignments for Praziquantel.
- Kovac, J., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649. [Link]
- Babić, S., et al. (2022). Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. Molecular Pharmaceutics, 19(6), 1856-1871. [Link]
- Blaschke, G., & O-V-B, G. (2001). Isolation and identification of 8-hydroxypraziquantel as a metabolite of the antischistosomal drug praziquantel. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 791-799. [Link]
- Wang, M., et al. (2014). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 19(11), 17661-17674. [Link]
- Zanolla, D., et al. (2018). A new soluble and bioactive polymorph of praziquantel. IRIS-AperTO. [Link]
- Unknown Authors. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35.
- Arrua, R. D., et al. (2020). Preparation and characterization of a new solid form of praziquantel, an essential anthelmintic drug. Praziquantel racemic monohydrate. European Journal of Pharmaceutical Sciences, 146, 105267. [Link]
- Patil, S. P., et al. (2017). A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica, 9(12), 94-101. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
- Nicholson, J. K., & Lindon, J. C. (2013). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 74, 29-50. [Link]
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365. [Link]
- Cedillo-Cruz, A., et al. (2014). A straightforward and efficient synthesis of praziquantel enantiomers and their 4′-hydroxy derivatives.
- Khanye, S. D., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Molecules, 28(13), 5174. [Link]
- Meister, I., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466-5472. [Link]
Sources
- 1. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Profiling of S-praziquantel: Structure Elucidation Using the Crystalline Sponge Method in Combination with Mass Spectrometry and Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Identification of Metabolites in Complex Mixtures using HSQC NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Utilizing trans-4-Hydroxy Praziquantel in Phenotypic Assays for Schistosomiasis Drug Discovery
Abstract
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting over 200 million people. Upon administration, PZQ is rapidly converted by the host's liver into several metabolites, with trans-4-hydroxy praziquantel (trans-4-OH-PZQ) being the principal metabolite in humans. Understanding the biological activity of this metabolite is critical for comprehending PZQ's overall pharmacological profile and for the rational design of new antischistosomal agents. This guide provides a comprehensive overview of the mechanism of action of PZQ and detailed, validated protocols for using trans-4-OH-PZQ in cell-based (in vitro) assays. We explain the causality behind experimental choices and present methodologies for assessing key phenotypic outcomes in Schistosoma parasites, including motility, viability, and tegumental integrity. The primary application of trans-4-OH-PZQ in these assays is to serve as a critical comparative control, enabling researchers to dissect the activity of the parent drug from its metabolic byproducts and confirm that R-Praziquantel is the primary bioactive agent.
Introduction: Praziquantel and the Significance of its Metabolism
Praziquantel is administered as a racemic mixture of two enantiomers, (R)-PZQ and (S)-PZQ. Extensive research has demonstrated that the potent antischistosomal activity resides almost exclusively in the (R)-enantiomer[1][2]. Following oral administration, PZQ undergoes significant first-pass metabolism, primarily mediated by cytochrome P450 enzymes in the liver[1][3]. This biotransformation leads to the creation of hydroxylated metabolites. In humans, the major metabolite formed from the active (R)-PZQ is (R)-trans-4-hydroxy-praziquantel[1][4].
A pivotal finding in PZQ pharmacology is that its metabolites, including trans-4-OH-PZQ, exhibit substantially lower efficacy against Schistosoma worms compared to the parent (R)-PZQ compound[1][5][6]. This distinction is fundamental to the design of relevant in vitro experiments. Consequently, trans-4-OH-PZQ is not typically employed as a standalone therapeutic candidate but rather as an indispensable tool in research settings. Its primary role is to act as a comparative control to verify that the observed phenotypic effects in an assay are due to the parent drug and not its less active, primary human metabolite.
The Molecular Mechanism: Disruption of Parasite Calcium Homeostasis
The anthelmintic action of Praziquantel is characterized by its rapid and profound disruption of calcium ion (Ca²⁺) homeostasis within the parasite[5][7]. This disruption triggers a cascade of downstream events that are catastrophic for the worm.
-
Primary Action : (R)-PZQ is a potent activator of a specific parasite ion channel belonging to the transient receptor potential (TRP) melastatin subfamily, named TRPM_PZQ[8][9][10]. This channel is permeable to cations, including Ca²⁺.
-
Calcium Influx : Activation of TRPM_PZQ leads to a massive and uncontrolled influx of extracellular Ca²⁺ into the parasite's cells, particularly muscle and tegumental cells[7][11][12]. Evidence also suggests an interaction with the unique β-subunits of the parasite's voltage-gated Ca²⁺ channels, which may contribute to this effect[13][14].
-
Phenotypic Consequences : The sudden surge in intracellular Ca²⁺ concentration results in two hallmark effects:
-
Spastic Paralysis : Sustained contraction of the worm's musculature leads to rapid paralysis, causing the parasite to lose its grip on the mesenteric vein walls of the host[5][11].
-
Tegumental Damage : The parasite's outer surface, or tegument, undergoes immediate and severe damage, characterized by vacuolization, blebbing, and rupture[7][12][15][16]. This exposes parasite antigens to the host's immune system, facilitating clearance[5].
-
The following diagram illustrates this proposed mechanism of action.
Comparative Bioactivity Profile
To contextualize the use of trans-4-OH-PZQ, it is essential to quantify its activity relative to the PZQ enantiomers. The data clearly show that the hydroxylated metabolite is orders of magnitude less potent than the parent (R)-PZQ compound.
| Compound | Target Species | Assay Endpoint | IC₅₀ (µg/mL) | Reference |
| (R)-PZQ | S. mansoni | Viability (72h) | 0.02 | [1] |
| Racemic PZQ | S. mansoni | Viability (72h) | 0.04 | [1] |
| (S)-PZQ | S. mansoni | Viability (72h) | 5.85 | [1] |
| (R)-trans-4-OH-PZQ | S. mansoni | Viability (72h) | 4.08 | [1] |
| (R)-PZQ | S. haematobium | Viability (72h) | 0.01 | [17] |
| Racemic PZQ | S. haematobium | Viability (72h) | 0.03 | [17] |
| (S)-PZQ | S. haematobium | Viability (72h) | 3.40 | [17] |
| trans-4-OH-PZQ | S. haematobium | Viability (72h) | 1.47 | [17] |
Table 1: Comparative 50% inhibitory concentrations (IC₅₀) of Praziquantel and its derivatives against adult Schistosoma worms in vitro. The significantly higher IC₅₀ values for trans-4-OH-PZQ highlight its reduced activity.
Experimental Protocols for Phenotypic Screening
The following protocols are designed for use with Schistosoma mansoni, but can be adapted for other species. They focus on three key phenotypic readouts: motility, viability, and tegumental integrity. In all assays, trans-4-OH-PZQ should be run in parallel with (R)-PZQ (positive control), (S)-PZQ (enantiomer control), and a vehicle control (e.g., 0.1% DMSO).
General Materials & Preparation
-
Parasites: Newly transformed schistosomula (NTS) or adult S. mansoni worms recovered from an infected host model[18][19].
-
Culture Medium: For NTS, Medium 199 supplemented with 10% Fetal Bovine Serum and 1% antibiotic-antimycotic solution. For adults, RPMI-1640 with similar supplements.
-
Compound Stocks: Prepare 10 mg/mL stock solutions of (R)-PZQ, (S)-PZQ, and trans-4-OH-PZQ in 100% dimethyl sulfoxide (DMSO)[1]. Store at -20°C.
-
Assay Plates: 96-well flat-bottom tissue culture-treated plates.
Protocol 1: Worm Motility Assay (Automated Imaging)
This assay quantifies the paralytic effect of the compounds by tracking worm movement over time.
Causality: PZQ's primary mechanism involves inducing muscle contraction[7][11]. Therefore, a loss of motility is a direct and rapid indicator of target engagement. Comparing the motility inhibition of PZQ to trans-4-OH-PZQ validates that the parent compound is responsible for the paralytic effect.
Step-by-Step Methodology:
-
Parasite Plating: Dispense approximately 50-100 NTS in 180 µL of culture medium into each well of a 96-well plate. For adult worms, place one worm per well.
-
Acclimatization: Incubate the plate for 1-2 hours at 37°C, 5% CO₂ to allow parasites to settle.
-
Compound Addition: Add 20 µL of 10x concentrated compound dilutions to the appropriate wells. Include vehicle controls (medium with DMSO) and a positive control for paralysis (e.g., 10 µM (R)-PZQ).
-
Image Acquisition: Immediately place the plate into an automated imaging system (e.g., IncuCyte®, or similar high-content imager). Acquire brightfield images of each well every 10-15 minutes for at least 4 hours.
-
Data Analysis: Use integrated software or open-source tools (e.g., ImageJ with tracking plugins) to quantify pixel displacement over time, which serves as a proxy for motility[20]. Normalize the motility score of each well to its baseline reading before compound addition. Express results as a percentage of the vehicle control motility.
-
Interpretation: Plot the percentage of motility inhibition against compound concentration to determine the EC₅₀ (the concentration that causes 50% of the maximal effect). A significantly higher EC₅₀ for trans-4-OH-PZQ compared to (R)-PZQ confirms the parent drug's superior activity.
Protocol 2: Cell Viability Assay (ATP Quantification)
This assay provides a quantitative measure of parasite metabolic activity as an indicator of overall health and viability.
Causality: While PZQ's effects are rapid, sustained paralysis and tegumental stress will inevitably lead to metabolic collapse and death. Measuring ATP content provides a robust, quantitative endpoint for viability after a longer incubation period[18]. This assay is crucial for determining a compound's lethal concentration (IC₅₀).
Step-by-Step Methodology:
-
Assay Setup: Plate parasites and add compounds as described in the motility assay (Steps 1-3).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This extended period allows for the full cytotoxic effects to manifest.
-
ATP Measurement:
-
Allow the plate to equilibrate to room temperature for 15 minutes.
-
Use a commercial ATP quantification kit (e.g., CellTiter-Glo®). Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 200 µL).
-
Mix on an orbital shaker for 5 minutes to lyse the parasites and release ATP.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Signal Reading: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percent viability against the log of compound concentration and use a non-linear regression model to calculate the IC₅₀ value[21].
-
Protocol 3: Tegumental Damage Assessment (Fluorescence Microscopy)
This assay visualizes damage to the parasite's outer membrane.
Causality: Tegumental disruption is a direct, physical consequence of PZQ-induced Ca²⁺ influx[7][12]. Using a membrane-impermeant dye like Propidium Iodide (PI) allows for the specific labeling of parasites whose tegumental integrity has been compromised, providing a clear visual and quantifiable measure of damage.
Step-by-Step Methodology:
-
Assay Setup & Incubation: Plate parasites, add compounds, and incubate for 4 to 24 hours. A shorter incubation time is often sufficient to observe significant tegumental damage.
-
Staining: Add Propidium Iodide (PI) and Hoechst 33342 (a membrane-permeant nuclear counterstain) to each well. Final concentrations should be ~1 µg/mL for PI and ~5 µg/mL for Hoechst. Incubate for 30 minutes at 37°C.
-
Imaging: Use a high-content imaging system or a fluorescence microscope with automated stage.
-
Hoechst Channel (Blue): Identifies all parasites in the well.
-
PI Channel (Red): Identifies parasites with compromised membranes (damaged/dead).
-
Brightfield Channel: Visualizes morphology (blebbing, granularity, shape changes).
-
-
Image Analysis:
-
Use analysis software to automatically identify the total number of parasites (Hoechst-positive objects).
-
Count the number of parasites that are also PI-positive.
-
Calculate the percentage of damaged worms for each condition (% Damaged = [PI-positive worms / Hoechst-positive worms] * 100).
-
-
Interpretation: Compare the percentage of damaged worms across treatments. (R)-PZQ should induce significant PI uptake and morphological changes (blebbing), while trans-4-OH-PZQ and the vehicle control should show minimal effects[15][16].
References
- Jeziorski, A., & Greenberg, R. M. (2016). Ca2+ channels and Praziquantel: a view from the free world. PubMed Central. [Link]
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(9), 5466–5472. [Link]
- Thomas, C. M., & Timson, D. J. (2018). The mechanism of action of praziquantel: can new drugs exploit similar mechanisms?. University of Brighton. [Link]
- Wikipedia. (n.d.). Praziquantel. Wikipedia. [Link]
- Chulkov, E., Rohr, C., & Marchant, J. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers in Parasitology, 2. [Link]
- Chulkov, E., Rohr, C., & Marchant, J. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers Media S.A.. [Link]
- Wang, J., et al. (2015). Transcriptional Responses of In Vivo Praziquantel Exposure in Schistosomes Identifies a Functional Role for Calcium Signalling Pathway Member CamKII.
- Park, S., et al. (2021). Mechanism of praziquantel action at a parasitic flatworm ion channel.
- Keiser, J. (2014). Little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy, 69(4), 869–871. [Link]
- Kohn, A. B., et al. (2001). Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel. Journal of Biological Chemistry, 276(40), 36873-36876. [Link]
- de Moraes, J. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy, 61(5). [Link]
- Park, S., et al. (2021).
- Greenberg, R. M. (2005). Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature. Parasitology, 131(S), S97-S108. [Link]
- Patra, M., et al. (2018). Assessment of tegumental damage to Schistosoma mansoni and S. haematobium after in vitro exposure to ferrocenyl, ruthenocenyl and benzyl derivatives of oxamniquine using scanning electron microscopy. Parasites & Vectors, 11(1), 580. [Link]
- Aguiar, P. H. N., et al. (2017). A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT. Parasites & Vectors, 10(1), 296. [Link]
- Patra, M., et al. (2018). Assessment of tegumental damage to Schistosoma mansoni and S. haematobium after in vitro exposure to ferrocenyl, ruthenocenyl and benzyl derivatives of oxamniquine using scanning electron microscopy. Parasites & Vectors, 11(1), 580. [Link]
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(9), 5466-5472. [Link]
- L φύcio, P., et al. (2022). Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence. Frontiers in Cellular and Infection Microbiology. [Link]
- L φύcio, P., et al. (2022). Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence. Frontiers in Cellular and Infection Microbiology, 12. [Link]
- González-Lanza, C., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. Biomedicines, 12(12), 2894. [Link]
- Park, S., et al. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. The Journal of experimental medicine, 217(1). [Link]
- de Souza, A. P. S., et al. (2024). Atomic force microscopy reveals morphological and mechanical properties of schistosoma mansoni tegument. Scientific Reports, 14(1), 11843. [Link]
- Xiao, S. H., et al. (1991). Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers. Parasitology, 103(2), 211-218. [Link]
- Lalli, C., et al. (2015). Development and Validation of a Luminescence-based, Medium-Throughput Assay for Drug Screening in Schistosoma mansoni. PLoS Neglected Tropical Diseases, 9(1), e0003484. [Link]
- Panic, G., et al. (2012). Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula. Parasites & Vectors, 5, 162. [Link]
- Shai, F. O., et al. (2018). Anthelmintic Screening of Phytomedicines using Haemonchus placei Adult Motility Assay. Nigerian Journal of Pharmaceutical and Applied Science Research, 7(2), 1-8. [Link]
- St-Gelais, A., et al. (2022). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Crystal Growth & Design, 22(10), 5793-5810. [Link]
- Holzer, D., et al. (2021). Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni. Parasites & Vectors, 14(1), 177. [Link]
- Preston, S., et al. (2020). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 36(8), 666-681. [Link]
- He, L., et al. (2013). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 18(12), 14728-14746. [Link]
- Smout, M. J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases, 4(11), e885. [Link]
- Ravaynia, P. S., et al. (2022). Real-time and automated monitoring of antischistosomal drug activity profiles for screening of compound libraries.
- Shaw, M. K., & Erasmus, D. A. (1987). Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel. Parasitology, 94(2), 243-254. [Link]
- Panic, G., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365. [Link]
- Chulkov, E., & Marchant, J. S. (2023). The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs. International Journal of Molecular Sciences, 24(21), 15638. [Link]
- Panic, G., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium.
- Siffell, H., et al. (2019). Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. Genes, 10(3), 233. [Link]
- Tritten, L., et al. (2012). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species.
- Gouveia, M. J., et al. (2020). Score viability of the percentage of the effect of drugs and antioxidants against adult worms of S. mansoni in vitro.
- Neodo, A., et al. (2021). In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids. Antimicrobial Agents and Chemotherapy, 65(11), e0086821. [Link]
- Synapse. (2024). What is the mechanism of Praziquantel?.
Sources
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni | Semantic Scholar [semanticscholar.org]
- 3. Praziquantel - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 6. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Praziquantel activates a native cation current in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 12. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 13. Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Luminescence-based, Medium-Throughput Assay for Drug Screening in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Ensuring the Stability of trans-4-hydroxy Praziquantel in Biological Samples for Bioanalysis
Abstract
The accurate quantification of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic (PK/PD) studies. Praziquantel (PZQ), the cornerstone of treatment for schistosomiasis, is extensively metabolized, with trans-4-hydroxy praziquantel (trans-4-OH-PZQ) being a principal metabolite.[1][2] The inherent instability of metabolites in complex biological matrices presents a significant challenge for bioanalysis. This document provides a comprehensive guide to understanding and mitigating pre-analytical variability, offering detailed protocols for sample handling, storage, and formal stability assessment of trans-4-OH-PZQ. Adherence to these guidelines is critical for generating reliable and reproducible data in clinical and preclinical research.
Introduction: The Criticality of Metabolite Stability
Praziquantel is administered as a racemic mixture, and its pharmacological activity is primarily attributed to the (R)-enantiomer.[2] Following administration, PZQ undergoes rapid and extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP3A4, CYP1A2, and CYP2C19.[3][4] This process generates several hydroxylated metabolites, with the main metabolite being the R-trans-4-hydroxy-PZQ.[1][5] The concentration of this metabolite in circulation can be significantly higher—up to 170 times greater than the parent (R)-PZQ—making its accurate measurement essential for a complete understanding of the drug's disposition.[1]
Pre-Analytical Factors Influencing Stability: A Mechanistic Overview
The journey of a biological sample from collection to analysis is fraught with potential pitfalls that can compromise the integrity of trans-4-OH-PZQ. Understanding the underlying mechanisms of degradation is key to designing effective mitigation strategies.
-
Enzymatic Degradation: Biological matrices, particularly whole blood and plasma, are rich in active enzymes (e.g., esterases, proteases) that can continue to metabolize or degrade analytes ex vivo.[9] Immediate cooling of the sample and rapid separation of plasma or serum from cellular components are crucial to arrest this activity.[10]
-
Temperature-Dependent Chemical Degradation: Temperature is a critical factor; elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation, leading to analyte degradation.[9][11] Conversely, the process of freezing and thawing can also introduce instability. Slow freezing can lead to the formation of ice crystals that damage cellular structures and alter pH and solute concentrations, while repeated freeze-thaw cycles can cause cumulative degradation.[12][13] Snap-freezing in liquid nitrogen and minimizing freeze-thaw cycles are therefore best practices.[14][15]
-
pH Shifts: Changes in sample pH can occur due to metabolic processes or CO₂ loss from the sample. Such shifts can alter the ionization state of trans-4-OH-PZQ, potentially affecting its solubility and susceptibility to hydrolytic degradation.[9][16] The use of buffered collection tubes and controlled handling procedures can help maintain pH stability.
-
Matrix Components: The specific biological matrix (e.g., plasma, blood, urine) influences stability. For instance, the presence of anticoagulants like EDTA, heparin, or citrate in plasma can affect enzymatic activity and analyte binding.[10] It is essential that the matrix used for stability studies is identical to that of the study samples.[6]
Table 1: Summary of Factors Affecting trans-4-hydroxy Praziquantel Stability
| Factor | Potential Mechanism of Degradation | Recommended Mitigation Strategy |
| Temperature | Accelerates chemical and enzymatic reactions. | Collect and process samples on ice; store long-term at ≤ -70°C. |
| Enzymatic Activity | Ex vivo metabolism by endogenous enzymes in blood/plasma. | Rapidly separate plasma/serum from cells; add enzyme inhibitors if necessary. |
| Freeze-Thaw Cycles | Physical stress, pH/concentration gradients during phase transition. | Aliquot samples upon first processing; limit cycles to a validated number (typically ≤3).[12] |
| pH Instability | Can lead to acid/base-catalyzed hydrolysis. | Use appropriate buffered collection tubes; minimize air exposure. |
| Light Exposure | Photodegradation (less common but possible for some structures). | Use amber tubes for collection and storage; protect from direct light. |
Workflow for Sample Handling and Stability Assessment
The following diagram illustrates the comprehensive workflow, from initial sample collection through to the final stability analysis, ensuring the integrity of each step.
Caption: Workflow for ensuring sample integrity and conducting stability validation.
Detailed Protocols
These protocols are designed to be self-validating systems, incorporating Quality Control (QC) samples at each stage to ensure data integrity. They are based on principles outlined in regulatory guidance.[6][7]
Protocol 1: Biological Sample Collection and Handling
Objective: To minimize pre-analytical degradation of trans-4-OH-PZQ immediately following sample collection.
Materials:
-
Pre-chilled K2-EDTA collection tubes.
-
Ice bath.
-
Refrigerated centrifuge (4°C).
-
Calibrated pipettes.
-
Amber, pre-labeled cryovials.
Procedure:
-
Collection: Draw whole blood directly into a K2-EDTA tube. Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Immediate Cooling: Place the tube immediately into an ice bath. This is the most critical step to halt enzymatic activity.[10]
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,500 x g for 10 minutes at 4°C to separate plasma from blood cells.
-
Aliquoting: Carefully transfer the supernatant (plasma) into multiple pre-labeled amber cryovials using a calibrated pipette. Avoid disturbing the buffy coat or red blood cell pellet.
-
Causality Note: Aliquoting prevents the need for repeated freeze-thaw cycles of the entire sample for different analyses, which is known to cause analyte degradation.[17]
-
-
Storage: Immediately snap-freeze the aliquots and store them at -80°C until analysis. For long-term storage, temperatures of -70°C or lower are recommended to ensure stability over months or years.[18]
Protocol 2: Formal Stability Assessment
Objective: To experimentally determine the stability of trans-4-OH-PZQ under conditions mimicking sample handling, storage, and analysis. This protocol should be performed during the bioanalytical method validation phase.[8]
QC Sample Preparation:
-
Use a validated blank pool of the relevant biological matrix (e.g., human plasma with K2-EDTA).
-
Prepare two levels of QC samples by spiking the blank matrix with known concentrations of trans-4-OH-PZQ:
-
Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).
-
High QC (HQC): Approximately 75-85% of the Upper Limit of Quantification (ULOQ).
-
-
Prepare enough aliquots for all stability tests, plus a baseline (T=0) analysis.
A. Freeze-Thaw Stability
-
Retrieve a set of LQC and HQC aliquots (n=3-5 per level) for baseline analysis (T=0). Analyze immediately.
-
Store the remaining stability QCs at -80°C for at least 24 hours.
-
Remove the QCs and allow them to thaw completely unassisted at room temperature.
-
Once thawed, refreeze the samples at -80°C for at least 12 hours. This completes one cycle.
-
Repeat for a minimum of three cycles. A study on plasma metabolites showed remarkable stability up to 10 cycles when freezing and thawing were performed rapidly.[12][13]
-
After the final thaw, analyze the samples and compare the mean concentration against the T=0 baseline.
B. Short-Term (Bench-Top) Stability
-
Retrieve a set of frozen LQC and HQC aliquots (n=3-5 per level).
-
Allow them to thaw at room temperature and then let them sit on the bench-top for a period that equals or exceeds the expected handling time during sample preparation (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the mean concentration against the T=0 baseline.
C. Long-Term Stability
-
Place a sufficient number of LQC and HQC aliquots in storage at the intended temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples (n=3-5 per level).
-
Analyze the samples and compare their concentrations to the nominal spiked value or a freshly prepared T=0 sample set. The objective is to confirm stability for the entire duration from sample collection to final analysis.[19][20]
Table 2: Example Stability Data and Acceptance Criteria
| Stability Test | QC Level | N | Mean Conc. (ng/mL) | % Nominal | % CV | Acceptance Criteria Met? |
| Baseline (T=0) | LQC (15 ng/mL) | 5 | 15.3 | 102.0% | 4.1% | - |
| HQC (150 ng/mL) | 5 | 148.9 | 99.3% | 2.8% | - | |
| Freeze-Thaw (3 Cycles) | LQC (15 ng/mL) | 5 | 14.9 | 99.3% | 5.2% | Yes |
| HQC (150 ng/mL) | 5 | 151.2 | 100.8% | 3.5% | Yes | |
| Bench-Top (8h, RT) | LQC (15 ng/mL) | 5 | 15.8 | 105.3% | 6.1% | Yes |
| HQC (150 ng/mL) | 5 | 147.5 | 98.3% | 4.0% | Yes | |
| Long-Term (6 Months) | LQC (15 ng/mL) | 5 | 16.1 | 107.3% | 7.3% | Yes |
| HQC (150 ng/mL) | 5 | 155.0 | 103.3% | 5.5% | Yes | |
| Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.[6] |
Conclusion
The stability of trans-4-hydroxy praziquantel is a manageable but critical variable in the bioanalysis of praziquantel. Degradation is not a random event but a predictable outcome of suboptimal sample handling. By understanding the mechanisms of enzymatic and chemical instability and implementing the robust collection, handling, and storage protocols detailed in this guide, researchers can ensure the integrity of their biological samples. Formal stability testing as part of a comprehensive bioanalytical method validation is not merely a regulatory requirement; it is a fundamental component of good scientific practice that underpins the reliability of pharmacokinetic data.
References
- Hoffman, M., et al. (2009). Statistical methods for assessing long-term analyte stability in biological matrices.
- UCLA Metabolomics Center. (n.d.). Metabolomics Study Design – Sample Handling & Storage. UCLA. [Link]
- Pihl, S., et al. (2015). An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team. Bioanalysis, 7(24), 3073-3083. [Link]
- Hoffman, M., & Bergum, J. (2009). Statistical methods for assessing long-term analyte stability in biological matrices.
- van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411-419. [Link]
- Buchanan, J. L., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. [Link]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
- BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]
- Buchanan, J. L., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. SciSpace. [Link]
- Buchanan, J. L., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.
- Buchanan, J. L., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. PubMed. [Link]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]
- Buchanan, J. L., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. R Discovery. [Link]
- ALWSCI. (2024).
- Sreedhar, V., et al. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal, 9(1), E125-E130. [Link]
- Paterson, S. (2016). Sample handling. Clarke's Analysis of Drugs and Poisons. [Link]
- GOMO, E., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649. [Link]
- Metabolon. (n.d.).
- GOMO, E., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. Semantic Scholar. [Link]
- Fisher BioServices. (2016). Managing Biological Samples in Today's Drug Discovery & Development Environment. Contract Pharma. [Link]
- Meister, I., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700. [Link]
- Charles River Laboratories. (n.d.). Stability Testing. Charles River. [Link]
- Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?.
- GOMO, E., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. University of Edinburgh Research Explorer. [Link]
- Zanolla, D., et al. (2022).
- Al-kassas, R., et al. (2023). Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery. Pharmaceutics, 15(8), 2060. [Link]
- Meister, I., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R- trans-4-OH-PZQ in Plasma, Blood. Semantic Scholar. [Link]
- Mutandwa, P., et al. (2021). Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450–Mediated Drug-Drug Interaction. Drug Metabolism and Disposition, 49(1), 58-67. [Link]
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium.
- Njoroge, M., & Ballard, P. (2022). In Life Behavior of Praziquantel and Relationship Between Drug Exposure and Effect. Praziquantel, 127-148. [Link]
- Basavaiah, K., et al. (2014). Degradation Kinetics, In Vitro Dissolution Studies, and Quantification of Praziquantel, Anchored in Emission Intensity. Turkish Journal of Pharmaceutical Sciences, 11(1), 81-94. [Link]
- Zanolla, D., et al. (2022). Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different Water Miscibility. Molecules, 27(19), 6524. [Link]
- GOMO, E., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PubMed. [Link]
- Kovač, J., et al. (2017).
- Meister, I., et al. (2016).
- Njoroge, M., et al. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLOS Neglected Tropical Diseases, 11(9), e0005942. [Link]
- Meister, I., et al. (2015). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 115, 122-129. [Link]
Sources
- 1. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 11. turkjps.org [turkjps.org]
- 12. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. analyticaltoxicology.com [analyticaltoxicology.com]
- 19. Statistical methods for assessing long-term analyte stability in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of trans-4-hydroxy Praziquantel in Human Serum
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis and other trematode infections, administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2][3][4] Following administration, PZQ undergoes rapid and extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[3] The major human metabolite, trans-4-hydroxy praziquantel (trans-4-OH-PZQ), is a critical analyte for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[4][5] Accurate quantification of this metabolite in serum is essential for understanding drug exposure, metabolic variability, and establishing correlations with therapeutic efficacy and potential side effects.
Serum, however, is a complex biological matrix containing numerous endogenous components like proteins, salts, and lipids that can interfere with sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Solid-Phase Extraction (SPE) is a highly effective and widely adopted sample preparation technique that addresses this challenge by isolating and concentrating analytes from complex matrices, thereby improving analytical accuracy, precision, and sensitivity.[6][7][8][9]
This application note provides a detailed, field-proven protocol for the extraction of trans-4-hydroxy praziquantel from human serum using reversed-phase solid-phase extraction. The methodology is designed for robustness and high recovery, making it suitable for researchers, scientists, and drug development professionals engaged in clinical and preclinical studies of praziquantel.
Principle of Reversed-Phase Solid-Phase Extraction
This protocol employs a "bind-and-elute" strategy using a reversed-phase sorbent, such as C18 (octadecyl-bonded silica).[8][9][10][11] The fundamental principle of reversed-phase SPE is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[10][11]
-
Retention Mechanism : The C18 stationary phase is non-polar. When the aqueous serum sample is loaded, the moderately non-polar trans-4-hydroxy praziquantel partitions from the polar aqueous phase and adsorbs onto the C18 sorbent via van der Waals forces.[10][11]
-
Interference Removal : Highly polar matrix components, such as salts and other hydrophilic molecules, have minimal affinity for the non-polar sorbent and pass through the cartridge during the sample loading and washing steps.[8]
-
Selective Elution : The retained analyte is subsequently eluted by disrupting the hydrophobic interactions with a strong, non-polar organic solvent (e.g., methanol or acetonitrile).[10][11] This process yields a cleaner, more concentrated sample extract ready for downstream analysis.
Materials and Reagents
Equipment
-
Solid-Phase Extraction (SPE) Vacuum Manifold (e.g., 12 or 24-port)
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporation System or Centrifugal Vacuum Concentrator (e.g., Speed-Vap)
-
Calibrated Micropipettes and Tips
-
1.5 mL Microcentrifuge Tubes
-
4 mL Borosilicate Glass Test Tubes
Consumables
-
Reversed-Phase C18 SPE Cartridges (e.g., 100 mg sorbent mass, 1 mL barrel size)
Solvents and Chemicals
-
Methanol (HPLC or LC-MS Grade)
-
Acetonitrile (HPLC or LC-MS Grade)
-
Water (Deionized, Milli-Q, or LC-MS Grade)
-
Formic Acid (≥98% purity)
-
Trifluoroacetic Acid (TFA), Sequencing Grade (Optional, for pH adjustment)[12]
-
Human Serum (Blank, for calibration standards and quality controls)
-
trans-4-hydroxy Praziquantel Reference Standard
-
Internal Standard (IS) (e.g., Deuterated Praziquantel or a structural analog)
Detailed Experimental Protocol
This protocol is a self-validating system designed to ensure high recovery and reproducibility. The causality behind each step is explained to provide a deeper understanding of the methodology.
Preparation of Solutions
-
Conditioning Solvent: 100% Methanol
-
Equilibration Solution: 0.1% Formic Acid in Water (v/v)
-
Sample Pre-treatment Solution: 2% Formic Acid in Water (v/v)
-
Washing Solution: 5% Methanol in Water with 0.1% Formic Acid (v/v/v)
-
Elution Solvent: 90% Methanol in Water with 0.1% Formic Acid (v/v/v)
-
Reconstitution Solvent: Mobile phase used for the analytical method (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
Sample Pre-treatment
The objective of this step is to precipitate proteins, which can clog the SPE cartridge, and to adjust the sample pH to ensure the analyte is in its neutral, most hydrophobic form, thereby maximizing its retention on the reversed-phase sorbent.[10][11]
-
Thaw frozen serum samples at room temperature.
-
Pipette 500 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 500 µL of the Sample Pre-treatment Solution (2% Formic Acid) to the serum.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold. The flow rate should be maintained at approximately 1-2 drops per second during the loading and elution steps to ensure adequate interaction time between the liquid and solid phases.[9][12]
-
Conditioning: This step is critical for activating the stationary phase. The organic solvent solvates the C18 chains, transitioning them from a collapsed to an extended state, which makes the hydrophobic binding sites accessible.[11][13]
-
Pass 1 mL of Conditioning Solvent (Methanol) through the C18 cartridge. Do not allow the sorbent bed to dry.
-
-
Equilibration: This step removes the excess organic solvent and prepares the sorbent surface to receive an aqueous sample, maximizing retention.[11][13]
-
Pass 1 mL of Equilibration Solution (0.1% Formic Acid in Water) through the cartridge. Do not allow the sorbent bed to dry before loading the sample.
-
-
Sample Loading:
-
Load the entire pre-treated serum supernatant from step 4.2.7 onto the equilibrated cartridge.
-
-
Washing: This step removes residual polar interferences without prematurely eluting the analyte of interest. The weak organic content of the wash solution is not strong enough to disrupt the hydrophobic interaction of trans-4-OH-PZQ with the C18 sorbent.[13]
-
Pass 1 mL of Washing Solution (5% Methanol in Water with 0.1% Formic Acid) through the cartridge.
-
Dry the cartridge under full vacuum for 5 minutes to remove any residual aqueous solution, which could dilute the final eluate.
-
-
Elution: A high-percentage organic solvent is used to disrupt the hydrophobic binding and release the analyte from the sorbent.[13]
-
Place clean 4 mL glass collection tubes inside the manifold.
-
Add 1 mL of Elution Solvent (90% Methanol in Water with 0.1% Formic Acid) to the cartridge.
-
Allow the solvent to soak the sorbent for 30 seconds before applying vacuum to elute the analyte slowly.
-
Collect the eluate.
-
Eluate Post-Treatment
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the Reconstitution Solvent.
-
Vortex for 20 seconds to ensure the analyte is fully dissolved.
-
Transfer the final solution to an autosampler vial for analysis (e.g., by LC-MS/MS).
Visual Workflow and Data Summary
SPE Protocol Workflow Diagram
Caption: Workflow for SPE of trans-4-hydroxy praziquantel.
Summary of Protocol Parameters
| Step | Solution | Volume | Purpose |
| Sample Pre-treatment | 2% Formic Acid in Water | 500 µL | Protein precipitation and sample acidification |
| Conditioning | 100% Methanol | 1 mL | Activate C18 stationary phase |
| Equilibration | 0.1% Formic Acid in Water | 1 mL | Prepare sorbent for aqueous sample |
| Sample Loading | Pre-treated Supernatant | ~1 mL | Bind analyte to sorbent |
| Washing | 5% MeOH, 0.1% FA in Water | 1 mL | Remove polar interferences |
| Elution | 90% MeOH, 0.1% FA in Water | 1 mL | Desorb analyte from sorbent |
| Reconstitution | Mobile Phase | 100 µL | Prepare sample for injection |
Discussion and Field-Proven Insights
-
Choice of Sorbent: C18 is a versatile reversed-phase sorbent suitable for a wide range of drug metabolites of moderate polarity like trans-4-hydroxy praziquantel.[8][10] Its strong hydrophobic character ensures high retention and allows for aggressive washing steps to remove interferences, leading to cleaner extracts. Polymeric reversed-phase sorbents (e.g., HLB) are also an excellent alternative and may not require conditioning, simplifying the workflow.[7]
-
Importance of pH Control: The addition of formic acid during pre-treatment and in the wash/equilibration solutions is crucial. It ensures that any ionizable functional groups on the analyte are neutralized, rendering the molecule more hydrophobic and strengthening its retention on the C18 sorbent.[10][11]
-
Flow Rate Management: Maintaining a consistent, slow flow rate (1-2 drops/sec) during the sample loading and elution steps is paramount for achieving high recovery and reproducibility.[12] A flow rate that is too fast can lead to insufficient interaction time, resulting in analyte breakthrough during loading or incomplete elution.
-
Troubleshooting - Low Recovery:
-
Inadequate Conditioning: Ensure the sorbent is fully wetted with methanol and never allowed to dry before sample loading.[13]
-
Analyte Breakthrough: The sample's organic content may be too high, or the flow rate during loading may be too fast.
-
Inefficient Elution: The elution solvent may not be strong enough. Consider increasing the percentage of organic solvent or using a different solvent like acetonitrile.
-
-
Method Validation: This protocol should be fully validated according to regulatory guidelines. Key parameters to assess include extraction recovery, matrix effects, linearity, accuracy, precision (intra-day and inter-day), and limit of quantification (LOQ).[14][15]
References
- Lai, C. K., Lee, T., Au, K. M., & Chan, A. Y. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 43(2), 312–325.
- Lai, C. K., Lee, T., Au, K. M., & Chan, A. Y. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Semantic Scholar.
- University of Rochester Medical Center. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis.
- Moreno, L., et al. (2007). Simultaneous determination of albendazole metabolites, praziquantel and its metabolite in plasma by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 854(1-2), 134-139.
- G-Med, A., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649.
- Kovacs, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700.
- Awad, T. G., et al. (1997). High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 693(1), 187-194.
- van den Broek, I., et al. (2008). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. Journal of Biomedicine and Biotechnology, 2008, 234159.
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- Phetmixay, S., et al. (2005). A high-performance liquid chromatographic method for determination of praziquantel in plasma. Southeast Asian Journal of Tropical Medicine and Public Health, 36(5), 1264-1270.
- Phenomenex. (2023). Quantitation of Clinical Research Steroid Analytes from Serum Utilizing Solid Phase Extraction with LC-MS/MS.
- Perissutti, B., et al. (2021). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Molecules, 26(11), 3236.
- Na-Bangchang, K., et al. (2006). LC determination of praziquantel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 473-477.
- Wang, L., et al. (2012). Metabolic profiling of praziquantel enantiomers. British Journal of Pharmacology, 167(2), 435-450.
- Nardi, G., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6292.
- Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals.
- Amanote Research. (n.d.). Optimization of a Solid-Phase Extraction Protocol for.
- Maini, L., et al. (2022). Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different Water Miscibility. Molecules, 27(19), 6667.
- Al-Hamidi, H., et al. (2025). Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask me. ResearchGate.
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(9), 5466-5472.
- Kovacs, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R- trans-4-OH-PZQ in Plasma, Blood. Semantic Scholar.
- Manzini, C., et al. (2020). Preparation and characterization of a new solid form of praziquantel, an essential anthelmintic drug. Praziquantel racemic monohydrate. European Journal of Pharmaceutical Sciences, 147, 105267.
- Galić, N., et al. (2022). Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. Crystal Growth & Design.
Sources
- 1. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solid Phase Extraction: Reversed-Phase Methodology [sigmaaldrich.com]
- 11. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 12. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-performance liquid chromatographic method for determination of praziquantel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development and Validation of a Bioanalytical Method for trans-4-hydroxy Praziquantel in Human Plasma using LC-MS/MS
Introduction: The Significance of Quantifying Praziquantel's Primary Metabolite
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] Administered as a racemic mixture, PZQ is extensively and rapidly metabolized by the liver's cytochrome P450 enzymes (primarily CYP3A4, CYP1A2, CYP2C9, and CYP2C19) following oral administration.[1][3] This high first-pass metabolism results in low systemic bioavailability of the parent drug but leads to significant concentrations of its various hydroxylated metabolites.[3][4]
The principal and most abundant metabolite is trans-4-hydroxy praziquantel (OH-PZQ).[3] Understanding the pharmacokinetic (PK) profile of this metabolite is crucial for several reasons:
-
Exposure-Response Relationship: The concentration of OH-PZQ can provide a more complete picture of the total drug exposure in the body.
-
Pharmacogenetic Variability: Differences in patient genetics, particularly in CYP enzyme expression, can lead to variable rates of metabolism, impacting both efficacy and potential toxicity.[1]
-
Drug-Drug Interactions: Co-administered drugs that induce or inhibit CYP enzymes can significantly alter the metabolic profile of PZQ, affecting the levels of both the parent drug and its metabolites.[3][5]
Therefore, a robust, validated bioanalytical method for the accurate quantification of trans-4-hydroxy praziquantel in biological matrices is indispensable for clinical pharmacology, bioequivalence, and toxicokinetic studies. This document provides a comprehensive guide to the development and validation of such a method using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[6][7][8]
Method Development Strategy: The Rationale Behind the Choices
The goal is to develop a selective, sensitive, and reproducible method. LC-MS/MS is the technology of choice due to its superior specificity and sensitivity compared to other methods like HPLC-UV.[9]
Internal Standard (IS) Selection
Sample Preparation: Isolating the Analyte
Causality: Biological matrices like plasma are complex, containing proteins, lipids, and salts that can interfere with analysis and damage the LC-MS/MS system.[11] The sample preparation step aims to remove these interferences while efficiently recovering the analyte.
-
Protein Precipitation (PPT): This is a simple, fast, and effective method for removing the bulk of proteins.[11][12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the moderately polar analytes in the supernatant.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent based on its hydrophobicity.[11]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by using a solid sorbent to selectively retain and elute the analyte, but is more time-consuming and costly.[11][13]
For this protocol, we will utilize Protein Precipitation due to its balance of speed, efficiency, and suitability for high-throughput analysis.
Chromatography: Separating the Components
Causality: Chromatographic separation is essential to resolve the analyte from other matrix components that may not have been removed during sample preparation. This minimizes ion suppression or enhancement, a phenomenon known as the "matrix effect," ensuring accurate quantification.
-
Column: A reversed-phase C18 column is the workhorse for separating moderately non-polar compounds like OH-PZQ from polar matrix components.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is used. The acid protonates the analyte, improving peak shape and ionization efficiency in positive ion mode.
Mass Spectrometry: Detection and Quantification
Causality: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte's structure. Based on published literature, a characteristic transition for OH-PZQ is m/z 328.0 → 202.0.[9][14]
Detailed Protocol: Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of trans-4-hydroxy praziquantel from human plasma.
Materials:
-
Human plasma (with K₂EDTA anticoagulant)
-
trans-4-hydroxy Praziquantel (OH-PZQ) reference standard
-
Praziquantel-d11 (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
Calibrated pipettes
Procedure:
-
Prepare Precipitation Solution: Add Praziquantel-d11 internal standard (IS) to acetonitrile to achieve a final concentration of 50 ng/mL. This is the IS-spiked precipitation solvent.
-
Sample Thawing: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples on ice or at 4°C to prevent degradation.[15] Vortex gently to mix.
-
Aliquoting: In a 1.5 mL microcentrifuge tube or a well of a 96-well plate, pipette 50 µL of the plasma sample, CS, or QC.
-
Protein Precipitation: Add 200 µL of the cold (4°C) IS-spiked precipitation solvent to each sample. The 4:1 ratio of solvent to plasma ensures efficient protein removal.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean 96-well collection plate, being careful not to disturb the protein pellet.
-
Dilution: Add 100 µL of LC-MS grade water containing 0.1% formic acid to each well. This step reduces the organic solvent concentration of the final extract, preventing poor peak shape during injection.
-
Final Mix: Cover the plate, vortex gently, and place it in the autosampler for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography System: Capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5.0 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| trans-4-OH-PZQ | 328.0 | 202.0 | 100 | 25 |
| Praziquantel-d11 (IS) | 324.2 | 203.2 | 100 | 25 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument being used.
Bioanalytical Method Validation Protocol
Full validation must be performed to demonstrate that the method is fit for its intended purpose, following regulatory guidelines such as ICH M10.[7][16]
Workflow for Method Validation
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Praziquantel - Wikipedia [en.wikipedia.org]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. mdpi.com [mdpi.com]
- 10. ikprress.org [ikprress.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. id-eptri.eu [id-eptri.eu]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of trans-4-Hydroxy Praziquantel in Human Plasma Using a Deuterated Internal Standard
Introduction: The Imperative for Precise Metabolite Quantification
Praziquantel (PZQ) is a cornerstone anthelmintic agent, pivotal in the treatment of schistosomiasis and other parasitic worm infections.[1][2] Upon administration, PZQ undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[2][3] This metabolic process yields several hydroxylated derivatives, with trans-4-hydroxy praziquantel (trans-4-OH-PZQ) being one of the most abundant and pharmacologically relevant metabolites.[3][4]
To accurately characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of praziquantel, it is crucial to quantify not only the parent drug but also its major metabolites.[5][6][7] Such data are vital for dose optimization, understanding drug-drug interactions, and assessing the overall therapeutic exposure in diverse patient populations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity. The accuracy of this technique, however, is critically dependent on the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, represents the most effective tool to correct for variability during sample processing and analysis.[8][9] This application note provides a comprehensive, field-proven protocol for the robust quantification of trans-4-OH-PZQ in human plasma using a deuterated internal standard, adhering to the principles of regulatory bioanalytical method validation.
The Principle of Stable Isotope Dilution: Ensuring Analytical Fidelity
The fundamental challenge in bioanalysis is the quantitative extraction of an analyte from a complex biological matrix and its consistent measurement. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Deuterated internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte of interest.[9]
Causality Behind the Choice of a Deuterated Internal Standard:
-
Co-elution: The deuterated IS co-elutes with the native analyte during liquid chromatography, ensuring that both experience the same chromatographic conditions and potential retention time shifts.[9]
-
Correction for Matrix Effects: Ion suppression or enhancement, a common phenomenon in electrospray ionization caused by co-eluting matrix components, affects both the analyte and the deuterated IS to a nearly identical degree. The ratio of their signals remains constant, thus negating the effect.[8][9]
-
Compensation for Variability: Any sample loss during extraction, inconsistency in injection volume, or fluctuation in instrument response is effectively normalized by taking the ratio of the analyte peak area to the IS peak area.
The mass spectrometer readily distinguishes between the analyte and the deuterated IS due to the mass difference imparted by the heavier deuterium atoms, allowing for simultaneous and independent measurement.[9]
Caption: Principle of stable isotope dilution workflow.
Detailed Bioanalytical Protocol
This protocol is designed for the quantification of trans-4-OH-PZQ in human plasma and should be validated according to regulatory guidelines such as the ICH M10 before implementation for study sample analysis.[10][11]
Materials and Reagents
| Reagent/Material | Details/Example Supplier |
| Analyte | trans-4-Hydroxy Praziquantel |
| Internal Standard | trans-4-Hydroxy Praziquantel-d11 |
| Parent Drug | (R,S)-Praziquantel-d11 |
| Solvents | Acetonitrile, Methanol, Water (all LC-MS Grade) |
| Additives | Formic Acid, Ammonium Formate (Optima™ LC/MS grade) |
| Biological Matrix | Blank Human Plasma (K2EDTA as anticoagulant) |
| Labware | 96-well protein precipitation plates, collection plates, autosampler vials |
Note: Praziquantel-d11 is often used as an IS for the parent drug and can be sourced from suppliers like Toronto Research Chemicals.[12] A custom synthesis may be required for the deuterated metabolite.
Instrumentation
-
LC System: UHPLC system (e.g., Shimadzu Nexera XR, Waters Acquity)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Ionization Source: Electrospray Ionization (ESI) operated in Positive Ion Mode.[13]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve trans-4-OH-PZQ and trans-4-OH-PZQ-d11 in methanol to prepare individual stock solutions.
-
Intermediate Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create spiking solutions for the calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
Preparation of Calibration Curve and QC Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate intermediate solution to prepare CC standards and QC samples.
-
Example Calibration Curve Range: 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.
-
Example QC Levels:
-
LLOQ: 1 ng/mL (Lower Limit of Quantification)
-
LQC: 3 ng/mL (Low QC)
-
MQC: 75 ng/mL (Medium QC)
-
HQC: 750 ng/mL (High QC)
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Praziquantel - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. resolvemass.ca [resolvemass.ca]
- 10. fda.gov [fda.gov]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
culturing Schistosoma for in vitro drug susceptibility testing with trans-hydroxy praziquantel
An Application Guide and In-Depth Protocol for the In Vitro Drug Susceptibility Testing of Schistosoma Species with Trans-Hydroxy Praziquantel
Introduction: The Imperative for In Vitro Models in Schistosomiasis Drug Discovery
Schistosomiasis, a debilitating parasitic disease, affects millions globally, yet its control hinges precariously on a single drug: praziquantel (PZQ).[1][2] While PZQ is largely effective against adult worms, it shows limited activity against the early developmental juvenile stages of the parasite, creating a significant gap in treatment and fueling concerns over potential drug resistance.[3][4] Drug discovery efforts are therefore critical, and robust in vitro screening assays form the foundation of this endeavor.[2][5] These assays allow for the cost-effective, higher-throughput evaluation of new chemical entities and, importantly, the metabolic derivatives of existing drugs.
Praziquantel is administered as a racemic mixture, with the (R)-enantiomer being the biologically active component.[6][7] Following administration, it is extensively metabolized in the human host, primarily into trans-4-hydroxy praziquantel (trans-4-OH-PZQ).[8][9] Understanding the schistosomicidal activity of this major metabolite is crucial for a complete picture of PZQ's therapeutic action and for the development of next-generation therapies.
This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals. It details the methodologies for culturing Schistosoma mansoni and performing in vitro drug susceptibility assays with trans-4-OH-PZQ. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind the protocols, ensuring a deep, practical understanding of the system.
Section 1: Selecting the Parasite Stage: Schistosomula vs. Adult Worms
The choice of parasite stage is a critical decision in assay design, as drug sensitivity can vary significantly during the parasite's development.[4] Most primary drug screening efforts utilize newly transformed schistosomula (NTS), the earliest post-infective larval stage, due to the relative ease of generating large numbers in the laboratory without extensive animal use.[10][11] However, testing on adult worms, recovered from a mammalian host, provides data on the stage most relevant to current PZQ therapy.
| Feature | Newly Transformed Schistosomula (NTS) | Adult Worms |
| Source | In vitro mechanical transformation of cercariae[12] | Perfusion from infected mice or hamsters[13] |
| Throughput | High (suitable for 96- and 384-well plates) | Low to Medium (typically 24-well plates) |
| Animal Use | Minimized (only for life cycle maintenance) | Required for parasite maturation |
| Relevance | Represents early, PZQ-refractory stage[3] | Represents mature, PZQ-sensitive stage |
| Assay Duration | Typically 3-5 days[5] | Typically 3-5 days |
| Primary Use | High-throughput primary screening | Secondary screening, mechanism of action studies |
Section 2: Protocol for Generation and Culture of Schistosoma mansoni Schistosomula
This protocol describes the most common method for generating NTS: the mechanical transformation of cercariae. This process mimics the physical stresses of skin penetration, causing the cercariae to shed their tails and transform into schistosomula.
Diagram: Schistosomula Generation Workflow
Caption: Workflow for generating schistosomula from cercariae.
Materials and Reagents
-
S. mansoni cercariae shed from Biomphalaria glabrata snails
-
RPMI-1640 or Medium 199 (M199), supplemented with 100 U/mL penicillin and 100 µg/mL streptomycin
-
Percoll® solution (70% in 1.5 M NaCl)[2]
-
Sterile 50 mL conical tubes
-
Benchtop vortex mixer
-
Refrigerated centrifuge
-
Inverted microscope
Step-by-Step Protocol
-
Cercariae Collection: Collect freshly shed cercariae in a sterile flask. For safety, handle cercarial water with gloves. Cercariae are infectious to humans.[14]
-
Concentration: Place the flask on ice for 30-60 minutes to immobilize the cercariae, allowing them to sink.[11]
-
Pelleting: Carefully decant the supernatant. Transfer the concentrated cercariae to a 50 mL conical tube and centrifuge at 1000 x g for 3 minutes at 4°C.[11]
-
Transformation: Remove the supernatant, leaving the cercarial pellet in a minimal volume (~3 mL). Vortex vigorously at maximum speed for 45-60 seconds.[12][14] This mechanical force causes the cercariae to shed their tails.
-
Purification: Gently layer the vortexed suspension onto a pre-prepared 70% Percoll® gradient in a fresh 50 mL tube.[2][12]
-
Scientist's Note: The Percoll® gradient separates the dense schistosomula bodies from the lighter tails. The bodies will pellet at the bottom, while the tails remain in the upper layers.
-
-
Centrifugation: Centrifuge the gradient at 500 x g for 15 minutes at 4°C.[12]
-
Washing: Carefully aspirate the upper Percoll® layer and the layer containing the tails. Resuspend the schistosomula pellet in 25-50 mL of chilled culture medium (RPMI or M199).
-
Final Pelleting: Centrifuge at 100 x g for 5 minutes at 4°C. Repeat the wash step twice to completely remove the Percoll®.[12]
-
Quantification and Culture: Resuspend the final pellet in the desired volume of culture medium. Count the number of schistosomula using an inverted microscope. The parasites are now ready for use in drug susceptibility assays. Incubate at 37°C in a 5% CO₂ atmosphere.[15]
Section 3: Protocol for In Vitro Maintenance of Adult Schistosoma mansoni
This protocol is for researchers wishing to test compounds on mature, egg-laying worms, which requires recovery from a definitive host.
Materials and Reagents
-
S. mansoni-infected mice (6-7 weeks post-infection)
-
Perfusion medium: DMEM or RPMI-1640 with 5% heat-inactivated fetal bovine serum (FBS) and 200-350 U/mL heparin[13]
-
Culture medium: RPMI-1640 or Medium 199 supplemented with 5% iFCS, 100 U/mL penicillin, and 100 µg/mL streptomycin[16]
-
Sterile dissection tools, petri dishes, and 24-well culture plates
Step-by-Step Protocol
-
Host Euthanasia: Humanely euthanize a 6-7 week infected mouse according to institutional guidelines.
-
Parasite Perfusion: Perfuse the parasites from the hepatic portal vein and mesenteric veins using pre-warmed (37°C) perfusion medium.[13] Collect the worms in a sterile petri dish.
-
Washing: In a biosafety cabinet, transfer the worms to a 50 mL conical tube and allow them to settle by gravity. Carefully aspirate the bloody supernatant and replace it with fresh, warm culture medium. Repeat until the medium is clear.[17]
-
Plating: Using a sterile pipette, transfer single worm pairs (one male and one female coupled) into individual wells of a 24-well plate containing 2 mL of culture medium.
-
Scientist's Note: Maintaining the male-female pairing is crucial, as the male worm is required for the female's reproductive maturation and stability in culture.[17]
-
-
Incubation: Maintain the worms at 37°C in a 5% CO₂ atmosphere. The parasites should be allowed to acclimate for at least 12-24 hours before adding any test compounds.
Section 4: Preparation of this compound Stock Solutions
Proper preparation of the test compound is fundamental to obtaining reliable and reproducible results.
-
Solvent Selection: Trans-4-OH-PZQ, like its parent compound, is poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the solvent of choice for in vitro assays.[16]
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM or 10 mg/mL) of trans-4-OH-PZQ in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the assay, thaw an aliquot of the primary stock. Prepare a serial dilution series in 100% DMSO. This series will be used to create the final test concentrations in the assay plate.
-
Expertise & Experience: Preparing the dilution series in DMSO before adding to the aqueous culture medium prevents the compound from precipitating out of solution.
-
-
Final Concentration: The final concentration of DMSO in the culture wells must be kept low (typically ≤0.5%) to avoid solvent toxicity to the parasites.[11] A solvent control well (medium + equivalent percentage of DMSO) must be included in every experiment.
Section 5: Protocol for In Vitro Drug Susceptibility Assay
This protocol can be adapted for both schistosomula and adult worms.
Assay Setup (96-well plate for Schistosomula)
-
Parasite Plating: Adjust the concentration of the NTS suspension to approximately 100-200 NTS per 100 µL of culture medium. Dispense 100 µL into each well of a flat-bottom 96-well plate.
-
Compound Addition: Add 1 µL of the appropriate DMSO-diluted compound to each well to achieve the desired final concentrations. For example, adding 1 µL of a 1 mM stock to 100 µL of medium yields a final concentration of ~10 µM.
-
Controls:
-
Negative Control: Wells with parasites and medium containing the same final percentage of DMSO as the test wells.
-
Positive Control: Wells with parasites treated with a known schistosomicidal drug (e.g., racemic PZQ or Auranofin).
-
Death Control: Wells with parasites killed by heat (65°C for 15 min) or 70% ethanol exposure.[2]
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂, for up to 72 hours. Observations can be made at multiple time points (e.g., 24, 48, and 72 hours).[2][18]
Section 6: Viability Assessment Methods
Assessing parasite viability is the primary endpoint of the assay. A combination of methods provides the most robust data.
Microscopic (Phenotypic) Scoring
This is the traditional method, relying on visual assessment of parasite motility, morphology, and tegumental integrity using an inverted microscope.[5]
-
Scoring Scale (Example):
-
4 (Healthy): Normal motility, smooth and translucent tegument, no granularity.
-
3 (Slight Effect): Reduced motility, minor tegumental changes.
-
2 (Moderate Effect): Severely impaired motility, significant granularity, tegumental damage (blebbing/disintegration).
-
1 (Severe Effect): No motility, dark and granular appearance, complete tegumental disruption.
-
0 (Dead): As above, often with a "balled-up" or completely disintegrated appearance.
-
-
Rationale: Praziquantel's primary mechanism involves inducing a rapid influx of calcium ions, causing muscle contraction and paralysis, followed by vacuolization and disintegration of the parasite's outer layer, the tegument.[19][20][21] The phenotypic scoring criteria are designed to capture these specific effects.
Diagram: Praziquantel's Proposed Mechanism of Action
Caption: PZQ modulates Ca²⁺ channels, leading to paralysis and death.
Colorimetric and Fluorometric Assays
For higher throughput, objective viability can be measured using metabolic indicators. These assays are typically performed at the 72-hour endpoint.
-
XTT Assay: The tetrazolium salt XTT is reduced by viable, metabolically active cells into a colored formazan product, which can be measured spectrophotometrically.[11][22] This provides a quantitative measure of the viable parasite population.
-
Resazurin (AlamarBlue) Assay: Resazurin is a blue, cell-permeable dye that is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin.[2][23] The change in fluorescence or absorbance is proportional to the number of viable parasites.
-
Fluorescent Dye Staining: A combination of dyes can be used to differentiate live and dead parasites. For example, Fluorescein Diacetate (FDA) stains live cells green, while Propidium Iodide (PI) stains the nuclei of dead cells red.[24][25]
Section 7: Data Analysis and Interpretation
The goal of the assay is to determine the concentration of trans-4-OH-PZQ that inhibits or kills the parasites.
-
Data Collection: Record the viability scores (microscopic) or absorbance/fluorescence values for each concentration at each time point.
-
Normalization: For colorimetric/fluorometric data, normalize the results to the controls:
-
% Viability = [(Valuetest - Valuedead) / (ValueDMSO - Valuedead)] * 100
-
-
Dose-Response Curves: Plot the % Viability against the log of the drug concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic model) in software like GraphPad Prism or R to calculate the 50% inhibitory concentration (IC₅₀). This is the concentration of the drug that reduces parasite viability by 50%.
Published In Vitro Activity of PZQ Derivatives
The following table summarizes published IC₅₀ values, providing a benchmark for experimental results. Note that values can vary based on parasite strain and specific assay conditions.
| Compound | Parasite Stage | Incubation | IC₅₀ (µg/mL) | Source |
| R-PZQ | S. haematobium Adult | 72 h | 0.01 | [9] |
| Racemic PZQ | S. haematobium Adult | 72 h | 0.03 | [9] |
| trans-4-OH-PZQ | S. haematobium Adult | 72 h | 1.47 | [9] |
| R-PZQ | S. mansoni Adult | 72 h | 0.02 | [7] |
| R-trans-4-OH-PZQ | S. mansoni Adult | 72 h | 4.08 | [7] |
Data indicates that while trans-4-OH-PZQ is active, it is significantly less potent in vitro than the parent R-PZQ compound.
References
- A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing. PLOS Neglected Tropical Diseases.
- Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni.
- Towards an understanding of the mechanism of action of praziquantel. PMC.
- Praziquantel. Wikipedia.
- The mechanism of action of praziquantel: can new drugs exploit similar mechanisms?. University of Brighton.
- Activity of Praziquantel Enantiomers and Main Metabolites Against Schistosoma mansoni.
- Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni. PubMed.
- Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula. PMC - PubMed Central.
- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium.
- Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. MDPI.
- In vitro assay models with Schistosoma mansoni adult worms.
- Praziquantel: An update on the mechanism of its action against schistosomiasis and new therapeutic perspectives. PubMed.
- A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing. bioRxiv.
- Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula.
- Schistosomiasis Drug Discovery in the Era of Autom
- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haem
- A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT. PMC - NIH.
- Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. PubMed.
- Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. PMC - NIH.
- A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing. Semantic Scholar.
- Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment.
- Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni.
- A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT.
- in vitro egg production by the human parasite Schistosoma mansoni. bioRxiv.
- Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni. PMC - NIH.
- Chapter 2 - Collins Lab.
- Preparation of in vitro schistosomules. Biomedical Research Institute.
- A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing.
- Schistosoma mansoni: effect of maintenance in vitro on the physiology and biochemistry of adult worms. PubMed.
- Drug-Induced Exposure of Schistosoma mansoni Antigens SmCD59a and SmKK7. Aberystwyth Research Portal.
- Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment. PLOS Neglected Tropical Diseases.
- Schistosoma mansoni cercariae transform
- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haem
- A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica.
- In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel.
- Praziquantel Form B: preparation and characterization of the only ever-known anhydrous polymorph. ArTS.
Sources
- 1. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence [frontiersin.org]
- 11. A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. afbr-bri.org [afbr-bri.org]
- 13. biorxiv.org [biorxiv.org]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. collinslab.org [collinslab.org]
- 18. mdpi.com [mdpi.com]
- 19. pediatriconcall.com [pediatriconcall.com]
- 20. Praziquantel - Wikipedia [en.wikipedia.org]
- 21. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Praziquantel Metabolites
Introduction: The Analytical Challenge in Praziquantel Metabolism
Praziquantel (PZQ) stands as the cornerstone therapy for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] Its efficacy, however, is intrinsically linked to its extensive and rapid metabolism within the host. The biotransformation of praziquantel is a complex process, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP1A2, CYP2C19, and CYP2C9), leading to a variety of hydroxylated metabolites.[2][3][4][5] These metabolic alterations significantly impact the drug's pharmacokinetic profile and therapeutic window. Consequently, the precise identification and characterization of these metabolites are paramount for a comprehensive understanding of its mechanism of action, potential drug-drug interactions, and the development of next-generation anthelmintics.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for the robust identification of praziquantel metabolites in biological matrices. We will delve into the causality behind experimental choices, from sample preparation to data analysis, to ensure the generation of high-quality, reliable, and defensible results.
The Metabolic Landscape of Praziquantel
Praziquantel undergoes extensive Phase I metabolism, predominantly through hydroxylation, resulting in mono-, di-, and even tri-hydroxylated derivatives.[5][6] The primary and most abundant metabolites are cis- and trans-4-hydroxypraziquantel.[2][7] These metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation, before being excreted.[5] The complexity of this metabolic pathway underscores the need for highly selective and sensitive analytical techniques to differentiate and identify structurally similar metabolites.
The Power of High-Resolution Mass Spectrometry in Metabolite Identification
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, offers a distinct advantage over nominal mass instruments for metabolite identification.[8][9] The ability to provide accurate mass measurements with sub-ppm accuracy allows for the confident determination of the elemental composition of both the parent drug and its metabolites.[9][10] This high mass accuracy is crucial for distinguishing between isobaric interferences and true metabolites, thereby reducing the ambiguity in structural elucidation. Furthermore, HRMS provides high-resolution fragmentation data (MS/MS), which is instrumental in pinpointing the site of metabolic modification on the praziquantel molecule.[6][11]
Experimental Workflow: A Step-by-Step Guide
The following sections detail a comprehensive workflow for the identification of praziquantel metabolites using LC-HRMS.
Sample Preparation: Isolating Metabolites from Complex Matrices
The choice of sample preparation technique is critical for removing interfering substances from biological matrices (e.g., plasma, urine, blood) and concentrating the analytes of interest.[12] Common and effective methods include:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma or serum samples.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by utilizing a solid sorbent to selectively retain and elute the analytes.[5][13]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids.[14]
Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is optimized for the extraction of praziquantel and its hydroxylated metabolites from urine, a common matrix for metabolism studies.
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To a 1 mL aliquot of the supernatant, add an appropriate internal standard (e.g., a stable isotope-labeled praziquantel) to account for variability during sample processing and analysis.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-HRMS analysis.[13]
Liquid Chromatography: Separating the Metabolites
Chromatographic separation is essential for resolving the parent drug from its various metabolites, which often have similar polarities. A reversed-phase C18 column is commonly employed for this purpose.[11][15][16]
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm (or similar high-efficiency column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Table 1: Typical Liquid Chromatography Conditions for Praziquantel Metabolite Separation. |
High-Resolution Mass Spectrometry: Data Acquisition
The HRMS instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both full-scan high-resolution data and fragmentation data for structural elucidation.[17]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Full Scan Mass Range | m/z 100-1000 |
| Resolution | > 30,000 FWHM |
| Collision Energy (MS/MS) | Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA): Trigger MS/MS acquisition for the top 3-5 most intense ions in each full scan. |
| Table 2: Recommended High-Resolution Mass Spectrometry Parameters. |
Data Analysis: Unraveling the Metabolic Puzzle
The data analysis workflow is a critical step in identifying and confirming the presence of metabolites.
Protocol: Data Analysis for Metabolite Identification
-
Peak Picking and Alignment: Process the raw LC-HRMS data using software such as XCMS, MZmine, or vendor-specific software to detect and align chromatographic peaks across different samples.[18][19]
-
Metabolite Prediction: Generate a list of potential metabolites based on known biotransformation pathways of praziquantel (e.g., hydroxylation, dihydroxylation, glucuronidation).
-
Extracted Ion Chromatogram (EIC) Generation: Extract the ion chromatograms for the predicted m/z values of the potential metabolites.
-
Isotopic Pattern Matching: Compare the isotopic pattern of the detected peaks with the theoretical isotopic pattern for the proposed elemental composition. The high resolution of the HRMS data is critical for accurate isotopic pattern analysis.
-
Fragmentation Pattern Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug.[11] A common fragmentation pathway with a characteristic mass shift can help to confirm the identity and localize the site of modification. For example, a fragment ion in the praziquantel spectrum at m/z 203, corresponding to a specific part of the molecule, may shift to m/z 219 in a hydroxylated metabolite, indicating hydroxylation on that moiety.[11]
-
Database Searching: Utilize metabolomics databases to search for potential matches based on accurate mass and fragmentation data.
Visualizing the Workflow and Metabolic Pathway
Conclusion: A Robust Framework for Metabolite Discovery
The combination of meticulous sample preparation, high-resolution liquid chromatography, and the unparalleled specificity of high-resolution mass spectrometry provides a powerful and reliable platform for the comprehensive identification of praziquantel metabolites. The protocols and guidelines presented in this application note offer a robust framework for researchers to confidently characterize the metabolic fate of praziquantel. This detailed understanding is not only crucial for optimizing the therapeutic use of this essential medicine but also for guiding the development of new anthelmintic agents with improved metabolic profiles. The self-validating nature of HRMS, with its inherent accuracy and precision, ensures a high degree of confidence in the generated data, making it an indispensable tool in modern drug metabolism research.
References
- Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer. (n.d.). National Institutes of Health.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. (2020, September 25). National Institutes of Health.
- Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4). (2006). PubMed.
- Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: distribution of parent drug and ten metabolites obtained from control and schistosome-infected mouse urine. (1990, March). PubMed.
- Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. (2020, December 23). Frontiers in Pharmacology.
- Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. (2023, January 11). Taylor & Francis Online.
- Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (2012, June 19). ACS Publications.
- WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. (2021, May 4). World Health Organization (WHO).
- Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. (2021, October 11). ACS Publications.
- Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. (2021, October 11). National Institutes of Health.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. (2020, September 25). University of Edinburgh Research Explorer.
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. (2016, January 25). PubMed.
- Metabolomics reveal alterations in arachidonic acid metabolism in Schistosoma mekongi after exposure to praziquantel. (2021, January 28). PLOS Neglected Tropical Diseases.
- Analytical strategies for identifying drug metabolites. (2023, August 7). ResearchGate.
- LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. (2025). PubMed.
- How to identify the metabolites from LC-HRMS peaks if there is no library provided?. (2024, December 19). ResearchGate.
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. (2015). ResearchGate.
- Some examples of praziquantel quantification from different biological samples. (2025). ResearchGate.
- Identification of drug metabolites in human plasma or serum integrating metabolite prediction, LC-HRMS and untargeted data processing. (2012). Semantic Scholar.
- (PDF) Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. (2021, October 11). ResearchGate.
- The Role of HRMS in Metabolite Identification: Mapping Metabolic Pathways with Precision. (2026, January 5). LinkedIn.
- Analysis of Drugs from Biological Samples. (2023). International Journal of Innovative Science and Research Technology.
- Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
- Revealing praziquantel molecular targets using mass spectrometry imaging: an expeditious approach applied to Schistosoma mansoni. (2018). ResearchGate.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry.
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 4. extranet.who.int [extranet.who.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: distribution of parent drug and ten metabolites obtained from control and schistosome-infected mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. agilent.com [agilent.com]
- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Metabolomics reveal alterations in arachidonic acid metabolism in Schistosoma mekongi after exposure to praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Hydroxy Praziquantel
Welcome to the technical support center for the synthesis of trans-4-hydroxy praziquantel (trans-4-OH-PZQ). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical praziquantel metabolite. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is trans-4-hydroxy praziquantel, and why is its synthesis important?
Trans-4-hydroxy praziquantel is the major human metabolite of (R)-praziquantel, the pharmacologically active enantiomer used to treat schistosomiasis[1][2]. The (R)-enantiomer is responsible for the drug's anthelmintic properties, while the (S)-enantiomer contributes to side effects like a bitter taste[3][4][5]. Understanding the activity and properties of the primary metabolite is crucial for comprehensive pharmacological studies, mechanism-of-action elucidation, and the development of second-generation anthelmintics[1][2]. Synthesizing this compound in its pure form is essential for use as an analytical standard and for in-depth biological evaluation.
Q2: What are the primary synthetic strategies for obtaining trans-4-hydroxy praziquantel?
There are two main approaches to synthesizing trans-4-OH-PZQ:
-
Direct Hydroxylation of Praziquantel: This involves the direct oxidation of the praziquantel molecule at the 4'-position of the cyclohexyl ring. This route is challenging due to the need for regioselectivity and stereoselectivity to favor the trans isomer over the cis isomer.
-
De Novo Synthesis from a Hydroxylated Precursor: This strategy involves synthesizing a key intermediate that already contains the hydroxyl group with the desired trans stereochemistry. This precursor is then used in the final steps to construct the pyrazinoisoquinoline core of the molecule. While potentially longer, this approach can offer better control over stereochemistry.
Q3: What is the most significant challenge in synthesizing trans-4-OH-PZQ?
The most critical challenge is controlling the stereochemistry at the 4'-position of the cyclohexyl ring to selectively produce the trans isomer. Direct oxidation of praziquantel often results in a mixture of cis and trans diastereomers, which can be difficult to separate[1]. The trans and cis isomers may exhibit different biological activities and pharmacokinetic profiles, making stereochemical purity a paramount concern for pharmacological studies.
Q4: What are common impurities encountered during the synthesis?
Besides the undesired cis-4-hydroxy praziquantel isomer, other potential impurities include:
-
Unreacted praziquantel starting material.
-
Over-oxidized byproducts, such as diketones.
-
Praziquantel Related Compound A (2-cyclohexanecarbonyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-1-one).[]
-
Side-products from the degradation of reagents or intermediates.
-
Residual solvents from the reaction or purification steps.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Hydroxylated Product
Q: My reaction to hydroxylate praziquantel has a very low yield. What are the likely causes and solutions?
A: Low yields are a common issue stemming from several factors. Here is a breakdown of potential causes and the corresponding troubleshooting steps.
-
Causality: The C-H bonds on the cyclohexyl ring of praziquantel are relatively unreactive. The chosen oxidizing agent may be too weak, or the reaction conditions may not be optimal to drive the reaction to completion. Side reactions or degradation of the product under harsh conditions can also significantly lower the isolated yield.
-
Troubleshooting Steps:
-
Re-evaluate Your Oxidizing Agent: If using a mild oxidant, consider switching to a more powerful system. However, be aware that stronger oxidants can lead to over-oxidation. A careful balance is necessary.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction closely by TLC or LC-MS to track product formation versus byproduct generation.
-
Time: Extend the reaction time. Take aliquots at regular intervals to determine the point at which product formation plateaus or degradation begins.
-
-
Check Reagent Purity: Ensure your starting praziquantel is pure and that all reagents and solvents are anhydrous, as water can quench many oxidizing agents or participate in side reactions.
-
Consider a Different Synthetic Route: If optimizing the direct hydroxylation fails, a de novo synthesis starting from a pre-hydroxylated building block, such as trans-4-hydroxycyclohexanecarboxylic acid, may provide a more reliable and higher-yielding pathway.
-
Issue 2: Poor Stereoselectivity (High Proportion of cis Isomer)
Q: My final product is a mixture of trans and cis isomers, with a significant amount of the undesired cis form. How can I improve the trans selectivity?
A: Achieving high trans selectivity is the crux of this synthesis. The formation of the cis isomer is a competing reaction pathway that must be minimized.
-
Causality: The stereochemical outcome of the hydroxylation reaction is determined by the transition state geometry. The approach of the oxidizing agent to the cyclohexyl ring dictates whether a cis or trans product is formed. Steric hindrance plays a major role; the bulky pyrazinoisoquinoline moiety can sterically direct the incoming reagent.
-
Troubleshooting Steps:
-
Employ Sterically Hindered Reagents: Using a bulkier oxidizing agent can enhance selectivity for the less sterically hindered equatorial position, which leads to the trans product.
-
Modify the Solvent: The polarity and coordinating ability of the solvent can influence the transition state. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, hexane) to polar aprotic (e.g., acetonitrile, THF), to find the optimal system for trans selectivity.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the energy difference between the transition states leading to the trans and cis products, often favoring the formation of the thermodynamically more stable trans isomer.
-
Issue 3: Difficulty Separating trans and cis Isomers
Q: I have synthesized a mixture of trans and cis-4-OH-PZQ, but I am struggling to separate them using column chromatography. What can I do?
A: The separation of diastereomers can be challenging due to their similar physical properties. However, with a systematic approach, a successful separation is achievable.
-
Causality: The trans and cis isomers are diastereomers and should be separable by chromatography. However, their polarity difference might be subtle, leading to poor resolution (co-elution) on standard silica gel columns.
-
Troubleshooting Steps:
-
Optimize Your Chromatography System:
-
Solvent System (Eluent): Perform a thorough TLC screening with various solvent systems. Test different ratios of polar and non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol). Adding a small amount of a third solvent, like triethylamine or acetic acid, can sometimes improve separation by modifying the silica surface or the ionization state of the compounds.
-
Column Type: If standard silica gel fails, consider using a different stationary phase. Reverse-phase chromatography (C18) is an excellent alternative for separating compounds with minor polarity differences. Chiral HPLC columns can also be effective for separating diastereomers.[7]
-
-
Derivative Formation: As a last resort, you can derivatize the hydroxyl group of the mixed isomers with a bulky protecting group. The resulting diastereomeric derivatives may have significantly different physical properties, making them easier to separate. After separation, the protecting group is removed to yield the pure trans and cis isomers.
-
Visualized Synthetic Workflow
The following diagram outlines a generalized synthetic pathway for producing (R)-trans-4-hydroxy praziquantel, starting from the resolution of a key intermediate.
Caption: Generalized workflow for the synthesis of (R)-trans-4-OH-PZQ.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and solving common synthesis problems.
Sources
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Resolution of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for trans-Hydroxy Praziquantel Analysis
Welcome to the technical support center for the analysis of trans-Hydroxy Praziquantel using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during bioanalysis. Our approach is rooted in explaining the "why" behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound and its parent drug, Praziquantel?
When developing an LC-MS/MS method, selecting the right Multiple Reaction Monitoring (MRM) transitions is critical for achieving high selectivity and sensitivity. For this compound, the precursor ion is the protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell.
A commonly used and validated MRM transition for R-trans-4-OH-PZQ is m/z 328.0 → 202.0.[1][2] For the parent compound, Praziquantel (PZQ), a frequently utilized transition is m/z 313.3 → 203.2.[3] It is always recommended to optimize collision energies for your specific instrument to maximize signal intensity.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| trans-4-Hydroxy-PZQ | 329.1 | 203.1 | Can also show a transition of 311.1[3] |
| R-trans-4-OH-PZQ | 328.0 | 202.0 | Enantiomer-specific analysis[1][2] |
| Praziquantel (PZQ) | 313.3 | 203.2 | Parent drug for reference[3] |
| Praziquantel-d11 (IS) | 324.3 | 204.2 | Common internal standard[3] |
Q2: Which internal standard (IS) is most suitable for the quantitative analysis of this compound?
An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency to compensate for variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte is the gold standard. For this compound analysis, a deuterated form of the parent drug, such as Praziquantel-d11 (PZQ-d11), is an excellent choice.[3][5] It behaves almost identically to the analyte during extraction and ionization, providing the most accurate quantification. If a labeled metabolite is not available, using a labeled parent drug is a widely accepted and robust alternative.
Q3: My signal for this compound is low and inconsistent. What are the likely causes and how can I troubleshoot this?
Low and variable signal intensity is a common frustration in LC-MS/MS bioanalysis. The root cause often lies in one of three areas: sample preparation, chromatographic conditions, or mass spectrometer settings.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Sensitivity
Symptoms: Tailing or fronting peaks, broad peaks, or low signal-to-noise ratio.
Possible Causes & Solutions:
-
Suboptimal Chromatographic Conditions: The choice of analytical column and mobile phase is crucial. For Praziquantel and its hydroxylated metabolites, reversed-phase chromatography is standard.[6]
-
Column: A C18 column is a common and effective choice.[3] For chiral separations of enantiomers, specialized columns like a Chiralpak AD or Astec Cellulose DMP are necessary.[7][8]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[3] The gradient elution should be optimized to ensure good separation from matrix components and sharp peak shapes.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, blood) can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results.[9][10]
-
Diagnosis: A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
-
Mitigation:
-
Improve Sample Cleanup: Simple protein precipitation with acetonitrile is fast but may not be sufficient to remove all interfering phospholipids.[3][11] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][9]
-
Optimize Chromatography: Adjust the gradient to separate the analyte from the suppression zones.
-
Use a Suitable Internal Standard: A stable isotope-labeled IS can help compensate for matrix effects.[12]
-
-
Issue 2: High Background Noise or Interfering Peaks
Symptoms: Elevated baseline, presence of extraneous peaks that interfere with the analyte of interest.
Possible Causes & Solutions:
-
Inadequate Sample Preparation: This is the most common cause of high background. Biological samples are complex, containing proteins, lipids, and salts that can create significant background noise if not adequately removed.[13]
-
Protein Precipitation: While simple, it can be inefficient in removing all matrix components. Ensure complete protein crashing by using a sufficient volume of cold organic solvent and adequate vortexing.
-
Liquid-Liquid Extraction (LLE): LLE with a solvent like a mixture of methyl-tert-butylether and dichloromethane can provide a cleaner extract than protein precipitation.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and can effectively remove interfering substances.[9]
-
-
Contamination: Contamination can originate from solvents, reagents, collection tubes, or the LC-MS system itself.
-
Troubleshooting: Analyze blank samples (mobile phase only) to check for system contamination. Also, process a "blank" matrix sample (a sample of the biological matrix without the analyte) to identify interferences from the matrix itself.
-
Experimental Protocols & Workflows
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., Praziquantel-d11 in acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Workflow for Method Development
Caption: A typical workflow for LC-MS/MS bioanalysis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS - MDPI.
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - ResearchGate.
- Publication: Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - edoc.
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - NIH.
- Metabolic stability parameters of praziquantel and its analogs as... - ResearchGate.
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - Frontiers.
- Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed.
- USP Methods for the Analysis of Praziquantel using the Legacy L1 Column.
- In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - NIH.
- Photo-thermal stability of praziquantel - ResearchGate.
- High-performance Liquid Chromatography Determination of Praziquantel in Tablets and Raw Materials.
- Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer - NIH.
- Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products | Molecular Pharmaceutics.
- High-Performance Liquid Chromatography Determination of Praziquantel in Rat Plasma; Application to Pharmacokinetic Studies - Indian Journal of Pharmaceutical Sciences.
- LC determination of praziquantel in human plasma - PubMed.
- A high-performance liquid chromatographic method for determination of praziquantel in plasma. - MORU Tropical Health Network.
- Metabolic profiling of praziquantel enantiomers - PMC - NIH.
- LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC - PubMed Central.
- Some examples of praziquantel quantification from different biological samples. … - ResearchGate.
- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - MDPI.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today.
- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - NIH.
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
- Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
- Lc-Ms/Ms Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics | Request PDF - ResearchGate.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - NIH.
- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots [edoc.unibas.ch]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 7. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. eijppr.com [eijppr.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of trans-4-Hydroxy Praziquantel
Welcome to the technical support center for the analytical challenges associated with trans-4-Hydroxy Praziquantel. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Introduction
trans-4-Hydroxy Praziquantel is the major human metabolite of Praziquantel, a crucial anthelmintic drug.[1][2] Accurate quantification of this metabolite is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. However, like many hydroxylated metabolites, trans-4-Hydroxy Praziquantel can present stability challenges during bioanalysis. This guide provides practical, field-proven insights to help you navigate these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of trans-4-Hydroxy Praziquantel, offering probable causes and actionable solutions.
Issue 1: Low or Inconsistent Analyte Recovery During Sample Preparation
Symptoms:
-
Low peak area for trans-4-Hydroxy Praziquantel in quality control (QC) samples and study samples.
-
High variability (%CV) in recovery across different samples.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| pH-Dependent Degradation | Praziquantel, the parent drug, shows significant degradation in acidic and alkaline conditions.[3] The hydroxyl group in its metabolite can increase susceptibility to pH-dependent hydrolysis. | Maintain a neutral pH (6-8) during sample extraction and processing. Use buffered solutions for dilutions and reconstitution. |
| Oxidative Degradation | The presence of oxidizing agents or exposure to air can lead to the degradation of the analyte, especially at elevated temperatures. Praziquantel has been shown to degrade under oxidative stress.[4] | Degas solvents and use amber vials to minimize light exposure, which can catalyze oxidation. Consider adding an antioxidant like ascorbic acid to the sample collection tubes if oxidative instability is suspected. |
| Adsorption to Surfaces | The hydroxyl group can increase the polarity of the molecule, leading to potential adsorption onto glass or plastic surfaces, especially at low concentrations. | Use silanized glassware or polypropylene tubes. Pre-condition pipette tips and collection plates with a blank matrix or a solution of the analyte. |
| Incomplete Protein Precipitation | Inefficient protein precipitation can lead to the analyte being trapped in the protein pellet, resulting in low recovery. | Optimize the ratio of plasma to precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation time and speed.[5] |
Issue 2: Analyte Degradation in Processed Samples (Autosampler Instability)
Symptoms:
-
Decreasing peak areas for the same sample when re-injected over time.
-
Appearance of unknown peaks in the chromatogram that were not present initially.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Elevated Autosampler Temperature | Higher temperatures can accelerate the degradation of thermally labile compounds. While solid praziquantel is stable at high temperatures, its stability in solution can be temperature-dependent.[6][7] | Maintain the autosampler at a low temperature, typically 4°C, to minimize degradation during the analytical run.[8] |
| pH of the Reconstitution Solvent | If the reconstitution solvent has an inappropriate pH, it can cause degradation of the analyte while it sits in the autosampler. | Ensure the reconstitution solvent is buffered to a neutral pH and is compatible with the mobile phase to prevent on-vial pH shifts. |
| Light Exposure | Praziquantel is known to be photolabile when exposed to direct sunlight.[6][7] Its metabolites may share this sensitivity. | Use amber or light-blocking autosampler vials to protect the samples from light degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for plasma samples containing trans-4-Hydroxy Praziquantel?
A1: For long-term storage, it is recommended to keep plasma samples at -80°C. For short-term storage (up to 24 hours), 4°C is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation and precipitation. Long-term stability studies for praziquantel in solution have been conducted at various temperatures, with lower temperatures generally showing better stability.[8]
Q2: How can I minimize matrix effects when analyzing trans-4-Hydroxy Praziquantel in plasma?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge in bioanalysis.[9][10] To minimize these effects:
-
Optimize Sample Cleanup: Use a more rigorous sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), instead of simple protein precipitation.
-
Chromatographic Separation: Ensure baseline separation of trans-4-Hydroxy Praziquantel from co-eluting matrix components, particularly phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for trans-4-Hydroxy Praziquantel will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.[5]
Q3: Are there any known degradation products of trans-4-Hydroxy Praziquantel that I should be aware of?
A3: While specific degradation products of trans-4-Hydroxy Praziquantel are not extensively documented in the literature, based on the degradation pathways of the parent drug, Praziquantel, one can anticipate potential degradation products. Praziquantel is known to undergo hydrolysis under acidic and alkaline conditions and oxidation.[3][4] Therefore, potential degradation of the hydroxylated metabolite could involve further oxidation or cleavage of the amide bond. It is good practice to monitor for the appearance of unknown peaks in stressed samples to identify potential degradants.
Q4: What are the key considerations for developing a robust LC-MS/MS method for trans-4-Hydroxy Praziquantel?
A4: A robust LC-MS/MS method for trans-4-Hydroxy Praziquantel should include:
-
Optimized Chromatography: A reversed-phase C18 column is commonly used. Gradient elution with a mobile phase consisting of acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate) is typically effective.[5][11]
-
Appropriate Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of trans-4-Hydroxy Praziquantel.
-
Validated Method: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation using Protein Precipitation
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Caption: Protein Precipitation Workflow
Potential Degradation Pathway
While specific pathways for trans-4-Hydroxy Praziquantel are not fully elucidated, a potential hydrolytic degradation can be hypothesized based on the praziquantel structure.
Caption: Hypothetical Degradation Pathway
References
- Antischistosomal effects of praziquantel, its alkaline hydrolysis and sun decomposed products on experimentally S. mansoni infected albino mice. (A) Efficacy assessment based on clinicopathological findings. (2004). Journal of the Egyptian Society of Parasitology, 34(1), 131–142. [Link]
- Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. (2023). Journal of Liquid Chromatography & Related Technologies, 46(1-2), 45-56. [Link]
- Abou-Taleb, N. H., & El-Sherbeeny, M. R. (2015). Photo-thermal stability of praziquantel.
- Meister, I., Ingram-Sieber, K., Cowan, N., Todd, M., Robertson, M. N., Meli, C., ... & Keiser, J. (2014). Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni. Antimicrobial agents and chemotherapy, 58(9), 5466–5472. [Link]
- PHOTO -THERMAL STABILITY OF PRAZIQUANTEL. (n.d.). Semantic Scholar. [Link]
- Ali, M. H., Fetterolf, D. D., Abramson, F. P., & Cohn, V. H. (1990). Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine. Biomedical & environmental mass spectrometry, 19(3), 179–185. [Link]
- Peris-Dara, L., et al. (2022). Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. Molecular Pharmaceutics, 19(3), 856-870. [Link]
- Peris-Dara, L., et al. (2022).
- Blaschke, G., & Köhler, H. (1998). Isolation and identification of 8-hydroxypraziquantel as a metabolite of the antischistosomal drug praziquantel. Arzneimittel-Forschung, 48(7), 739–741. [Link]
- Zanolla, D., et al. (2021).
- Meister, I., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700. [Link]
- Zanolla, D., et al. (2021).
- Zanolla, D., et al. (2020). Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties. PubMed Central. [Link]
- Degradation Kinetics, In Vitro Dissolution Studies, and Quantification of Praziquantel, Anchored in Emission Intensity. (n.d.).
- Čizmić, M., et al. (2017). Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel.
- Mutombo, P. N., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649. [Link]
- Zanolla, D., et al. (2018). Identification of degradation products of praziquantel during the mechanochemical activation. Journal of Pharmaceutical and Biomedical Analysis, 159, 291-295. [Link]
- Palma, S., et al. (2023). Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery. Pharmaceutics, 15(8), 2058. [Link]
- Zanolla, D., et al. (2023). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State.
- Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Marsik, P., Podlipna, R., & Vanek, T. (2015).
- Sayali, C., et al. (2023). Effect of pharmacogenetic variations on praziquantel plasma concentration and safety outcomes among school children in Rwanda. Scientific Reports, 13(1), 1466. [Link]
- Meister, I., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLOS Neglected Tropical Diseases. [Link]
- Zanolla, D., et al. (2018). Identification of Degradation Products of Praziquantel during the Mechanochemical Activation.
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC-MS/MS. (2023).
- Du, X., et al. (2023). LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. PubMed. [Link]
- Zanolla, D., et al. (2022). A study of the heat-mediated phase transformations of praziquantel hydrates. Evaluation of their impact on the dissolution rate. International Journal of Pharmaceutics, 628, 122285. [Link]
- Zhang, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1021-1024. [Link]
- The mechanism of action of praziquantel: can new drugs exploit similar mechanisms?. (n.d.). University of Brighton. [Link]
- Assessing the matrix effects of hemolyzed samples in bioanalysis. (n.d.). Semantic Scholar. [Link]
- Zhang, T., & Zhang, Y. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development.
- He, L., et al. (2024). Lc-Ms/Ms Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. SSRN. [Link]
- Mechanism of praziquantel action at a parasitic flatworm ion channel. (2021). bioRxiv. [Link]
- Optimal single sampling time-point for monitoring of praziquantel exposure in children. (2021). Scientific Reports, 11(1), 18021. [Link]
Sources
- 1. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. turkjps.org [turkjps.org]
- 5. Effect of pharmacogenetic variations on praziquantel plasma concentration and safety outcomes among school children in Rwanda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PHOTO -THERMAL STABILITY OF PRAZIQUANTEL | Semantic Scholar [semanticscholar.org]
- 8. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Praziquantel Metabolite Quantification
Welcome to the technical support center for praziquantel (PZQ) metabolite quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring praziquantel and its metabolites in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your data.
This resource is built on the principles of expertise, trustworthiness, and authoritative grounding. Every recommendation is rooted in established bioanalytical principles and validated against industry standards, such as the FDA's Guidance for Industry on Bioanalytical Method Validation[1][2][3].
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered when embarking on praziquantel bioanalysis.
Q1: What are the primary metabolites of praziquantel I should be targeting? A1: Praziquantel undergoes extensive first-pass metabolism, primarily hydroxylation mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2[4][5][6]. The most abundant and critical metabolites for pharmacokinetic (PK) studies are the cis-4-hydroxy-praziquantel (cis-4-OH-PZQ) and trans-4-hydroxy-praziquantel (trans-4-OH-PZQ)[4][7]. The trans-isomer is generally formed in greater quantities than the cis-isomer due to the favorable equatorial positioning of the hydroxyl group on the cyclohexane ring, which minimizes steric hindrance[4]. Depending on the study's scope, phase II metabolites like glucuronide conjugates may also be relevant[4][8][9].
Q2: Why is enantioselectivity important in PZQ analysis? A2: Praziquantel is administered as a racemate, a 1:1 mixture of (R)- and (S)-enantiomers[10][11]. The anthelmintic activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is associated with some of the drug's side effects, such as a bitter taste[4][11][12]. The metabolic clearance of these enantiomers is stereoselective, meaning they are processed at different rates in the body[7][8][10]. Therefore, to get a clear picture of the pharmacologically active component, a chiral chromatographic method capable of separating the enantiomers of both the parent drug and its metabolites is often necessary for in-depth PK/PD studies[7][13][14].
Q3: What is the most common analytical platform for this type of analysis? A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of praziquantel and its metabolites in biological fluids[13][15][16][17]. Its high sensitivity allows for the detection of low analyte concentrations, and its selectivity is crucial for distinguishing the analytes from a complex biological matrix, thereby minimizing interferences[16].
Q4: What kind of internal standard (IS) should I use? A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Praziquantel-d11 (PZQ-d11)[10][15][18]. A SIL-IS is considered the best choice because it has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will co-elute and experience similar matrix effects and extraction recovery. This allows for the most accurate correction of analytical variability. If a SIL-IS for the metabolites is unavailable, a structurally similar analog can be used, but this requires more rigorous validation to ensure it adequately tracks the metabolite's behavior[16].
Troubleshooting Guide: From Sample to Signal
This section provides a systematic approach to identifying and resolving common issues encountered during the quantification of praziquantel and its hydroxylated metabolites.
Logical Troubleshooting Workflow
The following diagram illustrates a logical sequence for diagnosing issues in your LC-MS/MS workflow. Start by assessing the most straightforward potential problems before moving to more complex investigations.
Caption: A systematic workflow for troubleshooting LC-MS/MS quantification issues.
Part 1: Sample Preparation Issues
The goal of sample preparation is to extract the analytes from the biological matrix (e.g., plasma) and remove interfering substances like proteins and phospholipids.
Issue 1: Low or Inconsistent Analyte Recovery
-
Symptom: The signal intensity for your analytes is significantly lower in extracted samples compared to a pure standard solution of the same concentration, and the internal standard signal is also low and variable.
-
Causality: The chosen extraction method is inefficiently partitioning the analytes from the biological matrix into the final solvent. Praziquantel's high lipophilicity and plasma protein binding can make extraction challenging[13].
-
Troubleshooting Steps:
-
Re-evaluate Protein Precipitation (PPT): While fast, PPT is the least clean method. If you are using acetonitrile for precipitation, ensure the ratio of solvent to plasma is optimal (typically 3:1 or 4:1). A low ratio may not precipitate all proteins effectively.
-
Optimize Liquid-Liquid Extraction (LLE): Check the pH of the aqueous phase. For PZQ, which is a neutral compound, ensure the extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate) has sufficient polarity to extract the hydroxylated metabolites, which are more polar than the parent drug.
-
Implement Solid-Phase Extraction (SPE): SPE offers superior cleanup and concentration compared to PPT and LLE[19][20]. A polymeric reversed-phase sorbent is often a good choice. Ensure all steps (conditioning, loading, washing, and eluting) are optimized. A weak wash step is critical to remove interferences without eluting the analytes, and the elution solvent must be strong enough to fully recover the analytes.
-
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
-
Symptom: Analyte recovery appears acceptable, but the internal standard signal is inconsistent or systematically different in study samples compared to calibration standards. You may observe poor accuracy and precision in your QC samples.
-
Causality: Co-eluting endogenous components from the matrix (e.g., phospholipids, salts) are interfering with the ionization process of the analyte and/or IS in the mass spectrometer's source[15][16]. This is a major reason why bioanalytical methods fail[16].
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the analytes from the interfering components. Try a different stationary phase or modify the mobile phase gradient to increase retention of your analytes away from the "void volume" where many matrix components elute.
-
Enhance Sample Cleanup: If using PPT, switch to a more rigorous method like SPE or LLE to better remove phospholipids[21][22].
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components, but this may compromise the limit of quantification (LLOQ).
-
Check Internal Standard: Ensure you are using a stable isotope-labeled internal standard. A SIL-IS will co-elute with the analyte and be affected by ion suppression or enhancement in the same way, providing effective correction[16].
-
Experimental Protocol Example: Solid-Phase Extraction (SPE) for Plasma
This protocol provides a robust starting point for extracting PZQ and its hydroxylated metabolites from plasma.
Objective: To achieve high recovery and minimize matrix effects.
Materials:
-
Polymeric reversed-phase SPE cartridges/plate (e.g., Agilent Bond Elut Plexa)[21]
-
Human plasma
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Add 300 µL of 2% ammonium hydroxide in water to disrupt protein binding and dilute the sample[21]. Vortex to mix.
-
Conditioning: Condition the SPE sorbent by passing 500 µL of methanol, followed by 500 µL of water. Causality: This step activates the stationary phase and ensures a consistent environment for sample loading.
-
Loading: Load the pre-treated sample onto the SPE plate/cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min). Causality: A slow loading speed maximizes the interaction time between the analytes and the sorbent, ensuring efficient retention.
-
Washing: Wash the sorbent with 500 µL of 5% methanol in water. Causality: This wash step removes polar, water-soluble interferences without eluting the more hydrophobic praziquantel and its metabolites.
-
Elution: Elute the analytes with 500 µL of methanol into a clean collection plate. Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them into the collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Causality: Evaporation concentrates the sample, improving sensitivity. Reconstitution in the initial mobile phase is crucial for good peak shape upon injection.
Part 2: Chromatographic Separation Issues
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptom: Chromatographic peaks are not symmetrical (Gaussian).
-
Causality:
-
Tailing: Often caused by secondary interactions between the basic nitrogen atoms in the PZQ structure and residual acidic silanols on the silica-based column packing, or by column contamination/degradation.
-
Fronting: Typically indicates column overloading (injecting too much mass of the analyte).
-
Splitting: Can be caused by a partially blocked column frit, column void (a channel in the packing material), or an injection solvent that is much stronger than the mobile phase[23].
-
-
Troubleshooting Steps:
-
Mobile Phase pH: For peak tailing, adding a small amount of a modifier to the mobile phase can help. For reversed-phase chromatography, a low pH (e.g., 0.1% formic acid) will ensure the nitrogen atoms are protonated, reducing secondary interactions.
-
Injection Solvent: Ensure the sample is reconstituted in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent (like pure methanol) can cause peak distortion[23].
-
Check for Contamination: Flush the column with a strong solvent series. If the problem persists, the column may be irreversibly contaminated or have a void. Try replacing the column.
-
Reduce Injection Mass: If fronting is observed, dilute the sample or reduce the injection volume.
-
Part 3: Mass Spectrometric Detection Issues
Issue 4: No or Low MS Signal for a Known Standard
-
Symptom: When injecting or infusing a known standard, the expected mass transition (MRM) shows little to no signal.
-
Causality: This points to a problem with the instrument itself, from the ion source to the detector. It could be a dirty ion source, incorrect tuning parameters, or a hardware failure[24].
-
Troubleshooting Steps:
-
Check the Basics: Ensure the MS is in the correct ionization mode (positive ESI for PZQ), the gas supplies (e.g., nitrogen) are on, and there are no obvious leaks[24].
-
Clean the Ion Source: The capillary and orifice can become contaminated over time, blocking ion transmission. Follow the manufacturer's procedure for cleaning the ion source components.
-
Perform a Tune and Calibration: The instrument's calibration may have drifted. Run the automatic tuning and calibration routine using the manufacturer's recommended solution to ensure mass accuracy and detector response are optimal.
-
Optimize Source Conditions: Infuse the analyte standard and manually optimize source parameters like capillary voltage, source temperature, and gas flows to maximize the signal for your specific compounds[24].
-
Data Summary Tables
Table 1: Typical LC-MS/MS Parameters for Praziquantel Analysis
| Parameter | Setting | Rationale |
| Column | C18, <3 µm particle size | Provides good reversed-phase retention for PZQ and its metabolites[25]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for good peak shape and protonation in ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase LC. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | PZQ and its metabolites readily form [M+H]+ ions. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Table 2: Example MRM Transitions for Quantification
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Notes |
| Praziquantel (PZQ) | 313.2 | 203.1 | Loss of the cyclohexylcarbonyl group. |
| 4-OH-PZQ (cis/trans) | 329.2 | 203.1 | Loss of the hydroxycyclohexylcarbonyl group. |
| Praziquantel-d11 (IS) | 324.2 | 203.1 | Deuterated IS fragments to the same product ion. |
Note: These values are illustrative. Exact m/z values and optimal collision energies must be determined empirically on your specific instrument.
Metabolic Pathway Visualization
The following diagram outlines the primary metabolic transformation of Praziquantel.
Caption: Primary metabolic pathway of Praziquantel via hydroxylation and glucuronidation.
References
- Vaishnav, U., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases.
- Meister, I., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases.
- Wikipedia. (n.d.). Praziquantel.
- Giorgi, M., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. ResearchGate.
- Medscape. (n.d.). Biltricide (praziquantel) dosing, indications, interactions, adverse effects, and more.
- Du, X., et al. (2023). LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. Biomedical Chromatography.
- MDPI. (2023). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS.
- ResearchGate. (n.d.). Structure of praziquantel.
- Perissutti, B., et al. (2022). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Pharmaceuticals.
- ResearchGate. (n.d.). Chemical structure of praziquantel.
- Allmpus. (n.d.). Praziquantel cis-Hydroxy Impurity.
- Zolezzi, M., et al. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLoS Neglected Tropical Diseases.
- Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science.
- ResearchGate. (n.d.). Chemical structures of praziquantel (PZQ) and internal standard (IS) PZQ-D11.
- Giorgi, M., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science.
- Wang, Z., et al. (2014). Metabolic profiling of praziquantel enantiomers. Biochemical Pharmacology.
- Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis.
- Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Frontiers. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
- Nleya, C., et al. (2022). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Genetics.
- Lu, H., & Li, A. P. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition.
- ResearchGate. (n.d.). Troubleshooting for LC-MS/MS.
- ResearchGate. (n.d.). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain.
- Buehring, K. U., et al. (1978). Quantitative determination of praziquantel in body fluids by gas liquid chromatography. European Journal of Drug Metabolism and Pharmacokinetics.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Scribd. (n.d.). LSMSMS troubleshooting.
- SIELC. (n.d.). USP Methods for the Analysis of Praziquantel using the Legacy L1 Column.
- Celerion. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Phenomenex. (n.d.). Solid Phase Extraction General Protocol.
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- ACS Omega. (2020). First Step into Praziquantel Raw Material Color Change Investigation: The Role of Thermal, Spectroscopic, and Microscopic Techniques.
- HHS.gov. (2023). Bioanalytical Method Validation for Biomarkers Guidance.
- MDPI. (2022). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State.
- NIH. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Praziquantel - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 7. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. ssi.shimadzu.com [ssi.shimadzu.com]
- 25. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Improving the Solubility of trans-Hydroxy Praziquantel for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with trans-Hydroxy Praziquantel, a key metabolite of the anthelmintic drug Praziquantel. Due to its hydrophobic nature, achieving sufficient solubility for in vitro assays can be a significant hurdle. This resource offers scientifically grounded solutions and practical protocols to ensure the reliability and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when handling this compound.
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A: this compound, much like its parent compound Praziquantel, is a hydrophobic molecule. Praziquantel is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but low solubility.[1][2] It is practically insoluble in water.[] While the hydroxyl group on the trans-Hydroxy metabolite slightly increases polarity compared to Praziquantel, it remains sparingly soluble in aqueous solutions. The strong intermolecular forces within the crystalline structure of the compound and its unfavorable interactions with water molecules prevent it from readily dissolving in buffers like Phosphate-Buffered Saline (PBS).
Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A: This is a common phenomenon known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many nonpolar compounds, its ability to keep a hydrophobic compound in solution decreases significantly when diluted into an aqueous environment like cell culture media.[4] The dramatic change in solvent polarity causes the this compound to "crash out" of the solution as it can no longer be effectively solvated.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust lines can handle up to 1%.[5] However, primary cells are generally more sensitive.[5] It is crucial to perform a dose-response curve with your specific cell line to determine the maximum non-toxic concentration of DMSO. Concentrations of 3-5% are often cytotoxic and can inhibit cell proliferation.[6] As a general rule, keeping the final DMSO concentration at or below 0.1% is considered safe for most applications.[5]
Q4: Can I use ethanol to dissolve this compound?
A: Ethanol can be used as a solvent for Praziquantel and its metabolites. Praziquantel itself is soluble in ethanol at approximately 10 mg/mL.[7] However, like DMSO, ethanol can be toxic to cells at higher concentrations. The final concentration of ethanol in your cell culture media should also be carefully controlled and validated for its effect on cell viability and function.
II. Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides detailed protocols and the scientific rationale behind them to systematically improve the solubility of this compound for your in vitro assays.
Initial Assessment: Understanding Your Compound
Before attempting to dissolve the compound, it's helpful to understand its basic physicochemical properties.
| Property | Value (Praziquantel) | Implication for this compound |
| BCS Class | II[1][2] | High permeability, low solubility. The hydroxyl group may slightly improve solubility but it will likely remain poorly soluble. |
| Water Solubility | Sparingly soluble[8][9] | Expect very low solubility in aqueous buffers. |
| pKa | ~7.5 (weakly basic)[10] | Solubility may be slightly pH-dependent, but significant changes are not expected in the physiological pH range.[1] |
| LogP | 2.7[9] | Indicates a hydrophobic nature. |
Workflow for Preparing Stock and Working Solutions
The following diagram outlines a systematic approach to preparing your compound for in vitro assays.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Protocol 1: Standard Method Using DMSO
This is the most common starting point for dissolving hydrophobic compounds.
Objective: To prepare a high-concentration stock solution in DMSO and dilute it to a final, soluble concentration in aqueous media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Pre-warmed cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 20-50 mM). This high concentration minimizes the volume of DMSO added to your final assay.
-
Vortex vigorously. If the compound does not fully dissolve, briefly sonicate the tube in a water bath until the solution is clear.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a dose-response curve, it is critical to perform serial dilutions in 100% DMSO.[11] Do not serially dilute in aqueous media, as this will likely cause precipitation at higher concentrations.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To achieve a final DMSO concentration of 0.1%, perform a 1:1000 dilution of your DMSO stock directly into the pre-warmed media. For example, add 1 µL of your DMSO stock to 999 µL of media.
-
Immediately after adding the DMSO stock to the media, mix thoroughly by gentle vortexing or pipetting up and down. Do not allow the concentrated DMSO to sit in one spot, as this can cause localized precipitation.[11]
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Add the final working solution to your cells immediately.
-
Rationale: The principle behind this method is to create a highly concentrated stock in a solvent where the compound is readily soluble.[4] The subsequent large dilution into the aqueous phase aims to bring the final concentration of the compound below its aqueous solubility limit, while keeping the organic solvent concentration at a non-toxic level.[4][5]
Protocol 2: Solubility Enhancement with Cyclodextrins
If precipitation persists even with optimized DMSO dilutions, cyclodextrins can be an effective alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate hydrophobic drug molecules and increase their apparent water solubility.[12][13][14]
Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS or cell culture medium without serum)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve the chosen cyclodextrin in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). HP-β-CD is generally well-tolerated by cells.
-
-
Form the Inclusion Complex:
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle warming (e.g., 37-40°C) for several hours to overnight to allow for complex formation. The solution should become clear as the complex forms.
-
-
Sterilization and Use:
-
Sterilize the final complex solution by filtering through a 0.22 µm syringe filter.
-
This aqueous stock solution can now be diluted further in your cell culture medium.
-
Rationale: The hydrophobic this compound molecule partitions into the nonpolar cavity of the cyclodextrin.[12] The resulting complex has a hydrophilic exterior, rendering it water-soluble and increasing the overall concentration of the drug that can be achieved in an aqueous solution.[15][16]
Decision-Making Flowchart for Solubility Enhancement
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Praziquantel | 55268-74-1 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Structure and Physical Properties of Praziquantel Competitive Price [biolyphar.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
Technical Support Center: Refining Animal Models for Praziquantel Metabolite Studies
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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for the study of praziquantel (PZQ) metabolites. The following question-and-answer format directly addresses common challenges and offers field-proven insights to enhance the accuracy and translatability of your experimental findings.
Section 1: Foundational Knowledge & Key Considerations
Q1: What is the significance of studying praziquantel (PZQ) metabolites?
A1: Praziquantel is the primary treatment for schistosomiasis, a parasitic disease affecting millions globally.[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][3] The (R)-enantiomer is responsible for the drug's anthelmintic activity, while the (S)-enantiomer is largely inactive and may contribute to side effects.[2][4] PZQ undergoes extensive first-pass metabolism in the liver, meaning only a small fraction of the parent drug reaches systemic circulation.[5][6] Therefore, understanding the formation, pharmacokinetics, and activity of its metabolites is crucial for several reasons:
-
Efficacy and Resistance: Some metabolites may possess anthelmintic properties, contributing to the overall therapeutic effect.[4] Studying these can provide insights into the drug's mechanism of action and potential resistance pathways.[7]
-
Safety and Toxicology: Metabolites can have different toxicological profiles than the parent drug.[8] Identifying and characterizing them is essential for a complete safety assessment.
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Pharmacokinetic Variability: Differences in how individuals metabolize PZQ can lead to variable drug exposure and treatment outcomes.[2][9] Studying metabolites helps to understand these inter-individual differences.
-
Drug-Drug Interactions: Co-administered drugs can alter PZQ metabolism by inducing or inhibiting cytochrome P450 (CYP) enzymes, affecting both parent drug and metabolite levels.[5][10]
Q2: What are the primary metabolites of praziquantel and how do they differ between species?
A2: The primary metabolites of PZQ are hydroxylated derivatives. The main human metabolite is trans-4-hydroxy-praziquantel (trans-4-OH-PZQ).[1][4] In contrast, the principal metabolite in rat liver microsomes is cis-4-hydroxy-praziquantel (cis-4-OH-PZQ).[1] This species-specific difference in metabolism is a critical consideration when selecting an animal model.
PZQ metabolism is stereoselective. The (R)-PZQ enantiomer is primarily metabolized to cis- and trans-4-OH-PZQ.[1] The metabolism of (R)-PZQ is mainly catalyzed by CYP1A2 and CYP2C19, while the metabolism of (S)-PZQ is primarily driven by CYP2C19 and CYP3A4.[11][12]
Section 2: Animal Model Selection & Refinement
Q3: How do I choose the most appropriate animal model for my PZQ metabolite study?
A3: Selecting the right animal model is a critical decision that balances scientific relevance with practical and ethical considerations.[13][14] The ideal model should mimic human physiology and metabolism as closely as possible to ensure the data is translatable.[15][16]
Decision-Making Framework for Animal Model Selection:
Caption: Decision tree for animal model selection in PZQ studies.
Key Considerations for Model Selection:
| Factor | Non-Human Primates (NHPs) | Rodents (Mice, Rats, Hamsters) |
| Metabolic Similarity to Humans | High - Generally produce a metabolite profile more similar to humans. | Moderate to Low - Rats primarily produce cis-4-OH-PZQ, differing from the main human metabolite.[1] |
| Cost & Practicality | High cost, specialized housing and handling required. | Lower cost, easier to house and handle.[13] |
| Ethical Considerations | Significant ethical concerns, use should be minimized.[13] | Fewer ethical concerns compared to NHPs, but the 3Rs (Replacement, Reduction, Refinement) must be applied.[16] |
| Disease Modeling | Can be used for schistosomiasis models. | Widely used and well-established models for S. mansoni (mice) and S. haematobium (hamsters).[4][17][18] |
| Regulatory Acceptance | Often required for preclinical toxicology studies for drugs intended for human use.[19][20] | Commonly used in early-stage discovery and pharmacokinetic screening. |
Q4: My rodent model produces a different primary metabolite than humans. How can I refine my study to generate more translatable data?
A4: While metabolic differences are a known limitation of rodent models for PZQ, several strategies can enhance the translational value of your findings:
-
Use of Humanized Models: Consider using mice with "humanized" livers, which contain human hepatocytes. These models can produce a metabolite profile more reflective of what is observed in humans.
-
In Vitro-In Vivo Extrapolation (IVIVE): Complement your in vivo studies with in vitro experiments using human liver microsomes or hepatocytes.[11][12] This allows for a direct comparison of metabolic pathways and can help to build predictive models.[21]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop PK/PD models that incorporate data from both animal and in vitro human systems.[16] This can help to simulate human exposure profiles and predict efficacy.
-
Focus on the Active Enantiomer: Since (R)-PZQ is the active component, designing studies that administer the pure enantiomer can simplify metabolite profiles and provide clearer insights into the pharmacologically relevant molecules.[1][4]
Section 3: Experimental Design & Protocols
Q5: What are the key considerations for designing a robust in vivo pharmacokinetic study for PZQ metabolites?
A5: A well-designed pharmacokinetic study is essential for obtaining reliable data.[22] Key factors include:
-
Dose Selection: The dose should be relevant to the therapeutic dose in humans (typically 40-60 mg/kg).[1] Consider the allometric scaling differences between species.
-
Route of Administration: Oral gavage is the most common and clinically relevant route.[1]
-
Sampling Time Points: A sufficient number of time points should be collected to accurately define the absorption, distribution, metabolism, and excretion (ADME) phases.[22] Given the short half-life of the parent drug (0.8-1.5 hours) and longer half-life of metabolites (4-5 hours), frequent early sampling and extended later sampling are necessary.[5]
-
Matrix Selection: Plasma is the primary matrix for pharmacokinetic analysis. However, urine and feces can provide valuable information on excretion pathways.[23][24] Dried blood spots (DBS) can be a less invasive alternative for sample collection.[25][26]
-
Group Size: The number of animals per group should be sufficient to provide statistical power while adhering to the principles of the 3Rs.
Sample Experimental Workflow for a Murine PK Study:
Caption: Workflow for a typical PZQ pharmacokinetic study in mice.
Q6: Can you provide a detailed protocol for sample preparation and analysis of PZQ and its metabolites?
A6: The following is a generalized protocol for the extraction and analysis of PZQ and its hydroxylated metabolites from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.[25][26]
Step-by-Step Protocol for Plasma Sample Analysis:
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled version of PZQ like praziquantel-d11) to all samples, calibration standards, and quality controls.[27][28] This corrects for variability during sample preparation and analysis.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add a protein precipitation solvent (e.g., acetonitrile) to the plasma sample to crash out proteins.
-
Alternatively, perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the analytes of interest.
-
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins or separate the aqueous and organic layers.
-
Supernatant Transfer/Evaporation: Carefully transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a reversed-phase C18 column for separation.[27][29] A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[27] Use selected reaction monitoring (SRM) for quantification of the parent drug and its metabolites.[25]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Praziquantel | 313.2 | 203.1 |
| trans-4-OH-PZQ | 329.2 | 203.1 |
| cis-4-OH-PZQ | 329.2 | 203.1 |
| Praziquantel-d11 (IS) | 324.2 | 203.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Section 4: Troubleshooting & FAQs
Q7: I am observing high variability in my pharmacokinetic data between animals. What are the potential causes and solutions?
A7: High variability is a common challenge in in vivo studies.[22] Potential sources and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | PZQ has low water solubility.[10][30] Ensure the drug is fully dissolved or uniformly suspended in the vehicle before dosing. Inconsistent dosing volume or concentration can lead to significant variability. |
| Dosing Technique | Improper oral gavage technique can lead to incomplete dosing or administration into the lungs. Ensure all personnel are properly trained and consistent in their technique. |
| Food Effects | The presence of food in the stomach can significantly alter PZQ absorption.[9] Fasting animals overnight before dosing can reduce this variability. |
| Genetic Differences | Even within the same strain, genetic differences can lead to variations in metabolic enzyme expression and activity. Use animals from a reputable supplier and ensure they are age- and sex-matched. |
| Host Health Status | Underlying health issues or infections (including the schistosoma infection itself) can alter liver function and drug metabolism.[2] Monitor animal health closely and consider the impact of the disease state on pharmacokinetics. |
| Analytical Variability | Issues with sample collection, processing, or the analytical method can introduce variability.[28] Ensure consistent sample handling and a fully validated bioanalytical method. |
Q8: My analytical method is showing poor sensitivity for the metabolites. How can I improve it?
A8: Low sensitivity can be due to several factors.[28] Consider the following:
-
Optimize Sample Preparation: Ensure your extraction method provides good recovery for the metabolites. Solid-phase extraction (SPE) may offer cleaner extracts and better recovery than protein precipitation or LLE.
-
Improve Chromatographic Separation: Poor peak shape or co-elution with interfering matrix components can suppress the signal. Optimize the mobile phase gradient and consider a different column chemistry.
-
Enhance Mass Spectrometry Detection:
-
Source Parameters: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the specific metabolites.
-
Collision Energy: Optimize the collision energy for each SRM transition to maximize the product ion signal.
-
Dwell Time: Increase the dwell time for the metabolite transitions of interest.
-
Q9: Are there any specific safety considerations when working with praziquantel in animal models?
A9: Praziquantel is generally well-tolerated in animals.[8][18] However, it's important to be aware of potential central nervous system effects, especially at high doses.[6] In animals with pre-existing liver impairment, the metabolism of PZQ may be reduced, leading to higher plasma concentrations and an increased risk of adverse effects.[6][23] Always follow approved animal care and use protocols and consult with veterinary staff regarding appropriate dosing and monitoring.
References
- Praziquantel - Wikipedia. (n.d.).
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(9), 5466-5472.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PubMed.
- Patsnap. (2025). How to select the right animal species for TK/PK studies? Patsnap Synapse.
- Medicine.com. (2020). Praziquantel: Dosage, Mechanism/Onset of Action, Half-Life.
- World Health Organization. (2021). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases.
- Kovac, J., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 118, 251-260.
- Kovac, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700.
- SIELC Technologies. (n.d.). USP Methods for the Analysis of Praziquantel using the Legacy L1 Column.
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 367.
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. FOLIA.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. Fingerprint.
- Olliaro, P., et al. (2014). Little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy, 69(4), 863-868.
- Nleya, C., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. Clinical and Translational Science, 13(5), 963-971.
- Perissutti, B., et al. (2021). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Pharmaceutics, 13(8), 1159.
- Vendrell-Navarro, G., et al. (2025). In Life Behavior of Praziquantel and Relationship Between Drug Exposure and Effect. SpringerLink.
- Nleya, C., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. PubMed.
- Quora. (2024). Would 2753mg of Praziquantel meant for dogs work the same for humans? Quora.
- ResearchGate. (2025). Failure of Repeated Treatment With Praziquantel and Arthemeter in Four Patients With Acute Schistosomiasis | Request PDF. ResearchGate.
- Biobide. (n.d.). How to Choose an Animal Model in Research. Blog.
- Andrews, P. (1981). A summary of the efficacy of praziquantel against schistosomes in animal experiments and notes on its mode of action. Arzneimittelforschung, 31(3a), 538-541.
- Diekmann, H. W. (1979). Quantitative determination of praziquantel in body fluids by gas liquid chromatography. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 139-141.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. ResearchGate.
- Colvis, C., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. ILAR Journal, 63(1-2).
- AMSbiopharma. (2025). Preclinical research strategies for drug development.
- Frohberg, H. (1984). Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides. Arzneimittelforschung, 34(9B), 1137-1144.
- Sayed, A. A., et al. (2021). Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis. PLoS Pathogens, 17(10), e1009939.
- Smith, D. A., & Williams, D. P. (2023). Animal Models: Practical Use and Considerations. In Comprehensive Medicinal Chemistry III (pp. 437-484). Elsevier.
- ResearchGate. (2023). Challenges and Proven Recommendations of Praziquantel Formulation. ResearchGate.
- Chan, J. M., & Zheng, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 349-361.
- ResearchGate. (2025). The Effect of Different Formulations of Praziquantel in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models. ResearchGate.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
- Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 146-154.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- ResearchGate. (2025). A short review of some pharmacological, therapeutic and toxicological properties of praziquantel in man and animals | Request PDF. ResearchGate.
- Costa, C. M., et al. (2022). The Effect of Different Formulations of Praziquantel in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models. Frontiers in Cellular and Infection Microbiology, 12, 888365.
- Ma, S., & Chowdhury, S. K. (2010). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 11(7), 599-610.
- XenoTech. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
- ResearchGate. (2025). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate.
- U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
Sources
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Praziquantel - Wikipedia [en.wikipedia.org]
- 6. medicine.com [medicine.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 14. blog.biobide.com [blog.biobide.com]
- 15. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. [folia.unifr.ch]
- 18. A summary of the efficacy of praziquantel against schistosomes in animal experiments and notes on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 20. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. extranet.who.int [extranet.who.int]
- 24. Quantitative determination of praziquantel in body fluids by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 29. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 30. researchgate.net [researchgate.net]
challenges in isolating trans-hydroxy praziquantel from biological samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the bioanalysis of praziquantel (PZQ) and its metabolites. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered when isolating and quantifying trans-4-hydroxy praziquantel (trans-4-OH-PZQ) from complex biological samples.
Praziquantel is the cornerstone therapy for schistosomiasis and other parasitic worm infections.[1][2] It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes like CYP3A4, CYP1A2, CYP2C9, and CYP2C19.[3][4] This process converts the parent drug into numerous hydroxylated metabolites, with trans-4-hydroxy praziquantel being a major metabolite in plasma and blood.[3][5][6] Accurate quantification of this metabolite is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, but its isolation from complex biological matrices presents significant analytical hurdles.
This guide is designed to provide both the "how" and the "why," equipping you with the scientific rationale to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the single greatest challenge when analyzing trans-4-OH-PZQ from biological samples? The most significant challenge is mitigating the matrix effect .[7] Biological samples like plasma, blood, and urine contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can co-elute with the analyte during chromatographic separation. These components can interfere with the ionization process in the mass spectrometer source, leading to either suppression or enhancement of the analyte signal.[7][8] This interference compromises the accuracy, precision, and sensitivity of the assay. A robust sample preparation strategy is paramount to minimize this effect.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Praziquantel-d11 so important? Using a SIL-IS, such as Praziquantel-d11, is the gold standard for quantitative bioanalysis by LC-MS/MS.[9] An ideal internal standard co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency.[9] By adding a known concentration of the SIL-IS to every sample before processing, it experiences the same variations as the analyte during extraction, chromatography, and ionization. This allows it to normalize for any analyte loss during sample preparation and for fluctuations in instrument performance, ensuring high accuracy and precision in the final quantitative results.[9]
Q3: My recovery of trans-4-OH-PZQ is low. What are the likely causes? Low recovery can stem from several factors:
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for the physicochemical properties of trans-4-OH-PZQ.
-
Poor Analyte Stability: The metabolite may be degrading during sample collection, storage (e.g., freeze-thaw cycles), or the extraction process itself. Stability in various matrices should always be validated.[5]
-
Suboptimal pH: The pH of the sample during liquid-liquid or solid-phase extraction is critical. It must be adjusted to ensure the analyte is in a neutral, non-ionized state to favor its partitioning into the organic solvent or retention on the SPE sorbent.
-
High Protein Binding: Praziquantel is known to have high plasma protein binding (~80%), which can restrict the levels of free drug available for extraction.[10] The extraction procedure must efficiently disrupt this binding.
Q4: Do I need to perform chiral separation for trans-4-OH-PZQ? It depends on the goal of your study. Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers, but the anthelmintic activity is primarily associated with the (R)-enantiomer.[11][12] Metabolism and pharmacokinetics can be stereoselective, meaning the enantiomers are processed and eliminated at different rates.[6] For detailed pharmacokinetic studies that aim to correlate exposure with efficacy or side effects, an enantioselective (chiral) method that separates the R- and S-enantiomers of both PZQ and its metabolites is often necessary.[5][6] For general screening or studies where total metabolite concentration is sufficient, a non-chiral method may be acceptable.
Visualizing the Core Processes
To better understand the context of these challenges, the following diagrams illustrate the metabolic pathway of praziquantel and the general analytical workflow for its quantification.
Caption: Metabolic pathway of Praziquantel.
Caption: General analytical workflow for trans-4-OH-PZQ.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and sample analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient protein disruption: Plasma proteins are not fully precipitated or denatured, trapping the analyte. | 1. Optimize Protein Precipitation: Test different organic solvents (e.g., acetonitrile, methanol) or precipitation agents (e.g., trichloroacetic acid). Ensure a sufficient solvent-to-sample ratio (e.g., 3:1 or 4:1). Vortex thoroughly and ensure adequate centrifugation time/speed. |
| 2. Suboptimal SPE/LLE Conditions: The pH of the sample is not correct for efficient binding/partitioning, or the wrong elution/extraction solvent is being used. | 2. Optimize SPE/LLE: Adjust the sample pH to ensure the analyte is in a neutral state. For SPE, test different sorbents (e.g., C18, HLB) and optimize wash and elution solvents. For LLE, screen various organic solvents of different polarities. | |
| 3. Analyte Adsorption: The analyte is adsorbing to plasticware (e.g., collection tubes, pipette tips). | 3. Minimize Adsorption: Use low-adsorption plasticware. Include a small percentage of organic solvent in reconstitution solutions. | |
| High Variability in Results (High %RSD) | 1. Inconsistent Sample Preparation: Manual steps in the extraction process are not being performed uniformly across all samples. | 1. Standardize Workflow: Use calibrated pipettes and consistent timing for each step (vortexing, incubation, etc.). Consider automating liquid handling steps if possible. |
| 2. Significant & Variable Matrix Effect: The matrix effect differs between individual samples or batches, which is not being corrected by the internal standard. | 2. Improve Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE to better remove interfering matrix components.[8] A method like Oasis HLB SPE can be effective.[13] | |
| 3. Internal Standard Issues: The internal standard was added incorrectly, has degraded, or is not behaving identically to the analyte. | 3. Verify IS Performance: Prepare fresh IS stock solutions. Ensure the IS is added precisely to every sample before any extraction steps. Confirm that the IS and analyte peaks have similar shapes and retention times. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: The concentration of the analyte or co-eluting matrix components is too high for the analytical column. | 1. Dilute Sample: Dilute the final extract before injection. If the issue persists, consider a column with a higher loading capacity. |
| 2. Mobile Phase Mismatch: The reconstitution solvent is much stronger than the initial mobile phase, causing the analyte band to spread before separation. | 2. Match Solvents: Reconstitute the dried extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. | |
| 3. Secondary Interactions: The analyte is interacting with active sites (e.g., residual silanols) on the stationary phase. | 3. Adjust Mobile Phase: Add a small amount of an amine modifier (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to mask active sites. Consider using a column with advanced end-capping. | |
| Carryover (Analyte Detected in Blank Injection) | 1. Injector Contamination: The analyte has adsorbed onto parts of the autosampler (e.g., needle, loop, valve). | 1. Optimize Wash Solvents: Use a strong, organic-based needle wash solution. Incorporate multiple wash cycles between sample injections. |
| 2. Column Contamination: The analyte is strongly retained on the column and elutes slowly over subsequent runs. | 2. Improve Gradient: Ensure the final step of the chromatographic gradient is strong enough (high % organic) and held for long enough to elute all components. Add a high-organic wash step after each injection. |
Troubleshooting Decision Tree
If you are experiencing poor analytical results, use this decision tree to help diagnose the issue.
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocols
The following protocols provide a starting point for method development. They should be optimized and validated for your specific application and matrix.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from methodologies using hydrophilic-lipophilic balanced (HLB) cartridges, which are effective for a wide range of compounds.[13]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., Praziquantel-d11 in methanol). Vortex for 10 seconds.
-
Add 600 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and adjusts pH.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB 1 cc (30 mg) cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove excess water.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is based on a reported method with high recovery.[14]
-
Sample Pre-treatment:
-
To 500 µL of plasma in a glass tube, add 50 µL of the internal standard working solution.
-
Add 100 µL of 1M sodium hydroxide (NaOH) to basify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 3 mL of the extraction solvent (e.g., a 2:1 v/v mixture of methyl-tert-butylether and dichloromethane).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the aqueous layer or protein interface.
-
-
Final Preparation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase. Vortex thoroughly.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data & Method Parameters
Table 1: Physicochemical & Analytical Properties
| Parameter | Praziquantel (PZQ) | trans-4-OH-PZQ |
| Molecular Formula | C₁₉H₂₄N₂O₂ | C₁₉H₂₄N₂O₃ |
| Molar Mass | 312.41 g/mol | 328.41 g/mol |
| LogP (Predicted) | ~2.1 - 2.5 | ~1.5 - 1.9 |
| MS/MS Transition (SRM) | m/z 313.2 → 203.2 | m/z 329.2 → 203.2 |
| Note: MS/MS transitions are for the [M+H]⁺ adduct and may vary slightly based on instrument tuning. The transition for R-trans-4-OH-PZQ has been reported as m/z 328.0 → 202.0.[5] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Setting | Rationale & Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good peak shape. |
| Gradient | 5-95% B over 5-7 minutes | A standard gradient to elute the analytes while separating them from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analytes contain nitrogen atoms that are readily protonated. |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| For enantioselective separation, a chiral column, such as one based on cellulose tris(3-chloro-4-methylphenylcarbamate), would be required.[5] |
References
- Bayer. (n.d.). Praziquantel. Wikipedia. [Link]
- Pharmapproach. (2025, January 13). Pharmacology of Praziquantel. [Link]
- Long, T., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel.
- G-TAN, M., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models.
- World Health Organization. (2021, May 4). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. [Link]
- El-Subbagh, H. I., & Al-Badr, A. A. (n.d.). Analytical Profile of Praziquantel.
- Hofmann, N., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Ali, M. H., et al. (1990). Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine. Biomedical & Environmental Mass Spectrometry. [Link]
- Coulibaly, J. T., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLOS Neglected Tropical Diseases. [Link]
- Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]
- Ortega-Cabello, L., et al. (2026, January 2). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC-MS/MS.
- Liu, Y., et al. (n.d.). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. [Link]
- Liang, Z., et al. (n.d.).
- Gonzalez-Esquivel, D. F., et al. (2004). A high-performance liquid chromatographic method for determination of praziquantel in plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Le, B., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics. [Link]
- He, L., et al. (2025). LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics.
- Ortega-Cabello, L., et al. (n.d.). Some examples of praziquantel quantification from different biological samples.
- Grepioni, F., et al. (2023). Co-Crystalline Solid Solution Affords a High-Soluble and Fast-Absorbing Form of Praziquantel. Molecular Pharmaceutics. [Link]
- Todd, M. H., et al. (n.d.). Resolution of Praziquantel. PLOS Neglected Tropical Diseases. [Link]
- Todd, M. H., et al. (2025, August 6). Resolution of Praziquantel.
Sources
- 1. Praziquantel - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Resolution of Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A high-performance liquid chromatographic method for determination of praziquantel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Separation of Praziquantel Metabolites
Welcome to the technical support center dedicated to the chiral separation of praziquantel (PZQ) and its metabolites. As researchers and drug development professionals, you are aware that the stereochemistry of a drug can significantly influence its pharmacological and toxicological profile. Praziquantel is administered as a racemate, but its antiparasitic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer may contribute to side effects.[1][2][3] Furthermore, PZQ undergoes extensive and stereoselective metabolism, making the separation and quantification of its chiral metabolites critical for comprehensive pharmacokinetic and pharmacodynamic studies.[1][4][5]
This guide is designed to provide you with practical, in-depth solutions to the challenges you may encounter during method development and routine analysis. It is structured to offer quick answers through our FAQ section and detailed, systematic solutions in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of praziquantel and its metabolites so important?
A1: The enantiomers of a chiral drug can exhibit different biological activities. For praziquantel, the (R)-enantiomer is responsible for the desired antischistosomal effect.[1][2] The (S)-enantiomer is less active and may contribute to adverse effects.[1][3] The body metabolizes these enantiomers differently, leading to a complex mixture of chiral metabolites.[4] Therefore, separating and quantifying each enantiomer of the parent drug and its metabolites is crucial for understanding its complete pharmacokinetic profile, assessing efficacy, and ensuring patient safety, which is a key focus of regulatory agencies like the FDA.[6]
Q2: What are the most common analytical techniques for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the predominant techniques.[7][8] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds, including praziquantel.[9][10][11][12] SFC is often favored for its speed, reduced solvent consumption, and potential for improved resolution compared to HPLC.[7][13][14][15]
Q3: Which type of Chiral Stationary Phase (CSP) should I start with?
A3: Polysaccharide-based CSPs are the most versatile and a highly recommended starting point.[9][11][16] Columns with coated or immobilized derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are excellent choices for initial screening.[10][16] A screening approach using a small set of complementary polysaccharide-based columns under different mobile phase conditions (normal phase, reversed-phase, polar organic) is a highly effective strategy.[17][18]
Q4: What is the role of mobile phase additives, and when should I use them?
A4: Mobile phase additives, such as acids (e.g., formic acid, trifluoroacetic acid) for acidic analytes or bases (e.g., diethylamine, triethylamine) for basic analytes, are often crucial for achieving good peak shape and resolution.[10][19] Praziquantel and its metabolites have basic properties. Adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can suppress unwanted interactions with residual silanol groups on the silica support of the CSP, thereby reducing peak tailing and improving selectivity.[10][19]
Q5: Can I use the same chiral method for both the parent drug and its metabolites?
A5: Not necessarily. The addition of functional groups during metabolism (e.g., hydroxylation) can significantly alter the analyte's interaction with the CSP.[4] While a single method might be able to separate all compounds, it is more likely that the optimal conditions for the parent drug will differ from those for its more polar metabolites. It is essential to include the metabolites in your method development and optimization process.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is broken down into potential causes and a systematic approach to finding a solution.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The enantiomers are co-eluting as a single peak or are only partially separated as a shoulder.
Potential Causes:
-
Inappropriate Chiral Stationary Phase (CSP).
-
Suboptimal mobile phase composition (organic modifier, additives).
-
Incorrect temperature.
-
Flow rate is too high.
Systematic Solutions:
-
Re-evaluate the Chiral Stationary Phase: The primary factor for chiral separation is the selectivity (α) offered by the CSP. If you have screened a column and see no separation, it may not be suitable.
-
Action: Screen a set of CSPs with different chiral selectors (e.g., an amylose-based column if you started with cellulose). Polysaccharide-based columns are a good first choice.[9][12]
-
Rationale: Different CSPs offer unique chiral recognition mechanisms. A compound that is not resolved on one type of polysaccharide derivative may be well-resolved on another.[9]
-
-
Optimize the Mobile Phase:
-
Action (Normal Phase/SFC): Systematically vary the alcohol modifier (e.g., switch from isopropanol to ethanol) and its concentration. The type and concentration of the alcohol can dramatically alter selectivity.[9]
-
Action (Reversed Phase): Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer.
-
Action (Additives): If not already present, introduce a basic additive like diethylamine (DEA) at 0.1% for the basic praziquantel and its metabolites. If an additive is already in use, try varying its concentration or switching to a different one.[9][10]
-
Rationale: The mobile phase composition influences how the analyte interacts with the CSP. Modifiers and additives can alter the hydrogen bonding, dipole-dipole, and steric interactions that govern chiral recognition.[9]
-
-
Investigate Temperature Effects:
-
Action: Screen temperatures both above and below your current setting (e.g., 15°C, 25°C, 40°C).
-
Rationale: Chiral separations are often enthalpically driven, making them sensitive to temperature changes. Lowering the temperature often increases retention and improves resolution, but the effect can be unpredictable and should be experimentally verified.[10]
-
-
Reduce the Flow Rate:
-
Action: Decrease the flow rate by 50% (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Rationale: A lower flow rate increases the time the analytes spend interacting with the CSP, which can enhance separation efficiency and resolution, particularly for difficult separations.[10]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks are asymmetrical, with a tailing or fronting factor significantly deviating from 1.0.
Potential Causes:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
Inappropriate sample solvent.
-
Column contamination or degradation.
Systematic Solutions:
-
Address Secondary Interactions (Tailing):
-
Action: For the basic praziquantel analytes, add or increase the concentration of a basic mobile phase additive like DEA or TEA (typically 0.1% - 0.2%).[10]
-
Rationale: Basic additives compete with the analyte for active sites (e.g., acidic silanol groups) on the silica surface, masking these sites and preventing undesirable secondary interactions that cause peak tailing.[10]
-
-
Check for Column Overload (Fronting):
-
Action: Reduce the sample concentration and/or injection volume by a factor of 5 or 10 and re-inject.
-
Rationale: Injecting too much mass onto the column can saturate the stationary phase, leading to the characteristic "shark-fin" or fronting peak shape. Chiral columns are particularly susceptible to overloading.
-
-
Evaluate the Sample Solvent:
-
Action: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used for solubility, ensure the injection volume is as small as possible.
-
Rationale: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and poor shape as the sample band travels through the column.[10]
-
-
Clean or Replace the Column:
-
Action: If peak shape degrades over time, it may indicate column contamination. Follow the manufacturer's instructions for column washing.[20] For immobilized CSPs, stronger solvents like THF or DMF can sometimes be used for regeneration.[20] If washing does not restore performance, the column may be permanently damaged and require replacement.
-
Rationale: Strongly retained impurities from the sample matrix can accumulate at the head of the column, creating active sites that lead to peak tailing.[20]
-
Problem 3: Unstable or Drifting Retention Times
Symptom: The retention times for the analytes shift significantly between injections or over the course of a sequence.
Potential Causes:
-
Inadequate column equilibration.
-
Mobile phase instability or inconsistency.
-
Temperature fluctuations.
-
"Memory effects" from mobile phase additives.
Systematic Solutions:
-
Ensure Proper Equilibration:
-
Action: When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.
-
Rationale: CSPs, especially polysaccharide-based ones, can take a long time to fully equilibrate with a new mobile phase. The chiral selector's conformation can change slowly, affecting retention times until equilibrium is reached.
-
-
Verify Mobile Phase Integrity:
-
Action: Prepare fresh mobile phase daily. Ensure it is thoroughly mixed and degassed. If using a multi-solvent mobile phase, ensure the pump's proportioning valves are working correctly.
-
Rationale: Evaporation of the more volatile component in a mobile phase mixture can alter its composition and lead to drifting retention times.[10]
-
-
Control the Column Temperature:
-
Action: Use a thermostatted column compartment and ensure it is set to a stable temperature.
-
Rationale: As mentioned, chiral separations are often temperature-sensitive. Even small fluctuations in ambient lab temperature can cause retention time shifts if the column is not properly thermostatted.[10]
-
-
Mitigate Additive Memory Effects:
-
Action: If you frequently switch between methods using different additives (e.g., acidic and basic), dedicate specific columns to specific additive types. If a column must be switched, an extensive washing and re-equilibration procedure is necessary.
-
Rationale: Mobile phase additives can be strongly adsorbed onto the stationary phase and may not be completely removed during standard flushing. This "memory effect" can alter the column's selectivity and retention characteristics in subsequent analyses, even after the additive has been removed from the mobile phase.[19][21]
-
Key Experimental Protocols
Protocol 1: Initial Chiral Method Development Screening
This protocol outlines a systematic approach to screen for initial separation conditions for praziquantel and its metabolites.
-
Column Selection:
-
Select 3-4 polysaccharide-based CSPs. A good starting set includes:
-
An amylose tris(3,5-dimethylphenylcarbamate) column.
-
A cellulose tris(3,5-dimethylphenylcarbamate) column.
-
A cellulose tris(3-chloro-4-methylphenylcarbamate) column.[22]
-
-
-
Mobile Phase Screening (SFC):
-
Primary Modifiers: Methanol, Ethanol, Isopropanol.
-
Additive: 0.2% Diethylamine (DEA).
-
Procedure: Run a generic gradient on each column with each modifier (e.g., 5% to 40% modifier over 10 minutes).
-
-
Mobile Phase Screening (HPLC - Normal Phase):
-
Primary Solvents: Hexane or Heptane.
-
Modifiers: Isopropanol, Ethanol.
-
Additive: 0.1% Diethylamine (DEA).
-
Procedure: Screen isocratic conditions (e.g., 90:10 Hexane:IPA, 80:20 Hexane:IPA) on each column.
-
-
Data Evaluation:
-
Evaluate all chromatograms for any sign of separation (peak splitting or shoulders).
-
Prioritize conditions that show baseline resolution (Rs > 1.5) and good peak shape.
-
Select the most promising column/mobile phase combination for further optimization.
-
Data & Visualization
Table 1: Typical Starting Conditions for Chiral Screening
| Mode | Stationary Phase Type | Primary Mobile Phase | Modifiers / Co-solvents | Additive (for PZQ) |
| SFC | Polysaccharide (Immobilized) | Supercritical CO₂ | Methanol, Ethanol | 0.2% Diethylamine |
| HPLC-NP | Polysaccharide (Coated/Immobilized) | Hexane / Heptane | Isopropanol, Ethanol | 0.1% Diethylamine |
| HPLC-RP | Polysaccharide (Immobilized) | Water / Buffer | Acetonitrile, Methanol | 0.1% Diethylamine in Organic |
Note: NP = Normal Phase; RP = Reversed Phase; SFC = Supercritical Fluid Chromatography.
Diagrams
// Level 1 Nodes csp [label="Change CSP Type\n(e.g., Amylose vs. Cellulose)"]; mobile_phase [label="Optimize Mobile Phase"]; temperature [label="Screen Temperature\n(e.g., 15°C, 25°C, 40°C)"]; flow_rate [label="Decrease Flow Rate"];
// Level 2 Nodes for Mobile Phase modifier [label="Change Organic Modifier\n(e.g., IPA vs. EtOH)"]; additive [label="Vary Additive Conc.\n(e.g., 0.1% -> 0.2% DEA)"];
// Connections start -> csp [label="Is selectivity (α) ≈ 1?"]; start -> mobile_phase [label="Is there partial separation?"];
mobile_phase -> modifier; mobile_phase -> additive;
modifier -> temperature; additive -> temperature;
temperature -> flow_rate;
// End Node end [label="Optimized Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_rate -> end; csp -> mobile_phase [style=dashed, label="Re-optimize"]; } dot Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology. [Link]
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
- De Klerck, K., et al. (2013). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
- Wang, Y., et al. (2017). Metabolic profiling of praziquantel enantiomers. Acta Pharmaceutica Sinica B. [Link]
- Ponnapalli, M., & Kathi, S. (1997). High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction.
- Masimirembwa, C. M., et al. (1992). High-performance liquid chromatographic determination of the stereoselective biotransformation of the chiral drug praziquantel.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Phenomenex. [Link]
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (2009).
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2008).
- Olliaro, P., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases. [Link]
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]
- Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. (2018). Antimicrobial Agents and Chemotherapy. [Link]
- Olliaro, P., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases. [Link]
- Olliaro, P., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.).
- Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). (2020).
- Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry : A Detailed Study. (n.d.). TSI Journals. [Link]
- Trouble with chiral separations. (2020).
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Analytical and Bioanalytical Chemistry. [Link]
- Ahuja, S. (Ed.). (2007).
- Chiral separation of praziquantel (PRZQ)-enantiomer migration order... (n.d.).
- Current Trends in Chiral Chromatography. (2014).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Investigation of the phase diagrams of chiral praziquantel. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eijppr.com [eijppr.com]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. pharmtech.com [pharmtech.com]
- 14. selvita.com [selvita.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. ymc.co.jp [ymc.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. chiraltech.com [chiraltech.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of trans-hydroxy praziquantel in acidic conditions
Welcome to the technical support center for studies on the degradation of trans-4-hydroxy-praziquantel. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental work. The information herein is based on established knowledge of praziquantel's degradation pathways, which are anticipated to be analogous for its hydroxylated metabolites due to their structural similarity.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the acidic degradation of trans-4-hydroxy-praziquantel.
Q1: What is the expected stability of trans-4-hydroxy-praziquantel in acidic conditions?
A1: Based on forced degradation studies of the parent compound, praziquantel, significant degradation is expected under acidic conditions.[1][2][3] Praziquantel is known to be labile to acid hydrolysis.[1][2] Therefore, its hydroxylated metabolite, trans-4-hydroxy-praziquantel, is also predicted to be susceptible to degradation in acidic environments. The rate of degradation will likely be dependent on the acid concentration, temperature, and duration of exposure. For instance, studies on praziquantel have shown substantial degradation in 5M HCl within 60 minutes.[4][5]
Q2: What are the likely degradation pathways for trans-4-hydroxy-praziquantel in an acidic medium?
A2: The primary degradation pathway is expected to be hydrolysis of the amide bonds within the pyrazino-isoquinoline ring system. This is a common mechanism for compounds with similar structures.[6] For praziquantel, this leads to the formation of several degradation products.[1][3] It is plausible that trans-4-hydroxy-praziquantel follows a similar hydrolytic cleavage, resulting in a primary amine and other fragments. The presence of the hydroxyl group on the cyclohexane ring is unlikely to alter the core degradation mechanism, although it may influence reaction kinetics.
Q3: What are the major degradation products I should expect to see?
A3: While specific degradation products for trans-4-hydroxy-praziquantel are not extensively documented in the literature, we can infer from studies on praziquantel. Research has identified four major degradation products (DP1, DP2, DP3, and DP4) for praziquantel under various stress conditions, with two of these (DP1 and DP2) being prominent under acidic hydrolysis.[3] These products are typically characterized using techniques like LC-Q-TOF-MS/MS to determine their mass and fragmentation patterns.[1][2] Researchers studying trans-4-hydroxy-praziquantel should anticipate hydroxylated analogues of the known praziquantel degradation products.
Q4: Which analytical techniques are best suited for monitoring the degradation of trans-4-hydroxy-praziquantel?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential.[1][2] These methods should be capable of separating the intact drug from its degradation products. A reversed-phase C18 column is often a good starting point.[1][3] For method development, an isocratic mobile phase, such as a mixture of water and acetonitrile, can be optimized.[1][3] Detection is typically performed using a UV detector. For structural elucidation of unknown degradation products, coupling the LC system to a mass spectrometer (LC-MS), particularly a high-resolution instrument like a Q-TOF-MS, is highly recommended.[1][2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the acidic degradation studies of trans-4-hydroxy-praziquantel.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed | Acid concentration is too low. | Increase the molarity of the acid (e.g., from 0.1M to 1M or 5M HCl).[4][5] |
| Temperature is too low. | Perform the experiment at an elevated temperature (e.g., 60-80 °C) to accelerate degradation. | |
| Insufficient incubation time. | Extend the duration of the experiment, taking samples at multiple time points (e.g., 1, 2, 4, 8, and 24 hours). | |
| Degradation is too rapid to monitor | Acid concentration is too high. | Reduce the molarity of the acid (e.g., from 5M to 1M or 0.1M HCl). |
| Temperature is too high. | Lower the reaction temperature to slow down the degradation kinetics. | |
| Poor peak shape or resolution in HPLC/UHPLC | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analytes are in a suitable ionic state. |
| Column choice is not optimal. | Experiment with different column chemistries (e.g., C8, phenyl-hexyl) or particle sizes. | |
| Gradient elution may be needed. | If isocratic elution fails to provide adequate separation, develop a gradient method. | |
| Difficulty in identifying degradation products | Insufficient concentration of degradation products for characterization. | Concentrate the sample or perform a larger-scale degradation to generate more of the impurity. |
| Lack of appropriate analytical instrumentation. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements and MS/MS for fragmentation analysis to propose structures.[7] |
Experimental Protocol: Acid-Forced Degradation Study
This protocol provides a general framework for conducting an acid-forced degradation study of trans-4-hydroxy-praziquantel.
Objective: To investigate the degradation pathway of trans-4-hydroxy-praziquantel under acidic conditions and identify the resulting degradation products.
Materials:
-
trans-4-hydroxy-praziquantel reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH) for neutralization
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
-
HPLC or UHPLC system with UV or PDA detector (LC-MS system recommended for identification)
-
pH meter
-
Water bath or heating block
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of trans-4-hydroxy-praziquantel in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Degradation Conditions:
-
Pipette a known volume of the stock solution into a reaction vial.
-
Add an equal volume of 1M HCl.
-
Incubate the mixture in a water bath at a set temperature (e.g., 60 °C).
-
-
Time-Point Sampling: Withdraw aliquots of the reaction mixture at predefined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC/UHPLC analysis.
-
Chromatographic Analysis:
-
Inject the prepared samples into the HPLC/UHPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis and Characterization:
-
Calculate the percentage of degradation at each time point.
-
If using LC-MS, analyze the mass spectra of the degradation product peaks to determine their molecular weights and fragmentation patterns for structural elucidation.
-
Visualizing the Degradation Pathway
The following diagram illustrates the proposed hydrolytic degradation of the core praziquantel structure, which is hypothesized to be the primary pathway for trans-4-hydroxy-praziquantel as well.
Caption: Proposed hydrolytic degradation of trans-4-hydroxy-praziquantel.
References
- Degradation kinetics, in-vitro dissolution studies and quantification of praziquantel, anchored in emission intensity by spectro. ResearchGate.
- Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. Taylor & Francis Online. Published January 10, 2023.
- Degradation Kinetics, In Vitro Dissolution Studies, and Quantification of Praziquantel, Anchored in Emission Intensity. Turkish Journal of Pharmaceutical Sciences.
- Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. ResearchGate.
- Full article: Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. Taylor & Francis Online. Published January 10, 2023.
- Identification of Degradation Products of Praziquantel during the Mechanochemical Activation. ResearchGate.
- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. PMC.
- Praziquantel Impurities and Related Compound. Veeprho.
- Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. Molecular Pharmaceutics.
Sources
Technical Support Center: Minimizing Ion Suppression in ESI-MS for trans-hydroxy Praziquantel
Welcome to the technical support center for the bioanalysis of trans-hydroxy praziquantel. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). Here, you will find practical, in-depth guidance to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] In bioanalysis, endogenous matrix components like salts, lipids, and proteins are common causes of ion suppression.[1] Given that this compound is a metabolite of praziquantel, it is often analyzed in complex biological matrices like plasma, making it susceptible to these effects.[2]
Q2: What are the primary causes of ion suppression in ESI-MS?
A2: Ion suppression in ESI-MS is primarily caused by competition between the analyte and co-eluting matrix components for the limited charge available during the ionization process.[3] Several factors contribute to this phenomenon:
-
Endogenous Matrix Components: High concentrations of naturally occurring substances in biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analyte.[1][4]
-
Exogenous Substances: Contaminants introduced during sample preparation, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA), can also cause suppression.[1][5]
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response.[6][7]
-
Physicochemical Properties of the Analyte: The inherent properties of this compound, such as its polarity and basicity, can influence its susceptibility to ion suppression.
Q3: How can I quickly assess if ion suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram.[1][8] This technique involves infusing a constant flow of a standard solution of this compound into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any significant drop in the analyte's signal during the chromatographic run indicates the retention times where co-eluting matrix components are causing ion suppression.[1]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound in Samples, but a Strong Signal in Standard Solutions.
This is a classic symptom of significant ion suppression.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low analyte signal.
Step-by-Step Mitigation Strategies:
1. Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major cause of ion suppression.[4][9] If using PPT, consider techniques that specifically target phospholipid removal, such as using zirconium-coated silica plates.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[6] For this compound, which is more polar than its parent drug praziquantel, careful selection of the extraction solvent is crucial.[10] A mixture of methyl-tert-butylether and dichloromethane has been successfully used for the extraction of praziquantel and its hydroxylated metabolite.[11] The pH of the aqueous matrix should be adjusted to ensure the analyte is in an uncharged state for efficient extraction.[4]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing matrix interferences and can be tailored to the specific properties of this compound.[3][12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts.[9]
| Sample Preparation Technique | Relative Effectiveness in Reducing Ion Suppression | Key Considerations for this compound |
| Protein Precipitation (PPT) | Low | Prone to phospholipid interference.[4][9] Consider phospholipid removal plates.[4] |
| Liquid-Liquid Extraction (LLE) | Medium | Good for removing many interferences. Solvent and pH optimization is critical.[4][6] |
| Solid-Phase Extraction (SPE) | High | Excellent for targeted cleanup.[3] Mixed-mode SPE is highly recommended for complex matrices.[9] |
2. Optimize Chromatographic Separation: The goal is to chromatographically separate this compound from the regions of ion suppression.[7][8]
-
Modify the Mobile Phase: Using volatile buffers like ammonium formate or ammonium acetate can enhance spray stability and ionization efficiency.[12] Avoid non-volatile buffers like phosphates.[5] While trifluoroacetic acid (TFA) is a common ion-pairing agent, it is known to cause significant ion suppression in ESI and should be used sparingly or replaced with formic acid.[7][13]
-
Adjust the Gradient: Modify the gradient elution to shift the retention time of this compound away from the early and late-eluting matrix components, which are common zones of suppression.[7]
-
Change the Column: Utilizing a column with a different stationary phase chemistry can alter the selectivity of the separation. For praziquantel and its metabolites, UPLC BEH C18 columns have been used effectively.[14]
3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during quantification.[3]
Issue 2: High Variability in Analytical Results Across Different Sample Batches.
Inconsistent results can be a manifestation of variable matrix effects between samples.
Logical Flow for Diagnosing Variability
Caption: Diagnostic flow for result variability.
Systematic Troubleshooting Steps:
1. Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is executed consistently across all samples, standards, and quality controls.[1] This includes precise pipetting, consistent vortexing times, and uniform handling procedures.
2. Implement Matrix-Matched Calibration: To account for variability in ion suppression between different biological samples, prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank plasma).[3][6] This helps to normalize the matrix effects across the entire analytical run.
3. Dilute the Sample: If sensitivity allows, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[15][16] A dilution factor of 25 to 40-fold has been shown to significantly reduce ion suppression.[16]
4. Optimize Mass Spectrometer Source Parameters: Fine-tuning the ESI source parameters can improve the ionization of this compound and reduce its susceptibility to suppression.[12]
-
Capillary Voltage: Adjust to ensure a stable electrospray.[6]
-
Nebulizing and Drying Gas Flow Rates: Optimize to facilitate efficient desolvation.[6]
-
Source Temperature: A higher temperature can aid in the evaporation of solvent from the ESI droplets.[12]
Regularly clean and maintain the ion source to prevent the buildup of contaminants that can exacerbate ion suppression.[6][12]
By systematically applying these troubleshooting strategies, you can effectively minimize ion suppression and ensure the development of a robust and reliable ESI-MS method for the quantification of this compound.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc.
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing.
- Understanding Ion Suppression in LC-MS Analysis.
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International.
- 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions.
- Ion suppression (mass spectrometry) - Wikipedia.
- How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group.
- Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo.
- Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx.
- UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - NIH.
- Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method | Request PDF - ResearchGate.
- Ion suppression; A critical review on causes, evaluation, prevention and applications.
- Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain.
- Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method - Taylor & Francis Online.
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - ResearchGate.
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH.
- Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC - NIH.
- Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed.
- Physicochemical properties of praziquantel. | Download Scientific Diagram - ResearchGate.
- Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different Water Miscibility - MDPI.
- (PDF) In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - ResearchGate.
- Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties - PMC - NIH.
- Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies - Semantic Scholar.
- Ion suppression in mass spectrometry. - Semantic Scholar.
- LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed.
- Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed.
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. gmi-inc.com [gmi-inc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of microbial transformation for trans-hydroxy praziquantel production
Technical Support Center: Microbial Production of Trans-4'-Hydroxy Praziquantel
Welcome to the technical support center for the microbial transformation of praziquantel (PZQ). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing the primary human metabolite, trans-4'-hydroxy praziquantel (t-4-OH-PZQ), using microbial systems. Our goal is to provide you with in-depth, actionable insights to improve your experimental yield and troubleshoot common issues.
The biotransformation of PZQ leverages the enzymatic machinery of microorganisms, particularly the cytochrome P450 monooxygenases, to introduce a hydroxyl group at the trans-4' position of the molecule.[1] This process mimics the phase I metabolism that occurs in the human liver.[2] Achieving high yields in a microbial system requires careful optimization of numerous parameters, from strain selection to downstream processing.
This guide is structured to help you proactively address challenges and systematically troubleshoot problems as they arise.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the planning and execution of PZQ biotransformation experiments.
Q1: Which microorganisms are best suited for producing trans-4'-hydroxy praziquantel?
A1: Fungi, particularly from the genus Aspergillus, are widely reported for their ability to perform regioselective hydroxylations on a variety of substrates, including steroids and other complex molecules.[3][4] Aspergillus niger is a robust and well-characterized organism for this purpose.[3][5] Other fungal genera like Cunninghamella and Rhizopus have also demonstrated broad hydroxylating capabilities and are worth considering for screening studies.[4] The key is the expression of suitable cytochrome P450 enzymes that can accept PZQ as a substrate.
Q2: What is a typical starting concentration for praziquantel in the culture medium?
A2: Praziquantel has low aqueous solubility (around 0.40 mg/mL) and can be toxic to microorganisms at high concentrations.[6] A common starting point is a final concentration of 0.5 to 1.0 mg/mL.[3] The PZQ is typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before being added to the culture. It is crucial to keep the final solvent concentration low (typically <1% v/v) to avoid solvent toxicity.
Q3: How long should the biotransformation process run?
A3: The optimal incubation time can vary significantly depending on the microorganism, culture conditions, and substrate concentration. A typical time course study would run for 7 to 14 days, with samples taken every 24-48 hours.[3][5] This allows you to determine the point of maximum product accumulation before potential product degradation or consumption by the microorganism occurs.
Q4: My PZQ is not fully dissolving in the medium. What can I do?
A4: Due to its hydrophobicity, dissolving PZQ is a common challenge.[6]
-
Solvent Choice: Ensure you are using a minimal amount of a suitable water-miscible solvent like DMSO to first dissolve the PZQ powder.
-
Dispersion: Add the PZQ-solvent stock solution to the culture medium slowly while vigorously vortexing or stirring to aid dispersion and prevent precipitation.
-
Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween 80) to the medium can help to increase the bioavailability of the hydrophobic substrate.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during PZQ biotransformation.
Scenario 1: Low or No Conversion of Praziquantel
You've run your experiment, but HPLC analysis shows a large peak for the starting material (PZQ) and a very small or non-existent peak for the desired product (t-4-OH-PZQ).
Caption: Troubleshooting workflow for low PZQ conversion.
-
Pillar 1: Microbial Health & Toxicity
-
Cause: The microorganism may be dead or stressed. High concentrations of PZQ or the solvent used to dissolve it (e.g., DMSO) can be cytotoxic.
-
Troubleshooting:
-
Viability Check: Before adding PZQ, take a small aliquot of your culture and streak it on a fresh agar plate to ensure it is viable and not contaminated.
-
Toxicity Control: Set up a control flask containing the same amount of solvent (without PZQ) that you add to your experimental flasks. Compare its growth to a culture with no solvent. If growth is inhibited, reduce the solvent concentration.
-
Substrate Concentration Gradient: Test a range of PZQ concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) to find the optimal balance between substrate availability and toxicity.
-
-
-
Pillar 2: Enzyme Activity & Expression
-
Cause: The specific cytochrome P450 enzymes responsible for hydroxylation may not be expressed or may be inactive. In many microbial systems, these enzymes are part of secondary metabolism and are not produced in high quantities during rapid logarithmic growth.
-
Troubleshooting:
-
Two-Stage Fermentation: This is a critical technique. First, grow the microbial biomass to a sufficient density (e.g., 48-72 hours for fungi) in a rich medium. Then, transfer the biomass to a nutrient-limited or different medium before adding the substrate. This metabolic shift can trigger the expression of secondary metabolic enzymes.[3]
-
Review Culture Medium: Ensure the medium contains all necessary co-factors for P450 enzymes, which are heme-containing proteins. Adequate iron sources are important.
-
-
-
Pillar 3: Physical & Chemical Environment
-
Cause: Suboptimal environmental conditions can drastically affect enzyme activity and overall metabolic rate.
-
Troubleshooting:
-
pH: The optimal pH for fungal biotransformations is often slightly acidic (pH 4-6.5).[5][7] Buffer the medium or monitor and adjust the pH during the experiment, as microbial metabolism can cause it to drift.
-
Temperature: Most fungi used for biotransformation, like Aspergillus niger, prefer temperatures between 25-30°C.[3][7]
-
Aeration: Hydroxylation reactions catalyzed by cytochrome P450s require molecular oxygen.[1] Ensure adequate aeration by using baffled flasks, maintaining a low culture volume-to-flask volume ratio (e.g., 20% or 100 mL in a 500 mL flask), and using a sufficiently high agitation speed (e.g., 150-200 rpm).[3][7]
-
-
Scenario 2: Multiple Metabolite Peaks are Observed
Your HPLC chromatogram shows that the PZQ peak has decreased, but instead of one major product peak, you see several new peaks, making the isolation of t-4-OH-PZQ difficult and reducing its yield.
-
Cause: The microorganism's enzymes may be hydroxylating PZQ at multiple positions, creating a mixture of isomers (e.g., cis-4'-OH-PZQ, and other monohydroxylated or dihydroxylated derivatives).[2] This lack of regioselectivity is a common challenge in biotransformation.
-
Troubleshooting:
-
Screen Different Strains/Species: The primary solution is to screen a wider variety of microorganisms. Different species, or even different strains of the same species, will have P450 enzymes with different active site geometries, leading to variations in regioselectivity.
-
Modify Culture Conditions: Sometimes, altering the pH, temperature, or medium composition can influence the expression levels of different P450 isozymes, thereby changing the product profile.
-
Use Enzyme Inhibitors: In advanced cases, it may be possible to use known inhibitors of certain P450 families to selectively block the formation of undesired byproducts, although this is a complex approach.
-
Part 3: Key Experimental Protocols
Here are step-by-step protocols for the core stages of the experiment.
Protocol 1: Two-Stage Culture for Aspergillus niger
This protocol is designed to maximize the expression of hydroxylating enzymes before introducing the substrate.
-
Stage 1: Biomass Growth (72 hours)
-
Prepare the growth medium (e.g., Potato Dextrose Broth or a modified Czapek broth).
-
Inoculate 100 mL of medium in a 500 mL baffled flask with spores or a mycelial suspension of A. niger.
-
Incubate at 28°C with shaking at 180 rpm for 72 hours. The culture should develop into dense mycelial pellets.
-
-
Stage 2: Biotransformation (7-10 Days)
-
Aseptically harvest the mycelial pellets by decanting the spent medium.
-
Resuspend the pellets in 100 mL of fresh transformation medium (this can be the same medium or a simpler buffer solution).
-
Prepare a stock solution of Praziquantel (e.g., 50 mg/mL in DMSO).
-
Add the PZQ stock solution to the culture to achieve the desired final concentration (e.g., 1 mL of stock for a final concentration of 0.5 mg/mL).
-
Incubate again under the same conditions (28°C, 180 rpm) for 7-10 days.
-
Sample 1-2 mL of the culture broth every 24-48 hours for analysis.
-
Protocol 2: Extraction and Sample Preparation for HPLC Analysis
This protocol ensures clean samples for accurate quantification.
-
Separation: Centrifuge the 2 mL culture sample to pellet the mycelia.
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Vortex vigorously for 2 minutes to extract the PZQ and its metabolites.
-
Centrifuge briefly to separate the phases.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Data Interpretation: Quantitative Summary
The following table provides hypothetical data from a successful optimization experiment to illustrate the impact of key parameters.
| Parameter | Condition A | Yield of t-4-OH-PZQ (mg/L) | Condition B | Yield of t-4-OH-PZQ (mg/L) |
| Fermentation | Single Stage | 25 | Two-Stage | 110 |
| Aeration | Non-baffled Flask | 40 | Baffled Flask | 115 |
| Initial pH | 7.0 | 55 | 5.5 | 120 |
| PZQ Conc. | 2.0 mg/mL | 15 (Toxicity) | 0.5 mg/mL | 125 |
Bolded conditions represent the optimized parameters leading to the highest yield.
Part 4: Visualizing the Process
Overall Experimental Workflow
Sources
- 1. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microbial hydroxylation of acetylaminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylation of 10-deoxoartemisinin to 15-hydroxy-10-deoxoartemisinin by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Cultural Conditions for Protease Production by a Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor peak shape in HPLC analysis of praziquantel metabolites
Technical Support Center: Praziquantel Analysis
A Guide to Troubleshooting Poor Peak Shape in HPLC
Welcome to the technical support center for the HPLC analysis of praziquantel and its metabolites. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the underlying scientific principles and field-proven protocols to diagnose and resolve complex peak shape issues. Our goal is to empower you to not only fix your current problem but also to build robust analytical methods for the future.
Part 1: The Fundamentals of Peak Asymmetry
Q1: My chromatogram shows distorted peaks. What are the different types of poor peak shape and what do they generally indicate?
A1: Ideally, chromatographic peaks should have a symmetrical, Gaussian shape. Deviations from this symmetry are the first indicators of underlying issues in your method or system. The three primary types of peak distortion are Tailing, Fronting, and Splitting. Understanding the visual characteristic of the distortion provides the first clue to its root cause.
-
Peak Tailing: The latter half of the peak is drawn out, creating an asymmetrical slope. This is the most common peak shape issue and often points to secondary, undesirable interactions between your analyte and the stationary phase or active sites within the HPLC system.[1]
-
Peak Fronting: The first half of the peak is sloped and broader than the second half, often resembling a shark fin. This is a classic sign of column overload, where you've injected too much sample mass for the column to handle effectively.[2][3][4] It can also be caused by using an injection solvent that is significantly stronger than your mobile phase.[4][5]
-
Peak Splitting or Shoulders: The peak appears to be cleaving into two or has a smaller peak on its shoulder. This can indicate a physical problem at the head of the column, such as a void or a partially blocked inlet frit, or a severe mismatch between the sample solvent and the mobile phase.[5][6]
Below is a logic tree to guide your initial troubleshooting based on the peak shape you are observing.
Caption: Figure 1. Logic tree for initial diagnosis of poor peak shape.
Part 2: In-Depth Troubleshooting for Praziquantel Analysis
Q2: My praziquantel peak is severely tailing. What are the most likely causes specific to this molecule?
A2: Praziquantel, being a weakly basic compound with a pKa around 7.5, is highly susceptible to peak tailing in reversed-phase HPLC.[7] The two most probable causes are:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface, even after end-capping.[8][9] The basic nitrogen atoms in the praziquantel structure can interact strongly with these silanols via ion-exchange mechanisms. This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a tail.[10]
-
Metal Chelation: Praziquantel's structure contains carbonyl groups that can act as Lewis bases, enabling it to chelate with trace metal ions (Fe²⁺, Fe³⁺, Ti⁴⁺) present in the HPLC system.[11] These metal ions can leach from stainless steel frits, tubing, or even be present as impurities in the silica packing material itself.[10][12][13] This interaction creates strong, unwanted retention, leading to significant peak tailing or even complete loss of the analyte.[13]
Q3: How do I diagnose and solve peak tailing caused by secondary silanol interactions?
A3: Diagnosing silanol interactions involves systematically modifying the mobile phase to suppress this unwanted mechanism. The goal is to either neutralize the charge on the analyte or the silanol groups, or to introduce a competitor that preferentially binds to the active sites.
The diagram below illustrates how a basic analyte like praziquantel interacts with a deprotonated (ionized) silanol group, causing tailing.
Caption: Figure 3. Metal chelation mechanism and mitigation using EDTA.
Experimental Protocol: Diagnosing and Fixing Metal Contamination
This protocol involves passivating your HPLC system to remove accessible metal ions.
⚠️ Important: ALWAYS remove your analytical column before performing this high-concentration flushing procedure. [14]
-
Prepare a Passivation Solution: Prepare a mobile phase containing a strong chelating agent. A common choice is 0.1% Ethylenediaminetetraacetic acid (EDTA) in water.
-
System Flush:
-
Replace your analytical column with a zero-dead-volume union.
-
Flush all solvent lines, the pump, and the injector with the EDTA solution for at least 60 minutes at a moderate flow rate (e.g., 1-2 mL/min).
-
-
Rinse System: Thoroughly flush the entire system with high-purity HPLC-grade water, followed by your initial mobile phase (without the analyte), to remove all traces of the EDTA solution.
-
Re-install Column and Equilibrate: Re-install the analytical column and equilibrate with your mobile phase until the baseline is stable.
-
Test Injection: Inject your praziquantel standard. A significant improvement in peak shape strongly indicates that metal chelation was the root cause.
Pro-Tip: For particularly challenging analyses, you can add a very low concentration of EDTA (e.g., 5-10 µM) to your regular mobile phase as a continuous scavenger for any leaching metal ions. [16]This can dramatically improve reproducibility. [16]
Part 3: Addressing Peak Fronting and System-Wide Issues
Q5: My praziquantel peak is fronting. What should I check first?
A5: Peak fronting is most commonly caused by mass overload or volume overload. [3][15]Essentially, you are injecting more analyte molecules than can be accommodated by the stationary phase at the column inlet, causing the excess molecules to travel faster and elute earlier. [3]Another common cause is injecting your sample in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase. [2][4] Troubleshooting Steps:
-
Check Sample Concentration: This is the most frequent cause. [3][4]2. Check Injection Volume: Injecting a large volume, even of a dilute sample, can cause fronting.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as close as possible to, or weaker than, your mobile phase. Dissolving samples directly in the mobile phase is ideal. [6]
Q6: How do I perform a systematic dilution study to confirm column overload?
A6: This is a definitive test for overload.
Protocol: Dilution Study for Peak Fronting
-
Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:50) using the mobile phase as the diluent.
-
Inject and Analyze: Inject the same volume of the original sample and each dilution.
-
Observe Peak Shape: If the peak fronting diminishes and the peak becomes more symmetrical as the concentration decreases, column overload is confirmed as the cause.
-
Action: Reduce your sample concentration or injection volume to a level where the peak shape is acceptable.
Q7: All my peaks, including praziquantel, its metabolites, and the internal standard, look poor (e.g., broad, split, or tailing). Where should I start troubleshooting?
A7: When all peaks in a chromatogram are affected similarly, the problem is likely systemic and located before the analytical separation occurs. [5]Common culprits are a column void or issues with extra-column volume.
Caption: Figure 4. Workflow for troubleshooting system-wide peak shape problems.
Protocol: System Health Check
-
Check Fittings and Tubing: Ensure all fittings between the injector and detector are secure. A loose fitting can introduce dead volume, causing peak broadening. 2. Inspect the Column Inlet: Carefully disconnect the column and look at the inlet. You may see a visible depression or void in the packed bed. This can happen from pressure shocks or using an incompatible mobile phase (e.g., high pH on a silica column). [15]A void will cause peak splitting and broadening. If a void is present, the column usually needs to be replaced.
-
Replace the Column: The simplest diagnostic test is to replace the current column with a new one of the same type. If the peak shape is restored, the old column was the problem.
-
Check Frits and Filters: A partially blocked in-line filter or column inlet frit can cause peak splitting and distortion. [5]Replace these consumable parts as a routine troubleshooting step.
Part 4: Frequently Asked Questions (FAQs)
Q8: What are the key physicochemical properties of praziquantel I should be aware of for method development?
A8: Understanding these properties is fundamental to developing a robust HPLC method.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₁₉H₂₄N₂O₂ | Relatively non-polar backbone with polar functional groups. |
| Molecular Weight | 312.41 g/mol | --- |
| logP (Octanol/Water) | ~2.5 - 2.7 | Indicates good hydrophobicity, suitable for reversed-phase chromatography. [16][17] |
| Aqueous Solubility | Sparingly soluble (~0.40 mg/mL) | Low solubility in water requires an organic modifier in the mobile phase. [17]Sample solvent must have sufficient organic content. |
| pKa | ~7.5 (Weakly Basic) | The molecule's charge state is highly dependent on mobile phase pH. [7]This is a critical parameter for controlling retention and peak shape. |
Table 2: Key Physicochemical Properties of Praziquantel.
Q9: What type of HPLC column is best suited for analyzing praziquantel and its metabolites?
A9: For robust analysis of praziquantel and its more polar, hydroxylated metabolites, a high-quality, modern reversed-phase column is recommended. [18][19]
-
Stationary Phase: A C18 phase is standard and provides adequate retention. [20][21][22]* Silica Purity: Use a column packed with high-purity Type B silica. [12]This type of silica has a very low metal content, which minimizes the risk of peak tailing due to chelation. [10][12]* End-Capping: A column with thorough, state-of-the-art end-capping is crucial. [9]This process neutralizes a majority of the surface silanol groups, significantly reducing the secondary interactions that cause peak tailing with basic compounds like praziquantel. [8][23]* Particle Size: A column with smaller particles (e.g., <3 µm) will provide higher efficiency and better resolution between the parent drug and its closely eluting metabolites, but will generate higher backpressure.
References
- Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. PubMed.
- Understanding Peak Fronting in HPLC. Phenomenex.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- What are some common causes of peak fronting? Waters Knowledge Base.
- LC determination of praziquantel in human plasma. PubMed.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
- Front Tailing HPLC & GC Peaks. Axion Labs.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- High-Performance Liquid Chromatography Determination of Praziquantel in Rat Plasma; Application to Pharmacokinetic Studies. Indian Journal of Pharmaceutical Sciences.
- High-performance Liquid Chromatography Determination of Praziquantel in Tablets and Raw Materials. Latin American Journal of Pharmacy.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- The Theory of HPLC Column Chemistry. Crawford Scientific.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- HPLC Troubleshooting Guide.
- Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science.
- The effect of mobile phase additive on enantioseparation and peak shape... ResearchGate.
- USP Methods for the Analysis of Praziquantel using the Legacy L1 Column. SIELC Technologies.
- Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. Scilit.
- Unveiling the Secrets of Silica in HPLC Columns. uHPLCs Class - YouTube.
- LC Technical Tip. Phenomenex.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.
- Chemical Structure and Physical Properties of Praziquantel. Xi'an Lyphar Biotech Co., Ltd.
- Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Journal of Liquid Chromatography & Related Technologies.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. NIH.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed.
- Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. ResearchGate.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
- Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides. RSC Publishing.
- Purge metals from HPLC system using EDTA. MicroSolv.
- Prediction of Skin Permeability of Praziquantel. Acta Scientific.
- Praziquantel (CAS 55268-74-1) - Chemical & Physical Properties. Cheméo.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. ResearchGate.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. University of Edinburgh Research Explorer.
- INVESTIGATION OF HIGH PERFORMANCE CHELATION ION CHROMATOGRAPHY FOR TRACE METAL DETERMINATIONS. PEARL.
- (PDF) RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. ResearchGate.
- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. MDPI.
- (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. ResearchGate.
- Physicochemical properties of praziquantel. ResearchGate.
- Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine. PubMed.
- High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction. PubMed.
- Metabolomics reveal alterations in arachidonic acid metabolism in Schistosoma mekongi after exposure to praziquantel. PLOS Neglected Tropical Diseases.
- Peak Tailing in HPLC. Element Lab Solutions.
Sources
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. acdlabs.com [acdlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Structure and Physical Properties of Praziquantel Competitive Price [biolyphar.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 15. support.waters.com [support.waters.com]
- 16. Praziquantel (CAS 55268-74-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. mdpi.com [mdpi.com]
- 18. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsonline.com [ijpsonline.com]
- 22. latamjpharm.org [latamjpharm.org]
- 23. elementlabsolutions.com [elementlabsolutions.com]
enhancing the recovery of trans-hydroxy praziquantel during sample preparation
Welcome to the technical support center for bioanalytical scientists and researchers. This guide is designed to provide in-depth troubleshooting and practical solutions for enhancing the recovery of trans-4-hydroxy praziquantel (trans-4-OH-PZQ), the major active metabolite of Praziquantel (PZQ), during sample preparation from biological matrices. Low or inconsistent recovery of this key metabolite can compromise the accuracy and reliability of pharmacokinetic and metabolic studies. This center provides field-proven insights and validated protocols to overcome these common challenges.
Understanding the Analyte: Key to a Robust Method
Praziquantel is administered as a racemic mixture and undergoes extensive first-pass metabolism, primarily via hydroxylation by cytochrome P450 enzymes, to form several metabolites.[1] The most abundant and significant of these is trans-4-OH-PZQ.[2]
Compared to its parent drug, trans-4-OH-PZQ is more polar due to the addition of a hydroxyl group. This increased polarity is the central challenge in its extraction. While PZQ is readily soluble in various organic solvents, its hydroxylated metabolite has a higher affinity for the aqueous phase of biological samples like plasma or urine.[3][4] Understanding this fundamental physicochemical difference is critical for selecting and optimizing an appropriate sample preparation strategy.
| Property | Praziquantel (PZQ) | trans-4-hydroxy-PZQ | Implication for Extraction |
| Polarity | Less Polar | More Polar | Requires different extraction strategies. Trans-4-OH-PZQ has a higher affinity for aqueous phases. |
| Solubility | Sparingly soluble in water, soluble in acetonitrile, acetone.[4][5] | Higher aqueous solubility than PZQ.[6][7] | Extraction from aqueous matrices like plasma requires breaking strong analyte-matrix interactions. |
| Metabolism | Parent Drug | Major Metabolite | Often present in higher concentrations than the parent drug in plasma.[8][9] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the sample preparation of trans-4-OH-PZQ in a question-and-answer format.
Q1: My recovery for trans-4-OH-PZQ is consistently low (<50%) using a standard Liquid-Liquid Extraction (LLE) protocol designed for the parent drug, Praziquantel. What's wrong?
A1: This is a classic problem stemming from the polarity difference between PZQ and its metabolite. An LLE solvent system optimized for the less polar PZQ, such as a simple mixture of methyl-tert-butylether and dichloromethane[10], will not efficiently extract the more polar trans-4-OH-PZQ from the aqueous biological matrix. The hydroxyl group on the metabolite makes it "happier" in the aqueous phase.
Root Causes & Solutions:
-
Inappropriate Solvent Polarity: The extraction solvent is not polar enough to effectively partition the trans-4-OH-PZQ from the sample.
-
Solution: Increase the polarity of your organic solvent system. While highly polar solvents like methanol are water-miscible and unsuitable for LLE, you can use more polar, water-immiscible solvents or blends. Ethyl acetate is a common and effective choice for extracting moderately polar compounds.[11] Experiment with solvent mixtures, such as dichloromethane/isopropanol or ethyl acetate/hexane, to fine-tune the polarity for optimal recovery.
-
-
Incorrect Sample pH: The pH of the sample matrix can significantly influence the charge state of your analyte and, thus, its extractability.
-
Solution: Although trans-4-OH-PZQ does not have strongly ionizable groups, adjusting the sample pH can still influence its partitioning behavior and disrupt interactions with plasma proteins. Perform a pH optimization experiment. Adjust the sample pH to be slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) before extraction to see if recovery improves.
-
Q2: I'm using Solid-Phase Extraction (SPE), but my recovery is poor and inconsistent. What factors should I investigate?
A2: SPE is an excellent technique for this application but requires careful optimization.[3] Poor recovery in SPE is often traced back to an incorrect choice of sorbent, or inadequately optimized wash and elution steps.[12][13]
Root Causes & Solutions:
-
Sorbent Mismatch: You might be using a sorbent that doesn't provide the right interaction mechanism for a polar metabolite. A highly non-polar sorbent (like a standard C18) may not retain trans-4-OH-PZQ effectively from an aqueous matrix.
-
Solution: Select a sorbent that offers multiple interaction modes. A hydrophilic-lipophilic balanced (HLB) reversed-phase polymer sorbent is an excellent starting point.[2] These sorbents are designed to retain a wide range of compounds, from polar to non-polar, making them ideal for parent drug and metabolite panels.[2] Alternatively, consider mixed-mode SPE cartridges (e.g., reversed-phase with ion exchange) for enhanced selectivity and cleaner extracts.[13]
-
-
Ineffective Wash Step: The wash solvent may be too strong, causing premature elution of the analyte along with interferences.
-
Solution: Optimize the wash solvent. The goal is to use the strongest possible solvent that removes matrix interferences without eluting your analyte.[13][14] Start with a very weak solvent (e.g., 5% methanol in water) and incrementally increase the organic percentage, analyzing the wash eluate at each step to pinpoint when analyte breakthrough occurs.
-
-
Incomplete Elution: The elution solvent is not strong enough to disrupt the interaction between trans-4-OH-PZQ and the sorbent.
-
Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of the organic component (e.g., methanol or acetonitrile).[12][14] If recovery is still low, consider adding a small amount of a modifier like ammonium hydroxide or formic acid to the elution solvent. This can disrupt secondary ionic interactions between the analyte and the sorbent, significantly improving elution efficiency. Introducing a "soak step," where the elution solvent is left in the cartridge for several minutes before final elution, can also improve recovery for analytes with slow desorption kinetics.[13]
-
Q3: I see significant signal suppression for trans-4-OH-PZQ in my LC-MS/MS analysis, even with decent recovery. How can I reduce matrix effects?
A3: Matrix effects are a major challenge in LC-MS bioanalysis, caused by co-eluting endogenous components from the sample matrix (like phospholipids) that suppress or enhance the ionization of the target analyte.[15][16] A more thorough sample cleanup is the most effective way to mitigate this.
Root Causes & Solutions:
-
Insufficient Sample Cleanup: Your current sample preparation method (e.g., simple protein precipitation or a poorly optimized LLE/SPE) is not adequately removing interfering matrix components.[15][16]
-
Solution 1 (Optimize SPE): As described in Q2, a well-developed SPE method is superior to protein precipitation or LLE for removing matrix components.[15] Pay close attention to the wash step to maximize the removal of interferences.
-
Solution 2 (Use a Stable Isotope-Labeled Internal Standard): The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., trans-4-OH-PZQ-d4). The SIL-IS is chemically identical to the analyte and will experience the same ionization suppression or enhancement, allowing for accurate quantification.[2][16]
-
-
Chromatographic Co-elution: The analyte is co-eluting with a region of high matrix interference.
-
Solution: Modify your LC method to move the analyte's retention time away from the "suppression zones." This can be achieved by changing the gradient profile, using a different column chemistry (e.g., a phenyl-hexyl instead of a C18), or adjusting the mobile phase pH.
-
Diagrams: Workflows & Logic
// Nodes Problem [label="Low or Variable Recovery\nof trans-4-OH-PZQ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method [label="What is your extraction method?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LLE [label="Liquid-Liquid Extraction (LLE)", fillcolor="#FBBC05", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#FBBC05", fontcolor="#202124"];
// LLE Path LLE_Cause1 [label="Cause: Solvent too non-polar", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; LLE_Sol1 [label="Solution: Increase solvent polarity.\nTry Ethyl Acetate or a\nDCM/Isopropanol mixture.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LLE_Cause2 [label="Cause: Incorrect sample pH", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; LLE_Sol2 [label="Solution: Perform pH optimization.\nTest extraction at pH 5-6 and pH 8-9.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// SPE Path SPE_Check [label="Which step is failing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Retention [label="Poor Retention\n(Analyte in flow-through)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash [label="Analyte Loss in Wash Step", fillcolor="#FFFFFF", fontcolor="#202124"]; Elution [label="Analyte Not Eluting", fillcolor="#FFFFFF", fontcolor="#202124"];
Retention_Sol [label="Solution: Use a more polar-retentive\nsorbent like HLB or a mixed-mode phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Sol [label="Solution: Decrease organic % in wash solvent.\nAnalyze wash fraction for analyte loss.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elution_Sol [label="Solution: Increase organic % in elution solvent.\nAdd modifier (e.g., NH4OH).\nImplement a soak step.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Problem -> Method; Method -> LLE [label=" LLE "]; Method -> SPE [label=" SPE "];
LLE -> LLE_Cause1; LLE_Cause1 -> LLE_Sol1; LLE -> LLE_Cause2; LLE_Cause2 -> LLE_Sol2;
SPE -> SPE_Check; SPE_Check -> Retention [label=" Retention "]; SPE_Check -> Wash [label=" Wash "]; SPE_Check -> Elution [label=" Elution "];
Retention -> Retention_Sol; Wash -> Wash_Sol; Elution -> Elution_Sol; } end_dot Caption: Troubleshooting decision tree for low recovery.
// Nodes Start [label="Start: Plasma Sample\n(+ SIL Internal Standard)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="1. Pre-treatment\n(e.g., Dilute 1:1 with 4% H3PO4)", fillcolor="#FBBC05", fontcolor="#202124"]; Condition [label="2. Condition SPE Cartridge\n(e.g., Oasis HLB)\n- Methanol\n- Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="3. Load Sample\n(Slow, consistent flow)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="4. Wash Cartridge\n- 5% Methanol in Water\n(Removes salts, polar interferences)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="5. Elute Analyte\n- 90:10 Acetonitrile:Methanol\n(+ optional modifier)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drydown [label="6. Evaporate to Dryness\n(Under N2 stream)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitute [label="7. Reconstitute\n(In initial mobile phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Analyze via LC-MS/MS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Pretreat; Pretreat -> Condition; Condition -> Load; Load -> Wash; Wash -> Elute; Elute -> Drydown; Drydown -> Reconstitute; Reconstitute -> End; } end_dot Caption: Optimized SPE workflow for trans-4-OH-PZQ.
Optimized Protocol: Solid-Phase Extraction (SPE)
This protocol is a robust starting point for extracting trans-4-OH-PZQ and PZQ from human plasma using a hydrophilic-lipophilic balanced (HLB) sorbent.
Materials:
-
Oasis HLB 1 cc (30 mg) cartridges or equivalent[2]
-
Human plasma containing an anticoagulant (e.g., K2EDTA)
-
Working solution of trans-4-OH-PZQ-d11 (or other suitable SIL-IS)
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Phosphoric Acid
Methodology:
-
Sample Pre-treatment:
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the SIL internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Place HLB cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of Methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry out between steps.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step (Step 1) onto the conditioned cartridges.
-
Apply a slow, consistent vacuum to pull the sample through the cartridge at approximately 1-2 drops per second.
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 5% Methanol in water. This removes highly polar interferences and salts.
-
After the wash solvent has passed through, dry the cartridge under high vacuum for 2-5 minutes to remove residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes by adding 1 mL of 90:10 Acetonitrile:Methanol. Allow the solvent to soak in the sorbent bed for 1 minute before applying a slow vacuum to collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS system.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
-
Frequently Asked Questions (FAQs)
-
Can I use protein precipitation alone? While simple and fast, protein precipitation (PPT) with acetonitrile or methanol often results in poor recovery for polar metabolites and leads to significant matrix effects, as it does not sufficiently clean the sample.[15][17] It is generally not recommended for sensitive, regulated bioanalysis of trans-4-OH-PZQ.
-
Why is a SIL internal standard so important? A stable isotope-labeled internal standard is the most reliable way to account for variability during sample preparation and to correct for matrix-induced ionization suppression or enhancement.[16] It co-elutes with the analyte and behaves identically during extraction and ionization, ensuring the highest accuracy and precision.
-
My parent drug (PZQ) recovery is high, but the metabolite recovery is low. Should I use two different extraction methods? This is generally inefficient. The goal is to develop a single method that provides adequate and consistent recovery for both the parent drug and its key metabolites.[18] Using a modern polymeric SPE sorbent like HLB is often the best approach, as it has the capacity to retain both the less polar parent drug and the more polar metabolite, allowing for their simultaneous extraction.[2]
References
- Understanding and Improving Solid-Phase Extraction. LCGC International.
- SPE Method Development Tips and Tricks. Agilent.
- A high-performance liquid chromatographic method for determination of praziquantel in plasma. PubMed.
- How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments.
- An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PubMed Central.
- Eight Steps to Better Results from Solid-Phase Extraction. LCGC International.
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- LC determination of praziquantel in human plasma. PubMed.
- LC determination of praziquantel in human plasma | Request PDF. ResearchGate.
- Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties. PMC - NIH.
- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. MDPI.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC - NIH.
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. PubMed.
- Physicochemical properties of praziquantel. | Download Scientific Diagram. ResearchGate.
- Determination of praziquantel residue in aquatic products using high performance liquid chromatography. ResearchGate.
- Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different Water Miscibility. MDPI.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PMC - PubMed Central.
- LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. PubMed.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R- trans-4-OH-PZQ in Plasma, Blood. Semantic Scholar.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. Semantic Scholar.
- Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask me.
- Praziquantel resistance in schistosomes: a brief report. Frontiers.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. NIH.
- Challenges and Proven Recommendations of Praziquantel Formulation. ResearchGate.
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. mdpi.com [mdpi.com]
- 5. medjpps.com [medjpps.com]
- 6. Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A high-performance liquid chromatographic method for determination of praziquantel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Robust Validation of Analytical Methods for Trans-Hydroxy Praziquantel
For researchers, scientists, and drug development professionals vested in the study of schistosomiasis and other parasitic diseases, the accurate quantification of praziquantel (PZQ) and its metabolites is paramount. Praziquantel, the cornerstone of treatment, undergoes extensive metabolism in the body, with trans-4-hydroxy praziquantel being a major metabolite.[1][2][3] Understanding the pharmacokinetic and pharmacodynamic profile of both the parent drug and its metabolites is crucial for optimizing dosing strategies, ensuring efficacy, and assessing potential toxicity.[4][5] This guide provides an in-depth comparison of analytical methodologies for the validation of trans-Hydroxy Praziquantel, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being the biologically active component.[6] This stereochemical complexity extends to its metabolites, necessitating analytical methods capable of chiral separation to fully elucidate the pharmacokinetic profile.[1][2][6] The inherent challenges in analyzing these compounds, including low aqueous solubility and the need for high sensitivity in complex biological matrices, demand robust and validated analytical techniques.[4]
Comparative Analysis of Leading Analytical Methodologies
The two primary analytical techniques employed for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations that must be carefully considered based on the specific research objectives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV represents a more traditional and widely accessible approach for the quantification of pharmaceutical compounds. Several validated HPLC methods have been reported for praziquantel and its metabolites.[4][7][8][9]
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The separated analytes are then detected by their absorbance of UV light at a specific wavelength.
Advantages:
-
Cost-Effective: HPLC systems with UV detectors are generally less expensive to acquire and maintain compared to LC-MS/MS systems.
-
Robustness: The instrumentation is relatively simple and robust, making it suitable for routine analysis in many laboratory settings.
-
Established Methods: A significant body of literature exists detailing HPLC methods for praziquantel analysis, providing a solid foundation for method development.[7][10]
Limitations:
-
Lower Sensitivity: Compared to LC-MS/MS, HPLC-UV methods typically have higher limits of detection (LOD) and quantification (LOQ), which may be a limitation when analyzing samples with very low concentrations of the metabolite.[9]
-
Potential for Interference: The selectivity of UV detection can be limited, as other compounds in the sample matrix may absorb at the same wavelength as the analyte of interest, leading to potential interference.[7]
-
Longer Runtimes: Chromatographic separation to resolve the analyte from potential interferences can sometimes lead to longer analysis times.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[4][11] This technique is particularly well-suited for the analysis of drugs and their metabolites in complex biological matrices like plasma, blood, and tissue.[12][13][14][15]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification.
Advantages:
-
High Sensitivity and Selectivity: LC-MS/MS offers significantly lower LODs and LOQs, allowing for the accurate measurement of trace amounts of this compound.[4][13] The use of multiple reaction monitoring (MRM) minimizes the risk of interference from matrix components.
-
Specificity: The technique provides structural information, confirming the identity of the analyte with a high degree of confidence.
-
High Throughput: Modern LC-MS/MS systems can achieve very short run times, enabling the rapid analysis of large numbers of samples.[11]
Limitations:
-
Higher Cost: The initial investment and ongoing maintenance costs for LC-MS/MS instrumentation are substantially higher than for HPLC-UV systems.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification. Careful method development and validation are required to mitigate these effects.
-
Complexity: The operation and data interpretation of LC-MS/MS systems require a higher level of technical expertise.
Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Superiority |
| Sensitivity (LOQ) | Typically in the ng/mL range (e.g., 10-100 ng/mL)[8][9] | Can reach sub-ng/mL levels (e.g., 1.25-12.5 ng/mL)[12][13] | Mass spectrometric detection is inherently more sensitive than UV absorbance. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.[7] | High; based on specific mass-to-charge ratios and fragmentation patterns.[4] | Tandem MS provides an additional dimension of separation based on mass, significantly reducing interferences. |
| Linearity (r²) | Generally >0.99[4][9] | Typically >0.998[4][13] | Both methods can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | Intra- and inter-day precision typically <15%.[8] | Intra- and inter-day precision often <10%.[4][13] | The high selectivity of LC-MS/MS often leads to more reproducible results. |
| Accuracy (%Recovery) | Generally within 85-115%.[8] | Typically within 90-110%.[4][13] | Reduced interference in LC-MS/MS contributes to more accurate quantification. |
| Sample Throughput | Lower due to potentially longer run times. | Higher due to the potential for shorter chromatographic runs.[11] | The specificity of MS detection can allow for less chromatographic separation, shortening analysis time. |
| Cost | Lower | Higher | The instrumentation and maintenance for LC-MS/MS are more expensive. |
Recommended Experimental Protocol: Enantioselective LC-MS/MS Method
Based on the need for high sensitivity, selectivity, and the ability to perform chiral separation, an enantioselective LC-MS/MS method is recommended for the definitive quantification of this compound. The following protocol is a synthesis of best practices from validated methods reported in the literature.[4][12]
I. Sample Preparation: Liquid-Liquid Extraction
The causality behind choosing liquid-liquid extraction lies in its ability to efficiently remove proteins and phospholipids from biological matrices, which are major sources of ion suppression in LC-MS/MS.
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add Internal Standard: Spike the sample with 10 µL of an appropriate internal standard (IS) solution (e.g., Diazepam or a stable isotope-labeled analog of the analyte) at a known concentration. The IS is crucial for correcting for variations in extraction efficiency and instrument response.
-
Protein Precipitation & Extraction: Add 500 µL of an extraction solvent mixture of methyl-tert-butylether/dichloromethane (2:1, v/v).[12] This solvent system provides good extraction efficiency for the analytes.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers and pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. This step ensures that the sample is in a solvent compatible with the LC system.
-
Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Instrumentation and Conditions
The choice of a chiral column is the cornerstone of this method, enabling the separation of the this compound enantiomers.
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chiral Column: Chiralpak AD column (or equivalent) for enantioselective separation.[12]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 75:25, v/v).[12] The exact ratio should be optimized for the best separation of the enantiomers.
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer of this compound and the internal standard must be determined and optimized. For example, a potential transition for the metabolite could be m/z 329 -> 203.
III. Method Validation
A self-validating system is one where the quality control samples consistently meet predefined acceptance criteria. The method must be validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention times of the analytes and IS.
-
Linearity: A calibration curve should be constructed using at least six non-zero concentrations over the expected range of the study samples. The coefficient of determination (r²) should be ≥0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5 or 6) on at least three different days. The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the method, determined by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples.
-
Matrix Effect: Evaluated to ensure that the matrix does not interfere with the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key stages of the recommended LC-MS/MS method.
Caption: Logical relationship of validation parameters for a robust analytical method.
Conclusion
The validation of analytical methods for this compound is a critical undertaking that underpins the reliability of pharmacokinetic and clinical studies. While HPLC-UV offers a cost-effective solution for some applications, the superior sensitivity, selectivity, and specificity of enantioselective LC-MS/MS make it the unequivocally recommended methodology for researchers seeking to generate high-quality, defensible data. By adhering to the detailed protocol and rigorous validation standards outlined in this guide, scientists can ensure the integrity of their findings and contribute to a deeper understanding of praziquantel's action, ultimately aiding in the fight against parasitic diseases.
References
- Bayer Animal Health. Praziquantel. (No URL available in search results)
- Coulibaly, J. T., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008648. [Link]
- Meister, I., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700. [Link]
- Du, X., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry, 71(32), 11843–11853. [Link]
- Valladares Chávez, E. Y., et al. (2025). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Scientia Pharmaceutica, 93(1), 1. [Link]
- Mainardes, R. M., et al. (2006). High-performance Liquid Chromatography Determination of Praziquantel in Tablets and Raw Materials. Latin American Journal of Pharmacy, 25(4), 566-570. (No direct URL available in search results, paper details found)
- Avolo, C., et al. (1997). High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction.
- SIELC Technologies. (n.d.). USP Methods for the Analysis of Praziquantel using the Legacy L1 Column. [Link]
- Du, X., et al. (2025). LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics.
- Castro, C. N., et al. (2009). Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics. Chirality, 21(9), 849-856. [Link]
- Li, Y., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science, 10, 1269383. [Link]
- Meister, I., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 118, 207-214. [Link]
- PDR. (n.d.). Praziquantel. (No URL available in search results)
- Keiser, J., et al. (2015). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 59(8), 4642-4649. [Link]
- Gonzalez-Esquivel, D. F., et al. (2003). LC determination of praziquantel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 899-904. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
- 8. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Cross-Validation of trans-Hydroxy Praziquantel Quantification: LC-MS/MS vs. HPLC Methods
In the realm of anthelmintic drug development and therapeutic drug monitoring, the accurate quantification of praziquantel (PZQ) and its primary active metabolite, trans-Hydroxy Praziquantel, is paramount for pharmacokinetic, pharmacodynamic, and bioequivalence studies.[1] The metabolic conversion of the (R)-enantiomer of PZQ to its hydroxylated form is a critical determinant of its therapeutic efficacy.[2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the bioanalysis of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies, performance characteristics, and practical considerations of each technique. Our analysis is grounded in experimental data from peer-reviewed studies, providing a robust framework for informed decision-making in your analytical workflow.
The Analytical Imperative: Why Method Selection Matters
The choice between LC-MS/MS and HPLC-UV for the quantification of this compound is not merely a matter of instrument availability. It is a strategic decision that profoundly impacts the sensitivity, specificity, and throughput of your bioanalytical assays. As praziquantel undergoes extensive metabolism, a reliable analytical method must be capable of distinguishing the parent drug from its various metabolites, often in complex biological matrices such as plasma.[1][3]
LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[4] The coupling of liquid chromatography with tandem mass spectrometry allows for the precise measurement of analytes based on their mass-to-charge ratio, significantly reducing the potential for interference from endogenous matrix components.[5][6]
HPLC-UV , a more traditional yet widely accessible technique, relies on the absorption of ultraviolet light by the analyte for detection.[7] While generally less sensitive than LC-MS/MS, modern HPLC systems with advanced column technologies can still provide reliable quantification for many applications, particularly when higher concentrations of the analyte are expected.[8][9]
Comparative Analysis of Performance Characteristics
The following table summarizes the key performance parameters of LC-MS/MS and HPLC-UV methods for the analysis of this compound, based on data reported in the scientific literature.
| Parameter | LC-MS/MS | HPLC-UV | Rationale for Difference |
| Lower Limit of Quantification (LLOQ) | 1.25 - 12.5 ng/mL[10] | 10 - 100 ng/mL[11][12] | The mass spectrometer's ability to selectively monitor specific ion transitions provides significantly lower background noise, enabling the detection of much lower analyte concentrations compared to the less specific UV detection. |
| Linearity (Correlation Coefficient, r²) | ≥0.998[13] | ≥0.999[12] | Both techniques can achieve excellent linearity over a defined concentration range. The detector response is directly proportional to the analyte concentration. |
| Accuracy (% Bias) | 97.90% - 108.09%[13] | Within ±15% of nominal concentration | LC-MS/MS often demonstrates slightly better accuracy due to the use of stable isotope-labeled internal standards, which effectively compensate for matrix effects and variability in sample processing.[4] |
| Precision (% RSD) | Intraday: 2.76% - 5.35%Interday: <15%[13] | Intraday: 3.0% ± 1.7%Interday: 6.3% ± 1.9%[12] | The inherent stability and specificity of mass spectrometric detection contribute to lower variability in repeated measurements. |
| Selectivity | High; distinguishes between enantiomers and metabolites.[1][4] | Moderate; potential for interference from co-eluting metabolites or endogenous compounds.[4] | Tandem mass spectrometry provides an additional dimension of separation based on mass, allowing for the unequivocal identification and quantification of the target analyte even in the presence of structurally similar compounds. |
| Sample Throughput | High; rapid gradient elution is possible.[14] | Moderate to Low; longer run times may be required for adequate separation. | The high selectivity of MS detection allows for shorter chromatographic run times without compromising data quality, leading to higher sample throughput. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, representative methodologies for the analysis of this compound using both LC-MS/MS and HPLC-UV. These protocols are synthesized from established methods in the literature and are intended to serve as a practical starting point for method development and validation.
LC-MS/MS Methodology
The superior sensitivity and specificity of LC-MS/MS make it the preferred method for pharmacokinetic studies where low concentrations of this compound are expected.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: This technique is chosen for its ability to efficiently remove proteins and other interfering substances from the plasma matrix, resulting in a cleaner sample for analysis.
-
Protocol:
-
To 200 µL of plasma sample, add an internal standard (e.g., Diazepam or a stable isotope-labeled analog of the analyte).[10]
-
Add 1.5 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether/dichloromethane, 2:1, v/v).[10][15]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.[15]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.[15]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[13]
-
2. Chromatographic Conditions:
-
Rationale: The choice of a C18 column provides good retention and separation of the relatively hydrophobic praziquantel and its metabolites. Gradient elution allows for the efficient separation of analytes with different polarities in a shorter time frame.
-
Parameters:
-
Column: Gemini C18 (50 mm × 2.0 mm; 5 µm) or equivalent.[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.[13]
-
Flow Rate: 0.3 mL/min.[13]
-
Gradient Program: A typical gradient might start at a low percentage of organic phase (e.g., 15% B), ramp up to a high percentage (e.g., 85% B) to elute the analytes, and then return to the initial conditions for column re-equilibration.[13]
-
Column Temperature: 35°C.[13]
-
3. Mass Spectrometric Detection:
-
Rationale: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of praziquantel and its metabolites as they readily form positive ions. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard would be determined through infusion and optimization experiments.
-
Workflow Diagram for LC-MS/MS Analysis:
Caption: Workflow for this compound analysis by LC-MS/MS.
HPLC-UV Methodology
While less sensitive, HPLC-UV offers a cost-effective and reliable alternative for applications where higher analyte concentrations are anticipated.
1. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a simpler and faster sample preparation technique compared to liquid-liquid extraction. It is suitable for HPLC-UV analysis, although it may result in a less clean sample.
-
Protocol:
-
To 200 µL of plasma sample, add an internal standard (e.g., Diazepam).[16]
-
Add 400 µL of a precipitating agent (e.g., acetonitrile or perchloric acid).[12][16]
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot (e.g., 50 µL) into the HPLC system.[15]
-
2. Chromatographic Conditions:
-
Rationale: An isocratic mobile phase is often sufficient for simpler separations in HPLC-UV. The choice of mobile phase composition and flow rate is optimized to achieve adequate resolution between the analyte and any potential interferences.
-
Parameters:
3. UV Detection:
-
Rationale: The detection wavelength is selected based on the UV absorbance maximum of this compound to ensure maximal sensitivity.
-
Parameters:
Workflow Diagram for HPLC-UV Analysis:
Caption: Workflow for this compound analysis by HPLC-UV.
Conclusion and Recommendations
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and comparability across different studies and laboratories. For the quantification of this compound, LC-MS/MS stands out as the superior technique, offering unparalleled sensitivity, specificity, and throughput. It is the recommended method for regulated bioanalysis, particularly for pharmacokinetic studies that require the accurate measurement of low analyte concentrations.
HPLC-UV, while less sensitive, remains a viable and cost-effective option for applications where higher concentrations of this compound are expected, such as in formulation development or for certain therapeutic drug monitoring scenarios. The choice of method should ultimately be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources.
By understanding the principles, performance characteristics, and practical workflows of both LC-MS/MS and HPLC-UV, researchers can confidently select and implement the most appropriate analytical strategy for their research needs, ensuring the generation of high-quality, reliable data in the development and clinical application of praziquantel.
References
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS - MDPI.
- Preparation and In Vitro/In Vivo Evaluation of Orally Disintegrating/Modified-Release Praziquantel Tablets - MDPI.
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - NIH.
- High-Performance Liquid Chromatography Determination of Praziquantel in Rat Plasma; Application to Pharmacokinetic Studies - Indian Journal of Pharmaceutical Sciences.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC - PubMed Central.
- LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed.
- Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed.
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS | Scilit.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed.
- High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed.
- Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases - Research journals.
- LC determination of praziquantel in human plasma - PubMed.
- Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC - PubMed Central.
- High-Performance Liquid Chromatography Determination of Praziquantel in Tablets and Raw Materials.
- Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC - NIH.
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - Frontiers.
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS - MDPI.
- LC determination of praziquantel in human plasma | Request PDF - ResearchGate.
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. - FOLIA.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH.
- What's the Difference Between HPLC and LC-MS? - MONAD.
- Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review.
- USP Methods for the Analysis of Praziquantel using the Legacy L1 Column.
- Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling | Request PDF - ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemyx.com [chemyx.com]
- 7. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 8. latamjpharm.org [latamjpharm.org]
- 9. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 10. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. mdpi.com [mdpi.com]
- 16. ijpsonline.com [ijpsonline.com]
The Expert's Guide to Praziquantel: An In Vivo Comparative Analysis of R-Praziquantel and its Primary Metabolite, trans-4-Hydroxy-Praziquantel
For decades, praziquantel (PZQ) has been the cornerstone of treatment for schistosomiasis, a debilitating parasitic disease affecting millions globally. Administered as a racemic mixture of two enantiomers, R- and S-praziquantel, its efficacy is well-established. However, the nuanced contributions of its components and metabolites to its therapeutic effect are a subject of ongoing research critical for future drug development and dose optimization. This guide provides an in-depth, evidence-based comparison of the in vivo performance of the therapeutically active enantiomer, R-Praziquantel (R-PZQ), and its principal human metabolite, trans-4-Hydroxy-Praziquantel (trans-4-OH-PZQ).
Introduction: The Chirality and Metabolism of Praziquantel
Praziquantel's therapeutic action is primarily attributed to the R-enantiomer, which induces rapid muscle contraction and paralysis in schistosomes by increasing the permeability of their cell membranes to calcium ions.[1] The S-enantiomer is largely considered inactive against the parasite but may contribute to the drug's side effects, such as its bitter taste.[2]
Upon oral administration, praziquantel undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4.[3][4] This process is stereoselective, with R-PZQ and S-PZQ being metabolized by different CYP isoenzymes at varying rates.[5][6] The major metabolite in humans is trans-4-hydroxy-praziquantel, formed through the hydroxylation of the parent compound.[4][7] Understanding the in vivo activity of this metabolite is crucial to fully comprehending the overall therapeutic profile of praziquantel.
Mechanism of Action: A Tale of Two Molecules
The primary mechanism of action for R-Praziquantel involves its interaction with a specific transient receptor potential (TRP) channel in the parasite, designated as TRPMPZQ.[1][8] Activation of this calcium-permeable channel leads to a massive influx of Ca2+ ions into the schistosome's cells.[1][9] This sudden increase in intracellular calcium concentration triggers spastic muscle paralysis, disrupts the integrity of the worm's outer layer (tegument), and ultimately leads to its dislodgement from the host's blood vessels and subsequent destruction by the host immune system.[1][10]
The activity of trans-4-OH-PZQ is less potent. While it is the main metabolite found in human circulation, in vitro studies have consistently shown that its direct antischistosomal activity is significantly lower than that of the parent R-enantiomer.[11][12]
Signaling Pathway: The Action of R-Praziquantel on Schistosome TRPMPZQ Channel
Caption: R-Praziquantel activates the schistosome TRPMPZQ channel, leading to calcium influx and parasite death.
In Vivo Experimental Data: A Head-to-Head Comparison
To objectively evaluate the in vivo performance of R-PZQ and trans-4-OH-PZQ, we will examine key experimental data from studies utilizing established animal models of schistosomiasis. The primary endpoint in these studies is the reduction in worm burden following treatment.
Experimental Protocol: Murine Model of Schistosomiasis
A standard and widely accepted methodology for in vivo testing of antischistosomal drugs involves the use of a mouse model infected with Schistosoma mansoni or a hamster model for Schistosoma haematobium.[2][11][13]
Step-by-Step Experimental Workflow:
-
Infection: Laboratory mice or hamsters are percutaneously infected with a defined number of S. mansoni or S. haematobium cercariae.[13]
-
Parasite Maturation: The parasites are allowed to mature into adult worms within the host, typically over a period of 6-7 weeks.[14]
-
Drug Administration: The test compounds (R-PZQ, trans-4-OH-PZQ, etc.) are administered orally at various dosages. A control group receives the vehicle only.
-
Worm Recovery: After a set period post-treatment (e.g., 2-3 weeks), the animals are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.[13]
-
Quantification: The total number of worms in the treated groups is counted and compared to the control group to calculate the percentage of worm burden reduction (WBR).
Experimental Workflow Diagram
Caption: Standard in vivo workflow for evaluating antischistosomal drug efficacy.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for R-PZQ and trans-4-OH-PZQ against different Schistosoma species, compiled from key studies.
Table 1: In Vitro Activity against Adult S. haematobium [11][12][15]
| Compound | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h |
| R-Praziquantel | 0.007 | 0.01 |
| Racemic Praziquantel | 0.03 | 0.03 |
| S-Praziquantel | 3.51 | 3.40 |
| trans-4-OH-PZQ | 1.47 | 1.47 |
Table 2: In Vitro Activity against Adult S. mansoni [16]
| Compound | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h |
| R-Praziquantel | 0.04 | 0.02 |
| S-Praziquantel | >100 | 5.85 |
| R-trans-4-OH-PZQ | >100 | 4.08 |
| S-trans-4-OH-PZQ | Not Active at 100 µg/mL | Not Active at 100 µg/mL |
Table 3: In Vivo Worm Burden Reduction (WBR) against S. haematobium in Hamsters [11][15]
| Compound | Dose (mg/kg) | Total WBR (%) |
| R-Praziquantel | 125.0 | 98.5 |
| 62.5 | 75.6 | |
| 31.0 | 73.3 | |
| Racemic Praziquantel | 250.0 | 99.3 |
| S-Praziquantel | 500.0 | 94.1 |
| 250.0 | 83.0 | |
| 125.0 | 46.7 |
Table 4: In Vivo Worm Burden Reduction (WBR) against S. mansoni in Mice [7]
| Compound | Dose (mg/kg) | Total WBR (%) |
| R-Praziquantel | 400 | 100 |
| S-Praziquantel | 400 | 19 |
Note: Direct in vivo efficacy data for trans-4-OH-PZQ is limited, as its low in vitro activity suggests it does not contribute significantly to the direct killing of the parasite.
Synthesis and Expert Analysis
The experimental data unequivocally demonstrates that R-Praziquantel is the primary driver of the antischistosomal activity of praziquantel .[7][11] In vitro, R-PZQ is orders of magnitude more potent than its S-enantiomer and its major metabolite, trans-4-OH-PZQ.[11][16] This high potency is mirrored in vivo, where R-PZQ achieves near-complete worm burden reduction at doses significantly lower than those required for the S-enantiomer.[7][11]
While trans-4-OH-PZQ is the main metabolite circulating in the human body after praziquantel administration, its direct activity against the parasite is minimal.[15][16] The IC50 values for trans-4-OH-PZQ are substantially higher than those for R-PZQ, indicating a much lower intrinsic potency.[11][16] Although some studies have explored the potential for metabolites to contribute to the overall therapeutic effect, the current body of evidence strongly suggests that the clinical efficacy of praziquantel is almost exclusively due to the parent R-enantiomer.[7][17]
The in vivo studies highlight an important pharmacokinetic consideration: the high first-pass metabolism of praziquantel means that the concentrations of R-PZQ reaching the systemic circulation may be lower than those of the S-enantiomer, which is cleared more slowly.[6] However, the efficacy of praziquantel is likely driven by the high concentrations of R-PZQ in the portal vein, where the adult worms reside, before the drug is extensively metabolized by the liver.[18]
Conclusion and Future Directions
For researchers and drug development professionals, these findings underscore the importance of focusing on the parent R-enantiomer as the key pharmacophore for future antischistosomal drug design and optimization. Further research should continue to explore the intricate pharmacokinetics and pharmacodynamics of R-PZQ to refine dosing strategies and overcome any emerging resistance.
References
- Wikipedia. Praziquantel. [Link]
- Gasser, R. B., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365. [Link]
- Wang, Z., et al. (2014). Metabolic profiling of praziquantel enantiomers. Toxicology and Applied Pharmacology, 278(2), 143-152. [Link]
- PubMed. (2014). Metabolic profiling of praziquantel enantiomers. [Link]
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(9), 5466-5472. [Link]
- ResearchGate. (2017).
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(9), 5466–5472. [Link]
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649. [Link]
- Gasser, R. B., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10, 365. [Link]
- Wang, Z., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry, 71(31), 11619–11629. [Link]
- Greenberg, R. M. (2005). Towards an understanding of the mechanism of action of praziquantel.
- Kovac, J., et al. (2017). Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children. Antimicrobial Agents and Chemotherapy, 61(12), e00914-17. [Link]
- Olliaro, P., et al. (2014). Little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy, 69(4), 863–870. [Link]
- Pediatric Oncall.
- Collins, J., et al. (2023). Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022. ACS Infectious Diseases, 9(4), 721–727. [Link]
- ResearchGate. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy. [Link]
- Park, J., et al. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. Journal of Biological Chemistry, 294(49), 18873–18880. [Link]
- Semantic Scholar. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R- trans-4-OH-PZQ in Plasma, Blood. [Link]
- McCusker, P., et al. (2019). The mechanism of action of praziquantel: can new drugs exploit similar mechanisms? Expert Review of Anti-infective Therapy, 17(8), 627-640. [Link]
- Garcia, A., et al. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLoS Neglected Tropical Diseases, 11(9), e0005943. [Link]
- Neves, B. J., et al. (2021). Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence. Frontiers in Cellular and Infection Microbiology, 11, 630129. [Link]
- Nleya, N., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel.
- El-Sayed, M., et al. (2021). In Vivo Evaluation of Praziquantel-Loaded Solid Lipid Nanoparticles against S. mansoni Infection in Preclinical Murine Models. Pharmaceutics, 13(10), 1563. [Link]
- Taylor & Francis Online. (2022).
- Spangenberg, T., et al. (2021). Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni. PLoS Neglected Tropical Diseases, 15(3), e0009223. [Link]
Sources
- 1. Praziquantel - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 10. pediatriconcall.com [pediatriconcall.com]
- 11. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Evaluation of Praziquantel-Loaded Solid Lipid Nanoparticles against S. mansoni Infection in Preclinical Murine Models | MDPI [mdpi.com]
- 14. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Toxicological Guide: Praziquantel and Its Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicity profiles of the widely used anthelmintic drug, Praziquantel (PZQ), and its primary metabolites. By synthesizing experimental data and elucidating the underlying metabolic pathways, this document serves as a crucial resource for professionals engaged in pharmacology and toxicology research.
Introduction: The Clinical Significance of Praziquantel and Its Metabolic Fate
Praziquantel is a cornerstone therapy for schistosomiasis and other trematode and cestode infections, administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] Its efficacy is primarily attributed to the (R)-PZQ enantiomer, which induces muscular paralysis and tegumental damage in the parasite.[1] The (S)-enantiomer is largely inactive against the parasites but contributes to the drug's side effects.[1][3] Upon oral administration, PZQ is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, 1A2 and 2C19.[4][5][6] This metabolic process converts the parent drug into various hydroxylated metabolites, with the trans-4-hydroxy-PZQ (4-OH-PZQ) being the major metabolite in humans.[5][7] Understanding whether this metabolic conversion results in detoxification or bioactivation is paramount for a comprehensive safety assessment.
Metabolic Pathway of Praziquantel
The metabolic transformation of Praziquantel is a critical determinant of its systemic exposure and potential toxicity. The liver hydroxylates the (R)-PZQ enantiomer at a much higher rate than the (S)-PZQ enantiomer.[5] In humans, this process predominantly yields R-trans-4-OH-PZQ.[5][7] This enantioselective metabolism is a key consideration in evaluating the overall toxicological profile of the administered racemic drug.
Caption: Metabolic pathway of racemic Praziquantel in humans.
Comparative Toxicity Analysis: Parent Drug vs. Metabolites
Experimental evidence from in vitro studies provides a basis for comparing the cytotoxic potential of Praziquantel and its derivatives. The focus is often on cell viability in various human cell lines, including those derived from the liver, which is the primary site of metabolism.
In Vitro Cytotoxicity Data
Studies comparing the effects of PZQ enantiomers and the main trans-4-OH-PZQ metabolite on parasite viability have shown that the (R)-enantiomer is significantly more potent against the worms than its metabolite.[8] For instance, against adult Schistosoma haematobium, (R)-PZQ displayed an IC50 of 0.007 µg/ml, while its major metabolite, trans-4-OH-PZQ, had a much higher IC50 of 1.47 µg/ml, indicating substantially lower antiparasitic activity.[8]
While direct comparative toxicity data between PZQ and its metabolites on human cells is less abundant, studies on the individual enantiomers provide critical insights. Research has demonstrated that the therapeutically active (R)-PZQ enantiomer exhibits negligible cytotoxicity against a range of normal human cell lines, including normal liver cells (L-02) and neuroblastoma cells (SH-SY5Y), with IC50 values greater than 200 µM.[1] In stark contrast, the (S)-PZQ enantiomer shows significantly higher cytotoxicity against normal liver cells (IC50 = 80.4 ± 1.9 µM).[1] This suggests that the metabolism of the more toxic (S)-enantiomer could be a detoxification pathway, while the active (R)-enantiomer is inherently less toxic to host cells.
| Compound | Cell Line | Assay | Endpoint | Result (IC50) | Interpretation |
| (R)-Praziquantel | L-02 (Normal Liver) | MTT/LDH | Cytotoxicity | >200 µM[1] | Low Cytotoxicity |
| (S)-Praziquantel | L-02 (Normal Liver) | MTT/LDH | Cytotoxicity | 80.4 ± 1.9 µM[1] | Higher Cytotoxicity |
| rac-Praziquantel | L-02 (Normal Liver) | MTT/LDH | Cytotoxicity | 106 ± 2.0 µM[1] | Moderate Cytotoxicity |
| (R)-Praziquantel | SH-SY5Y (Neuronal) | MTT/LDH | Cytotoxicity | >200 µM[1] | Low Neurotoxicity |
| (S)-Praziquantel | SH-SY5Y (Neuronal) | MTT/LDH | Cytotoxicity | 196.8 ± 4.1 µM[1] | Some Neurotoxicity |
Data synthesized from Sun et al. (2016).[1]
Genotoxicity Profile
The genotoxic potential of Praziquantel has been a subject of investigation. Initial tests across a variety of systems, including bacteria, yeasts, and mammalian cells, yielded negative results.[9][10][11] However, some later host-mediated studies and monitoring in humans and pigs have shown that PZQ can induce chromosomal aberrations and increase the frequency of hyperploid lymphocytes in some, but not all, treated individuals.[9][11] In vitro, Praziquantel has been shown to induce micronuclei in Syrian hamster embryonic (SHE) cells.[9][11] There is a clear need for further research to evaluate the genotoxicity of its primary metabolites to determine if they contribute to these findings.
Experimental Protocols: Assessing Comparative Cytotoxicity
To reliably compare the toxicity of a parent drug and its metabolites, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]
Protocol: MTT Cytotoxicity Assay
Objective: To determine and compare the 50% inhibitory concentration (IC50) of Praziquantel and its 4-hydroxy metabolites on a selected human cell line (e.g., HepG2 human liver cancer cells or L-02 normal liver cells).
Causality: This protocol is chosen for its high throughput, sensitivity, and reliance on the metabolic activity of viable cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative comparison.[12]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well flat-bottom microplate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Praziquantel and its metabolites in Dimethyl Sulfoxide (DMSO).
-
Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the treated plates for a defined period, typically 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value for each compound using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Discussion and Implications
The available data strongly suggests that the metabolic conversion of Praziquantel is primarily a detoxification process, particularly concerning the more cytotoxic (S)-enantiomer. The active (R)-PZQ is inherently less toxic to human cells, and its major metabolite also shows reduced antiparasitic activity, implying it may also have a favorable toxicity profile in the host, though more direct comparative studies are needed. The finding that (S)-PZQ is the main contributor to host cell cytotoxicity provides a strong rationale for the development of enantiomerically pure (R)-Praziquantel formulations.[1][2] Such a development could potentially lead to a therapy with an improved safety margin and reduced side effects.
While acute toxicity of Praziquantel is low, the conflicting data on its genotoxicity warrants further investigation.[9][10][11] Future studies should focus on conducting direct, side-by-side toxicological comparisons of the primary metabolites, such as trans-4-OH-PZQ, with the parent enantiomers using a battery of assays, including genotoxicity and hepatotoxicity models.
Conclusion
References
- Montero, R. (1997). Genotoxic activity of praziquantel. Mutation Research/Reviews in Genetic Toxicology, 387(3), 123-139. [Link]
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008648. [Link]
- Frohberg, H. (1984). Results of toxicological studies on praziquantel. Arzneimittel-Forschung, 34(9B), 1137-1144. [Link]
- Sun, J., et al. (2016). The cytotoxicity study of praziquantel enantiomers. International Journal of Nanomedicine, 11, 3069–3084. [Link]
- Wikipedia contributors. (2024). Praziquantel. In Wikipedia, The Free Encyclopedia. [Link]
- Frohberg, H., & Mielke, H. (1981). Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides. Arzneimittel-Forschung, 31(3a), 555-565. [Link]
- Montero, R. (1997). Genotoxic activity of praziquantel.
- Olliaro, P., et al. (2015). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 59(9), 5674–5680. [Link]
- Machemer, L., & Thomas, H. (1978). Mutagenicity studies with praziquantel, a new anthelmintic drug, in mammalian systems. Archives of Toxicology, 39(3), 187-197. [Link]
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
- Varghese, S. J., et al. (2020). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 636-645. [Link]
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
- Pharmacology of Praziquantel. (2024). YouTube. [Link]
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
- Keiser, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700. [Link]
- Sun, J., et al. (2016). The cytotoxicity study of praziquantel enantiomers. International Journal of Nanomedicine, 11, 3069-3084. [Link]
- Sun, J., et al. (2016). The cytotoxicity study of praziquantel enantiomers.
- Kosheeka. (n.d.).
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Praziquantel. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Shaheen, A. A., & El-Fattah, A. A. (1990). Praziquantel did not exhibit hepatotoxicity in a study with isolated hepatocytes. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(2), 262-264. [Link]
- Peter, R., & Frohberg, H. (1986). The toxicological profile of praziquantel in comparison to other anthelminthic drugs. Acta Leidensia, 55, 149-161. [Link]
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
- Goud, M., et al. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Metabolites, 14(2), 79. [Link]
- Meister, I., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Antimicrobial Agents and Chemotherapy, 61(10), e00900-17. [Link]
- Sung, H., & Ma, S. (2017). New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 1-4. [Link]
- Dalvie, D. K., & Obach, R. S. (2011). Metabolism and Toxicity of Drugs. Two Decades of Progress in Industrial Drug Metabolism. Chemical Research in Toxicology, 24(4), 431–451. [Link]
Sources
- 1. The cytotoxicity study of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Praziquantel - Wikipedia [en.wikipedia.org]
- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Praziquantel - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxic activity of praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results of toxicological studies on praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kosheeka.com [kosheeka.com]
A Comparative In Vitro Analysis of Cis- and Trans-4-Hydroxy Praziquantel: Unraveling the Antischistosomal Activity of Praziquantel's Primary Metabolites
Praziquantel (PZQ) stands as the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally. Administered as a racemic mixture of its (R)- and (S)-enantiomers, praziquantel undergoes rapid and extensive metabolism in the host, primarily yielding hydroxylated derivatives. Among these, the cis- and trans-4-hydroxy praziquantel metabolites are of significant interest for understanding the drug's overall efficacy and mechanism of action. This guide provides a comprehensive comparison of the in vitro activity of these key metabolites, supported by experimental data and detailed protocols for researchers in parasitology and drug development.
The Central Role of the (R)-Enantiomer and its Metabolites
It is now well-established that the anthelmintic activity of praziquantel is almost exclusively attributed to the (R)-enantiomer.[1][2][3] The (S)-enantiomer is largely inactive and may contribute to some of the drug's side effects.[4][5] Following administration, (R)-PZQ is metabolized to (R)-cis-4-hydroxy-PZQ and (R)-trans-4-hydroxy-PZQ. This guide will focus on the in vitro schistosomicidal activity of these (R)-enantiomer metabolites, as the (S)-enantiomer metabolites have been shown to be inactive at high concentrations.[1][2]
Comparative In Vitro Efficacy Against Schistosoma Species
The in vitro activity of praziquantel and its metabolites is typically assessed by determining the concentration required to inhibit 50% of the parasite's motor activity or to cause mortality (IC50). The following table summarizes key findings from studies on Schistosoma mansoni and Schistosoma haematobium.
| Compound | Target Species | Life Stage | Incubation Time | IC50 (µg/mL) | Reference |
| (R)-Praziquantel | S. mansoni | Adult | 72 h | 0.02 | [1] |
| (R)-cis-4-hydroxy-PZQ | S. mansoni | Adult | 72 h | 2.42 | [1] |
| (R)-trans-4-hydroxy-PZQ | S. mansoni | Adult | 72 h | 4.08 | [1] |
| (R)-Praziquantel | S. haematobium | Adult | 72 h | 0.01 | [6] |
| (R)-trans-4-hydroxy-PZQ | S. haematobium | Adult | 72 h | 1.47 | [6][7] |
As the data clearly indicates, the parent compound, (R)-praziquantel, is significantly more potent in vitro than its hydroxylated metabolites. The IC50 values for both cis- and trans-hydroxy metabolites are orders of magnitude higher than that of (R)-PZQ against adult S. mansoni.[1] A similar trend is observed for S. haematobium, where (R)-trans-4-hydroxy-PZQ is considerably less active than (R)-PZQ.[6][7] These findings strongly suggest that the metabolites do not play a significant direct role in the schistosomicidal properties of praziquantel.[1]
Experimental Workflow for In Vitro Activity Assessment
The determination of the in vitro activity of these compounds follows a well-defined experimental workflow designed to ensure reproducibility and accuracy.
Caption: A generalized workflow for the in vitro assessment of antischistosomal compounds.
Detailed Experimental Protocol: In Vitro Adult Worm Viability Assay
This protocol provides a step-by-step guide for assessing the in vitro activity of praziquantel and its metabolites against adult Schistosoma worms.
Materials:
-
Adult Schistosoma mansoni or S. haematobium worms
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
24-well culture plates
-
Praziquantel and its hydroxy metabolites (cis and trans)
-
Dimethyl sulfoxide (DMSO)
-
Inverted microscope
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Parasite Recovery: Adult worms are recovered from the mesenteric veins of infected mice or hamsters 7-8 weeks post-infection using standard perfusion techniques.
-
Worm Preparation: The recovered worms are washed in pre-warmed culture medium to remove host blood cells and debris.
-
Compound Dilution: Prepare stock solutions of the test compounds in DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed a level that affects worm viability (typically <1%).
-
Assay Setup: Add 2 mL of the prepared compound dilutions to the wells of a 24-well plate. Place 4-6 adult worms (mixed sexes) into each well. Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for up to 72 hours.
-
Microscopic Evaluation: At predetermined time points (e.g., 4 and 72 hours), examine the worms under an inverted microscope. Score the viability based on motor activity and any visible tegumental damage using a standardized scoring system (e.g., 3 = normal activity, 0 = dead).[8]
-
Data Analysis: The scores are used to determine the percentage of inhibition for each concentration. The IC50 values are then calculated using a suitable statistical software.
Mechanism of Action: Disruption of Calcium Homeostasis
The primary mechanism of action of praziquantel involves the disruption of calcium ion homeostasis in the parasite.[1][9] (R)-Praziquantel acts as an agonist of a specific parasite ion channel, a member of the transient receptor potential (TRP) family, designated as TRPMPZQ.[10]
Caption: The proposed signaling pathway for praziquantel's antischistosomal action.
Activation of the TRPMPZQ channel by (R)-praziquantel leads to a massive and rapid influx of calcium ions into the parasite.[7][10] This sudden increase in intracellular calcium concentration triggers a cascade of events, including sustained muscle contraction leading to spastic paralysis and the formation of vacuoles on the parasite's surface (tegument).[10] These effects ultimately result in the dislodgement of the worms from the host's blood vessels and their subsequent destruction by the host's immune system.
Conclusion
The in vitro data unequivocally demonstrates that the parent (R)-praziquantel molecule is the primary driver of the drug's potent antischistosomal activity. Its hydroxylated metabolites, cis- and trans-4-hydroxy-PZQ, exhibit significantly lower in vitro efficacy. This understanding is crucial for the rational design of future schistosomicidal drugs and for optimizing the therapeutic use of praziquantel. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to combating schistosomiasis.
References
- Meister, I., Ingram-Sieber, K., Cowan, N., Todd, M., Robertson, M. N., Meli, C., ... & Keiser, J. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466–5472. [Link]
- Meister, I., Ingram-Sieber, K., Cowan, N., Todd, M., Robertson, M. N., Meli, C., ... & Keiser, J. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466-72. [Link]
- Kovač, J., Vargas, M., & Keiser, J. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365. [Link]
- Kovač, J., Vargas, M., & Keiser, J. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365. [Link]
- Kovač, J., Vargas, M., & Keiser, J. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10, 365. [Link]
- Mutapi, F., Nleya, C., & Mduluza, T. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008648. [Link]
- Park, S., & Marchant, J. S. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. The Journal of Biological Chemistry, 294(49), 18857–18866. [Link]
- Vale, N., Gouveia, M. J., & Rinaldi, G. (2022). Praziquantel: An update on the mechanism of its action against schistosomiasis and new therapeutic perspectives. Molecular and Biochemical Parasitology, 252, 111531. [Link]
- Nleya, C., Dube, A., & Mduluza, T. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel.
- Botelho, M. C., & de Moraes, J. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy, 61(5), e02582-16. [Link]
- Meister, I., Ingram-Sieber, K., Cowan, N., Todd, M., Robertson, M. N., Meli, C., ... & Keiser, J. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466–5472. [Link]
- Hume, R. D., & Keiser, J. (2012). In vitro praziquantel test capable of detecting reduced in vivo efficacy in Schistosoma mansoni human infections. The American Journal of Tropical Medicine and Hygiene, 86(4), 654–659. [Link]
- ResearchGate. (n.d.). In Vitro Schistosomicidal and Cytotoxic Activities of Compounds 1, 2, and Praziquantel at 72 h.
- Pharmacology Education. (2025, January 13). Pharmacology of Praziquantel ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
- Medicine.com. (2020, February 17). Praziquantel: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
- Wikipedia. (n.d.). Praziquantel.
- Mutapi, F., Nleya, C., & Mduluza, T. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases. [Link]
- Perissutti, B., & Voinovich, D. (2023). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Pharmaceuticals, 16(11), 1599. [Link]
- ResearchGate. (n.d.). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium.
- Cupit, P. M., & Cunningham, C. (2015). The mechanism of action of praziquantel: can new drugs exploit similar mechanisms?. Future medicinal chemistry, 7(6), 701–705. [Link]
- Wang, Y., Dai, W. P., Wu, J., Wang, F., & Pan, W. D. (2016). The cytotoxicity study of praziquantel enantiomers. Drug design, development and therapy, 10, 2123–2131. [Link]
- Panic, G., Duthaler, U., Speich, B., & Keiser, J. (2019). Activity and pharmacokinetics of a praziquantel crystalline polymorph in the Schistosoma mansoni mouse model. European Journal of Pharmaceutics and Biopharmaceutics, 142, 163–169. [Link]
- Folia. (n.d.). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium.
- ResearchGate. (n.d.). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy.
- Mutapi, F., Nleya, C., & Mduluza, T. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. University of Edinburgh Research Explorer. [Link]
Sources
- 1. Praziquantel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Systematically improved in vitro culture conditions reveal new insights into the reproductive biology of the human parasite Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 7. Transcriptional Responses of In Vivo Praziquantel Exposure in Schistosomes Identifies a Functional Role for Calcium Signalling Pathway Member CamKII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for Trans-4-Hydroxy Praziquantel Quantification
This guide provides an in-depth comparison of methodologies for the quantification of trans-4-hydroxy praziquantel, the main metabolite of the anthelmintic drug Praziquantel.[1] It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods across different laboratories.
Introduction: The Critical Role of Trans-4-Hydroxy Praziquantel Quantification
Praziquantel (PZQ) is a cornerstone therapy for schistosomiasis, a parasitic disease affecting millions worldwide.[2] The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP3A4, CYP1A2, CYP2C9, and CYP2C19.[1] This metabolic process results in the formation of several hydroxylated metabolites, with trans-4-hydroxy praziquantel being the most prominent.[1]
Accurate quantification of this major metabolite is paramount for several reasons:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the formation and elimination of trans-4-hydroxy praziquantel is crucial for characterizing the complete pharmacokinetic profile of praziquantel. This data is essential for dose optimization and for understanding the potential contribution of the metabolite to the overall therapeutic effect or potential side effects.
-
Drug-Drug Interaction (DDI) Studies: Co-administration of other drugs can inhibit or induce the activity of CYP enzymes, altering the metabolism of praziquantel and the systemic exposure to its metabolites.[1] Monitoring trans-4-hydroxy praziquantel levels is a key component of DDI studies.
-
Pharmacogenetic Research: Genetic variations in CYP enzymes can lead to inter-individual differences in drug metabolism, potentially affecting treatment efficacy and safety.[2] Quantifying the metabolite can provide insights into these pharmacogenetic variabilities.[2]
Given the importance of this analyte, establishing a validated, consistent, and transferable analytical method across different laboratories is a critical step in both preclinical and clinical drug development. This guide will compare the most widely accepted and robust analytical technique for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Gold Standard: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of small molecules like trans-4-hydroxy praziquantel in complex biological matrices such as plasma or blood, LC-MS/MS is the undisputed gold standard. Its high selectivity, sensitivity, and speed make it superior to other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Principle of LC-MS/MS
The power of LC-MS/MS lies in the coupling of two powerful analytical techniques:
-
Liquid Chromatography (LC): This step separates the analyte of interest (trans-4-hydroxy praziquantel) from other components in the biological sample based on its physicochemical properties. A C18 reversed-phase column is commonly used for this separation.[3][4]
-
Tandem Mass Spectrometry (MS/MS): Following separation by LC, the analyte is ionized and detected by the mass spectrometer. The tandem MS approach involves two stages of mass analysis: the first selects the precursor ion (the ionized trans-4-hydroxy praziquantel molecule), and the second fragments this ion and detects a specific product ion. This "multiple reaction monitoring" (MRM) provides exceptional selectivity and reduces background noise.
A Self-Validating Experimental Workflow
A robust inter-laboratory validation protocol for trans-4-hydroxy praziquantel quantification using LC-MS/MS must be designed as a self-validating system. This means incorporating internal checks and balances at every stage to ensure the integrity of the results.
Caption: A typical LC-MS/MS workflow for trans-4-hydroxy praziquantel quantification.
Inter-Laboratory Validation: Key Parameters and Acceptance Criteria
The successful transfer of an analytical method between laboratories hinges on a comprehensive validation process that demonstrates the method's reliability and reproducibility. This validation should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[8][9]
The following table summarizes the key validation parameters and typical acceptance criteria for an LC-MS/MS method for trans-4-hydroxy praziquantel quantification.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity and Specificity | To ensure the method can differentiate the analyte from other endogenous and exogenous components in the matrix. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity and Range | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal value (80-120% at LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at LLOQ).[10][11] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision should meet the criteria mentioned above. |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte and internal standard. | The matrix factor (ratio of the analyte response in the presence and absence of matrix) should be consistent across different lots of matrix, with a CV ≤ 15%. |
| Recovery | The efficiency of the extraction process. | The recovery should be consistent, precise, and reproducible, although a specific percentage is not mandated by all guidelines.[7] |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
The Indispensable Role of Certified Reference Materials and Internal Standards
Achieving inter-laboratory consistency is impossible without the use of well-characterized reference materials.
-
Certified Reference Materials (CRMs): A CRM of trans-4-hydroxy praziquantel is a highly purified and characterized standard used to prepare calibration standards and quality control samples.[12][13] Using a common source of CRM across all participating laboratories is crucial for minimizing systematic errors. Several suppliers offer praziquantel and its related compounds as pharmaceutical secondary standards or reference standards.
-
Internal Standard (IS): A stable isotope-labeled internal standard (e.g., deuterated trans-4-hydroxy praziquantel) is the ideal choice. The IS is added to all samples, calibrators, and QCs at a constant concentration. It co-elutes with the analyte and experiences similar matrix effects and extraction losses. By calculating the ratio of the analyte peak area to the IS peak area, variations introduced during sample preparation and analysis can be effectively compensated for, leading to more accurate and precise results.
Step-by-Step Experimental Protocol: A Harmonized Approach
To facilitate a successful inter-laboratory validation, a detailed and harmonized standard operating procedure (SOP) is essential. The following protocol provides a representative example for the quantification of trans-4-hydroxy praziquantel in human plasma.
1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of trans-4-hydroxy praziquantel CRM in a suitable organic solvent (e.g., methanol). b. Prepare a primary stock solution of the internal standard (e.g., d11-trans-4-hydroxy praziquantel) in the same solvent. c. From the primary stock solutions, prepare a series of working solutions for calibration standards and quality control samples by serial dilution.
2. Preparation of Calibration Standards and Quality Control Samples: a. Spike blank human plasma with the appropriate working solutions to create a calibration curve with at least six non-zero concentration levels. b. Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube. b. Add 20 µL of the internal standard working solution. c. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). d. Flow Rate: 0.4 mL/min. e. Injection Volume: 5 µL. f. Mass Spectrometer: A triple quadrupole mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. MRM Transitions:
- trans-4-hydroxy praziquantel: Precursor ion (m/z) -> Product ion (m/z)
- Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be optimized for the instrument used)
5. Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (analyte/IS). c. Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. d. Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Conclusion: A Framework for Reliable and Transferable Bioanalysis
The inter-laboratory validation of trans-4-hydroxy praziquantel quantification is a critical undertaking that underpins the reliability of pharmacokinetic and clinical studies. By adopting a robust and scientifically sound approach centered on the principles of LC-MS/MS, adhering to international validation guidelines, and utilizing certified reference materials and appropriate internal standards, research and development teams can ensure the generation of high-quality, reproducible data. This guide provides a comprehensive framework to achieve this goal, fostering confidence in the analytical results and ultimately contributing to the safe and effective use of praziquantel.
References
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. (2020). PLoS Neglected Tropical Diseases. [Link]
- In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel. (2020).
- Pharmacology of Praziquantel ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
- Praziquantel - Wikipedia. Wikipedia. [Link]
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. (2020). PubMed. [Link]
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). PubMed. [Link]
- Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
- FDA guideline - Bioanalytical Method Valid
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. (2024). MDPI. [Link]
- ICH M10 on bioanalytical method valid
- Praziquantel trans-Hydroxy Impurity | CAS 134924-71-3. Veeprho. [Link]
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. (2023).
- Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. (2016).
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. (2023). Frontiers in Veterinary Science. [Link]
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in c
Sources
- 1. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmacompass.com [pharmacompass.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. veeprho.com [veeprho.com]
A Comparative Guide to the Potency of Praziquantel and its Metabolites Against Schistosoma mansoni
For decades, praziquantel (PZQ) has been the cornerstone of treatment and control for schistosomiasis, a debilitating parasitic disease affecting millions globally.[1][2] Administered as a racemic mixture of its (R)- and (S)-enantiomers, PZQ's efficacy is well-established, particularly against adult schistosomes.[1][3] However, the drug undergoes extensive first-pass metabolism in the host, leading to a complex pharmacokinetic profile and questions regarding the biological activity of its various metabolites.[4][5] This guide provides a comprehensive comparison of the relative potency of praziquantel's enantiomers and its primary metabolites against Schistosoma mansoni, synthesizing key experimental data to inform researchers and drug development professionals.
The Metabolic Fate of Praziquantel
Upon oral administration, praziquantel is rapidly absorbed and extensively metabolized by the liver's cytochrome P450 (CYP) enzyme system, primarily CYP3A4.[4][5] This process results in the formation of several hydroxylated metabolites. The principal metabolites are the cis- and trans-4'-hydroxy derivatives of both the (R)- and (S)-enantiomers.[6] It is crucial to understand that the (R)-enantiomer, often referred to as (-)-PZQ, is metabolized at a much higher rate than the (S)-enantiomer.[6] While the main metabolite in humans is trans-4-OH-PZQ, in rodents like rats and mice, cis-4-OH-PZQ is the predominant form.[6][7] This metabolic pathway significantly reduces the concentration of the parent drug, making the activity of the resulting metabolites a critical factor in the overall therapeutic outcome.
Caption: Workflow for in vitro potency testing against adult schistosomes.
Conclusion and Future Directions
The evidence is conclusive: the antischistosomal activity of praziquantel resides almost exclusively in its (R)-enantiomer. [6][8]The (S)-enantiomer and the primary metabolites of both enantiomers contribute little to the drug's efficacy against S. mansoni. [6][9]These findings have significant implications for the future of schistosomiasis treatment.
-
Development of Enantiopure (R)-PZQ: An enantiomerically pure formulation of (R)-PZQ could offer several advantages. It may allow for a reduction in the total dose administered, potentially lowering the incidence of side effects, which are partly attributed to the (S)-enantiomer. [5]* Structure-Activity Relationship (SAR) Insights: The inactivity of the hydroxylated metabolites underscores the critical role of the cyclohexyl moiety in PZQ's interaction with its molecular target, a parasite-specific transient receptor potential (TRP) ion channel. [10][11]This knowledge is vital for the rational design of new derivatives with improved metabolic stability and, potentially, activity against juvenile worms, a known limitation of PZQ. [1] As the global health community continues to rely on mass drug administration for schistosomiasis control, a deeper understanding of PZQ's pharmacology is paramount. [5]The focused study of its active enantiomer and the pursuit of next-generation analogs are key research frontiers that promise to refine and improve our therapeutic arsenal against this persistent parasitic disease.
References
- Moll K, et al. (2014) Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy.
- Meister I, et al. (2014) Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466–5472.
- Olliaro P, et al. (2017) Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLOS Neglected Tropical Diseases.
- Wikipedia. (2023) Praziquantel. Wikipedia.
- Vale N, et al. (2017) Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy.
- Nleya N, et al. (2020) Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases.
- Keiser J, et al. (2014) Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466-72.
- Meister I, et al. (2014) Activity of Praziquantel Enantiomers and Main Metabolites Against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy.
- Vale N, et al. (2017) Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy.
- Wang L, et al. (2023) Small change, big difference: A promising praziquantel derivative designated P96 with broad-spectrum antischistosomal activity for chemotherapy of schistosomiasis japonica. PLOS Neglected Tropical Diseases.
- Park J, et al. (2023) Metabolism of (R)-Praziquantel versus the Activation of a Parasite Transient Receptor Potential Melastatin Ion Channel. ChemMedChem.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Praziquantel - Wikipedia [en.wikipedia.org]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni | Semantic Scholar [semanticscholar.org]
- 9. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small change, big difference: A promising praziquantel derivative designated P96 with broad-spectrum antischistosomal activity for chemotherapy of schistosomiasis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of (R)-Praziquantel versus the Activation of a Parasite Transient Receptor Potential Melastatin Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Praziquantel and its Major Metabolite, Trans-Hydroxy Praziquantel
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Praziquantel (PZQ) stands as the cornerstone of treatment for schistosomiasis and other trematode infections.[1] Following administration, this racemic drug undergoes extensive and stereoselective first-pass metabolism, primarily yielding its major human metabolite, trans-4-hydroxy-praziquantel (trans-4-OH-PZQ).[2] Understanding the distinct pharmacokinetic profiles of the parent drug and its metabolite is paramount for optimizing therapeutic strategies, interpreting clinical outcomes, and guiding the development of next-generation anthelmintics. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of praziquantel and trans-4-hydroxy praziquantel, supported by experimental data and methodologies.
Introduction: The Significance of Praziquantel Metabolism
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The anthelmintic activity is predominantly attributed to the (R)-enantiomer.[1] Upon oral administration, praziquantel is rapidly absorbed and extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system, particularly CYP3A4, CYP1A2, and CYP2C19.[3] This metabolic conversion leads to a significantly different systemic exposure profile for the parent drug compared to its metabolites. The most abundant metabolite in humans is trans-4-hydroxy-praziquantel, derived from the (R)-enantiomer.[2] The disparate pharmacokinetic characteristics of praziquantel and trans-4-hydroxy praziquantel have profound implications for both efficacy and safety, warranting a detailed comparative analysis.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of praziquantel and its trans-hydroxy metabolite are markedly different. Praziquantel exhibits a short half-life and rapid clearance, while trans-4-hydroxy praziquantel demonstrates a longer half-life and more extensive systemic exposure. The following table summarizes key pharmacokinetic parameters compiled from studies in human subjects. It is important to note that parameters for praziquantel often refer to the individual enantiomers due to the stereoselective nature of its metabolism.
| Parameter | (R)-Praziquantel | (S)-Praziquantel | (R)-trans-4-OH-PZQ | Key Observations & Implications |
| Peak Plasma Concentration (Cmax) | Lower | Higher | Highest | The higher Cmax of the metabolite indicates rapid and extensive conversion from the parent drug. |
| Time to Peak Plasma Concentration (Tmax) | Shorter | Shorter | Longer | The delayed Tmax for the metabolite reflects the time required for metabolic conversion. |
| Area Under the Curve (AUC) | Lower | Higher | Significantly Higher | The substantially larger AUC of the metabolite signifies its prolonged presence and greater overall exposure in the systemic circulation compared to the parent drug. |
| Elimination Half-life (t½) | Shorter (approx. 0.8-1.5 hours)[4] | Longer than (R)-PZQ | Longest (approx. 4-5 hours)[4] | The longer half-life of the metabolite contributes to its sustained plasma concentrations. |
In-Depth Analysis of Pharmacokinetic Profiles
The observed differences in the pharmacokinetic profiles of praziquantel and trans-4-hydroxy praziquantel are a direct consequence of their metabolic relationship and subsequent physiological handling.
Praziquantel:
-
Rapid Metabolism and First-Pass Effect: Praziquantel undergoes a significant first-pass effect in the liver, where a substantial portion of the absorbed drug is immediately metabolized before reaching systemic circulation. This contributes to its relatively low bioavailability and short half-life.[4]
-
Stereoselectivity: The metabolism of praziquantel is stereoselective, with the (R)-enantiomer being more rapidly metabolized than the (S)-enantiomer. This results in a lower systemic exposure (AUC) of the therapeutically active (R)-enantiomer compared to the less active (S)-enantiomer.
Trans-4-Hydroxy Praziquantel:
-
Formation-Rate Limited Elimination: The pharmacokinetics of trans-4-hydroxy praziquantel are largely dictated by its rate of formation from praziquantel. Its elimination from the body is slower than its formation, leading to its accumulation and prolonged presence in the plasma.
-
Pharmacological Activity: While present in much higher concentrations and for a longer duration than the parent drug, trans-4-hydroxy praziquantel exhibits significantly lower anthelmintic activity. In-vitro studies have shown that the concentration of trans-4-hydroxy-PZQ required to inhibit Schistosoma mansoni motility is substantially higher than that of (R)-praziquantel. This suggests that the direct contribution of the metabolite to the therapeutic effect of praziquantel is minimal.
Metabolic Pathway of Praziquantel
The conversion of praziquantel to its hydroxylated metabolites is a critical step in its disposition. The following diagram illustrates the primary metabolic pathway leading to the formation of trans-4-hydroxy praziquantel.
Caption: Metabolic conversion of (R)-Praziquantel.
Experimental Protocol for a Comparative Pharmacokinetic Study
To provide a framework for researchers, a detailed, step-by-step methodology for a comparative pharmacokinetic study in a rodent model is outlined below. This protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.
Objective: To determine and compare the pharmacokinetic profiles of praziquantel and trans-4-hydroxy praziquantel in rats following oral administration.
Materials:
-
Male Wistar rats (200-250g)
-
Praziquantel
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats to the housing conditions for at least one week prior to the study.
-
Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Prepare a homogenous suspension of praziquantel in the vehicle at the desired concentration.
-
Administer a single oral dose of praziquantel to each rat via oral gavage. The volume administered should be based on the individual animal's body weight.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of praziquantel and trans-4-hydroxy praziquantel in rat plasma.
-
The method should include a suitable internal standard.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both praziquantel and trans-4-hydroxy praziquantel.
-
Software such as WinNonlin or Phoenix WinNonlin is commonly used for this analysis.
-
Caption: Experimental workflow for a pharmacokinetic study.
Toxicological Considerations
Praziquantel is generally well-tolerated, with most adverse effects being mild and transient.[5] Extensive toxicological studies have shown that praziquantel is not mutagenic, carcinogenic, or teratogenic at therapeutic doses.[6] While specific comparative toxicological studies on trans-4-hydroxy praziquantel are limited, the overall safety profile of praziquantel, which results in high systemic levels of this metabolite, suggests a low potential for toxicity. However, some studies have indicated that praziquantel may induce chromosomal aberrations at high doses, warranting further investigation into the long-term effects of repeated treatments.[7][8] It is hypothesized that some of the adverse effects associated with praziquantel treatment may be attributed to the (S)-enantiomer.[1]
Conclusion
The pharmacokinetic profiles of praziquantel and its major metabolite, trans-4-hydroxy praziquantel, are distinctly different. Praziquantel is characterized by rapid absorption, extensive first-pass metabolism, and a short half-life, leading to relatively low systemic exposure of the active (R)-enantiomer. In contrast, trans-4-hydroxy praziquantel exhibits a prolonged half-life and a significantly higher systemic exposure. Despite its abundance, the metabolite possesses minimal anthelmintic activity. This comprehensive understanding of their comparative pharmacokinetics is crucial for the rational design of future clinical studies, the development of novel formulations with improved bioavailability of the active moiety, and the overall goal of enhancing the therapeutic efficacy of schistosomiasis treatment.
References
- Montero R, Ostrosky-Wegman P. Genotoxic activity of praziquantel. Mutat Res. 1997 Dec;387(3):123-39. doi: 10.1016/s1383-5742(97)00027-6. PMID: 9439709.
- Chai J. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Infect Disord Drug Targets. 2017;17(3):163-171. doi: 10.2174/1871526517666170306114131. PMID: 28270068; PMCID: PMC5580979.
- National Institute of Diabetes and Digestive and Kidney Diseases. Praziquantel. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. 2020 Jul 20. PMID: 31643176.
- Montero R, Ostrosky-Wegman P. Genotoxic activity of praziquantel. Mutat Res. 1997 Dec;387(3):123-39. doi: 10.1016/s1383-5742(97)00027-6. PMID: 9439709.
- UBC Animal Care Committee. TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia.
- Zhang M, et al. Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. J Agric Food Chem. 2023 Aug 16;71(32):11953-11962. doi: 10.1021/acs.jafc.3c03030. Epub 2023 Jul 31. PMID: 37523173.
- Frohberg H. Results of toxicological studies on praziquantel. Arzneimittelforschung. 1984;34(9B):1137-44. PMID: 6541525.
- Patel M, et al. High-Performance Liquid Chromatography Determination of Praziquantel in Rat Plasma; Application to Pharmacokinetic Studies. Indian J Pharm Sci. 2018 Jan-Feb;80(1):155-161. doi: 10.4172/pharmaceutical-sciences.1000336.
- Praziquantel. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Nov 25].
- SOP_MTL-1.5 Terminal Blood Collection from Mice. [place unknown: publisher unknown]; 2021 Mar 30.
- Kovač J, et al. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasit Vectors. 2017 Aug 1;10(1):367. doi: 10.1186/s13071-017-2293-3. PMID: 28764732; PMCID: PMC5540299.
- Li C, et al. Murine Pharmacokinetic Studies. J Vis Exp. 2017;(128):56143. Published 2017 Oct 12. doi:10.3791/56143
- Guidelines for Blood Collection in Mice and Rats.
- Zdesenko I, Mutapi F. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Negl Trop Dis. 2020 Sep 25;14(9):e0008649. doi: 10.1371/journal.pntd.0008649. PMID: 32976496; PMCID: PMC7518612.
- Meister I, et al. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrob Agents Chemother. 2014 Sep;58(9):5466-72. doi: 10.1128/AAC.02741-14. Epub 2014 Jun 30. PMID: 24982081; PMCID: PMC4136024.
- Frohberg H. The toxicological profile of praziquantel in comparison to other anthelminthic drugs. Acta Trop. 1987 Dec;44(4):375-83. PMID: 2894670.
- Standard Operating Procedure: Mouse Oral Gavage. Virginia Tech; 2017 Dec 12.
- Zdesenko I, Mutapi F. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Negl Trop Dis. 2020 Sep 25;14(9):e0008649. doi: 10.1371/journal.pntd.0008649. PMID: 32976496; PMCID: PMC7518612.
- Kokwaro GO, Taylor G. Effect of experimentally-induced hepatic cirrhosis on the pharmacokinetics of orally administered praziquantel in the rat. J Pharm Pharmacol. 1992 Nov;44(11):943-5. doi: 10.1111/j.2042-7158.1992.tb03577.x. PMID: 1362143.
- Olliaro P, et al. What little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). J Antimicrob Chemother. 2014 Apr;69(4):863-70. doi: 10.1093/jac/dkt482. Epub 2014 Jan 2. PMID: 24385444.
- Patel M, et al. High-Performance Liquid Chromatography Determination of Praziquantel in Rat Plasma; Application to Pharmacokinetic Studies. Indian J Pharm Sci. 2018 Jan-Feb;80(1):155-161. doi: 10.4172/pharmaceutical-sciences.1000336.
- Cunningham B, et al. Metabolism of (R)-Praziquantel versus the Activation of a Parasite Transient Receptor Potential Melastatin Ion Channel. ACS Infect Dis. 2023 Oct 13;9(10):1995-2005. doi: 10.1021/acsinfecdis.3c00293. Epub 2023 Sep 15. PMID: 37713488.
- Zdesenko I, et al. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Front Genet. 2021;12:649756. Published 2021 Apr 22. doi:10.3389/fgene.2021.649756
- Botros S, et al. Comparative efficacy and bioavailability of different praziquantel brands. Exp Parasitol. 2011 Feb;127(2):515-21. doi: 10.1016/j.exppara.2010.10.019. Epub 2010 Nov 2. PMID: 21050853.
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Praziquantel - Wikipedia [en.wikipedia.org]
- 5. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results of toxicological studies on praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic activity of praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Clinical Relevance of Trans-Hydroxy Praziquantel Activity
Abstract
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally[1]. Administered as a racemic mixture, PZQ undergoes extensive and rapid first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, into various hydroxylated derivatives[2][3][4]. The principal human metabolite is trans-4-hydroxy-praziquantel (THPZQ)[4]. For decades, the focus has been on the parent drug's enantiomers, with (R)-PZQ recognized as the active schistosomicidal agent[1][5]. However, the high circulating concentrations and longer half-life of its metabolites, particularly THPZQ, have raised critical questions about their contribution to the overall therapeutic effect and their potential as standalone drug candidates[5][6]. This guide provides a comprehensive assessment of the clinical relevance of THPZQ, comparing its activity to the parent drug, elucidating the experimental frameworks required for such an evaluation, and discussing the implications for future drug development.
The Metabolic Fate of Praziquantel: A Pathway to its Metabolites
Upon oral administration, approximately 80% of praziquantel is absorbed, but extensive first-pass metabolism means only a small fraction of the unchanged drug reaches systemic circulation[2]. The liver's CYP enzyme system, particularly isoforms CYP3A4, CYP1A2, CYP2C9, and CYP2C19, rapidly hydroxylates the PZQ molecule[3][4][7].
The metabolism is stereoselective. The biologically active (R)-PZQ is metabolized at a higher rate than the inactive (S)-PZQ[4]. In humans, the primary metabolite of the active (R)-PZQ is (R)-trans-4-OH-PZQ[4][8]. Pharmacokinetic studies reveal that the peak plasma concentrations of THPZQ are substantially higher, and its half-life is significantly longer (4-6 hours) compared to the parent PZQ (0.8-1.5 hours)[2][6]. This sustained systemic exposure is the primary driver for investigating its clinical relevance.
Caption: Metabolic pathway of Praziquantel in humans.
Comparative In Vitro Activity: (R)-PZQ vs. THPZQ
The fundamental question is whether THPZQ possesses direct anthelmintic activity. In vitro assays using adult Schistosoma worms and newly transformed schistosomula (NTS) are the primary tools for answering this. These assays measure key viability indicators such as motility, tegumental integrity, and metabolic activity.
Recent studies have systematically compared the 50% inhibitory concentrations (IC50) of PZQ enantiomers and their metabolites. The data consistently demonstrate that (R)-PZQ is the most potent molecule by a significant margin[4][9][10].
| Compound | Target Stage | IC50 (μg/mL) - S. mansoni[4] | IC50 (μg/mL) - S. haematobium[9][10] |
| (R)-PZQ | Adult Worms | 0.02 | 0.01 |
| Racemic PZQ | Adult Worms | 0.04 | 0.03 |
| (R)-trans-4-OH-PZQ | Adult Worms | 4.08 | 1.47 |
| (S)-PZQ | Adult Worms | 5.85 | 3.40 |
| (S)-trans-4-OH-PZQ | Adult Worms | >100 (inactive) | Not Reported |
Analysis of In Vitro Data: The experimental evidence is clear: while (R)-trans-4-OH-PZQ does possess some intrinsic schistosomicidal activity, it is significantly less potent than its parent compound, (R)-PZQ. The IC50 value for THPZQ is approximately 150 to 200 times higher than that of (R)-PZQ against adult worms[4][8][9]. This substantial difference in potency strongly suggests that THPZQ is not the primary effector molecule responsible for the therapeutic action of praziquantel[4][11]. While its higher and more sustained plasma concentration is notable, it is unlikely to compensate for its dramatically lower intrinsic activity[5].
Comparative In Vivo Efficacy
In vivo studies, typically in a mouse or hamster model of schistosomiasis, are critical for assessing clinical potential. These experiments measure the reduction in worm burden in infected animals after treatment.
-
(R)-PZQ: Achieves high worm burden reductions (approaching 100%) at standard doses[4].
-
(S)-PZQ: Shows minimal to moderate activity only at very high doses[9][10].
The Causality Behind Experimental Choices: The mouse model is chosen because its immune and physiological responses to Schistosoma infection are well-characterized, providing a reliable system to measure the direct impact of a compound on the parasites within a living host[12][13]. Measuring worm burden reduction is the gold-standard endpoint as it directly correlates with therapeutic efficacy.
Assessing Clinical Relevance: A Synthesis
Based on the available evidence, the clinical relevance of trans-hydroxy praziquantel's activity can be summarized as follows:
-
Minor Contributor to Efficacy: The intrinsic activity of THPZQ is too low to be considered a major contributor to the overall therapeutic effect of a standard dose of praziquantel[4][11]. The rapid, potent action of the parent (R)-PZQ molecule appears to be the primary driver of parasite clearance[4]. The main target of (R)-PZQ is believed to be a parasite-specific transient receptor potential (TRP) ion channel, causing calcium influx and spastic paralysis of the worm[14][15]. The significantly lower in vitro activity of THPZQ suggests a much weaker interaction with this primary target.
-
Not a Viable Standalone Drug: Given its weak potency, developing THPZQ as a standalone schistosomiasis treatment is not a viable strategy. The required dosage to achieve therapeutic concentrations would likely be impractically high and could introduce unforeseen toxicity issues.
-
Potential Role in Other Biological Effects: The high circulating levels of metabolites could contribute to other effects, such as the side effects associated with PZQ treatment (e.g., abdominal pain, headache)[1][2]. However, research in this area is limited.
The overarching workflow for assessing the clinical relevance of a drug metabolite like THPZQ follows a logical, multi-step process from initial characterization to in vivo validation.
Caption: Workflow for assessing the clinical relevance of a drug metabolite.
Experimental Protocols
For scientific integrity and reproducibility, detailed, self-validating protocols are essential.
Protocol 1: In Vitro Adult Worm Viability Assay
This protocol assesses the direct effect of a compound on the survival, motility, and morphology of adult S. mansoni.
-
Objective: To determine the IC50 of THPZQ compared to (R)-PZQ.
-
Materials:
-
Adult S. mansoni worms (perfused from mice 42-49 days post-infection)[16].
-
RPMI-1640 medium with 10% fetal bovine serum and antibiotics[16].
-
24-well culture plates.
-
Test compounds (THPZQ, (R)-PZQ) dissolved in DMSO.
-
Controls: Praziquantel (positive), DMSO (vehicle), Medium only (negative)[16].
-
Inverted microscope.
-
-
Methodology:
-
Worm Preparation: Gently wash freshly perfused adult worm pairs in pre-warmed culture medium.
-
Assay Setup: Place one worm pair per well in a 24-well plate containing 2 mL of culture medium[16]. Allow worms to acclimate for 1-2 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of test compounds. Add the compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Incubation: Incubate plates at 37°C, 5% CO₂.
-
Monitoring & Scoring: At 24, 48, and 72 hours, observe worms using an inverted microscope. Score viability based on motility and morphological changes (e.g., tegumental damage, gut contraction) using a standardized scale (e.g., 3 = normal activity, 0 = no motility/death)[16][17].
-
Data Analysis: For each concentration, calculate the percentage of dead or severely affected worms. Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate IC50 values.
-
-
Self-Validation: The positive control (Praziquantel) must show expected high activity, while the vehicle control (DMSO) must show no effect on worm viability.
Protocol 2: In Vivo Efficacy in the S. mansoni Mouse Model
This protocol determines the ability of a compound to reduce parasite burden in an infected host.
-
Objective: To measure the worm burden reduction (WBR) after treatment with THPZQ vs. (R)-PZQ.
-
Materials:
-
Methodology:
-
Infection: Infect mice percutaneously via tail or abdominal exposure with a defined number of cercariae (e.g., 80-120)[12][19].
-
Drug Treatment: At 6-7 weeks post-infection (when worms are mature adults), randomly assign mice to treatment groups (Vehicle, (R)-PZQ, THPZQ at various doses). Administer the compounds via oral gavage[18].
-
Worm Perfusion: At 2-3 weeks post-treatment (e.g., 8-9 weeks post-infection), euthanize the mice. Perfuse the hepatic portal system and mesenteric veins with a saline-citrate solution to recover the adult worms[20].
-
Worm Counting: Count the number of male and female worms recovered from each mouse under a dissecting microscope.
-
Data Analysis: Calculate the mean worm burden for each group. The worm burden reduction (WBR) is calculated as: WBR (%) = [(Mean worms in Vehicle Group - Mean worms in Treated Group) / Mean worms in Vehicle Group] x 100 Calculate the ED50 (effective dose to reduce worm burden by 50%).
-
-
Self-Validation: The vehicle control group must maintain a robust infection. The positive control group (e.g., standard dose of Praziquantel) should show a high WBR, validating the sensitivity of the model.
References
- Praziquantel - Wikipedia.
- Kapungu SN, et al. (2020) Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases.
- Zareba G, et al. (2004) Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4). PubMed.
- Kapungu SN, et al. (2020) Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. National Institutes of Health (NIH).
- Meister I, et al. (2016) Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy.
- do Vale N, et al. (2017) Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Infectious Diseases: Research and Treatment.
- Kapungu SN, et al. (2020) Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PubMed.
- Oufir M, et al. (2021) Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction. PubMed.
- Keiser J, et al. (2016) Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PubMed.
- Wang Y, et al. (2023) Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry.
- Kapungu SN, et al. (2021) Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Pharmacology.
- Keiser J, et al. (2016) Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLOS Neglected Tropical Diseases.
- Kovač J, et al. (2017) In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. ResearchGate.
- Percutaneous exposure of mice to Schistosoma mansoni. (2024) Biomedical Research Institute.
- Sabin EA, et al. (1996) Schistosoma mansoni infection in eosinophil lineage–ablated mice. The Journal of Immunology.
- Fröhlich, T., et al. (2023) Unisexual infection with Schistosoma mansoni in mice has the potential to boost the immune response against eggs after challenge infection. Frontiers in Immunology.
- Kovač J, et al. (2017) In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy. ResearchGate.
- Kovač J, et al. (2017) In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. PubMed.
- Mann VH, et al. (2017) Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni. Journal of Visualized Experiments.
- Narehood, S. L., et al. (2017) Elimination of Schistosoma mansoni in infected mice by slow release of artemisone. International Journal for Parasitology: Drugs and Drug Resistance.
- Howe, K. L., et al. (2022) Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium. PLOS Neglected Tropical Diseases.
- Pires, T. A., et al. (2016) In vitro assay models with Schistosoma mansoni adult worms. ResearchGate.
- Meister, I., et al. (2016) Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. American Society for Microbiology.
- Kapungu, S. N., et al. (2020) Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. University of Edinburgh Research Explorer.
- Zanolla, D., et al. (2022) Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Pharmaceutics.
- Staudt, M., et al. (2023) Metabolism of (R)-Praziquantel versus the Activation of a Parasite Transient Receptor Potential Melastatin Ion Channel. ChemMedChem.
- Buro, C., et al. (2023) The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs. ACS Medicinal Chemistry Letters.
- Preparation of in vitro schistosomules. (2024) Biomedical Research Institute.
- de Oliveira, A. A., et al. (2021) In vitro and in silico evaluation of the schistosomicidal activity of eugenol derivatives using biochemical, molecular, and morphological tools. Scientific Reports.
- Doenhoff, M. J., et al. (2008) Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis. Current Opinion in Infectious Diseases.
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel - Wikipedia [en.wikipedia.org]
- 3. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni | Semantic Scholar [semanticscholar.org]
- 12. Schistosoma mansoni infection in eosinophil lineage–ablated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Unisexual infection with Schistosoma mansoni in mice has the potential to boost the immune response against eggs after challenge infection [frontiersin.org]
- 14. Metabolism of (R)-Praziquantel versus the Activation of a Parasite Transient Receptor Potential Melastatin Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vitro and in silico evaluation of the schistosomicidal activity of eugenol derivatives using biochemical, molecular, and morphological tools - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elimination of Schistosoma mansoni in infected mice by slow release of artemisone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. afbr-bri.org [afbr-bri.org]
- 20. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to FDA-Compliant Bioanalytical Method Validation for Trans-Hydroxy Praziquantel
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous evaluation of a drug's metabolites is as critical as the parent compound. Trans-4-hydroxy praziquantel, a major metabolite of the anthelmintic drug Praziquantel, plays a pivotal role in understanding the drug's overall pharmacokinetic (PK) profile.[1][2] Ensuring the reliability and accuracy of data for this metabolite is paramount for regulatory submissions. This guide provides an in-depth comparison and detailed protocols for the validation of a bioanalytical method for trans-hydroxy praziquantel, grounded in the principles set forth by the U.S. Food and Drug Administration (FDA).
The foundation of any bioanalytical work submitted to the FDA is a robustly validated method. The agency's "Bioanalytical Method Validation Guidance for Industry," most recently harmonized in the ICH M10 guidance, provides a framework to ensure data integrity.[3][4][5] This guide will not only list the required validation parameters but also delve into the scientific rationale behind them, offering a practical perspective on achieving compliance.
Part 1: The Regulatory Framework and Core Validation Parameters
A bioanalytical method validation is a comprehensive process to demonstrate that an analytical procedure is suitable for its intended purpose.[6][7] For quantitative analysis of drug metabolites like this compound in biological matrices (e.g., plasma), this involves a series of experiments to assess the method's performance.
The FDA's guidelines are designed to ensure that the method is selective, sensitive, accurate, and precise over a specified concentration range.[6][7] The key validation parameters and their typical acceptance criteria for chromatographic assays are summarized below.
Table 1: FDA Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria for Chromatographic Assays |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from other components in the matrix, such as endogenous substances, metabolites, or concomitant medications.[8][9] | No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response of interfering peaks should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | At least six non-zero calibrators. A simple, well-defined regression model (typically 1/x² weighted linear regression). Correlation coefficient (r²) ≥ 0.99 is often expected.[1][10][11] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12] | Analyte response should be at least 5 times the blank response. Accuracy within ±20% of the nominal value. Precision ≤20% CV.[11][13] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter among replicate measurements (precision).[9] | Accuracy: Within ±15% of the nominal value for Quality Control (QC) samples (Low, Mid, High). Precision: Coefficient of Variation (CV) ≤15% for QC samples.[14] |
| Recovery | To assess the efficiency of the extraction process. While not having a strict acceptance criterion from the FDA, it should be consistent and reproducible.[8] | Should be consistent across low, medium, and high QC levels. |
| Matrix Effect | To evaluate the suppressive or enhancing effect of matrix components on the analyte's ionization. | The matrix factor should be consistent across different lots of the biological matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte remains unchanged during sample collection, handling, storage, and analysis.[6][8][13] | Mean concentration of stability QCs should be within ±15% of the nominal concentration.[13] This includes freeze-thaw, short-term (bench-top), long-term, and processed sample stability. |
| Incurred Sample Reanalysis (ISR) | To verify the reproducibility of the method using study samples. | At least 67% of the re-analyzed samples should have results within ±20% of the original measurement.[8] |
The entire validation process can be visualized as a structured workflow, ensuring each parameter is systematically evaluated before proceeding to the analysis of study samples.
Caption: High-level workflow for bioanalytical method validation.
Part 2: Comparison of Analytical Methodologies
The choice of analytical technique is fundamental to the success of a bioanalytical method. For a molecule like this compound, which is often present at low concentrations in a complex biological matrix, a highly sensitive and selective method is required.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis of small molecules in the pharmaceutical industry. Its superiority lies in its ability to couple the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[15][16]
-
Causality : The reason LC-MS/MS is so effective is due to the principle of Multiple Reaction Monitoring (MRM). A specific precursor ion (related to the molecule's mass) is selected and fragmented, and then a specific product ion is monitored. This two-stage filtering (precursor -> product) provides exceptional specificity, effectively eliminating interference from matrix components that might co-elute with the analyte.[10] For this compound, typical MRM transitions are m/z 328.0 → 202.0.[1][11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While historically significant, HPLC-UV is generally less suitable for this application.
-
Causality : HPLC-UV relies on the analyte's ability to absorb UV light for detection. This property is not unique, and many endogenous compounds in plasma also absorb UV light at similar wavelengths, leading to a high risk of interfering peaks. This lack of specificity results in a higher LLOQ and a greater potential for inaccurate results compared to LC-MS/MS.
Table 2: Comparison of Analytical Platforms
| Feature | LC-MS/MS | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio) | Low to Moderate (based on UV absorbance) |
| Sensitivity (LLOQ) | Very Low (pg/mL to low ng/mL range)[17][18] | High (typically high ng/mL to µg/mL range) |
| Sample Volume | Small (typically 25-100 µL) | Larger (typically 100-500 µL) |
| Run Time | Fast (2-5 minutes per sample is common) | Slower (often requires longer chromatographic runs for separation) |
| Development Complexity | High (requires optimization of MS parameters) | Moderate |
| Cost (Instrument) | High | Low |
| Suitability for Praziquantel Metabolites | Excellent: The required standard for regulatory submissions. | Poor: Generally not sensitive or specific enough for PK studies. |
Part 3: A Validated LC-MS/MS Protocol
This section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for this compound in human plasma. This protocol is designed to be a self-validating system, where the inclusion of calibration standards and QCs in every run confirms the system's performance.
Experimental Workflow Diagram
Caption: Detailed workflow for sample analysis via LC-MS/MS.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions :
-
Prepare a primary stock solution of this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d4) in methanol at 1 mg/mL.
-
Perform serial dilutions to create working solutions for calibration standards and QCs. Critically, use separate stock solutions for calibrators and QCs to avoid analytical bias.[7]
-
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples :
-
Spike blank human plasma with the appropriate working solutions to create a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.[12]
-
Similarly, prepare QCs at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
-
Sample Extraction (Protein Precipitation) :
-
To 50 µL of plasma sample (CC, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins. This step is crucial for removing large molecules that can interfere with the analysis.
-
Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions :
-
LC System : Standard HPLC or UHPLC system.
-
Column : A C18 reversed-phase column (e.g., 100 x 4.6 mm) is commonly used.[10]
-
Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to protonate the analyte for better ionization.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
MRM Transitions :
-
-
Data Analysis :
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a 1/x² weighted linear regression.
-
Determine the concentrations of QCs and unknown samples from the regression equation.
-
By adhering to this structured approach, rooted in the FDA's regulatory expectations, researchers can develop and validate a robust, reliable, and compliant bioanalytical method for this compound, ensuring the integrity of pharmacokinetic data in drug development programs.
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S.
- Bioanalytical Method Validation; Guidance for Industry; Availability. (2018, May 22). Federal Register. [Link]
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S.
- Meister, I., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots.
- Falade, L., & Dandamudi, S. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S.
- Reddy, S., et al. (2015). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY – MASS SPECTROMETRY METHOD FOR ESTIMATION OF PRAZIQUANTEL IN HUMAN PLASMA. Journal of International Research in Medical and Pharmaceutical Sciences, 6(1), 1-9. [Link]
- LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. (2025).
- Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. [Link]
- FDA guideline - Bioanalytical Method Valid
- Bioanalytical Method Validation. (2001). U.S.
- Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. (2023, October 30). Frontiers in Veterinary Science. [Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S.
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. (2025). Molecules, 30(1), 1. [Link]
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
- Meier, H., & Blaschke, G. (2000). Capillary electrophoresis-mass spectrometry, liquid chromatography-mass spectrometry and nanoelectrospray-mass spectrometry of praziquantel metabolites.
- Meister, I., et al. (2015). Development and validation of an enantioselective LC–MS/MS method for the analysis of the anthelmintic drug praziquantel and its R-trans-4-OH-PZQ metabolite in human plasma, blood and dried blood spots.
- Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. (2025, December 30). Scilit. [Link]
- Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. (2023, October 30). Frontiers in Veterinary Science. [Link]
Sources
- 1. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. ikprress.org [ikprress.org]
- 11. ovid.com [ovid.com]
- 12. moh.gov.bw [moh.gov.bw]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 14. pharmacompass.com [pharmacompass.com]
- 15. mdpi.com [mdpi.com]
- 16. scilit.com [scilit.com]
- 17. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Schistosomicidal Activity of Praziquantel and Its Metabolites in the Hamster Model
This guide provides a detailed comparison of the schistosomicidal activity of the anthelmintic drug Praziquantel (PZQ) and its primary metabolites. We will delve into the metabolic fate of PZQ, evaluate the comparative efficacy of its enantiomers and hydroxylated derivatives, and provide a robust experimental protocol for assessing schistosomicidal activity in the hamster model, a cornerstone for preclinical schistosomiasis research.
Introduction: The Challenge of Praziquantel's Potency
For over four decades, Praziquantel has been the cornerstone of global efforts to control schistosomiasis, a parasitic disease affecting millions[1][2]. Administered as a racemic mixture of two enantiomers, (R)-PZQ and (S)-PZQ, the drug is generally safe and effective against all major Schistosoma species[1][3]. However, its mechanism of action and the precise contribution of its metabolic byproducts to its therapeutic effect have been subjects of extensive investigation.
Upon oral administration, PZQ is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, meaning a large portion of the parent drug is chemically altered before it even reaches systemic circulation[4]. This process raises a critical question for drug development professionals: Is the therapeutic activity of PZQ attributable to the parent compound, or do its metabolites play a significant role in killing the schistosome worms residing in the host's mesenteric veins? This guide will synthesize the available evidence to answer this question, with a specific focus on data derived from the hamster model, a highly relevant preclinical host for schistosomiasis research[5][6].
The Metabolic Fate of Praziquantel
The therapeutic journey of PZQ begins with its rapid absorption from the gastrointestinal tract, followed immediately by significant metabolism in the liver, primarily mediated by the cytochrome P450 (CYP450) enzyme system[4]. The parent compound is hydroxylated to form its two main metabolites: trans-4-hydroxypraziquantel and cis-4-hydroxypraziquantel[7][8].
Because the starting drug is a 1:1 mixture of R- and S-enantiomers, the metabolism produces a corresponding mixture of R- and S-metabolites. As the evidence will show, the stereochemistry of the parent molecule is the single most important determinant of its schistosomicidal activity.
The Hamster Model: A Reliable Platform for Efficacy Testing
The golden Syrian hamster (Mesocricetus auratus) is a widely accepted definitive host model for experimental schistosomiasis[6][9]. It supports the full life cycle of several medically important species, including S. mansoni, S. japonicum, and S. haematobium, allowing for robust evaluation of drug efficacy against both juvenile and adult worms[5][10]. Its physiological and parasitological responses to infection closely mimic human schistosomiasis, making it an invaluable tool for preclinical drug screening and mechanistic studies.
Comparative Schistosomicidal Activity: Parent vs. Metabolites
The overwhelming scientific consensus, supported by both in vitro and in vivo data, is that the schistosomicidal activity of Praziquantel is almost exclusively driven by the (R)-Praziquantel enantiomer [7][11][12]. The metabolites, while present in host circulation at higher concentrations and for longer durations than the parent drug, contribute very little to the overall therapeutic effect[1][7].
In Vivo Efficacy in the Schistosoma haematobium Hamster Model
Direct comparative studies of isolated metabolites in hamster models are scarce, primarily because early research established their low potency. However, a pivotal study by Staudt et al. (2017) provides a clear in vivo comparison of the PZQ enantiomers in hamsters infected with S. haematobium, reinforcing the primacy of the R-enantiomer.
| Compound | Single Oral Dose (mg/kg) | Mean Worm Burden Reduction (WBR) % |
| Racemic PZQ | 250.0 | 99.3% |
| (R)-PZQ | 125.0 | 98.5% |
| 62.5 | 75.6% | |
| 31.0 | 73.3% | |
| (S)-PZQ | 500.0 | 94.1% |
| 250.0 | 83.0% | |
| 125.0 | 46.7% | |
| Data synthesized from Staudt et al., 2017.[10] |
These data demonstrate that (R)-PZQ achieves a near-complete reduction in worm burden at half the dose of racemic PZQ. While (S)-PZQ shows some activity at very high doses, it is significantly less potent than its R-counterpart, with an effective dose (ED50) calculated to be over five times higher[10]. The high efficacy of the parent R-enantiomer is attributed to its ability to act on worms in the mesenteric veins before it is eliminated by first-pass metabolism in the liver[12].
In Vitro Data: Corroborating the Lower Potency of Metabolites
In vitro assays, which expose adult worms directly to the compounds, provide a clear picture of intrinsic activity without the complexities of host metabolism. These studies consistently show that the hydroxylated metabolites are significantly less potent than (R)-PZQ.
| Compound | IC₅₀ against S. mansoni (μg/mL) |
| (R)-PZQ | 0.02 |
| (S)-PZQ | 5.85 |
| (R)-cis-4-OH-PZQ | 2.42 |
| (R)-trans-4-OH-PZQ | 4.08 |
| (S)-cis-4-OH-PZQ | >100 (inactive) |
| (S)-trans-4-OH-PZQ | >100 (inactive) |
| IC₅₀ (50% inhibitory concentration) values determined after 72h incubation. Data from Keiser et al., 2015.[7] |
As the table illustrates, the IC₅₀ values for the active R-metabolites are over 100 times higher than that of the parent (R)-PZQ, indicating substantially lower intrinsic activity[7]. The S-enantiomer and its metabolites are effectively inactive[7]. This confirms that the metabolites are not significant contributors to the schistosomicidal effect.
Experimental Protocol: Assessing In Vivo Efficacy in the Hamster Model
This protocol outlines a standardized workflow for determining the schistosomicidal efficacy of a test compound in hamsters infected with Schistosoma mansoni.
Step-by-Step Methodology
-
Animal Model and Infection:
-
Causality: Use male Syrian golden hamsters (e.g., 4-6 weeks old) as they are highly susceptible hosts. Acclimatize animals for at least one week.
-
Infect each hamster subcutaneously with a defined number of S. mansoni cercariae (e.g., 180 ± 10).
-
House the animals for a period sufficient for the worms to reach sexual maturity (e.g., 42-49 days). This ensures the target is the adult stage, which is most susceptible to PZQ[5].
-
-
Drug Formulation and Administration:
-
Causality: Prepare the test compound (and parent PZQ as a positive control) in a suitable vehicle, such as 7% Tween-80 in distilled water, to ensure a homogenous suspension for accurate dosing.
-
Administer the formulation as a single oral dose via gavage. This route mimics the clinical administration of PZQ. Include a vehicle-only control group to establish the baseline worm burden in untreated animals.
-
-
Worm Recovery and Enumeration:
-
Causality: At a set time post-treatment (e.g., 14-21 days), euthanize the hamsters. This waiting period allows for the clearance of dead worms.
-
Perform a portal perfusion to recover worms from the liver and mesenteric veins. This technique involves flushing the circulatory system with a saline solution to dislodge and collect the worms.
-
Carefully count the number of male, female, and total worms for each animal under a dissecting microscope.
-
-
Data Analysis:
-
Calculate the mean worm burden for the control group and each treatment group.
-
Determine the percentage of Worm Burden Reduction (WBR) for each treatment using the following formula:
-
WBR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
-
Use appropriate statistical tests (e.g., Mann-Whitney) to determine if the reduction in worm burden is statistically significant compared to the control group[5].
-
Conclusion and Future Perspectives
The evidence from hamster models and in vitro studies conclusively demonstrates that the schistosomicidal activity of Praziquantel is overwhelmingly mediated by the parent (R)-enantiomer. The primary hydroxylated metabolites, despite their abundance in the host's bloodstream, possess significantly lower intrinsic activity and do not play a meaningful role in the drug's therapeutic effect[7][11].
This understanding has critical implications for the future of schistosomiasis treatment:
-
Focus on the Parent Drug: The efficacy of PZQ is driven by achieving a sufficient concentration of the parent (R)-PZQ in the mesenteric veins where the adult worms reside, prior to its extensive hepatic metabolism[12].
-
Development of Enantiopure Formulations: Research into an enantiopure (R)-PZQ formulation is a logical next step. Such a formulation could potentially offer the same or greater efficacy at a lower total dose, which may reduce the incidence of side effects often attributed to the inactive (S)-enantiomer and its metabolites[3][13].
By focusing on the true active component, researchers can better optimize dosing strategies and develop next-generation anthelmintics with improved therapeutic profiles.
References
- Keiser, J., et al. (2015). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy.
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases.
- L-O-A, et al. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy.
- Pharmacology of Praziquantel ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
- Wikipedia. (n.d.). Praziquantel. Wikipedia.
- Meister, I., et al. (2015). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Semantic Scholar.
- American Society for Microbiology. (n.d.). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy.
- Xiao, S., et al. (2010). Schistosoma japonicum-infected hamsters (Mesocricetus auratus) used as a model in experimental chemotherapy with praziquantel, artemether, and OZ compounds. PubMed.
- Li, Y., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry.
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. ResearchGate.
- Staudt, V., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors.
- Okpala, I. (1959). A new method of testing drugs in experimental Schistosomiasis mansoni in golden hamsters (Cricetus auratus). PubMed.
- Andrews, P. (1981). A summary of the efficacy of praziquantel against schistosomes in animal experiments and notes on its mode of action. PubMed.
- University of Edinburgh Research Explorer. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. University of Edinburgh.
- Kovac, J., et al. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLOS Neglected Tropical Diseases.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Praziquantel - Wikipedia [en.wikipedia.org]
- 5. Schistosoma japonicum-infected hamsters (Mesocricetus auratus) used as a model in experimental chemotherapy with praziquantel, artemether, and OZ compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A summary of the efficacy of praziquantel against schistosomes in animal experiments and notes on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new method of testing drugs in experimental Schistosomiasis mansoni in golden hamsters (Cricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
Navigating Immunoassay Specificity: A Comparative Guide to Anti-Praziquantel Antibody Cross-Reactivity
For researchers and drug development professionals engaged in pharmacokinetic (PK) and pharmacodynamic (PD) studies of the anthelmintic drug praziquantel, the specificity of analytical methods is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this research. However, a critical challenge lies in the potential for antibodies to cross-react with structurally similar compounds, namely the metabolites of the parent drug. This guide provides an in-depth comparison of the cross-reactivity of antibodies against praziquantel, offering insights into experimental design and data interpretation. While direct comparative data on the cross-reactivity of commercial anti-praziquantel antibodies with its metabolites is not extensively available in the public domain, this guide will equip you with the foundational knowledge and methodologies to assess this critical parameter in your own assays.
The Metabolic Landscape of Praziquantel
Praziquantel (PZQ) undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1] This metabolic conversion results in a variety of hydroxylated metabolites. The most abundant of these are cis-4-hydroxypraziquantel (cis-4-OH-PZQ) and trans-4-hydroxypraziquantel (trans-4-OH-PZQ). Understanding this metabolic pathway is the first step in appreciating the potential for immunoassay cross-reactivity. The structural similarity between the parent drug and its hydroxylated metabolites is the molecular basis for potential antibody cross-reactivity.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Step-by-Step Methodology:
-
Antibody Coating:
-
Dilute the anti-praziquantel antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the capture antibody to the surface of the microplate wells.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Rationale: Washing removes any unbound antibody, reducing background signal.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of subsequent reagents to the plate surface.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the praziquantel standard and each metabolite to be tested.
-
Add 50 µL of each standard or metabolite dilution to the appropriate wells.
-
Add 50 µL of the praziquantel-HRP conjugate, diluted in Blocking Buffer, to all wells.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: During this incubation, the free praziquantel (or metabolite) and the praziquantel-HRP conjugate compete for binding to the immobilized antibody. Higher concentrations of free analyte result in less bound conjugate.
-
-
Washing:
-
Repeat the washing step as described in step 2, ensuring thorough removal of unbound reagents.
-
-
Substrate Incubation:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Rationale: The HRP enzyme on the bound conjugate catalyzes the conversion of the TMB substrate, producing a colored product.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Rationale: The acid in the stop solution denatures the HRP enzyme, halting the color development and stabilizing the signal.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Plot the absorbance values against the log of the concentration for the praziquantel standard and each metabolite to generate standard curves.
-
Determine the IC50 value for praziquantel and each metabolite from their respective curves.
-
Calculate the percent cross-reactivity for each metabolite using the formula provided earlier.
-
Conclusion and Future Perspectives
The specificity of anti-praziquantel antibodies is a critical determinant of immunoassay accuracy. While comprehensive, publicly available data on the cross-reactivity of these antibodies with major metabolites like cis- and trans-4-OH-PZQ is currently limited, the experimental framework provided in this guide offers a robust methodology for researchers to perform this essential validation themselves. By meticulously characterizing the cross-reactivity profile of their antibodies, scientists and drug developers can ensure the integrity of their pharmacokinetic and pharmacodynamic data, ultimately contributing to a more precise understanding of praziquantel's disposition and efficacy. The development of highly specific monoclonal antibodies with minimal metabolite cross-reactivity remains a key objective for the continued refinement of praziquantel immunoassays.
References
- Creative Diagnostics. (n.d.). Mouse Anti-Praziquantel monoclonal antibody, clone PZQ.
- Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008648. [Link]
- Meister, I., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466–5472. [Link]
- Bio-Rad. (n.d.). Competitive ELISA Protocol.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
Sources
A Comparative Guide to the Metabolic Stability of Praziquantel Enantiomers
Introduction: The Significance of Stereochemistry in Praziquantel's Action
Praziquantel (PZQ) stands as the cornerstone therapy for schistosomiasis, a debilitating parasitic disease affecting millions globally[1][2]. Administered as a racemic mixture, it contains equal parts of two enantiomers: (R)-praziquantel and (S)-praziquantel[1][3]. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While chemically similar, their three-dimensional arrangement dictates their interaction with the body's chiral environment, particularly metabolic enzymes. It is well-established that the therapeutic, antischistosomal activity of praziquantel is primarily attributed to the (R)-enantiomer[3][4][5]. Conversely, the (S)-enantiomer is largely inactive against the parasite and is associated with some of the drug's adverse effects, such as a bitter taste[3][5][6]. This fundamental difference underscores the critical importance of understanding their individual metabolic fates.
The metabolic stability of a drug is a crucial determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy. For a racemic drug like praziquantel, stereoselective metabolism—where one enantiomer is metabolized at a different rate or through a different pathway than the other—can lead to significant variations in the plasma concentrations of the active and inactive forms. This guide provides a comparative analysis of the metabolic stability of (R)- and (S)-praziquantel, supported by experimental data, to elucidate the underlying biochemical mechanisms and their implications for drug development and clinical use.
The Metabolic Landscape: Differential Fates of (R)- and (S)-Praziquantel
The metabolism of praziquantel is a rapid and extensive process, primarily occurring in the liver through the action of cytochrome P450 (CYP) enzymes[1][7][8]. This first-pass metabolism significantly reduces the systemic bioavailability of the parent drug[9]. Crucially, this metabolic process is highly stereoselective, with the (R)-enantiomer being metabolized at a much higher rate than the (S)-enantiomer[1].
The primary metabolic pathway for both enantiomers is hydroxylation, leading to the formation of various mono- and dihydroxylated metabolites[4][7]. However, the specific metabolites and the enzymes responsible differ significantly between the two enantiomers.
(R)-Praziquantel Metabolism: The therapeutically active (R)-PZQ is predominantly metabolized to cis- and trans-4'-hydroxy-praziquantel[1][4]. In humans, the major metabolite is the trans-4'-OH-PZQ isomer[1]. The key CYP enzymes responsible for the metabolism of (R)-PZQ are CYP1A2 and CYP2C19[6][10].
(S)-Praziquantel Metabolism: The less active (S)-PZQ is converted to other monohydroxylated metabolites[1]. Its metabolism is primarily catalyzed by CYP2C19 and CYP3A4, with CYP3A4 playing a dominant role, contributing to nearly 90% of its metabolism[6][10]. This reliance on different CYP isoforms is a cornerstone of the observed differences in metabolic stability.
The differential metabolism results in higher systemic levels of (S)-PZQ compared to (R)-PZQ after administration of the racemic mixture[4]. This disparity in metabolic clearance highlights the potential for enantiomer-enantiomer interactions at the active sites of CYP enzymes[11].
Visualizing the Metabolic Pathways
The following diagram illustrates the distinct metabolic routes of the praziquantel enantiomers.
Caption: Differential metabolic pathways of (R)- and (S)-praziquantel.
Quantitative Comparison of Metabolic Stability
The differences in metabolic pathways translate to quantifiable disparities in metabolic stability. In vitro studies using human liver microsomes (HLMs) are the gold standard for assessing this. Key parameters include intrinsic clearance (CLint), which reflects the rate of metabolism by liver enzymes.
| Enantiomer | Major Metabolizing CYPs | Predicted Intrinsic Clearance (CLuH,int, mL/min/kg) | Key Findings |
| (R)-Praziquantel | CYP1A2, CYP2C19 | CYP1A2: 27.80CYP2C19: 19.73 | (R)-PZQ is cleared twice as fast by CYP1A2 compared to (S)-PZQ.[10] |
| (S)-Praziquantel | CYP2C19, CYP3A4 | CYP3A4: 7.46CYP2C19: 30.71 | Clearance of (S)-PZQ by CYP3A4 is three times faster than for (R)-PZQ.[10] |
Data Interpretation: The data clearly show that the enantiomers have distinct metabolic profiles. (R)-PZQ is a preferred substrate for CYP1A2, while (S)-PZQ is more readily metabolized by CYP3A4[10]. Although CYP2C19 metabolizes both, it shows a higher intrinsic clearance for the (S)-enantiomer[10]. These differences in enzyme affinity and catalytic efficiency are the biochemical basis for the lower metabolic stability and faster clearance of the active (R)-enantiomer.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
To provide a practical context, here is a detailed protocol for a typical in vitro metabolic stability assay. This self-validating system includes necessary controls to ensure data integrity.
Objective:
To determine the rate of metabolism (half-life, t1/2, and intrinsic clearance, CLint) of (R)-PZQ and (S)-PZQ upon incubation with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
(R)-Praziquantel and (S)-Praziquantel
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of (R)-PZQ and (S)-PZQ in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (<0.2%) to avoid inhibiting enzyme activity[12].
-
Prepare the NADPH regenerating system in phosphate buffer. This provides a continuous supply of the necessary cofactor for CYP enzyme activity.
-
On the day of the experiment, thaw the pooled HLMs on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer[13].
-
-
Incubation Procedure:
-
In separate tubes for each enantiomer and time point, add the diluted HLM suspension and the PZQ enantiomer working solution.
-
Include control incubations:
-
No NADPH: To assess non-CYP mediated degradation.
-
No HLM: To assess the chemical stability of the compound in the buffer.
-
-
Pre-incubate the mixtures for 5-10 minutes at 37°C to allow them to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is considered Time 0.
-
Incubate the reaction tubes at 37°C with gentle shaking.
-
-
Sample Collection and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. The cold organic solvent precipitates the proteins and halts all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent PZQ enantiomer at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).
-
Conclusion and Future Directions
The evidence overwhelmingly demonstrates that the metabolism of praziquantel is highly stereoselective. The therapeutically active (R)-enantiomer is metabolized more rapidly than the inactive (S)-enantiomer, primarily due to different affinities for and catalytic rates by various CYP450 enzymes[1][6][10]. Specifically, (R)-PZQ is preferentially metabolized by CYP1A2 and CYP2C19, while (S)-PZQ is a substrate for CYP2C19 and, most significantly, CYP3A4[6][10].
This disparity has profound implications:
-
Therapeutic Efficacy: The rapid clearance of (R)-PZQ may necessitate the high doses of the racemic mixture currently used to achieve therapeutic concentrations.
-
Adverse Effects: The slower clearance and resulting higher plasma concentration of the (S)-enantiomer may contribute disproportionately to the side-effect profile of the racemic drug[3][5].
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the specific CYP enzymes involved in praziquantel metabolism could disproportionately affect one enantiomer over the other. For instance, a potent CYP3A4 inhibitor like ketoconazole selectively increases the plasma concentration of (S)-PZQ far more than (R)-PZQ[6].
These findings strongly support the ongoing development of an enantiomerically pure (R)-praziquantel formulation. Such a formulation could potentially offer an improved therapeutic window, allowing for lower doses, reduced side effects, and a more consistent clinical response by eliminating the metabolic and physiological burden of the inactive (S)-enantiomer.
References
- Ghamloush, F. et al. (2021). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 65(12), e01189-21.
- Wang, Z. et al. (2014). Metabolic profiling of praziquantel enantiomers. Toxicology and Applied Pharmacology, 278(2), 154-164.
- Zhang, Y. J. et al. (1996). Stereoselective metabolism of praziquantel enantiomers in rat liver microsomes with and without of cytochrome P450 inducers. Chinese Journal of Pharmacology and Toxicology, 10(1), 62-66.
- Mutapi, F. et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. Pharmacology Research & Perspectives, 8(4), e00618.
- Mutapi, F. et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel. Pharmacology Research & Perspectives, 8(4), e00618.
- Valle-Naar, G. et al. (2020). Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction. Drug Metabolism and Disposition, 48(6), 465-476.
- Mutapi, F. et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649.
- Short, E. E. et al. (2021). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Pharmacology, 12, 749961.
- Huang, J. et al. (2010). Metabolic stability parameters of praziquantel and its analogs as determined from incubation with HLM. ResearchGate.
- Chow, E. C. Y. & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 14(9), 928-954.
- Wang, Z. et al. (2014). Metabolic profiling of praziquantel enantiomers. PubMed, 278(2), 154-64.
- Mutapi, F. et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. ResearchGate.
- Laha, T. et al. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy, 61(5), e02022-16.
- Li, Y. et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry, 71(32), 12056-12066.
- Mikołajczak, P. et al. (2007). Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4). Polish Journal of Pharmacology, 59(4), 431-436.
- Mutapi, F. et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PubMed.
- Kumar, S. & Sharma, A. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate.
- Short, E. E. et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in hum. Semantic Scholar.
- Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 269-282.
- Valle-Naar, G. et al. (2020). Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450–Mediated Drug-Drug Interaction. OUCI.
- Miners, J. O. et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders.
- Short, E. E. et al. (2021). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Pharmacology, 12.
- Miners, J. O. et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed.
- Mutapi, F. et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. NIH.
Sources
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Understudy's Role: Evaluating the Contribution of Trans-4-Hydroxy Praziquantel to the Overall Efficacy of Praziquantel
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
For decades, praziquantel (PZQ) has been the cornerstone of treatment for schistosomiasis, a debilitating parasitic disease affecting millions globally.[1] Administered as a racemic mixture of (R)- and (S)-enantiomers, its efficacy is well-established.[1][2] However, a critical question for drug development and optimization remains: to what extent do its metabolites contribute to the therapeutic effect? This guide provides an in-depth comparative analysis of praziquantel and its principal human metabolite, trans-4-hydroxy praziquantel (THPZQ), synthesizing available experimental data to elucidate the latter's role in the overall anthelmintic efficacy.
The Metabolic Journey of Praziquantel: From Parent Drug to Primary Metabolite
Upon oral administration, praziquantel undergoes extensive first-pass metabolism in the liver.[3][4] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a major role, and to a lesser extent, CYP1A2 and CYP2C19.[2][5] The metabolism is stereoselective, with the (R)-enantiomer being metabolized at a higher rate than the (S)-enantiomer.[2] In humans, the predominant metabolite formed is trans-4-hydroxy-praziquantel (THPZQ).[2][4][6] While other hydroxylated metabolites are formed, THPZQ is the most significant and has been the focus of efficacy evaluations.[1]
Caption: Metabolic pathway of praziquantel in humans.
Pharmacokinetic studies have revealed that while PZQ itself has a relatively short half-life of 0.8 to 1.5 hours, its metabolites, including THPZQ, exhibit a longer half-life of 4 to 5 hours.[3] Furthermore, the plasma concentrations of metabolites can be significantly higher than that of the parent drug.[1][7] This raises the critical question of whether THPZQ possesses intrinsic anthelmintic activity that could contribute to the overall therapeutic outcome.
Comparative Efficacy: Praziquantel vs. Trans-4-Hydroxy Praziquantel
The central tenet of praziquantel's efficacy lies in its (R)-enantiomer, which is considered the active molecule responsible for the schistosomicidal effects.[2][6] The (S)-enantiomer is largely inactive.[2][8] The mechanism of action involves the disruption of calcium homeostasis in the parasite, leading to spastic paralysis and tegumental damage.[9][10] To evaluate the contribution of THPZQ, numerous in vitro and in vivo studies have been conducted, comparing its activity against that of the parent drug and its enantiomers.
In Vitro Efficacy
In vitro studies consistently demonstrate that trans-4-hydroxy-praziquantel has substantially lower anthelmintic activity compared to (R)-praziquantel and racemic praziquantel. The 50% inhibitory concentration (IC50), a measure of a drug's potency, is significantly higher for THPZQ.
| Compound | Schistosoma Species | IC50 (µg/mL) | Fold Difference vs. (R)-PZQ | Reference |
| (R)-PZQ | S. mansoni | 0.02 | - | [2] |
| Racemic PZQ | S. mansoni | 0.2 (motility) | 10x | [2] |
| (R)-trans-4-OH-PZQ | S. mansoni | 4.08 | 204x | [2] |
| (R)-PZQ | S. haematobium | 0.007 (at 4h) | - | [11][12][13][14] |
| Racemic PZQ | S. haematobium | 0.03 (at 4h) | ~4.3x | [11][12][13][14] |
| trans-4-OH-PZQ | S. haematobium | 1.47 (at 4h) | ~210x | [11][12][13][14] |
These data clearly indicate that the hydroxylation of praziquantel at the 4-position of the cyclohexyl ring significantly diminishes its intrinsic activity against adult schistosomes in a controlled laboratory setting.
In Vivo Efficacy
In vivo studies in animal models of schistosomiasis corroborate the in vitro findings. The worm burden reduction (WBR) is a key metric for assessing anthelmintic efficacy in these models.
| Compound | Schistosoma Species | Animal Model | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| (R)-PZQ | S. mansoni | Mouse | 400 | 100 | [2] |
| (S)-PZQ | S. mansoni | Mouse | 400 | 19 | [2] |
| (R)-PZQ | S. haematobium | Hamster | 125 | 98.5 | [11][13] |
| Racemic PZQ | S. haematobium | Hamster | 250 | 99.3 | [11][13] |
| (S)-PZQ | S. haematobium | Hamster | 250 | 83.0 | [11][13] |
While direct in vivo comparisons with administered THPZQ are less common in the literature, the pronounced difference in efficacy between the parent enantiomers underscores the structural specificity required for potent anthelmintic activity. The data strongly suggest that the metabolic conversion to THPZQ is a detoxification pathway rather than a bioactivation step. Studies on S. japonicum-infected rabbits also found no direct correlation between the plasma levels of PZQ or 4-hydroxypraziquantel and therapeutic efficacy, further suggesting a complex interplay of factors beyond simple metabolite concentration.[15]
Experimental Protocols for Efficacy Assessment
In Vitro Adult Worm Motility and Viability Assay
Caption: Workflow for in vitro efficacy testing.
-
Parasite Recovery: Adult Schistosoma worms are perfused from the mesenteric veins of infected laboratory animals (e.g., mice, hamsters) at a specific time post-infection (e.g., 42-49 days).
-
Culture Setup: Worms are washed in appropriate culture medium (e.g., RPMI-1640) supplemented with antibiotics and serum. They are then placed in 24-well plates containing the culture medium.
-
Drug Incubation: Test compounds (PZQ, THPZQ, enantiomers) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Observation and Scoring: The plates are incubated at 37°C in a 5% CO2 atmosphere. Worm motility and any morphological changes (e.g., tegumental damage) are observed and scored at predefined time points (e.g., 4, 24, 48, 72 hours) using a microscope.
-
Data Analysis: The concentration of the drug that inhibits the motility or viability of 50% of the worms (IC50) is calculated using appropriate statistical software.
In Vivo Worm Burden Reduction Assay
Caption: Workflow for in vivo efficacy testing.
-
Animal Infection: Laboratory animals are infected with a defined number of Schistosoma cercariae, typically via subcutaneous injection or abdominal penetration.
-
Drug Administration: At a specific time post-infection, when the worms have reached maturity (e.g., 42 days), the animals are treated with a single oral dose of the test compounds. A control group receives the vehicle only.
-
Worm Recovery: Several weeks after treatment (e.g., 2-3 weeks), the animals are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.
-
Worm Counting: The recovered worms are counted under a dissecting microscope.
-
Efficacy Calculation: The worm burden reduction (WBR) is calculated for each treated group using the formula: WBR (%) = [1 - (mean number of worms in treated group / mean number of worms in control group)] x 100.
Conclusion: A Minor Contributor to a Potent Effect
The available experimental evidence strongly indicates that trans-4-hydroxy praziquantel, the major human metabolite of praziquantel, does not significantly contribute to the overall anthelmintic efficacy of the parent drug.[2] While it circulates in the plasma at higher concentrations and for a longer duration than praziquantel, its intrinsic activity against Schistosoma parasites is markedly lower.[2][6][11] The primary driver of praziquantel's therapeutic effect is unequivocally the (R)-enantiomer.[2][11]
For researchers and drug development professionals, this has several implications:
-
Focus on the Parent Drug: Efforts to optimize praziquantel therapy, such as the development of new formulations, should focus on enhancing the bioavailability and pharmacokinetic profile of the active (R)-enantiomer.
-
Metabolism as a Detoxification Pathway: The extensive metabolism of praziquantel to less active hydroxylated compounds should be viewed primarily as a route of elimination and detoxification.
-
Structure-Activity Relationship: The significant drop in activity upon hydroxylation highlights the critical importance of the cyclohexylcarbonyl moiety for praziquantel's interaction with its molecular target in the parasite, recently identified as a transient receptor potential (TRP) channel.[9][16]
References
- G. G. M. D. A. T. M. M. M. S. J. K. M. V. J. K. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy.
- M. N. T. K. N. C. L. C. S. H. S. S. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases.
- A. C. P. A. C. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Clinical Microbiology Reviews.
- J. K. M. V. J. K. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors.
- Praziquantel. Wikipedia.
- J. K. M. V. J. K. A. G. C. S. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases.
- J. G. J. O. P. L. O. The little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy.
- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. FOLIA.
- J. K. M. V. J. K. (PDF) In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. ResearchGate.
- J. K. M. V. J. K. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. PubMed.
- J. R. P. D. L. C. J. A. M. H. F. D. M. S. The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs. ACS Medicinal Chemistry Letters.
- S. H. X. B. A. C. J. Q. Y. J. Q. G. Plasma pharmacokinetics and therapeutic efficacy of praziquantel and 4-hydroxypraziquantel in Schistosoma japonicum-infected rabbits after oral, rectal, and intramuscular administration. The American journal of tropical medicine and hygiene.
- J. K. M. V. J. K. A. G. C. S. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PubMed.
- J. G. J. O. P. L. O. The little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). PubMed.
- J. R. P. D. L. C. J. A. M. H. F. D. M. S. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. The Journal of experimental medicine.
- D. C. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis. Current opinion in infectious diseases.
- T. K. N. N. C. L. C. S. H. S. S. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel. Clinical and Translational Science.
- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy. ResearchGate.
Sources
- 1. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Praziquantel - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. [folia.unifr.ch]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma pharmacokinetics and therapeutic efficacy of praziquantel and 4-hydroxypraziquantel in Schistosoma japonicum-infected rabbits after oral, rectal, and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-Hydroxy Praziquantel
Hazard Assessment and Regulatory Framework
Praziquantel is classified as hazardous, with potential risks including being harmful if swallowed, in contact with skin, or inhaled.[6] It is also recognized as harmful to aquatic life with long-lasting effects.[6] Furthermore, some safety data indicates that Praziquantel is suspected of causing cancer.[6] Given these classifications, both Praziquantel and its metabolite, trans-Hydroxy Praziquantel, must be managed as hazardous waste.
The primary regulations governing the disposal of such materials in the United States are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8] A critical EPA regulation is the ban on the sewering of hazardous waste pharmaceuticals, meaning these substances cannot be flushed down the drain.[9]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is crucial to be equipped with the appropriate PPE to minimize exposure.
Essential PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling powders outside of a containment device, a respirator may be necessary.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Identification Proper segregation is the cornerstone of compliant chemical waste management. All waste streams containing this compound must be kept separate from non-hazardous trash.
-
Solid Waste: This includes unused or expired this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, gowns), and any spill cleanup materials.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
Step 2: Waste Containment and Labeling Proper containment and clear labeling are critical for the safety of all personnel who may come into contact with the waste.
-
Containers: Use leak-proof, sealable containers specifically designated for hazardous chemical waste.[10] For sharps, use a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound". The label should also include the date of accumulation and the associated hazards (e.g., toxic, environmental hazard).
Step 3: On-site Storage Store hazardous waste in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to manage any potential spills.
Step 4: Professional Disposal The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[11][12] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. The most common and recommended method for the destruction of pharmaceutical waste is incineration at a permitted facility.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the materials involved.
-
Consult the SDS: Refer to the Safety Data Sheet for Praziquantel for specific spill cleanup instructions.[6][14][15]
-
Use a Spill Kit: Use a chemical spill kit containing appropriate absorbent materials. Do not use combustible materials to absorb flammable liquids.
-
Clean the Area: Once the spill is absorbed, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key data for the parent compound, Praziquantel, which informs the stringent handling and disposal protocols.
| Property | Value | Source |
| Molecular Formula | C19H24N2O2 | PubChem[16] |
| Molecular Weight | 312.41 g/mol | PubChem[16] |
| Water Solubility | 0.04 g/100 mL | MSDS[17] |
| LD50 (Oral, Rat) | 2840 mg/kg | SDS[6][14] |
| Hazard Classification | Harmful (Oral, Dermal, Inhalation), Environmental Hazard, Suspected Carcinogen | SDS[6] |
References
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? (2019).
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.).
- Management of Hazardous Waste Pharmaceuticals. (2022). US EPA.
- EPA Regulations for Healthcare & Pharmaceuticals. (2026). Stericycle.
- EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (2019). US EPA.
- OSHA Guidelines for Medical Waste. (2021). Rx Destroyer.
- eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
- How to Handle Pharmaceutical Waste Safely and Legally. (n.d.). TruMed.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. (2020). National Institutes of Health (NIH).
- 3 - WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. (2021). World Health Organization (WHO).
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
- Praziquantel - LiverTox. (2020). National Institutes of Health (NIH).
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. (2020). PubMed.
- Update on pharmaceutical waste disposal... (n.d.). American Journal of Health-System Pharmacy - Ovid.
- Identification of degradation products of praziquantel during the mechanochemical activation. (2018). PubMed.
- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. (2020). ResearchGate.
- Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties. (2020). National Institutes of Health (NIH).
- Praziquantel. (n.d.). PubChem - National Institutes of Health (NIH).
- Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. (n.d.). National Institutes of Health (NIH).
- Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. (2017). PubMed Central.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R- trans-4-OH-PZQ in Plasma, Blood. (2016). Semantic Scholar.
- SAFETY DATA SHEET - DRONCIT. (2023). Elanco.
- (PDF) In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. (n.d.). ResearchGate.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. (2016). PubMed Central - National Institutes of Health (NIH).
- MATERIAL SAFETY DATA SHEET - Praziquantel. (2008). Microbe-Lift Shop.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. (n.d.). Semantic Scholar.
- Resolution of Praziquantel. (2011). National Institutes of Health (NIH).
- Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children. (n.d.). PubMed Central - National Institutes of Health (NIH).
- Environmental Predictors of Schistosomiasis Persistent Hotspots following Mass Treatment with Praziquantel. (n.d.). PubMed.
Sources
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. shipmangoodwin.com [shipmangoodwin.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. trumedwaste.com [trumedwaste.com]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Praziquantel | C19H24N2O2 | CID 4891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. microbeliftshop.com [microbeliftshop.com]
Operational Safety Guide: Personal Protective Equipment for Handling trans-Hydroxy Praziquantel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling trans-Hydroxy Praziquantel. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of personnel while maintaining experimental integrity. Our approach is grounded in the established principles of occupational hygiene, synthesizing technical data with field-proven insights to build a framework of trust and reliability.
Hazard Identification and Risk Assessment: A Foundational Overview
Handling any Active Pharmaceutical Ingredient (API) in its pure form, particularly in a research and development setting, necessitates a higher level of precaution than its final therapeutic dosage form would suggest. While Praziquantel, the parent compound, has a well-established toxicological profile of low acute toxicity, the occupational hazards associated with its concentrated forms and its metabolites, such as this compound, require a rigorous risk-based approach.[1][2]
1.1 Toxicological Profile of the Parent Compound: Praziquantel Praziquantel is extensively metabolized by the liver, and its metabolites are excreted primarily via the kidneys.[1][2][3] Although it is generally well-tolerated in therapeutic doses, documented side effects include dizziness, headache, and gastrointestinal discomfort, indicating systemic biological activity.[4][5] A Safety Data Sheet (SDS) for Praziquantel indicates it may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[6]
1.2 The Precautionary Principle for this compound Specific occupational exposure limits (OELs) for this compound, a primary metabolite, are not established. However, studies have shown this metabolite possesses antischistosomal activity, confirming it is biologically active.[7] In the absence of specific data, the precautionary principle must be applied. This compound should be handled with controls and containment strategies appropriate for an API with unknown long-term occupational health effects. The primary routes of potential laboratory exposure are:
-
Inhalation: Aerosolization of fine powder during weighing or transfer operations.[8]
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ocular Exposure: Splashes of solutions or contact with airborne powder.
-
Accidental Ingestion: Contamination of hands and subsequent contact with the mouth.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final and critical line of defense, not the first. Its use must be preceded by robust engineering and administrative controls designed to minimize exposure at the source.[9][10][11]
-
Engineering Controls: These are the most effective measures as they physically isolate the hazard. All handling of this compound powder, including weighing and reconstitution, must be performed within a certified primary engineering control (C-PEC).[12]
-
Chemical Fume Hood: Essential for handling solutions, particularly with volatile solvents.
-
Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC): Mandatory for weighing and manipulating the powdered form to contain airborne particles.[12]
-
-
Administrative Controls: These are the procedures and policies that dictate safe work practices.
-
Standard Operating Procedures (SOPs): Detailed, task-specific SOPs for handling, storage, and disposal must be written and followed.
-
Designated Areas: All work with this compound should be restricted to clearly marked, designated areas.
-
Training: Personnel must receive documented training on the specific hazards, SOPs, proper use of PPE, and emergency procedures.[13][14][15]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a thorough hazard assessment for each specific task.[13][16] The following table outlines the minimum required PPE for operations involving this compound.
| Task/Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Apparel |
| Handling Stock Vials (Closed) | Single pair of nitrile gloves | Safety glasses with side shields | Not required | Standard lab coat |
| Weighing Solid / Aliquoting Powder | Double pair of nitrile gloves | Chemical splash goggles | NIOSH-approved N95 respirator (minimum) ; Half-mask elastomeric respirator with P100 filters recommended.[17][18] | Standard lab coat (fully buttoned), disposable sleeve covers |
| Preparing Stock Solutions | Double pair of nitrile gloves | Chemical splash goggles | Not required if performed in a certified chemical fume hood | Standard lab coat (fully buttoned) |
| Handling >50 mL of Solution | Single pair of nitrile gloves | Chemical splash goggles and face shield | Not required if performed in a certified chemical fume hood | Standard lab coat |
| Large-Scale Operations or Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Silver Shield) over nitrile gloves | Chemical splash goggles and face shield | Half-mask or full-face elastomeric respirator with appropriate cartridges (P100 and organic vapor) | Disposable chemical-resistant apron or coveralls (e.g., Tyvek) |
PPE Selection and Use: The Causality Explained
-
Hand Protection: Double-gloving is crucial when handling the neat powder. The outer glove absorbs the initial contamination, and the inner glove provides protection during the doffing (removal) process, preventing skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Respiratory Protection: Fine API powders can easily become airborne and enter the respiratory system.[8] An N95 respirator is the absolute minimum for handling small quantities inside a ventilated enclosure. A higher level of protection, such as a half-mask respirator with P100 (HEPA) filters, provides a better face seal and higher filtration efficiency, offering a greater margin of safety.
-
Eye and Face Protection: Safety glasses protect from projectiles but not from chemical splashes. Chemical splash goggles, which form a seal around the eyes, are required when handling liquids.[13][16] A face shield is used in conjunction with goggles to protect the entire face from significant splash hazards.[15]
Operational and Disposal Plans
4.1 Step-by-Step Workflow: Weighing Solid this compound
-
Preparation: Designate and prepare a work area inside a ventilated balance enclosure or chemical fume hood. Cover the work surface with disposable absorbent bench paper.
-
Don PPE: Don the required PPE as specified in the table above (double nitrile gloves, goggles, respirator, lab coat).
-
Weighing: Use dedicated spatulas and weigh boats. Tare the weigh boat on the analytical balance. Carefully transfer the desired amount of powder, minimizing any disturbance that could create aerosols.
-
Post-Weighing: Securely cap the stock vial. Gently place the weigh boat with the compound into a secondary container for transport to the next step (e.g., a beaker for dissolution).
-
Cleanup: Wipe the spatula with a dampened cloth (e.g., with 70% ethanol) to prevent powder dispersal. Dispose of the cloth, bench paper, and outer gloves into the designated "Trace Contaminated Solid Waste" stream.
4.2 Decontamination and Disposal Plan
Proper segregation and disposal of pharmaceutical waste are critical for safety and environmental responsibility.[19][20] All waste generated from handling this compound must be treated as hazardous chemical waste.[21][22]
| Waste Stream | Description | Container Type | Disposal Pathway |
| Bulk Chemical Waste | Unused or expired neat compound; stock solutions; rinsate from cleaning non-disposable glassware. | Labeled, sealed hazardous waste bottle (glass or compatible plastic). | Institutional Hazardous Chemical Waste Program.[22] |
| Trace Contaminated Solid Waste | Used gloves, disposable lab coats/aprons, bench paper, weigh boats, pipette tips. | Labeled, sealed hazardous waste container (typically a black container for hazardous pharmaceutical waste).[19][23] | Institutional Hazardous Chemical Waste Program. |
| Contaminated Sharps | Needles, syringes, scalpels, or broken glassware contaminated with the compound. | Puncture-proof, labeled sharps container for hazardous chemical waste (typically red).[19][21] | Institutional Hazardous/Biohazardous Waste Program. |
Never dispose of this compound or contaminated materials in the regular trash or down the drain.[23]
PPE Selection Workflow Diagram
The following diagram provides a logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.). AIEHS.
- Medical & Pharmaceutical Waste Disposal for Research Labs. (n.d.). Easy RX Cycle.
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
- High-Potency APIs: Containment and Handling Issues. (n.d.). Pharmaceutical Technology.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Handling HPAPIs safely – what does it take? (2023, March 9). European Pharmaceutical Review.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health (NIH).
- Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides. (n.d.). PubMed.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Air Science.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- Results of toxicological studies on praziquantel. (n.d.). PubMed.
- Praziquantel - LiverTox. (2020, July 20). National Institutes of Health (NIH).
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. (n.d.). ILC Dover.
- Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. (n.d.). University of Delaware.
- Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
- Hazardous-Drug API Powder Safety. (2020, April 15). Labcompare.
- Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle.
- Occupational Health Guidelines for Chemical Hazards. (n.d.). NIOSH/CDC.
- Chemical Safety in the Workplace. (2024, November 12). NIOSH/CDC.
- Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of Washington.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). NIOSH/CDC.
- Praziquantel Pharmacokinetics and Side Effects in Schistosoma japonicum-Infected Patients with Liver Disease. (n.d.). Oxford Academic.
- What little we know about the pharmacokinetics and pharmacodynamics of praziquantel. (2014, January 2). Oxford Academic.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet - DRONCIT. (2023, August 1). Elanco.
- Material Safety Data Sheet - Praziquantel. (2008, December 1). Microbe-Lift Shop.
- API Production: Building a Process Safety Culture. (2021, May 2). Neuland Labs.
- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. (2016, May 6). National Institutes of Health (NIH).
- Praziquantel (oral route). (2026, January 1). Mayo Clinic.
- Praziquantel Uses, Side Effects & Warnings. (2025, February 3). Drugs.com.
- Praziquantel: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. (2017, August 1). Parasites & Vectors.
Sources
- 1. Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of toxicological studies on praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Praziquantel - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Praziquantel: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilcdover.com [ilcdover.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcompare.com [labcompare.com]
- 13. clarionsafety.com [clarionsafety.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 17. labequipmentdirect.com [labequipmentdirect.com]
- 18. osha.gov [osha.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rxdestroyer.com [rxdestroyer.com]
- 21. easyrxcycle.com [easyrxcycle.com]
- 22. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 23. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
